molecular formula C20H30O B15571967 9-cis Retinol CAS No. 34218-73-0

9-cis Retinol

Número de catálogo: B15571967
Número CAS: 34218-73-0
Peso molecular: 286.5 g/mol
Clave InChI: FPIPGXGPPPQFEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retinol is a retinoid consisting of 3,7-dimethylnona-2,4,6,8-tetraen-1-ol substituted at position 9 by a 2,6,6-trimethylcyclohex-1-en-1-yl group (geometry of the four exocyclic double bonds is not specified). It has a role as a human metabolite. It is a primary allylic alcohol and a retinoid.
9-cis Retinol has been reported in Pandalus borealis, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIPGXGPPPQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859073
Record name (13cis)-Retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34218-73-0
Record name cis-Retinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34218-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinol, cis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and History of 9-cis Retinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis retinol, a geometric isomer of vitamin A, and its active metabolite, 9-cis retinoic acid, have garnered significant scientific interest due to their unique biological activities, primarily mediated through the retinoid X receptors (RXRs). This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound. It details the key experimental protocols that were instrumental in its characterization and summarizes critical quantitative data. Furthermore, this document illustrates the intricate retinoid signaling pathway and experimental workflows through detailed diagrams, offering a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.

Introduction: The Emergence of a Novel Retinoid

The story of this compound is intrinsically linked to the discovery of its biologically active form, 9-cis retinoic acid, and the identification of a second class of nuclear retinoid receptors. While all-trans retinoic acid was long recognized as the active metabolite of vitamin A, mediating its effects through the retinoic acid receptors (RARs), the existence of another signaling pathway was suspected.

In 1992, a pivotal moment in retinoid research occurred with the identification of 9-cis retinoic acid as a high-affinity ligand for the retinoid X receptors (RXRs).[1][2][3] This discovery was significant because RXRs were known to form heterodimers with RARs and other nuclear receptors, suggesting a broader role for retinoids in cellular signaling than previously understood.[1][2][[“]] It was soon established that 9-cis retinoic acid is a unique, naturally occurring retinoid that can bind to and activate both RARs and RXRs.[2][5][6] This "pan-agonist" activity positioned 9-cis retinoic acid as a molecule with the potential to regulate a wide array of physiological processes.[2]

Biosynthesis and Metabolism: Unraveling the Origins of this compound

The endogenous synthesis of 9-cis retinoic acid has been a subject of intense investigation. While its presence in tissues is in much smaller quantities than all-trans-retinol, several pathways for its formation have been proposed.[3]

One major proposed pathway involves the direct isomerization of all-trans-retinoic acid to 9-cis-retinoic acid.[7] Studies have shown that bovine liver membranes can catalyze this conversion, a process that appears to be mediated by thiol groups.[7] Another key pathway involves the enzymatic conversion of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinoic acid.[8][9] A crucial enzyme in this pathway, a this compound dehydrogenase (RDH), has been identified in the mouse embryo, suggesting a dedicated metabolic route for the synthesis of 9-cis retinoids.[9] This enzyme specifically oxidizes this compound to 9-cis retinaldehyde, which can then be further oxidized to 9-cis retinoic acid.[1][9]

Dietary sources also contribute to the pool of 9-cis retinoids. 9-cis-β-carotene, found in some fruits and vegetables, can be cleaved by intestinal enzymes to yield 9-cis-retinal, a direct precursor to 9-cis-retinoic acid.[1][10]

The metabolism of 9-cis retinoic acid involves isomerization to other forms, such as 13-cis-retinoic acid and all-trans-retinoic acid, as well as oxidative pathways.[3]

The Retinoid Signaling Pathway: A Dual-Receptor System

Retinoids exert their biological effects by regulating gene expression through nuclear receptors. The retinoid signaling pathway is primarily mediated by two families of receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[[“]][11][12] Both RAR and RXR have three subtypes: α, β, and γ.[11][13]

All-trans retinoic acid binds exclusively to RARs, while 9-cis retinoic acid binds to both RARs and RXRs.[5][11] These receptors function as ligand-activated transcription factors.[11][14] In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, often in a complex with corepressor proteins that silence gene transcription.[11]

Upon ligand binding, the receptors undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[11][15] This complex then activates the transcription of target genes, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.[[“]][15] The ability of 9-cis retinoic acid to activate both partners of the RAR/RXR heterodimer suggests it may be a more potent regulator of gene expression than all-trans retinoic acid in certain contexts.[3][16]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus at_Retinol all-trans-Retinol nc_Retinol 9-cis-Retinol at_Retinol->nc_Retinol Isomerase at_Retinal all-trans-Retinal at_Retinol->at_Retinal RDH nc_Retinal 9-cis-Retinal nc_Retinol->nc_Retinal 9-cis-RDH at_RA all-trans-RA at_Retinal->at_RA RALDH nc_RA 9-cis-RA nc_Retinal->nc_RA RALDH at_RA->nc_RA Isomerase RAR RAR at_RA->RAR nc_RA->RAR RXR RXR nc_RA->RXR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene Target Gene Transcription RARE->Gene

Figure 1: Retinoid Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities of retinoids to their receptors and pharmacokinetic parameters from clinical trials.

LigandReceptorDissociation Constant (Kd) (nM)Reference
all-trans-Retinoic AcidRARα0.2[5]
9-cis-Retinoic AcidRARα0.5[5]
all-trans-Retinoic AcidRXRα>1000[5]
9-cis-Retinoic AcidRXRα15.7[5]
9-cis-RetinalCRBP-I8[17]
9-cis-RetinalCRBP-II5[17]

Table 1: Binding Affinities of Retinoids to Nuclear Receptors and Cellular Binding Proteins.

CompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
9-cis-Retinoic Acid100 mg/m²/day253 ± 1412.8 ± 1.2741 ± 423[18]
9-cis-Retinoic Acid140 mg/m²/day358 ± 2043.1 ± 1.51052 ± 603[6]

Table 2: Pharmacokinetic Parameters of 9-cis Retinoic Acid in Adult Cancer Patients.

Key Experimental Protocols

Synthesis of 9-cis-Retinol

A common method for the laboratory synthesis of 9-cis-retinol involves the reduction of 9-cis-retinal.

Protocol:

  • Dissolve 9-cis-retinal in an appropriate organic solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until all the retinal is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the 9-cis-retinol with an organic solvent (e.g., hexane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 9-cis-retinol by normal-phase high-performance liquid chromatography (HPLC).[19]

Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of retinoids in biological samples.

Protocol:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma or serum, perform protein precipitation with a solvent like acetonitrile.

  • Extraction: Perform liquid-liquid extraction of the retinoids from the homogenized tissue or precipitated plasma using a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to separate the different retinoid isomers.[20][21]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[20] Monitor the specific parent-to-daughter ion transitions for each retinoid of interest in selected reaction monitoring (SRM) mode for accurate quantification.

LCMS_Workflow Sample Biological Sample (Tissue, Plasma) Homogenize Homogenization/ Protein Precipitation Sample->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS Tandem Mass Spectrometry (SRM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data

Figure 2: LC-MS/MS Workflow for Retinoid Quantification.

Biological and Therapeutic Significance

The unique ability of 9-cis retinoic acid to activate both RAR and RXR has led to extensive research into its therapeutic potential.

  • Cancer: 9-cis retinoic acid has demonstrated anti-proliferative activity against a variety of cancer cell lines.[3][22] Clinical trials have been conducted to evaluate its efficacy in solid tumors and hematological malignancies.[6][18][23]

  • Vision: 9-cis-retinoids play a role in the visual cycle. Administration of 9-cis-retinyl acetate has been shown to improve visual function in mouse models of retinal degeneration by forming isorhodopsin, an analog of the visual pigment rhodopsin.[24][25][26][27][28]

  • Dermatology: Topical formulations of 9-cis retinoic acid (alitretinoin) are approved for the treatment of skin lesions in patients with AIDS-related Kaposi's sarcoma and for chronic hand dermatitis.[3][29]

  • Other Potential Applications: Research suggests potential roles for 9-cis retinoic acid in regulating lipid metabolism, immune responses, and lymphangiogenesis.[11][30]

Conclusion

The discovery of this compound and its active metabolite, 9-cis retinoic acid, has significantly advanced our understanding of retinoid signaling. Its unique ability to activate both RAR and RXR receptors has opened up new avenues for therapeutic intervention in a range of diseases. Continued research into the biosynthesis, metabolism, and downstream effects of this compound will be crucial for fully harnessing its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers dedicated to exploring the multifaceted roles of this intriguing retinoid.

References

In-Depth Technical Guide to the Biochemical Properties of 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of 9-cis-Retinol, a key endogenous retinoid. The information presented herein is intended to support research, scientific discovery, and drug development efforts centered on retinoid signaling pathways.

Physicochemical Properties

9-cis-Retinol is a geometric isomer of Vitamin A and a crucial precursor to the biologically active 9-cis-retinoic acid. Its distinct stereochemistry governs its unique biological functions and interactions with proteins.

Property9-cis-Retinol9-cis-Retinal
Chemical Structure (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Molecular Formula C₂₀H₃₀O[1][2]C₂₀H₂₈O[3][4]
Molecular Weight 286.45 g/mol [2]284.44 g/mol [4][5]
Appearance Solid[1]Crystalline solid[4]
Melting Point 76-83 °C[]56-58 °C[7]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[8]Soluble in Chloroform (10 mg/ml), DMF (25 mg/ml), DMSO (16 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in aqueous buffers.[4][9]
Purity ≥95%[2]≥98%[4]
Storage Conditions -80°C[8]-80°C[9]
UV/Vis Absorption (λmax) 323 nm in Ethanol[10]373 nm[4]

Metabolism and Biological Significance

9-cis-Retinol is a pivotal intermediate in the metabolic pathway leading to the synthesis of 9-cis-retinoic acid, a potent ligand for Retinoid X Receptors (RXRs). This pathway is distinct from the all-trans-retinol metabolic cascade.

The key metabolic conversion is the oxidation of 9-cis-retinol to 9-cis-retinal, catalyzed by the enzyme 9-cis-retinol dehydrogenase.[11] Subsequently, 9-cis-retinal is oxidized to 9-cis-retinoic acid.

Binding to Cellular Retinoid-Binding Proteins

Cellular retinol-binding proteins (CRBPs) play a crucial role in the intracellular transport and metabolism of retinoids. 9-cis-Retinal has been shown to bind to CRBP-I and CRBP-II with high affinity.

Binding ProteinLigandDissociation Constant (Kd)
CRBP-I9-cis-Retinal8 nM[4][12]
CRBP-II9-cis-Retinal5 nM[4][12]

Signaling Pathway

The biological effects of 9-cis-retinol are primarily mediated through its metabolite, 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs), a class of nuclear receptors that play a central role in regulating gene expression.[13] Upon binding 9-cis-retinoic acid, RXRs can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). These receptor complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

9-cis-Retinol Signaling Pathway Figure 1. 9-cis-Retinol Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_ext 9-cis-Retinol 9_cis_Retinol_cyt 9-cis-Retinol 9_cis_Retinol_ext->9_cis_Retinol_cyt Transport 9_cis_Retinal 9-cis-Retinal 9_cis_Retinol_cyt->9_cis_Retinal Oxidation  RDH CRBP CRBP 9_cis_Retinol_cyt->CRBP Binds 9_cis_RA 9-cis-Retinoic Acid 9_cis_Retinal->9_cis_RA Oxidation  RALDH 9_cis_RA_nuc 9-cis-Retinoic Acid 9_cis_RA->9_cis_RA_nuc Translocation RDH 9-cis-Retinol Dehydrogenase CRBP->RDH Presents RALDH Retinaldehyde Dehydrogenase RXR RXR 9_cis_RA_nuc->RXR Binds & Activates Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Heterodimerization RXR_Homodimer RXR-RXR Homodimer RXR->RXR_Homodimer Homodimerization Partner_Receptor Partner Receptor (e.g., RAR, VDR, TR) Partner_Receptor->Heterodimer RXRE Retinoid X Response Element Heterodimer->RXRE Binds RXR_Homodimer->RXRE Binds Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Modulates

Figure 1. Simplified signaling pathway of 9-cis-Retinol.

Key Experimental Protocols

Quantification of 9-cis-Retinol by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of 9-cis-retinol from biological samples. Method optimization may be required depending on the sample matrix.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile/Water (e.g., 85:15, v/v)[14]

  • Hexane, Ethanol, and other solvents for extraction

  • Internal standard (e.g., retinyl acetate)

  • Nitrogen gas for evaporation

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • For plasma or serum, perform protein precipitation with a solvent like acetonitrile.

    • Extract retinoids from the aqueous phase using an organic solvent such as hexane.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[14]

    • Inject the reconstituted sample onto the column.

    • Monitor the eluent at a wavelength of 325 nm for retinol isomers.[15]

    • Identify and quantify 9-cis-retinol based on the retention time and peak area relative to a standard curve of purified 9-cis-retinol. The elution order for retinol isomers is typically 13-cis-retinol, followed by 9-cis-retinol, and then all-trans-retinol.[15]

HPLC Workflow for 9-cis-Retinol Quantification Figure 2. HPLC Experimental Workflow Sample Biological Sample (Tissue or Plasma) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Hexane) Homogenization->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (325 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2. General workflow for HPLC-based quantification.
In Vitro Assay for 9-cis-Retinol Dehydrogenase Activity

This protocol describes a method to measure the enzymatic activity of 9-cis-retinol dehydrogenase in cell lysates or purified enzyme preparations.

Materials:

  • Cell lysate or purified enzyme

  • 9-cis-retinol substrate

  • Cofactor (e.g., NAD⁺)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., ethanol or methanol)

  • HPLC system for product analysis

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the enzyme source.

    • Initiate the reaction by adding the 9-cis-retinol substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

    • Terminate the reaction by adding a quenching solution.

  • Product Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC, as described in section 4.1, to separate and quantify the product, 9-cis-retinal. The detector wavelength should be set to approximately 373 nm for optimal detection of 9-cis-retinal.[4]

    • Calculate the enzyme activity based on the rate of 9-cis-retinal formation.

Conclusion

9-cis-Retinol is a critical molecule in retinoid biochemistry, serving as the direct precursor to the RXR ligand, 9-cis-retinoic acid. A thorough understanding of its physicochemical properties, metabolism, and the signaling pathways it initiates is essential for researchers in the fields of endocrinology, oncology, and developmental biology. The experimental protocols provided in this guide offer a starting point for the quantitative analysis and functional characterization of 9-cis-retinol and its metabolic enzymes, facilitating further advancements in our understanding of retinoid biology and its therapeutic potential.

References

An In-depth Technical Guide on the Endogenous Synthesis of 9-cis-Retinol in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The retinoid signaling pathway, crucial for a myriad of physiological processes from embryonic development to immune function, is mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). While all-trans-retinoic acid is the primary ligand for RARs, 9-cis-retinoic acid (9cRA) is the only known endogenous ligand that binds and activates RXRs with high affinity.[1][2] The immediate precursor to 9cRA is 9-cis-retinol, yet the precise mechanisms of its endogenous synthesis in mammals have remained a subject of intensive investigation.[3][4] This technical guide synthesizes the current understanding of the biosynthetic pathways of 9-cis-retinol, details the key enzymes involved, presents quantitative data from seminal studies, and provides outlines of relevant experimental protocols.

Two primary pathways for the formation of 9-cis-retinoids have been proposed: (1) the enzymatic cleavage of dietary 9-cis-β-carotene and (2) the isomerization of the more abundant all-trans-retinol. Evidence suggests that specific dehydrogenases, particularly those from the short-chain dehydrogenase/reductase (SDR) superfamily, are responsible for the subsequent oxidation of 9-cis-retinol to 9-cis-retinal, a critical step in the formation of 9cRA.[5][6] However, the definitive identification of an enzyme responsible for the direct isomerization of all-trans-retinol to 9-cis-retinol in vivo remains an active area of research.

Biosynthetic Pathways of 9-cis-Retinol

The endogenous pool of 9-cis-retinol is derived from at least two distinct metabolic routes.

Pathway 1: Cleavage of Dietary Carotenoids

Dietary carotenoids serve as a significant source of retinoids. Specifically, 9-cis-β-carotene can be enzymatically cleaved in the intestinal mucosa to yield 9-cis-retinoids.[6][7][8]

  • Symmetric Cleavage: The enzyme β-carotene-15,15'-oxygenase (BCO1) can symmetrically cleave β-carotene at its central double bond to produce two molecules of retinal.[9][10] When the substrate is 9-cis-β-carotene, this action can directly yield 9-cis-retinal.

  • Asymmetric Cleavage: The enzyme β-carotene-9',10'-oxygenase (BCO2) performs an asymmetric cleavage, which can also contribute to the pool of retinoids.[9][11][12]

Studies using ferret models and in vitro human intestinal mucosa have demonstrated that 9-cis-β-carotene is a direct precursor to both 9-cis-retinoic acid and all-trans-retinoic acid, implying the formation of 9-cis-retinal as an intermediate.[7][8]

Pathway 2: Isomerization of all-trans-Retinoids

Given that animals can be sustained on carotene-free diets, an alternative pathway for 9-cis-retinoid synthesis must exist.[6] The prevailing hypothesis is the isomerization from the more abundant all-trans-retinoids. The specific step at which this isomerization occurs (retinol, retinal, or retinoic acid) is a critical question.

  • Isomerization at the Retinol Level: The identification of a stereo-specific 9-cis-retinol dehydrogenase (RDH4) strongly implies that 9-cis-retinol is generated from all-trans-retinol.[5] This model is analogous to the well-established isomerization of all-trans-retinol to 11-cis-retinol in the visual cycle.[5][13] Cell homogenates from Hep G2 cells have been shown to convert all-trans-retinol to 9-cis-retinal, further supporting that the free form of all-trans-retinol can be a source for 9-cis-retinoid synthesis.[3][14]

  • Isomerization at the Retinoic Acid Level: Studies have also shown that bovine liver membranes can directly isomerize all-trans-retinoic acid to 9-cis-retinoic acid, suggesting that isomerization can occur at the final step of the pathway.[15][16] However, this does not preclude isomerization at the retinol or retinal stage.

dot

Endogenous_Synthesis_of_9_cis_Retinol cluster_pathway1 Pathway 1: From Dietary Carotenoids cluster_pathway2 Pathway 2: Isomerization cluster_downstream Downstream Oxidation 9-cis-beta-Carotene 9-cis-beta-Carotene 9-cis-Retinal_P1 9-cis-Retinal 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal_P1->9-cis-Retinol Reduction all-trans-Retinol all-trans-Retinol all-trans-Retinol->9-cis-Retinol Isomerase (?) (Proposed) 9-cis-Retinal_P2 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal_P2 RDH4 / cRDH (Oxidation) 9-cis-Retinoic_Acid 9-cis-Retinoic Acid (Active Ligand for RXR) 9-cis-Retinal_P2->9-cis-Retinoic_Acid RALDH (Oxidation)

Caption: Proposed metabolic pathways for the endogenous synthesis of 9-cis-Retinol in mammals.

Key Enzymes and Their Functions

The synthesis of 9-cis-retinol is a multi-step process governed by several key enzymes.

Carotenoid Cleavage Oxygenases
  • β-carotene-15,15'-oxygenase (BCO1): Primarily located in the intestine, BCO1 catalyzes the symmetric cleavage of β-carotenes into two molecules of retinal.[17]

  • β-carotene-9',10'-oxygenase (BCO2): This mitochondrial enzyme performs asymmetric cleavage of various carotenoids, contributing to the retinoid pool and preventing carotenoid over-accumulation.[11][12]

Retinol Dehydrogenases (RDHs)

Members of the short-chain dehydrogenase/reductase (SDR) superfamily are critical for the interconversion of retinols and retinals.

  • 9-cis-Retinol Dehydrogenase (RDH4 / cRDH): This membrane-bound enzyme exhibits unique stereospecificity, capable of oxidizing 9-cis-retinol to 9-cis-retinaldehyde but not all-trans-retinol.[5] Its expression in embryonic tissues, liver, and kidney suggests a dedicated pathway for 9-cis-retinoic acid synthesis.[5][18] The enzyme is an oxidoreductase, also capable of reducing 9-cis-retinal back to 9-cis-retinol in the presence of NADH.[5]

  • Other RDHs: While RDH4 is specific for the 9-cis isomer, other RDHs are involved in the broader retinoid metabolism, primarily handling all-trans and 11-cis isomers.[19]

Retinal Dehydrogenases (RALDHs)

These enzymes catalyze the irreversible oxidation of retinal to retinoic acid, the final step in generating the active ligand. Efficient formation of 9-cis-retinoic acid requires the co-expression of both a retinol dehydrogenase and a retinal dehydrogenase.[19]

Retinoid Esterifying and Hydrolyzing Enzymes
  • Lecithin:retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT): These enzymes are responsible for the esterification of retinols, including 9-cis-retinol, into retinyl esters for storage.[3][14]

  • Retinyl Ester Hydrolase (REH): These enzymes hydrolyze stored retinyl esters to release free retinol, making it available for oxidation.[3][14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 9-cis-retinoid biosynthesis and metabolism.

Table 1: Biosynthesis Rates from 9-cis-β-Carotene in Human Intestinal Mucosa

Substrate(s) Product Rate (pmol/hr/mg protein) Reference
4 µM 9-cis-β-Carotene 9-cis-Retinoic Acid 16 ± 1 [7]
4 µM 9-cis-β-Carotene all-trans-Retinoic Acid 18 ± 2 [7]
4 µM 9-cis-β-Carotene + 2 µM all-trans-β-Carotene 9-cis-Retinoic Acid 16 (no change) [7]

| 4 µM 9-cis-β-Carotene + 2 µM all-trans-β-Carotene | all-trans-Retinoic Acid | 38 ± 6 |[7] |

Table 2: Substrate Specificity and Binding Affinities

Enzyme/Protein Ligand/Substrate Parameter Value Reference
Human 9-cis-Retinol Dehydrogenase 9-cis-Retinol Relative Activity 1x [6]
13-cis-Retinol Relative Activity ~1x [6]
11-cis-Retinol Relative Activity ~2x [6]
Cellular Retinol-Binding Protein-I (CRBP-I) 9-cis-Retinal Kd 8 nM [20]

| Cellular Retinol-Binding Protein-II (CRBP-II) | 9-cis-Retinal | Kd | 5 nM |[20] |

Experimental Protocols

This section provides a detailed overview of key methodologies used to investigate the endogenous synthesis of 9-cis-retinol.

Protocol: In Vitro Retinoid Isomerization and Metabolism Assay

Objective: To determine the capacity of a cell or tissue homogenate to convert retinoid precursors into various isomers.

Methodology:

  • Homogenate Preparation: Tissues (e.g., liver) or cultured cells (e.g., Hep G2) are harvested and homogenized in an appropriate buffer (e.g., borate buffer, pH 9.0) on ice.[3][16] The homogenate is then centrifuged to separate subcellular fractions (e.g., microsomes, cytosol).[15]

  • Incubation: The homogenate or subcellular fraction is incubated with the retinoid substrate (e.g., all-trans-retinol, 9-cis-β-carotene) at 37°C. Reactions are performed under dim red light to prevent photoisomerization.[7][21]

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethanol or methanol. Retinoids are then extracted from the aqueous phase using an organic solvent such as hexane.[3][22]

  • Analysis: The extracted retinoids are dried, redissolved in a mobile phase, and analyzed via High-Performance Liquid Chromatography (HPLC).

dot

Experimental_Workflow_Retinoid_Metabolism start Start: Harvest Cells/Tissue homogenization Homogenization in Buffer (e.g., Borate pH 9.0) start->homogenization centrifugation Centrifugation to Isolate Subcellular Fractions homogenization->centrifugation incubation Incubation with Retinoid Substrate (e.g., all-trans-Retinol) at 37°C centrifugation->incubation Use Microsomal Fraction termination Reaction Termination & Solvent Extraction (Hexane) incubation->termination hplc HPLC Analysis (Normal or Reverse Phase) termination->hplc end End: Quantify Retinoid Isomers hplc->end Retinoid_Receptor_Activation atRA all-trans-Retinoic Acid RAR RAR atRA->RAR Binds & Activates c9RA 9-cis-Retinoic Acid c9RA->RAR Binds & Activates RXR RXR c9RA->RXR Binds & Activates Heterodimer RXR / RAR Heterodimer RAR->Heterodimer RXR->Heterodimer DNA Retinoic Acid Response Element (RARE) on DNA Heterodimer->DNA Binds Transcription Target Gene Transcription DNA->Transcription Regulates

References

The Metabolic Conversion of 9-cis-Retinol to 9-cis-Retinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway responsible for the conversion of 9-cis-retinol to 9-cis-retinoic acid, a critical signaling molecule in various biological processes. The document details the enzymatic reactions, provides available quantitative data, outlines experimental protocols for studying this pathway, and includes visualizations to facilitate understanding.

Introduction

9-cis-retinoic acid is a biologically active retinoid that serves as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Its synthesis from 9-cis-retinol is a crucial step in retinoid metabolism, influencing gene transcription and cellular processes such as proliferation, differentiation, and apoptosis. The metabolic pathway is a two-step oxidation process, analogous to the synthesis of all-trans-retinoic acid from all-trans-retinol.

The Metabolic Pathway

The conversion of 9-cis-retinol to 9-cis-retinoic acid involves two sequential enzymatic reactions:

  • Oxidation of 9-cis-retinol to 9-cis-retinal: This initial and rate-limiting step is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (9-cis-RDH). This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and exhibits a preference for the 9-cis-isomer of retinol. The primary enzyme identified with this activity is Retinol Dehydrogenase 4 (RDH4).

  • Oxidation of 9-cis-retinal to 9-cis-retinoic acid: The intermediate, 9-cis-retinal, is subsequently oxidized to 9-cis-retinoic acid. This irreversible reaction is catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily, particularly the ALDH1A subfamily of retinaldehyde dehydrogenases (RALDHs).

dot

Metabolic_Pathway Metabolic Pathway of 9-cis-Retinol to 9-cis-Retinoic Acid cluster_step1 Step 1: Oxidation of 9-cis-Retinol cluster_step2 Step 2: Oxidation of 9-cis-Retinal Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal 9-cis-Retinol Dehydrogenase (9-cis-RDH/RDH4) Retinal2 9-cis-Retinal Retinoic_Acid 9-cis-Retinoic Acid Retinal2->Retinoic_Acid Aldehyde Dehydrogenase (ALDH1A)

Caption: The two-step enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid.

Quantitative Data: Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in the metabolic conversion of 9-cis-retinol to 9-cis-retinoic acid.

Table 1: Kinetic Parameters for 9-cis-Retinol Dehydrogenase (9-cis-RDH/RDH4)

EnzymeSubstrateKmVmaxkcatSource OrganismNotes
9-cis-RDH (RDH4)9-cis-RetinolNot ReportedNot ReportedNot ReportedMouseExhibits high specificity for 9-cis-retinol over all-trans-retinol.

Table 2: Kinetic Parameters for Aldehyde Dehydrogenases (ALDHs) with 9-cis-Retinal

EnzymeSubstrateKm (µM)Vmax/kcatSource OrganismNotes
ALDH1 (cytosolic)9-cis-Retinal5.5Not ReportedHuman LiverThe affinity for all-trans-retinal is approximately twofold higher (Km = 2.2 µM).
RALDH2 (ALDH1A2)9-cis-RetinalNot ReportedSame catalytic efficiency as for all-trans- and 13-cis-retinalHuman
ADH (ππ isoenzyme)9-cis-Retinal (reduction)11-14V/Km of 0.5-0.6 µM⁻¹min⁻¹HumanThis represents the reverse reaction (reduction of retinal to retinol).
ALDH1A2all-trans-Retinal2.00.10 s⁻¹Rat
ALDH1A1all-trans-Retinal8.10.07 s⁻¹Rat
ALDH1A2 & ALDH1A39-cis-RetinalNot ReportedLower catalytic efficiency compared to all-trans-retinaldehydeNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic pathway of 9-cis-retinol to 9-cis-retinoic acid.

Expression and Enzymatic Assay of Recombinant 9-cis-Retinol Dehydrogenase (RDH4)

This protocol is adapted from studies on the expression and characterization of RDH4.

Objective: To express recombinant RDH4 and measure its enzymatic activity in converting 9-cis-retinol to 9-cis-retinal.

Materials:

  • Baculovirus expression vector (e.g., pFASTBAC1) containing the RDH4 cDNA

  • Spodoptera frugiperda (Sf9) insect cells

  • TNM-FH insect cell culture medium

  • Lipofectin or other transfection reagent

  • Phosphate-buffered saline (PBS)

  • 9-cis-retinol (substrate)

  • NAD⁺ (cofactor)

  • Alkaline ethanol (for reaction termination)

  • n-hexane (for extraction)

  • HPLC system with a C18 reverse-phase column

Protocol:

  • Expression of Recombinant RDH4:

    • Subclone the RDH4 cDNA into the baculovirus expression vector.

    • Transfect Sf9 insect cells with the recombinant vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Harvest the cells 72 hours post-infection.

    • Prepare total membrane fractions from the infected cells by homogenization and centrifugation.

    • Confirm the expression of RDH4 via immunoblotting using an antibody specific to RDH4.

  • Enzymatic Activity Assay:

    • In a microcentrifuge tube, combine 25 µg of the total membrane protein from the RDH4-expressing cells with PBS.

    • Add 100 µM of 9-cis-retinol as the substrate.

    • Add 200 µM of NAD⁺ as the cofactor.

    • Bring the final reaction volume to 200 µl with PBS.

    • Incubate the reaction mixture for 20 minutes at 37°C.

    • Terminate the reaction by adding alkaline ethanol.

    • Extract the retinoids from the reaction mixture by adding 2.0 ml of n-hexane and vortexing.

    • Carefully remove the organic (n-hexane) phase and dry it under a stream of argon.

    • Dissolve the dried residue in ethanol for HPLC analysis.

  • HPLC Analysis:

    • Analyze the extracted retinoids using a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 mm x 25 cm).

    • Use a mobile phase of acetonitrile/water (85:15, vol/vol) at a flow rate of 1.0 ml/min.

    • Monitor the effluent at 350 nm.

    • Identify and quantify the amounts of 9-cis-retinol and the product, 9-cis-retinal, by comparing their retention times and peak areas to those of known standards.

dot

Experimental_Workflow Workflow for 9-cis-RDH Expression and Activity Assay cluster_expression Recombinant Protein Expression cluster_assay Enzymatic Assay cluster_analysis Data Analysis Transfection Transfect Sf9 cells with RDH4-baculovirus vector Harvest Harvest cells and prepare membrane fractions Transfection->Harvest Immunoblot Confirm RDH4 expression via Immunoblotting Harvest->Immunoblot Incubation Incubate membrane fraction with 9-cis-retinol and NAD+ Immunoblot->Incubation Extraction Terminate reaction and extract retinoids Incubation->Extraction HPLC Separate and quantify retinoids by HPLC Extraction->HPLC

Caption: A flowchart illustrating the key steps in the expression and activity measurement of 9-cis-RDH.

In Vitro Conversion of 9-cis-Retinal to 9-cis-Retinoic Acid using Liver Cytosol

This protocol describes a method to measure the activity of aldehyde dehydrogenases in a cell-free system.

Objective: To measure the conversion of 9-cis-retinal to 9-cis-retinoic acid by cytosolic enzymes from liver tissue.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Ultracentrifuge

  • Protein quantification assay (e.g., Bradford assay)

  • 9-cis-retinal (substrate)

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Methanol/acetonitrile (for reaction termination and extraction)

  • UHPLC-MS/MS or HPLC system for retinoid analysis

Protocol:

  • Preparation of Liver Cytosol:

    • Homogenize fresh or thawed liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and nuclei.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

    • The resulting supernatant is the cytosolic fraction.

    • Determine the protein concentration of the cytosolic fraction.

  • Enzymatic Reaction:

    • In a reaction tube, combine a specific amount of cytosolic protein (e.g., 0.5 mg/ml) with the reaction buffer.

    • Add NAD⁺ to a final concentration of 1 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 9-cis-retinal (e.g., 5-10 µM final concentration).

    • Incubate at 37°C for a specific time period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

    • Centrifuge to pellet the precipitated protein.

  • Retinoid Analysis:

    • Analyze the supernatant for the presence of 9-cis-retinoic acid and remaining 9-cis-retinal using a validated UHPLC-MS/MS or HPLC method.

    • Quantify the product formation based on a standard curve of authentic 9-cis-retinoic acid.

Logical Relationships and Signaling Context

The production of 9-cis-retinoic acid is a critical event that leads to the activation of specific nuclear receptor signaling pathways.

dot

Signaling_Context Signaling Context of 9-cis-Retinoic Acid Synthesis cluster_synthesis Metabolic Pathway cluster_signaling Nuclear Receptor Activation Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal 9-cis-RDH Retinoic_Acid 9-cis-Retinoic Acid Retinal->Retinoic_Acid ALDH1A RXR RXR Retinoic_Acid->RXR Binds and Activates RAR RAR Retinoic_Acid->RAR Binds and Activates Gene_Expression Target Gene Expression RXR->Gene_Expression Regulates RAR->Gene_Expression Regulates

Caption: The synthesis of 9-cis-retinoic acid and its subsequent role in activating nuclear receptors.

Conclusion

The metabolic conversion of 9-cis-retinol to 9-cis-retinoic acid is a fundamental pathway in retinoid biology. Understanding the enzymes involved, their kinetics, and the methods to study this process is essential for researchers in various fields, including molecular biology, pharmacology, and drug development. This guide provides a comprehensive overview to facilitate further investigation into the roles of 9-cis-retinoic acid in health and disease. Further research is warranted to fully elucidate the kinetic parameters of 9-cis-retinol dehydrogenase and to explore the regulatory mechanisms governing this important metabolic pathway.

The Role of 9-cis-Retinol in the Visual Cycle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical visual cycle, occurring in the retinal pigment epithelium (RPE), is the primary pathway for the regeneration of 11-cis-retinal, the chromophore essential for both rod and cone photoreceptor function. However, a secondary, cone-specific visual cycle exists within the retina, utilizing Müller cells and the photoreceptors themselves. Within this alternative pathway, and as a therapeutic agent, 9-cis-retinol has emerged as a significant molecule of interest. This technical guide provides an in-depth examination of the role of 9-cis-retinol in the visual cycle, its mechanism of action, and its therapeutic potential. We present a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its study, and quantitative data to support further research and development in this area.

Introduction

Vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within photoreceptor cells[1]. To maintain visual sensitivity, 11-cis-retinal must be continuously regenerated. While the RPE-based visual cycle serves both rods and cones, cones, which are responsible for daylight and color vision, have a higher metabolic demand and an additional, faster regeneration pathway known as the intra-retinal or cone visual cycle. This pathway involves the transport of all-trans-retinol from cones to Müller cells, where it is isomerized to 11-cis-retinol. This 11-cis-retinol is then transported back to the cones and oxidized to 11-cis-retinal.

9-cis-retinol is a stereoisomer of retinol that can act as a functional analog of 11-cis-retinol in the visual cycle[2]. Its aldehyde form, 9-cis-retinal, can bind to opsin in both rod and cone photoreceptors to form a functional photopigment known as isorhodopsin[3]. This property has made 9-cis-retinoids a focal point for therapeutic interventions in inherited retinal diseases where the canonical visual cycle is impaired, such as Leber congenital amaurosis (LCA)[4][5]. This guide will delve into the core aspects of 9-cis-retinol's function, from its molecular interactions to its application in preclinical and clinical research.

The Biochemical Role of 9-cis-Retinol in the Visual Cycle

9-cis-retinol and its derivatives can participate in the visual cycle through several mechanisms, primarily by bypassing enzymatic steps that are deficient in certain retinal diseases.

The Canonical vs. the Cone-Specific Visual Cycle

The canonical visual cycle, located in the RPE, is a multi-step enzymatic process that regenerates 11-cis-retinal from all-trans-retinol. In contrast, the cone-specific visual cycle provides a more rapid supply of chromophore to cones. A key distinction is the production of 11-cis-retinol in Müller cells, which is then oxidized to 11-cis-retinal within the cones themselves[2]. This oxidation step is a critical control point and is cone-specific.

Integration of 9-cis-Retinol into the Visual Pathway

Exogenously supplied 9-cis-retinol can be taken up by photoreceptors. In cones, it is oxidized to 9-cis-retinal by retinol dehydrogenases (RDHs) located in the cone outer segments[2]. This 9-cis-retinal can then bind to cone opsin to form a functional, light-sensitive pigment. In disease states where the production of 11-cis-retinal is blocked, such as in LCA caused by mutations in RPE65 or LRAT, administration of 9-cis-retinoids can restore the production of a functional photopigment, thereby recovering visual function[3][4][5].

dot

Visual_Cycle_Pathways cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Muller Müller Cell cluster_Therapeutic Therapeutic Intervention Rhodopsin Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light Opsin Opsin all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH8/12 all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol->all-trans-Retinol_RPE Transport all-trans-Retinol_Muller all-trans-Retinol all-trans-Retinol->all-trans-Retinol_Muller Transport (Cones) 11-cis-Retinal_Photo 11-cis-Retinal 9-cis-Retinal_Photo 9-cis-Retinal Isorhodopsin Isorhodopsin Isorhodopsin->all-trans-Retinal Light Opsin11-cis-Retinal_Photo Opsin11-cis-Retinal_Photo Opsin11-cis-Retinal_Photo->Rhodopsin Opsin9-cis-Retinal_Photo Opsin9-cis-Retinal_Photo Opsin9-cis-Retinal_Photo->Isorhodopsin all-trans-Retinyl_Esters all-trans-Retinyl Esters all-trans-Retinol_RPE->all-trans-Retinyl_Esters LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Esters->11-cis-Retinol RPE65 11-cis-Retinal_RPE 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal_RPE RDH5 11-cis-Retinal_RPE->11-cis-Retinal_Photo Transport 11-cis-Retinol_Muller 11-cis-Retinol all-trans-Retinol_Muller->11-cis-Retinol_Muller DES1 9-cis-Retinol_Muller 9-cis-Retinol all-trans-Retinol_Muller->9-cis-Retinol_Muller Isomerase 11-cis-Retinol_Muller->11-cis-Retinal_Photo Transport & Oxidation (Cones) 9-cis-Retinol_Muller->9-cis-Retinal_Photo Transport & Oxidation (Cones) 9-cis-Retinyl_Acetate 9-cis-Retinyl Acetate (oral) 9-cis-Retinol_Therapeutic 9-cis-Retinol 9-cis-Retinyl_Acetate->9-cis-Retinol_Therapeutic Metabolism 9-cis-Retinol_Therapeutic->9-cis-Retinal_Photo Uptake & Oxidation

Caption: The canonical and alternative visual cycles, with the integration of therapeutically administered 9-cis-retinoids.

Quantitative Data on 9-cis-Retinoids in the Visual Cycle

The following tables summarize key quantitative data related to the interaction and effects of 9-cis-retinoids in the visual system.

Table 1: Binding Affinities of Retinoids to Cellular Retinol-Binding Proteins (CRBPI and CRBPII)

RetinoidProteinDissociation Constant (Kd)Reference
9-cis-RetinolCRBPI11 nM[6]
9-cis-RetinolCRBPII68 nM[6]
9-cis-RetinalCRBPI8 nM[6]
9-cis-RetinalCRBPII5 nM[6]

Table 2: Retinoid Levels in Mouse Retina After 9-cis-Retinyl Acetate Administration

Treatment Group9-cis-Retinal (pmol/eye)Reference
Baseline (Rpe65-/-)Undetectable[7]
1 mg/kg dailyUndetectable[7]
4 mg/kg daily38 ± 4[7]
12.5 mg/kg daily95 ± 14[7]

Table 3: Dosages of 9-cis-Retinyl Acetate (QLT091001) in Clinical Trials for Leber Congenital Amaurosis

Clinical Trial IdentifierDosageDurationPatient PopulationReference
NCT0101405210-40 mg/m²/day7 daysRPE65 or LRAT mutations[4][5]
NCT0152179340 or 60 mg/m²/day7 days (up to 3 courses)RPE65 or LRAT mutations[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 9-cis-retinol's role in the visual cycle. The following sections provide step-by-step protocols for key experimental techniques.

Analysis of Retinoid Isomers by Normal-Phase HPLC

This protocol is optimized for the separation and quantification of retinol and retinal isomers from mouse retina.

Materials:

  • Mouse eyes

  • Homogenizer

  • Hexane, Ethyl Acetate (HPLC grade)

  • Normal-phase HPLC system with a silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)

  • UV detector

  • Retinoid standards (9-cis-retinol, 11-cis-retinol, all-trans-retinol, 9-cis-retinal, 11-cis-retinal, all-trans-retinal)

Procedure:

  • Sample Preparation (under red light):

    • Enucleate mouse eyes and immediately freeze them in liquid nitrogen.

    • Homogenize one whole eye in 500 µL of a 1:1 mixture of methanol and phosphate-buffered saline (PBS).

    • Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.

    • Collect the upper hexane layer. Repeat the extraction twice.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried retinoids in 100 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Normal-phase silica column.

    • Mobile Phase: An isocratic mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The exact ratio may need optimization for baseline separation of all isomers.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detector set at 325 nm for retinols and 365 nm for retinals.

    • Quantification: Generate standard curves for each retinoid isomer using authentic standards. Calculate the concentration in the samples by comparing peak areas to the standard curves.

dot

HPLC_Workflow start Start: Mouse Eye Sample homogenization Homogenization in Methanol/PBS start->homogenization extraction Liquid-Liquid Extraction with Hexane homogenization->extraction evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc Normal-Phase HPLC Analysis reconstitution->hplc quantification Quantification against Standards hplc->quantification end End: Retinoid Concentrations quantification->end

Caption: Experimental workflow for the analysis of retinal retinoids by HPLC.

Electroretinography (ERG) for Assessing Photoreceptor Function Recovery

This protocol describes the use of ERG to monitor the recovery of rod and cone function in mice following treatment with 9-cis-retinyl acetate.

Materials:

  • ERG recording system

  • Ganzfeld dome

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine)

  • Corneal electrodes

  • Reference and ground electrodes

Procedure:

  • Animal Preparation:

    • Dark-adapt mice overnight (at least 12 hours) before recording.

    • Under dim red light, anesthetize the mouse and place it on a heated platform.

    • Apply a drop of mydriatic to dilate the pupils and a drop of topical anesthetic to the cornea.

  • Scotopic (Rod-Mediated) ERG:

    • Place the corneal electrodes on the eyes with a drop of methylcellulose for good contact.

    • Insert the reference electrode under the skin of the forehead and the ground electrode in the tail.

    • Present single flashes of white light of increasing intensity (e.g., from -4.0 to 1.0 log cd·s/m²) in the dark-adapted state.

    • Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).

  • Photopic (Cone-Mediated) ERG:

    • Light-adapt the mouse for 10 minutes to a background light of 30 cd/m² to saturate the rods.

    • Present single flashes of white light of increasing intensity (e.g., from 0.5 to 2.5 log cd·s/m²) superimposed on the background light.

    • Record the cone-driven a- and b-waves.

  • Data Analysis:

    • Measure the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic responses.

    • Compare these parameters between treated and control groups at different time points after treatment to assess the recovery of photoreceptor function.

dot

ERG_Protocol dark_adapt Overnight Dark Adaptation anesthetize Anesthesia & Pupil Dilation dark_adapt->anesthetize scotopic_rec Scotopic ERG Recording (Rod Function) anesthetize->scotopic_rec light_adapt 10 min Light Adaptation scotopic_rec->light_adapt photopic_rec Photopic ERG Recording (Cone Function) light_adapt->photopic_rec analysis Data Analysis (Amplitude & Implicit Time) photopic_rec->analysis

Caption: Logical flow of an electroretinography experiment to assess rod and cone function.

Microspectrophotometry of Isolated Photoreceptors

This protocol outlines the measurement of the absorbance spectra of single photoreceptor outer segments to confirm the formation of isorhodopsin after regeneration with 9-cis-retinal.

Materials:

  • Microspectrophotometer

  • Isolated photoreceptor preparation

  • Perfusion chamber

  • 9-cis-retinal solution

Procedure:

  • Sample Preparation:

    • Isolate retinas from dark-adapted animals under dim red light.

    • Gently dissociate the retina to obtain a suspension of photoreceptor cells.

    • Transfer the cell suspension to a perfusion chamber on the stage of the microspectrophotometer.

  • Measurement:

    • Identify a single, healthy-appearing photoreceptor outer segment.

    • Measure the baseline absorbance spectrum in the dark-adapted state.

    • Bleach the photopigment with a bright light flash.

    • Perfuse the chamber with a solution containing 9-cis-retinal.

    • After an incubation period, measure the absorbance spectrum again to observe the regeneration of a new pigment.

  • Data Analysis:

    • Subtract the post-bleach spectrum from the regenerated spectrum to obtain the difference spectrum of the newly formed pigment.

    • Determine the wavelength of maximum absorbance (λmax) of the regenerated pigment to confirm the formation of isorhodopsin (which has a slightly different λmax than rhodopsin).

Conclusion and Future Directions

9-cis-retinol and its derivatives have demonstrated significant potential as therapeutic agents for certain inherited retinal diseases by providing a functional chromophore and bypassing defects in the canonical visual cycle. The in-depth technical guidance provided in this document aims to facilitate further research into the precise mechanisms of action of 9-cis-retinoids and to aid in the development and preclinical testing of novel therapeutic strategies.

Future research should focus on several key areas:

  • Long-term efficacy and safety: While short-term studies have been promising, the long-term effects of chronic 9-cis-retinoid administration on retinal health and function require further investigation.

  • Optimization of delivery methods: Developing targeted delivery systems could enhance the therapeutic efficacy and minimize potential systemic side effects.

  • Elucidation of downstream signaling: A deeper understanding of the signaling pathways activated by isorhodopsin in both rods and cones will provide a more complete picture of its therapeutic effects.

  • Application to a broader range of retinal diseases: Investigating the potential of 9-cis-retinoid therapy for other retinal degenerations characterized by chromophore deficiency is a promising avenue for future research.

By continuing to explore the multifaceted role of 9-cis-retinol in the visual cycle, the scientific and medical communities can move closer to developing effective treatments for a range of debilitating retinal diseases.

References

9-cis Retinol: A Technical Guide on its Core Function in Embryonic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Retinoids, the biologically active metabolites of vitamin A, are indispensable signaling molecules that orchestrate a multitude of processes during vertebrate embryonic development. Among these, the 9-cis isomer of retinol and its active derivative, 9-cis retinoic acid (9-cis RA), play a crucial, albeit complex, role. This technical guide provides an in-depth examination of 9-cis retinol's function in embryogenesis, focusing on its biosynthesis, metabolic pathways, and the molecular mechanisms through which it exerts its effects. We will detail its critical role as the specific high-affinity ligand for Retinoid X Receptors (RXRs), which act as master regulators by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs). This guide will consolidate findings on the function of this compound-mediated signaling in the development of the central nervous system, heart, eye, and limbs. Furthermore, it will present key quantitative data, detail relevant experimental protocols, and provide visual representations of the core signaling and metabolic pathways to facilitate a comprehensive understanding for research and therapeutic development.

Introduction: The Significance of Retinoid Isomers in Development

Vitamin A (retinol) and its derivatives are critical for vertebrate morphogenesis, cellular differentiation, and tissue homeostasis[1]. The biological effects of retinoids are primarily mediated by their active forms, which are isomers of retinoic acid (RA). These lipophilic molecules function as ligands for nuclear receptors, thereby directly regulating gene transcription[2][3]. The two main classes of nuclear retinoid receptors are the Retinoic Acid Receptors (RARs), which bind both all-trans-retinoic acid (atRA) and 9-cis RA, and the Retinoid X Receptors (RXRs), which are specifically activated by 9-cis RA[4][5][6].

While atRA is considered the primary functional retinoid ligand during development, this compound and its metabolite 9-cis RA hold a unique position due to the specific ligand-receptor relationship with RXRs[4][7]. RXRs are obligate heterodimeric partners for a large number of nuclear receptors, including RARs, the Vitamin D receptor (VDR), and thyroid hormone receptors[4][5]. This places this compound-derived signaling at the crossroads of multiple endocrine signaling pathways essential for embryonic patterning and organogenesis. This document will explore the synthesis of 9-cis RA from this compound and its subsequent role in activating these critical developmental gene networks.

Biosynthesis and Metabolism of 9-cis Retinoic Acid

The generation of 9-cis RA from its precursor, this compound, is a crucial step in mediating its biological activity. While the complete in vivo synthesis pathway is still under investigation, key enzymatic steps have been identified, suggesting a pathway parallel to that of all-trans RA synthesis[4][8][9].

The prevailing hypothesis suggests that all-trans-retinol, the primary circulating form of Vitamin A, is the ultimate precursor for all RA isomers[9]. The isomerization from an all-trans to a 9-cis configuration is thought to occur at the level of retinol, catalyzed by a yet-to-be-fully-characterized isomerase, in a mechanism analogous to the generation of 11-cis-retinol in the visual cycle[4][9].

Once this compound is formed, its conversion to 9-cis RA proceeds via a two-step oxidation process:

  • Oxidation to 9-cis Retinaldehyde: this compound is first oxidized to 9-cis retinaldehyde. This reaction is catalyzed by a specific this compound dehydrogenase (9-cis RDH), a membrane-bound enzyme belonging to the short-chain alcohol dehydrogenase/reductase (SDR) superfamily[4][9][10]. The expression of this enzyme is spatially and temporally regulated during embryogenesis, appearing in tissues known to be targets of retinoid signaling[4][10].

  • Oxidation to 9-cis Retinoic Acid: The intermediate, 9-cis retinaldehyde, is subsequently oxidized to 9-cis retinoic acid. This step is believed to be catalyzed by retinaldehyde dehydrogenases (RALDHs), similar to the synthesis of all-trans RA[11][12].

This metabolic scheme implies that the generation of the two main RA isomers, all-trans and 9-cis, may occur through independent pathways, allowing for separate metabolic control[9].

9-cis_Retinoic_Acid_Biosynthesis ATR All-trans-Retinol (Vitamin A) NCR 9-cis-Retinol ATR->NCR Isomerase NCA 9-cis-Retinaldehyde NCR->NCA This compound Dehydrogenase (RDH) NCRA 9-cis-Retinoic Acid (Active Ligand) NCA->NCRA Retinaldehyde Dehydrogenase (RALDH)

Proposed metabolic pathway for the synthesis of 9-cis Retinoic Acid.

Mechanism of Action: The RAR/RXR Signaling Pathway

The physiological effects of retinoids are transduced by the RAR and RXR nuclear receptors, which function as ligand-inducible transcription factors[1][4]. 9-cis RA is the specific, high-affinity endogenous ligand for RXRs[4][5]. The canonical mechanism of action involves the following steps:

  • Heterodimer Formation: In the nucleus, RARs and RXRs form heterodimers (RAR/RXR). These heterodimers are the primary functional units that transduce the RA signal during embryonic development[1][13].

  • DNA Binding: In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[2][14].

  • Transcriptional Repression: When unbound by a ligand, the RAR/RXR complex recruits a suite of co-repressor proteins. These proteins induce a condensed chromatin state, effectively silencing the transcription of the target gene[13][14].

  • Ligand Binding and Transcriptional Activation: Upon binding of an appropriate ligand (atRA or 9-cis RA to RAR, and 9-cis RA to RXR), the receptor undergoes a conformational change. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins[2][13]. The co-activator complex then modifies the chromatin structure, facilitating the assembly of the transcription machinery and initiating gene expression.

The existence of three isotypes for both RAR (α, β, γ) and RXR (α, β, γ) allows for a complex combinatorial system of gene regulation, where different heterodimer combinations may be involved in specific developmental processes[1][13].

The 9-cis Retinoic Acid signaling pathway via RAR/RXR heterodimers.

Functions of this compound in Embryonic Development

Retinoid signaling is a cornerstone of embryonic development, regulating patterning along the anterior-posterior axis, neurogenesis, cardiogenesis, and the formation of numerous organs[6][7][15]. The identification of a this compound dehydrogenase and its specific expression patterns in the embryo strongly suggests a role for 9-cis RA in these processes[4][10]. Genetic knockout studies in mice, particularly those involving compound null mutations of RAR and RXR genes, have been instrumental in dissecting these functions[1][13].

  • Central Nervous System (CNS) and Neural Crest: Retinoid signaling is critical for patterning the hindbrain and spinal cord[13]. The expression of 9-cis RDH is prominent in the developing CNS[4][9][10]. RXRα transcripts are found in the CNS, and RXRγ marks migrating cranial neural crest cells (NCCs) in avian embryos[13]. Studies on compound mutant mice indicate that specific RAR/RXR heterodimers are essential for the development of structures derived from both mesenchymal and neurogenic NCCs, such as cranial nerves and craniofacial skeletal elements[13].

  • Eye Development: The development of the vertebrate eye is highly dependent on precise retinoid signaling. RXRα knockout mice exhibit severe ocular abnormalities, including lens agenesis and a shortened ventral retina[4][9]. The high expression of 9-cis RDH in the developing retina, lens, and neural crest-derived cells contributing to the anterior segment of the eye underscores the likely importance of a local supply of 9-cis RA for these processes[4][9]. RXRα:RARβ and RXRα:RARγ heterodimers are specifically implicated in the development of the ocular mesenchyme[13].

  • Heart Development: Cardiac morphogenesis is another process critically dependent on retinoid signaling[16]. RXRα null mutations lead to impaired heart development[9]. While the direct evidence for endogenous 9-cis RA in the developing heart is limited, the severe cardiac defects in RXRα-deficient embryos highlight the indispensable role of this receptor, likely acting as a permissive partner in RAR/RXR heterodimers that are essential for cardiogenesis[16][17].

  • Limb Development: Retinoids are well-known regulators of limb bud development and patterning[3][18]. While much of the focus has been on all-trans RA, 9-cis RA has also been shown to influence chondrogenesis in chick limb bud mesenchymal cells[18]. The expression of RXRα in limb buds further points to a role for this signaling pathway in limb formation[13].

Quantitative Data Presentation

While much of the literature is descriptive, some studies provide quantitative insights into the activity and effects of 9-cis retinoids.

Table 1: Receptor Activation by Retinoid Isomers

Retinoid IsomerReceptor TargetEffective Concentration (EC50)Reference
9-cis Retinoic AcidGAL4-RXR (chimeric)3-20 nM[11]
9-cis Retinoic AcidGAL4-RAR (chimeric)3-20 nM[11]
All-trans Retinoic AcidGAL4-RXR (chimeric)Inefficient activation[11]
All-trans Retinoic AcidGAL4-RAR (chimeric)Efficient activation[11]

Table 2: Effects of Retinoic Acid Isomers on Differentiating Human Neural Stem Cells

BiomarkerIsomerConcentration RangeObserved EffectTimepointReference
CYP26A1 (Gene Expression)atRA & 9-cis RA8–1000 nMConcentration-dependent increaseDIV13 & DIV22[19]
Neural Progenitor Markers (PAX6, SOX1, etc.)atRA & 9-cis RA8–1000 nMConcentration-dependent decreaseDIV13 & DIV22[19]
Astro-glial Marker (S100β)atRA & 9-cis RA8–1000 nMConcentration-dependent increaseDIV22[19]
Neural Network PatterningatRA & 9-cis RA200–1000 nMSubstantial prevention of network formationDIV22[19]

Experimental Protocols

The study of this compound's function in embryogenesis employs a range of molecular and developmental biology techniques.

In Situ Hybridization for Gene Expression Analysis

This technique is used to visualize the spatial and temporal expression pattern of specific genes within an embryo, such as the gene encoding this compound dehydrogenase.

Protocol Outline:

  • Embryo Collection and Fixation: Mouse embryos are dissected at specific developmental stages (e.g., E9.5, E12.5) and fixed, typically in 4% paraformaldehyde.

  • Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA (e.g., RDH4) is synthesized by in vitro transcription.

  • Hybridization: Fixed embryos are permeabilized and incubated with the DIG-labeled probe, which anneals to the target mRNA within the cells.

  • Washing and Antibody Incubation: Unbound probe is washed away, and the embryos are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

  • Detection: A colorimetric substrate (e.g., NBT/BCIP) is added. The AP enzyme converts the substrate into a purple precipitate, revealing the location of the target mRNA.

  • Imaging: Embryos are imaged using brightfield microscopy to document the gene expression pattern.

This method was critical in demonstrating that the this compound dehydrogenase is expressed in key developmental sites like the CNS, sensory organs, and somites[4][10].

Generation and Analysis of Knockout Mice

To determine the in vivo function of retinoid receptors, researchers use homologous recombination in embryonic stem (ES) cells to create germline null mutations (knockouts) for specific RAR and RXR genes.

Knockout_Mouse_Workflow ES_Cells Embryonic Stem (ES) Cells Electroporation Electroporation & Homologous Recombination ES_Cells->Electroporation Targeting_Vector Targeting Vector (e.g., for RXRα) Targeting_Vector->Electroporation Selection Selection of Recombinant ES Cells Electroporation->Selection Blastocyst_Injection Blastocyst Injection Selection->Blastocyst_Injection Implantation Implantation into Pseudopregnant Female Blastocyst_Injection->Implantation Chimeric_Mouse Chimeric Mouse (Founder, F0) Implantation->Chimeric_Mouse Breeding Breeding to Establish Germline Transmission Chimeric_Mouse->Breeding Heterozygous Heterozygous Mice (RXRα +/-) Breeding->Heterozygous Intercross Heterozygous Intercross Heterozygous->Intercross Homozygous Homozygous Null Mutant (RXRα -/-) Intercross->Homozygous Analysis Phenotypic Analysis (e.g., Histology, Gene Expression) Homozygous->Analysis

Workflow for generating and analyzing a knockout mouse model.

Protocol Outline:

  • Construct Design: A targeting vector is created to replace a critical exon of the target gene (e.g., RXRα) with a selectable marker.

  • ES Cell Transfection: The vector is introduced into ES cells, where it can replace the endogenous gene via homologous recombination.

  • Selection and Screening: ES cells that have correctly incorporated the targeting vector are selected and verified.

  • Blastocyst Injection: The modified ES cells are injected into an early-stage embryo (blastocyst).

  • Generation of Chimeras: The injected blastocysts are transferred to a surrogate mother. The resulting offspring (chimeras) are composed of both wild-type cells and the modified ES cells.

  • Germline Transmission: Chimeras are bred to produce heterozygous offspring that carry the null allele in their germline.

  • Phenotypic Analysis: Heterozygous mice are intercrossed to produce homozygous null mutants, which are then analyzed for developmental defects[1]. This approach has been fundamental in establishing that RXRα is essential for heart and eye development[1][9].

Conclusion and Future Directions

This compound, through its conversion to the RXR-specific ligand 9-cis RA, is a key player in the intricate network of signaling pathways that govern embryonic development. The identification of a dedicated this compound dehydrogenase expressed in critical embryonic tissues provides strong evidence for a physiologically relevant, independent pathway for 9-cis RA synthesis[4][9][10]. This pathway is essential for the proper function of RXR/RAR heterodimers that control gene expression programs for the development of the nervous system, eyes, heart, and limbs[1][4][13].

Despite these advances, several questions remain. The precise enzymatic machinery responsible for the initial isomerization of all-trans-retinol to 9-cis-retinol in vivo is not fully elucidated. Furthermore, while the requirement for RXRs in development is undisputed, the extent to which endogenous 9-cis RA is the primary activating ligand versus RXR playing a more permissive, structural role in heterodimers is still a subject of investigation[14][16]. Continued research using advanced genetic models, metabolomics, and cell-based assays will be crucial to fully unravel the specific contributions of the this compound signaling axis to embryonic development, offering potential new avenues for understanding congenital abnormalities and for applications in regenerative medicine and drug development.

References

Cellular Signaling Pathways Activated by 9-cis Retinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

9-cis Retinol, an isomer of vitamin A, serves as a crucial pro-ligand in cellular signaling, primarily through its conversion to the bioactive metabolite, 9-cis-retinoic acid (9-cis-RA). This document provides a comprehensive technical overview of the metabolic activation of this compound and the subsequent signaling cascades it initiates. We will delve into the canonical genomic pathways mediated by nuclear retinoid receptors, non-canonical rapid response pathways, and its specialized role in the visual cycle. This guide includes structured quantitative data, detailed experimental protocols for studying these pathways, and explanatory diagrams to facilitate a deeper understanding for research and therapeutic development.

Introduction: The Role of this compound in Cellular Signaling

This compound is a naturally occurring retinoid and a geometric isomer of all-trans-retinol. While not the most abundant form of vitamin A, its metabolic product, 9-cis-retinoic acid (9-cis-RA), is a potent signaling molecule with pleiotropic effects on cell proliferation, differentiation, and apoptosis.[1][2] The biological activities of this compound are almost entirely dependent on its enzymatic conversion into more active forms. The primary bioactive metabolite, 9-cis-RA, is unique among retinoids as it serves as a high-affinity ligand for Retinoid X Receptors (RXRs), a class of nuclear receptors that act as master regulators of gene expression.[3][4][5] RXRs form homodimers or heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), the Vitamin D receptor (VDR), and thyroid hormone receptors (TRs), placing this compound-derived signals at the crossroads of multiple endocrine signaling pathways.[6][7] This guide will explore the metabolic journey of this compound and the signaling networks it commands.

Metabolic Activation of this compound

The signaling cascade is initiated by the metabolic conversion of this compound into its aldehyde and acid derivatives. This is a two-step oxidative process analogous to the metabolism of all-trans-retinol.

  • Oxidation to 9-cis-Retinal : In the cytoplasm, this compound is oxidized to 9-cis-retinal. This reaction is catalyzed by specific members of the short-chain dehydrogenase/reductase (SDR) superfamily, including a stereo-specific this compound dehydrogenase (cRDH).[6][8][9]

  • Oxidation to 9-cis-Retinoic Acid : Subsequently, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[6] This product, 9-cis-RA, is the primary effector molecule for genomic signaling.

It is noteworthy that cellular homogenates can also generate 9-cis-retinal from all-trans-retinol, suggesting potential isomerization pathways that contribute to the cellular pool of 9-cis retinoids.[8][9]

Metabolic_Activation_of_9_cis_Retinol Metabolic Pathway of this compound cluster_0 Cytoplasm cluster_1 Nucleus r9c_retinol This compound r9c_retinal 9-cis-Retinal r9c_retinol->r9c_retinal this compound Dehydrogenase (cRDH) r9c_ra 9-cis-Retinoic Acid r9c_retinal->r9c_ra Retinaldehyde Dehydrogenase (RALDH) receptors RXR / RAR Nuclear Receptors r9c_ra->receptors Translocation & Binding

Fig 1. Metabolic activation of this compound to 9-cis-Retinoic Acid.

Canonical Signaling: Nuclear Receptor Activation

The primary mechanism of action for 9-cis-RA is the regulation of gene transcription through nuclear receptors.

Retinoid X Receptor (RXR) Pathway

9-cis-RA is the only known natural, high-affinity ligand for all three RXR subtypes (α, β, γ).[3][5][7] Upon binding 9-cis-RA, RXRs can:

  • Form Homodimers (RXR/RXR): These complexes bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

  • Form Heterodimers: RXRs are obligate heterodimeric partners for numerous other Type II nuclear receptors, including RARs, VDR, TR, and Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] The activity of these heterodimers can be modulated by the presence of 9-cis-RA, which stabilizes the complex and promotes the recruitment of co-activator proteins to initiate transcription.[11]

Retinoic Acid Receptor (RAR) Pathway

While all-trans-retinoic acid (atRA) is the canonical ligand for RARs, 9-cis-RA can also bind to and activate RARs.[3][7] However, its role is complex. In some contexts, 9-cis-RA can act as a functional antagonist to atRA at the RAR, potentially by destabilizing RAR homodimer complexes.[12][13] The ultimate cellular response depends on the relative cellular concentrations of 9-cis-RA and atRA, and the specific receptor subtypes expressed.[12]

Canonical_Signaling Canonical Genomic Signaling of 9-cis-Retinoic Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus r9c_ra_cyto 9-cis-Retinoic Acid r9c_ra_nuc 9-cis-Retinoic Acid r9c_ra_cyto->r9c_ra_nuc Nuclear Import rxr RXR r9c_ra_nuc->rxr Binds rar RAR r9c_ra_nuc->rar Binds rxr_homo RXR/RXR Homodimer rxr->rxr_homo rxr_rar RXR/RAR Heterodimer rxr->rxr_rar rxr_other RXR/Other NR Heterodimer rxr->rxr_other rar->rxr_rar other_nr Other Nuclear Receptors (VDR, TR, etc.) other_nr->rxr_other response_element Response Element (RXRE, RARE, etc.) rxr_homo->response_element Binds rxr_rar->response_element Binds rxr_other->response_element Binds dna DNA gene_transcription Target Gene Transcription response_element->gene_transcription Regulates

Fig 2. 9-cis-RA activates RXR and RAR to regulate gene transcription.

Non-Canonical (Non-Genomic) Signaling

Emerging evidence suggests that retinoids, including 9-cis-RA, can elicit rapid, non-genomic effects that are independent of nuclear receptor-mediated transcription. These actions are typically initiated at the cell membrane or within the cytoplasm and involve the rapid activation of intracellular kinase signaling cascades.

In neuronal cells, both atRA and 9-cis-RA have been shown to rapidly activate the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[14] This activation, characterized by the phosphorylation of the downstream kinase Akt, occurs independently of new protein synthesis and suggests a direct, non-transcriptional role for retinoids in modulating cell survival and differentiation pathways.[14]

Non_Canonical_Signaling Non-Canonical Signaling by 9-cis-Retinoic Acid cluster_membrane Cell Membrane / Cytoplasm r9c_ra 9-cis-Retinoic Acid unknown_receptor Putative Membrane Receptor / Effector r9c_ra->unknown_receptor pi3k PI3K unknown_receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Active) cellular_response Rapid Cellular Responses (e.g., Survival, Differentiation) p_akt->cellular_response Mediates

Fig 3. Rapid, non-genomic activation of the PI3K/Akt pathway.

Role in the Visual Cycle

A specialized pathway for this compound metabolites exists within the retina. While 11-cis-retinal is the canonical chromophore for opsin in photoreceptor cells, 9-cis-retinal (derived from this compound) can also bind to opsin to form a functional photopigment called isorhodopsin.[15][16] Isorhodopsin is photoactive and can initiate the phototransduction cascade necessary for vision, similar to rhodopsin.[17] This has significant therapeutic implications, as oral administration of 9-cis-retinoids (like 9-cis-retinyl acetate) can bypass enzymatic defects in the canonical retinoid cycle and restore visual function in certain models of retinal degeneration.[15][18]

Visual_Cycle Role of 9-cis Retinoids in the Visual Cycle cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Cell r9c_retinol This compound r9c_retinal 9-cis-Retinal r9c_retinol->r9c_retinal Oxidation opsin Opsin r9c_retinal->opsin Binds isorhodopsin Isorhodopsin (Photoactive) phototransduction Phototransduction Cascade (Vision) isorhodopsin->phototransduction Initiates light Light (Photon) light->isorhodopsin Activates

Fig 4. Formation of isorhodopsin in the retina.

Quantitative Data Summary

The following tables summarize key quantitative data related to 9-cis Retinoid signaling.

Table 1: Retinoid Concentrations in Biological Samples

Retinoid Tissue/Fluid Concentration Species Citation
9-cis-Retinoic Acid Plasma (fasting) < 1 nmol/L Human [10]
9-cis-Retinoic Acid Plasma (post-liver meal) up to 9 nmol/L Human [10]
9-cis-Retinoic Acid Kidney ~100 pmol/g Mouse [10]
9-cis-Retinoic Acid Liver ~13 pmol/g Mouse [10]

| 9-cis-Retinoic Acid | Heart (LV/RV) | < 0.014 pmol/g (LOD) | Mouse |[19] |

Table 2: Receptor Activation and Gene Induction

Ligand Assay Cell Line Endpoint Effective Concentration Citation
9-cis-Retinoic Acid RXR Transactivation COS-1 EC₅₀ ~10 nM [5]
9-cis-Retinoic Acid RAR-β mRNA Induction SH-SY5Y Comparable to atRA ~10x higher than atRA [20]
9-cis-Retinoic Acid CRABP II mRNA Induction SH-SY5Y Comparable to atRA ~10x higher than atRA [20]
9-cis-Retinoic Acid Neuronal Differentiation H9 NSC Decreased stem cell markers 8 - 1000 nM [21]

| 9-cis-Retinoic Acid | Glial Differentiation | H9 NSC | Increased S100β | 8 - 1000 nM |[21] |

Experimental Protocols

Protocol: Nuclear Receptor Activation by Luciferase Reporter Assay

This protocol is for quantifying the ability of 9-cis-RA or other test compounds to activate RXR or RAR in a cellular context.

Objective: To measure ligand-induced activation of a specific retinoid receptor (e.g., RXRα) by quantifying the expression of a downstream reporter gene (luciferase).

Materials:

  • HEK293T or similar mammalian cell line.

  • Expression plasmid for the full-length human receptor (e.g., pCMX-hRXRα).

  • Reporter plasmid containing multiple copies of a response element (e.g., RXRE) upstream of a minimal promoter driving a luciferase gene (e.g., pRXRE-tk-luc).

  • Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • DMEM with 10% charcoal-stripped fetal bovine serum (FBS).

  • 9-cis-Retinoic Acid (reference agonist).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM + 10% charcoal-stripped FBS. Allow cells to attach overnight.

  • Transfection: For each well, prepare a transfection mix containing:

    • 100 ng receptor expression plasmid.

    • 300 ng luciferase reporter plasmid.

    • 10 ng Renilla control plasmid.

    • Transfection reagent according to the manufacturer's protocol.

    • Incubate the mix and add to the cells.

  • Incubation: Incubate the transfected cells for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the transfection medium. Add fresh medium containing the test compound or 9-cis-RA (e.g., in a dose-response from 10⁻¹¹ M to 10⁻⁶ M) or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for another 18-24 hours.

  • Cell Lysis: Wash cells once with PBS. Lyse the cells by adding 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

  • Luminometry: Transfer 20 µL of cell lysate to a white 96-well luminometer plate. Measure Firefly luciferase activity followed by Renilla luciferase activity using a luminometer equipped with dual injectors, following the assay system manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-activation relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value using non-linear regression analysis.

Fig 5. Experimental workflow for a nuclear receptor reporter assay.
Protocol: Quantification of Endogenous Retinoids by LC-MS/MS

This protocol outlines the extraction and analysis of retinoids from biological tissue. Note: Retinoids are light-sensitive and prone to oxidation; all steps must be performed under yellow light and on ice where possible.[22]

Objective: To accurately measure the concentration of this compound, 9-cis-RA, and other retinoids in a tissue sample.

Materials:

  • Tissue sample (e.g., liver, heart).

  • Glass homogenizer.

  • Ice-cold 0.9% NaCl (saline).

  • Internal standard solution (e.g., deuterated retinoic acid).

  • Extraction solvent: Hexane/Ethyl Acetate (e.g., 9:1 v/v).

  • Saponification solution (e.g., 10% w/v KOH in ethanol).

  • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • C18 reverse-phase HPLC column.

Procedure:

  • Homogenization: Weigh the frozen tissue sample. In a glass homogenizer on ice, add the tissue to a known volume of ice-cold saline (e.g., 1.5 mL) and homogenize until uniform. Aliquot a portion for protein quantification.

  • Internal Standard Spiking: To a known volume of homogenate in a glass tube, add a known amount of the internal standard.

  • (Optional) Saponification for Total Retinol: To measure total retinol (free and esterified), add the saponification solution and incubate at 60°C for 1 hour to hydrolyze retinyl esters. This step is omitted for measuring free retinoids.

  • Liquid-Liquid Extraction:

    • Add the extraction solvent to the homogenate (or saponified mixture).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a new glass tube.

    • Repeat the extraction twice more, pooling the organic layers.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known, small volume of mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample onto the LC-MS/MS system.

    • Separate the retinoids using a C18 column with an appropriate gradient (e.g., water/methanol with 0.1% formic acid).[23]

    • Detect and quantify the analytes using the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[19] Specific parent-daughter ion transitions for each retinoid and the internal standard must be established beforehand.

  • Data Analysis: Generate a standard curve using known concentrations of each retinoid. Calculate the concentration of each retinoid in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve. Normalize the final concentration to the initial tissue weight or protein content.

Conclusion

This compound is a critical precursor to the potent signaling molecule 9-cis-retinoic acid, which orchestrates a wide array of biological processes. Its signaling is primarily mediated through the canonical activation of RXR and RAR nuclear receptors, leading to extensive changes in gene expression. Additionally, emerging non-canonical pathways and its vital role in the visual cycle highlight the multifaceted nature of its biological influence. A thorough understanding of these pathways, supported by robust quantitative methods and functional assays, is essential for researchers and professionals aiming to harness the therapeutic potential of retinoids in oncology, developmental biology, and the treatment of retinal diseases.

References

The Role of 9-cis-Retinol as a Precursor to Active Retinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of physiological processes, including vision, cellular differentiation, proliferation, and immune function.[1] While all-trans-retinoic acid (atRA) has long been recognized as a principal active metabolite, its stereoisomer, 9-cis-retinoic acid (9cRA), has emerged as a crucial signaling molecule with a distinct biological profile. This technical guide provides an in-depth examination of 9-cis-retinol, a direct precursor to 9cRA, detailing its metabolic conversion, the signaling pathways of its active metabolite, and the experimental methodologies used for its study. The primary biological significance of the 9-cis-retinoid pathway lies in the unique ability of 9cRA to serve as a high-affinity ligand for Retinoid X Receptors (RXRs), which act as master regulators of a vast network of nuclear receptor signaling.[2][3][4]

Metabolic Conversion of 9-cis-Retinol to 9-cis-Retinoic Acid

The endogenous synthesis of 9-cis-retinoic acid from its precursor, 9-cis-retinol, is a controlled, two-step enzymatic oxidation process analogous to the well-established pathway for all-trans-retinoic acid generation.[5][6] The metabolic cascade ensures the regulated production of this potent signaling molecule.

Step 1: Oxidation of 9-cis-Retinol to 9-cis-Retinal

The initial and rate-limiting step is the reversible oxidation of 9-cis-retinol to 9-cis-retinal. This reaction is catalyzed by specific enzymes belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[7] A key enzyme identified in this process is a stereospecific 9-cis-retinol dehydrogenase (cRDH).[7][8] This membrane-bound enzyme efficiently converts 9-cis-retinol into its corresponding aldehyde, 9-cis-retinal, which is an essential intermediate.[7][9]

Step 2: Oxidation of 9-cis-Retinal to 9-cis-Retinoic Acid

The subsequent step involves the irreversible oxidation of 9-cis-retinal to 9-cis-retinoic acid. This conversion is carried out by members of the aldehyde dehydrogenase (ALDH) family, particularly the ALDH1A subfamily.[6][10] These enzymes ensure the final production of the active ligand, 9cRA.

Alternative Biosynthetic Routes and Metabolism

While the direct oxidation from 9-cis-retinol is a primary pathway, evidence suggests that other routes may contribute to the cellular pool of 9cRA. Cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal, indicating that isomerization may occur at the retinol or retinal stage, providing a substrate for 9cRA synthesis.[8] Additionally, dietary sources like 9-cis-β-carotene can be cleaved to form 9-cis-retinal, which then enters the metabolic pathway.[11]

Like other retinols, 9-cis-retinol can be esterified to 9-cis-retinyl esters by lecithin:retinol acyltransferase (LRAT) or acyl-CoA:retinol acyltransferase (ARAT) for storage, primarily in the liver.[8] These esters can be hydrolyzed back to 9-cis-retinol by retinyl ester hydrolases, making it available for conversion to 9cRA when needed.[8]

Metabolic Pathway of 9-cis-Retinol at_retinol all-trans-Retinol nine_cis_retinol 9-cis-Retinol at_retinol->nine_cis_retinol Isomerase (?) nine_cis_retinyl_esters 9-cis-Retinyl Esters (Storage) nine_cis_retinol->nine_cis_retinyl_esters LRAT/ARAT nine_cis_retinal 9-cis-Retinal nine_cis_retinol->nine_cis_retinal 9-cis-Retinol Dehydrogenase (cRDH) nine_cis_retinyl_esters->nine_cis_retinol Retinyl Ester Hydrolase nine_cis_retinal->nine_cis_retinol Reductase nine_cis_RA 9-cis-Retinoic Acid (Active Ligand) nine_cis_retinal->nine_cis_RA Aldehyde Dehydrogenase (ALDH1A) beta_carotene 9-cis-β-Carotene (Dietary Source) beta_carotene->nine_cis_retinal Cleavage Enzymes

Metabolic pathway of 9-cis-retinol to 9-cis-retinoic acid.

The 9-cis-Retinoic Acid Signaling Pathway

The biological activities of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[12] 9-cis-Retinoic acid is the only known natural, high-affinity endogenous ligand for RXRs, distinguishing its signaling pathway from that of all-trans-retinoic acid, which primarily activates RARs.[2][4][12]

Activation of RXR and Transcriptional Regulation

Upon binding 9cRA, RXRs undergo a conformational change.[13] Activated RXRs can function in two primary ways:

  • RXR Homodimers: Two RXR molecules can pair up (RXR/RXR) and bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[14]

  • RXR Heterodimers: RXRs are obligatory dimerization partners for numerous other Type II nuclear receptors.[15] They form heterodimers with receptors such as RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] In these partnerships, the RXR-ligand complex acts as a transcriptional co-regulator, influencing the expression of a wide array of genes involved in metabolism, development, and homeostasis.[14]

While 9cRA is the specific ligand for RXR, it can also bind to and activate RARs, though in some cellular contexts, it is less potent than atRA in this role.[17][18] This dual-receptor activity allows 9cRA to orchestrate a complex and unique gene regulatory network.

RXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimers Dimerization nine_cis_RA_cyto 9-cis-Retinoic Acid nine_cis_RA_nuc 9-cis-RA RXR RXR RXR_ligand RXR RXR_homo RXR/RXR Homodimer RXR_ligand->RXR_homo Homodimerization RXR_hetero RXR/Partner Heterodimer (e.g., RAR, VDR, TR) RXR_ligand->RXR_hetero Heterodimerization nine_cis_RA_nuc->RXR Binding & Activation RXRE RXRE RXR_homo->RXRE Binds to DNA DNA RXR_hetero->DNA Binds to Response Element TargetGene Target Gene Transcription DNA->TargetGene RXRE->TargetGene

Activation of the Retinoid X Receptor (RXR) by 9-cis-retinoic acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding, potency, and pharmacokinetics of 9-cis-retinoids.

Table 1: Receptor Binding Affinities of 9-cis-Retinoic Acid

Receptor Isoform Binding Affinity (Ki, nM) Source
RARα 27 [17]
RARβ 0.5 [17]
RARγ 1.8 [17]
RXRα 12 [17]
RXRβ 3.8 [17]

| RXRγ | 4.6 |[17] |

Table 2: Comparative Potency of 9-cis-RA vs. all-trans-RA | Cell Line / Assay | Endpoint | Relative Potency | Source | | :--- | :--- | :--- | | Human Neuroblastoma (LA-N-5) | Anti-proliferative Activity | 9-cis-RA is 5- to 10-fold more potent |[19] | | Human Neuroblastoma (LA-N-5) | Neurite Outgrowth | 9-cis-RA is 5- to 10-fold more potent |[19] | | Transfection Assays | RXR Activation | 9-cis-RA is up to 40-fold more potent |[4] | | Human Neuroblastoma (SH-SY5Y) | RAR-β and CRABP II Induction | atRA effective at lower concentrations, 9cRA shows greater maximal induction at high concentrations |[18] |

Table 3: Pharmacokinetic Parameters of 9-cis-Retinoic Acid

Species Dose & Route Tmax (hours) T½ (hours) Key Metabolite Source
Healthy Men 5-150 mg, oral 3 - 4 1.3 - 2.4 4-oxo-9-cis-retinoic acid [20]
Rhesus Monkey 50-100 mg/m², IV - ~0.52 (31 min) Isomerization to atRA is not a major pathway [21]

| Rat | 30 mg/kg, oral | ≤ 2 | - | Detected in skin up to 168 hours |[22] |

Experimental Protocols

Accurate analysis of retinoids requires specialized methodologies due to their lipophilic nature and sensitivity to light, heat, and oxygen.[5][23]

Protocol: Retinoid Extraction and Analysis by HPLC

This protocol provides a general framework for the quantification of 9-cis-retinol and its metabolites from biological samples.

Objective: To extract, separate, and quantify retinoids from tissues or cells using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Tissue/cell homogenizer

  • Amber-colored vials to protect from light[23]

  • Solvents (HPLC grade): Hexane, Ethanol, Acetonitrile, Methanol, Water

  • Internal Standard (e.g., Retinyl Acetate)

  • Antioxidant (e.g., Butylated Hydroxytoluene, BHT)[5]

  • HPLC system with a C18 reverse-phase column and UV detector (detection at ~325-345 nm)[5][23]

Procedure:

  • Sample Preparation (under yellow or red light):

    • Accurately weigh tissue sample or count cells.

    • Homogenize the sample in a suitable buffer.

    • Add a known amount of internal standard (e.g., retinyl acetate) to correct for extraction losses and an antioxidant (BHT) to prevent degradation.[5]

  • Liquid-Liquid Extraction:

    • Add a volume of ethanol or acetonitrile to the homogenate to precipitate proteins. Vortex thoroughly.

    • Add a volume of hexane to extract the lipophilic retinoids. Vortex vigorously for 1-2 minutes.

    • Centrifuge at ~2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic (hexane) layer into a clean, amber vial.

    • Repeat the hexane extraction on the lower aqueous layer to maximize recovery.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a small, precise volume of the HPLC mobile phase (e.g., methanol/water mixture).

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Perform chromatographic separation using a C18 column with an isocratic or gradient mobile phase (e.g., acetonitrile/methanol/water).

    • Detect retinoids by their UV absorbance at approximately 345 nm for 9-cis-retinoic acid or 325 nm for retinols.[5]

    • Identify peaks by comparing their retention times to those of pure standards.

    • Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve, correcting for recovery using the internal standard.[23]

HPLC Workflow for Retinoid Analysis start Biological Sample (Tissue/Cells) homogenize Homogenization + Add Internal Standard & BHT start->homogenize extract Liquid-Liquid Extraction (e.g., with Hexane) homogenize->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness (under Nitrogen) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject analyze Separation (C18 Column) & UV Detection (~345 nm) inject->analyze quantify Data Analysis: Peak Integration & Quantification analyze->quantify

General experimental workflow for retinoid analysis by HPLC.
Protocol: In Vitro Cell-Based Assays

Objective: To assess the biological activity of 9-cis-retinol or 9-cis-retinoic acid on cancer cell proliferation.

Cell Line: MCF7 human breast carcinoma cells.[9]

Materials:

  • MCF7 cells and appropriate culture medium (e.g., DMEM with 10% FBS).

  • 9-cis-retinol or 9-cis-retinoic acid stock solution (dissolved in DMSO or ethanol).

  • Cell proliferation assay kit (e.g., MTS, WST-1, or direct cell counting).

  • Multi-well culture plates (e.g., 96-well).

Procedure:

  • Cell Seeding: Seed MCF7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of 9-cis-retinol or 9-cis-retinoic acid in culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest dose).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Assessment of Proliferation:

    • At the end of the incubation period, add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours) to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability/proliferation for each concentration relative to the vehicle control.

    • Plot the results to determine the dose-response curve and calculate parameters like the IC₅₀ (the concentration that inhibits proliferation by 50%).

Conclusion and Future Directions

9-cis-retinol is a critical pro-hormone whose metabolic conversion to 9-cis-retinoic acid unlocks a unique and potent signaling pathway mediated by the Retinoid X Receptor. The ability of RXR to function as both a homodimer and an obligatory heterodimer partner for a host of nuclear receptors places the 9-cis-retinoid axis at a central node of metabolic and developmental regulation. For drug development professionals, targeting this pathway offers therapeutic opportunities in oncology, metabolic disorders, and dermatology. Future research should focus on further elucidating the specific isomerases involved in the potential conversion of all-trans-retinoids to 9-cis-retinoids, understanding the tissue-specific regulation of 9-cis-retinoic acid synthesis, and developing selective RXR modulators that can harness the therapeutic potential of this pathway while minimizing off-target effects. The continued refinement of analytical techniques will be paramount in accurately quantifying endogenous retinoid levels and understanding their dynamic regulation in health and disease.

References

An In-depth Technical Guide on the Enzymatic Conversion of all-trans-Retinol to 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of all-trans-retinol to its cis-isomers is a pivotal process in vision and various systemic signaling pathways. While the isomerization to 11-cis-retinol for the canonical visual cycle is well-characterized, the enzymatic synthesis of 9-cis-retinol is a subject of growing interest due to the role of its derivative, 9-cis-retinoic acid, as a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides a comprehensive overview of the enzymatic conversion of all-trans-retinol to 9-cis-retinol, with a focus on the key enzyme, Dihydroceramide Desaturase 1 (DES1). We present quantitative data, detailed experimental protocols, and visual representations of the associated pathways to serve as a valuable resource for researchers in the field.

Introduction to Retinoid Isomerization

Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of biological functions, including vision, immune response, embryonic development, and cellular differentiation.[1] The biological activity of retinoids is highly dependent on their isomeric form. The isomerization of the all-trans configuration to a cis configuration at specific double bonds in the polyene chain is a critical step in the activation of these molecules.

The most well-understood retinoid isomerization pathway is the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin and cone opsins, which is essential for vision.[2] This process is primarily mediated by the enzyme RPE65 in the retinal pigment epithelium (RPE). However, evidence suggests the existence of an alternative visual cycle and other pathways that generate different cis-retinoids, including 9-cis-retinol.[3]

9-cis-retinol is the precursor to 9-cis-retinoic acid, a potent signaling molecule that can activate both RARs and RXRs, thereby regulating the transcription of a wide array of genes.[4] Furthermore, 9-cis-retinal can form a functional photopigment, isorhodopsin, with opsin, suggesting a potential role in vision, particularly in cone photoreceptors.[2][5]

The Key Enzyme: Dihydroceramide Desaturase 1 (DES1)

Recent research has identified Dihydroceramide Desaturase 1 (DES1) as a key enzyme capable of catalyzing the isomerization of all-trans-retinol to a mixture of cis-retinols, including 9-cis-retinol.[3] DES1 is a membrane-bound enzyme primarily known for its role in ceramide biosynthesis, where it introduces a double bond into dihydroceramide.[3] Its dual function as a retinoid isomerase highlights a fascinating link between lipid metabolism and retinoid signaling.

Enzymatic Activity and Product Profile

DES1 catalyzes the equilibrium isomerization of all-trans-retinol, producing a mixture of cis-isomers. The relative abundance of each isomer is dependent on its thermodynamic stability.[6]

Product IsomerVmax (pmol/min/mg protein)Product Ratio (relative to 11-cis-ROL)
11-cis-retinol4.31
9,13-di-cis-retinol46~10.7
9-cis-retinol65~15.1
13-cis-retinol1730~402.3

Table 1: Kinetic parameters and product ratios of chicken DES1-catalyzed isomerization of all-trans-retinol. Data obtained from homogenates of 293T cells stably expressing chicken DES1.[6]

Cellular Localization and Regulation

DES1 is expressed in various tissues, including the retinal Müller cells, where it is thought to contribute to an alternative visual cycle for cones.[3] Within the cell, DES1 is localized to the endoplasmic reticulum.[7] Its activity can be influenced by the presence of retinoid-binding proteins, such as cellular retinaldehyde-binding protein (CRALBP), which can modulate the product specificity of the isomerization reaction, favoring the formation of 11-cis-retinol and 9-cis-retinol.[8]

Signaling Pathways and Biological Significance

The enzymatic conversion of all-trans-retinol to 9-cis-retinol is the first step in a signaling cascade that has significant implications for both vision and systemic gene regulation.

G Figure 1: Biosynthesis and Signaling of 9-cis-Retinoids cluster_synthesis Biosynthesis cluster_signaling Signaling all-trans-Retinol all-trans-Retinol 9-cis-Retinol 9-cis-Retinol all-trans-Retinol->9-cis-Retinol DES1 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal cRDH 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid RALDH Isorhodopsin Isorhodopsin 9-cis-Retinal->Isorhodopsin RXR RXR 9-cis-Retinoic Acid->RXR RAR RAR 9-cis-Retinoic Acid->RAR DES1 DES1 cRDH cRDH RALDH RALDH GeneTranscription GeneTranscription RXR->GeneTranscription RAR->GeneTranscription Vision Vision Isorhodopsin->Vision

Caption: Biosynthesis and signaling pathways of 9-cis-retinoids.

Nuclear Receptor Signaling

9-cis-retinoic acid, derived from 9-cis-retinol, is a high-affinity ligand for both RARs and RXRs.[9][10] This dual specificity allows it to modulate a broader range of target genes compared to all-trans-retinoic acid, which primarily activates RARs. The activation of RXR is particularly significant as RXR forms heterodimers with a variety of other nuclear receptors, including those for vitamin D and thyroid hormone, placing 9-cis-retinoid signaling at a crucial intersection of endocrine regulation.[11]

Role in Vision

9-cis-retinal, the oxidized form of 9-cis-retinol, can bind to opsin in photoreceptor cells to form the visual pigment isorhodopsin.[2] While not the primary visual pigment, isorhodopsin is capable of initiating phototransduction. There is evidence that 9-cis-retinal plays a role in cone vision and can support rod function in certain retinal diseases.[2]

Experimental Protocols

In Vitro DES1 Retinoid Isomerase Assay

This protocol describes a method for measuring the isomerase activity of DES1 in cell homogenates.

Materials:

  • Cells expressing DES1 (e.g., transiently or stably transfected HEK293T cells)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Assay Buffer: 10 mM Bis-Tris propane (BTP), pH 7.5, containing 1 mg/mL bovine serum albumin (BSA)

  • Substrate: all-trans-retinol stock solution (4 mM in dimethylformamide - DMF)

  • Cofactors: NADH or NADPH (10 mM stock in water)

  • Quenching Solution: Methanol

  • Extraction Solvent: Hexane

  • Internal Standard (optional): Retinyl acetate

  • HPLC system with a normal-phase silica column and UV detector

Procedure:

  • Cell Lysate Preparation:

    • Culture DES1-expressing cells to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in Lysis Buffer and sonicate on ice to homogenize.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Isomerase Reaction:

    • In a microcentrifuge tube, combine 100 µg of cell lysate protein with Assay Buffer to a final volume of 190 µL.

    • Add 5 µL of the NADH or NADPH stock solution (final concentration 250 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the all-trans-retinol stock solution (final concentration 100 µM).

    • Incubate the reaction at 37°C in the dark for 1-2 hours.

  • Extraction of Retinoids:

    • Stop the reaction by adding 200 µL of ice-cold methanol.

    • Add 200 µL of hexane (containing internal standard, if used) and vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction two more times and pool the hexane fractions.

    • Evaporate the hexane under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried retinoids in a small volume of HPLC mobile phase.

    • Inject the sample onto a normal-phase silica HPLC column.

    • Elute the retinoid isomers using an isocratic mobile phase of n-hexane with a small percentage of 2-propanol and acetic acid (e.g., 99.5:0.4:0.1 v/v/v).

    • Monitor the elution of retinoids by UV absorbance at 325 nm.

    • Identify and quantify the different retinol isomers by comparing their retention times and peak areas to those of authentic standards.

G Figure 2: Experimental Workflow for DES1 Isomerase Assay start Start cell_culture Culture DES1- expressing cells start->cell_culture harvest_lysis Harvest and Lyse Cells cell_culture->harvest_lysis protein_quant Determine Protein Concentration harvest_lysis->protein_quant reaction_setup Set up Isomerase Reaction protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation extraction Extract Retinoids with Hexane incubation->extraction hplc Analyze by HPLC extraction->hplc end End hplc->end

Caption: A simplified workflow for the in vitro DES1 isomerase assay.

Conclusion and Future Directions

The enzymatic conversion of all-trans-retinol to 9-cis-retinol, primarily catalyzed by DES1, represents a significant pathway for the generation of a key signaling molecule. This technical guide has provided a detailed overview of the current understanding of this process, including quantitative data, experimental methodologies, and the biological context of 9-cis-retinoid signaling.

For drug development professionals, the modulation of DES1 activity presents a potential therapeutic target. Inhibitors of DES1 could be explored for conditions where excessive 9-cis-retinoic acid signaling is implicated, while strategies to enhance its activity might be beneficial in cases of retinoid deficiency.

Future research should focus on further elucidating the regulation of DES1 activity in different tissues and disease states. A more detailed understanding of the direct, non-genomic signaling roles of 9-cis-retinol, independent of its conversion to 9-cis-retinoic acid, is also a promising area for investigation. The development of more specific and potent modulators of DES1 will be crucial for translating our understanding of this enzymatic conversion into novel therapeutic interventions.

References

The Intricate Dance of 9-cis-Retinol: A Technical Guide to its Binding Proteins and Their Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial interactions between 9-cis-retinol and its associated binding proteins. Understanding the affinity and specificity of these interactions is paramount for elucidating the physiological roles of 9-cis-retinoids and for the development of novel therapeutics targeting these pathways. This document provides a comprehensive overview of the key binding proteins, their binding affinities for 9-cis-retinol and related retinoids, detailed experimental methodologies for characterizing these interactions, and a visual representation of the relevant signaling pathways.

Core Concepts: The Significance of 9-cis-Retinol Binding

9-cis-retinol is a geometric isomer of retinol (Vitamin A) that serves as a precursor for the potent signaling molecule, 9-cis-retinoic acid. The biological activity of 9-cis-retinoids is mediated through their interaction with specific intracellular binding proteins and nuclear receptors. These proteins are not merely passive carriers; they play active roles in the transport, metabolism, and ultimately, the gene regulatory functions of their ligands. The affinity of these binding interactions, typically quantified by the dissociation constant (Kd), is a critical determinant of the potency and specificity of the downstream biological effects.

Quantitative Analysis of Binding Affinities

The binding affinities of 9-cis-retinol and its derivatives to various intracellular binding proteins have been characterized using techniques such as fluorescence spectroscopy. The following table summarizes the reported apparent dissociation constants (K'd) for key interactions. Lower K'd values indicate higher binding affinity.

Binding ProteinLigandApparent Dissociation Constant (K'd) (nM)
Cellular Retinol-Binding Protein I (CRBPI) 9-cis-Retinol11[1][2]
9-cis-Retinal8[1][2][3][4][5]
9-cis-Retinoic AcidNo significant binding observed[1][2]
Cellular Retinol-Binding Protein II (CRBPII) 9-cis-Retinol68[1][2]
9-cis-Retinal5[1][2][3][4][5]
9-cis-Retinoic AcidNo significant binding observed[1][2]
Cellular Retinaldehyde-Binding Protein (CRALBP) 9-cis-Retinal~51[6]
11-cis-Retinal~21[6]
11-cis-Retinol~53[6]

Experimental Protocols: Determining Binding Affinities via Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to quantify the binding affinity between retinoids and their binding proteins. The intrinsic fluorescence of either the protein (from tryptophan residues) or the retinoid can be monitored upon complex formation. Alternatively, a fluorescent probe that is displaced by the ligand of interest can be used in a competitive binding assay. Below is a generalized protocol for a direct titration experiment monitoring changes in protein fluorescence.

Protocol: Determination of Binding Affinity by Fluorescence Quenching Titration

1. Materials and Reagents:

  • Purified recombinant apo-binding protein (e.g., CRBPI, CRBPII) in a suitable buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.3).
  • Stock solution of 9-cis-retinol in a minimal volume of a compatible solvent (e.g., ethanol). The concentration should be accurately determined by UV-Vis spectrophotometry.
  • Fluorescence spectrophotometer with temperature control.
  • Quartz cuvette.
  • Micropipettes.

2. Experimental Procedure:

  • Preparation:
  • Prepare a solution of the apo-binding protein at a known concentration (e.g., 0.5 - 2 µM) in the assay buffer.
  • Prepare a series of dilutions of the 9-cis-retinol stock solution.
  • Instrumentation Setup:
  • Set the excitation wavelength to 280 nm (for tryptophan excitation) and the emission wavelength to the maximum emission wavelength of the protein's intrinsic fluorescence (typically around 330-350 nm).
  • Set the excitation and emission slit widths to appropriate values to obtain a stable and measurable signal.
  • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).
  • Titration:
  • Place the apo-protein solution into the cuvette and record the initial fluorescence intensity (F₀).
  • Make successive small additions of the 9-cis-retinol stock solution to the protein solution in the cuvette.
  • After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 1-2 minutes) before recording the fluorescence intensity (F).
  • Continue the titration until no further significant change in fluorescence is observed, indicating saturation of the binding sites.
  • Data Analysis:
  • Correct the observed fluorescence intensities for dilution effects.
  • Plot the change in fluorescence (ΔF = F₀ - F) as a function of the total ligand concentration.
  • Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The biological effects of 9-cis-retinol are initiated by its binding to intracellular proteins and its subsequent metabolism and signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and a typical experimental workflow.

Signaling Pathways

9_cis_Retinol_Metabolism_and_Signaling Metabolism and Signaling of 9-cis-Retinol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_ext 9-cis-Retinol 9_cis_Retinol_int 9-cis-Retinol 9_cis_Retinol_ext->9_cis_Retinol_int Transport CRBP_9cis_Retinol CRBPI/II - 9-cis-Retinol Complex 9_cis_Retinol_int->CRBP_9cis_Retinol Binding CRBPI CRBPI/II CRBPI->CRBP_9cis_Retinol 9_cis_Retinal 9-cis-Retinal CRBP_9cis_Retinol->9_cis_Retinal Oxidation RDH 9-cis-RDH RDH->9_cis_Retinal 9_cis_Retinoic_Acid 9-cis-Retinoic Acid 9_cis_Retinal->9_cis_Retinoic_Acid Oxidation RALDH RALDH RALDH->9_cis_Retinoic_Acid RXR_9cis_RA RXR - 9-cis-RA Complex 9_cis_Retinoic_Acid->RXR_9cis_RA Binding RXR RXR RXR->RXR_9cis_RA DNA DNA (RXRE) RXR_9cis_RA->DNA Binds to RXRE Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Activation Binding_Affinity_Workflow Experimental Workflow for Determining Binding Affinity cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Purify_Protein 1. Purify Apo-Binding Protein Setup_Spectro 3. Setup Spectrophotometer Purify_Protein->Setup_Spectro Prepare_Ligand 2. Prepare 9-cis-Retinol Stock Titration 4. Perform Fluorescence Titration Prepare_Ligand->Titration Setup_Spectro->Titration Collect_Data 5. Collect Fluorescence Data Titration->Collect_Data Plot_Data 6. Plot Binding Curve Collect_Data->Plot_Data Fit_Curve 7. Non-linear Regression Fitting Plot_Data->Fit_Curve Determine_Kd 8. Determine Kd Fit_Curve->Determine_Kd

References

The Enigmatic Journey: A Technical Guide to the Cellular Transport of 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-retinol, a crucial precursor for the synthesis of the retinoid X receptor (RXR) ligand 9-cis-retinoic acid, plays a pivotal role in a myriad of physiological processes, including cell growth, differentiation, and apoptosis. Its journey across the cell membrane is a critical first step in its biological activity. This technical guide provides an in-depth exploration of the current understanding of the mechanisms governing the cellular uptake of 9-cis-retinol. While research has extensively focused on the transport of its isomer, all-trans-retinol, the specific mechanisms for 9-cis-retinol are an area of active investigation. This document synthesizes the available direct and inferred evidence, discusses potential transport pathways, presents quantitative data, and outlines experimental protocols to guide future research in this domain.

Core Mechanisms of Retinoid Transport: A Tale of Two Isomers

The cellular uptake of retinoids is a complex process involving both protein-mediated transport and passive diffusion. The primary mediators of retinol transport from the circulation into cells are the membrane receptors STRA6 (Stimulated by Retinoic Acid 6) and RBPR2 (Retinol Binding Protein Receptor 2). These receptors bind to retinol-binding protein 4 (RBP4), the specific carrier for retinol in the blood.

While the majority of research has centered on all-trans-retinol, evidence suggests that 9-cis-retinoids may also utilize these pathways, albeit with different efficiencies. Studies have shown that all-trans isomers are more potent stimulators of STRA6's vitamin A uptake activity compared to 9-cis isomers[1]. This suggests that the transport of 9-cis-retinol via STRA6 may be less efficient than that of all-trans-retinol[1].

The Role of STRA6 and RBPR2

STRA6 is a multi-transmembrane protein that facilitates the transport of retinol from extracellular RBP4 to intracellular retinol-binding proteins like CRBP1 (Cellular Retinol-Binding Protein 1)[2]. RBPR2, which shares structural homology with STRA6, is highly expressed in the liver and intestine and is also critical for the systemic uptake of retinol[3]. While direct studies on 9-cis-retinol transport by these receptors are scarce, their known interaction with RBP4, which can carry 9-cis-retinol, implies a potential role.

Intracellular Chaperones: The CRBP Connection

Once inside the cell, 9-cis-retinol is bound by cellular retinol-binding proteins (CRBPs), primarily CRBPI and CRBPII. These proteins act as intracellular chaperones, solubilizing the hydrophobic retinoid and trafficking it to enzymes for metabolism. The high-affinity binding of 9-cis-retinol to CRBPs effectively lowers the intracellular concentration of free 9-cis-retinol, which in turn could create a concentration gradient that drives its further influx into the cell.

Passive Diffusion: An Alternative Route

The lipophilic nature of retinol suggests that it may also cross the cell membrane via passive diffusion. Studies on all-trans-retinol in rod photoreceptor outer segments have demonstrated its unrestricted movement across the membrane, consistent with passive diffusion[4]. It is plausible that 9-cis-retinol, with a similar chemical structure, could also utilize this transport mechanism.

Quantitative Data on 9-cis-Retinol Interactions

The following tables summarize the available quantitative data on the binding affinities of 9-cis-retinol and related retinoids to key transport and chaperone proteins. This data is essential for understanding the relative importance of different components in the transport and intracellular trafficking of 9-cis-retinol.

LigandProteinApparent Dissociation Constant (K'd) (nM)Reference
9-cis-Retinol CRBPI 11 [5][6]
9-cis-Retinol CRBPII 68 [5][6]
All-trans-RetinolCRBPI~4[6]
All-trans-RetinolCRBPII~15[6]
13-cis-RetinolCRBPI~4[6]
13-cis-RetinolCRBPII~21[6]

Table 1: Binding Affinities of Retinols to Cellular Retinol-Binding Proteins (CRBPs)

LigandProteinApparent Dissociation Constant (K'd) (nM)Reference
9-cis-Retinal CRBPI 8 [5][6]
9-cis-Retinal CRBPII 5 [5][6]
All-trans-RetinalCRBPI~2[6]
All-trans-RetinalCRBPII~3[6]
13-cis-RetinalCRBPI~5[6]
13-cis-RetinalCRBPII~4[6]

Table 2: Binding Affinities of Retinals to Cellular Retinol-Binding Proteins (CRBPs)

Experimental Protocols for Studying 9-cis-Retinol Transport

While specific, detailed protocols for studying 9-cis-retinol transport are not widely published, methodologies used for all-trans-retinol and other retinoids can be adapted. The following provides a general framework for key experiments.

Cellular Uptake Assay

This assay measures the accumulation of radiolabeled or fluorescently tagged 9-cis-retinol inside cells over time.

Objective: To quantify the rate of 9-cis-retinol uptake by cells.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, retinal pigment epithelial cells) in a multi-well plate and grow to confluence.

  • Preparation of Labeled 9-cis-Retinol: Prepare a stock solution of [³H]-9-cis-retinol or a fluorescently labeled 9-cis-retinol analog.

  • Uptake Experiment:

    • Wash the cells with a serum-free medium.

    • Incubate the cells with the labeled 9-cis-retinol solution for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. To study the role of RBP4-mediated transport, 9-cis-retinol should be complexed with RBP4.

    • To distinguish between specific and non-specific uptake, a parallel set of experiments can be performed in the presence of a large excess of unlabeled 9-cis-retinol.

  • Termination of Uptake:

    • Rapidly wash the cells with ice-cold stop buffer (e.g., phosphate-buffered saline with 0.2% bovine serum albumin) to remove extracellular label.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Normalize the uptake to the total protein content of the cell lysate.

  • Data Analysis: Plot the intracellular concentration of labeled 9-cis-retinol against time to determine the initial rate of uptake. Kinetic parameters (Vmax and Km) can be determined by performing the assay with varying concentrations of 9-cis-retinol.

Protein Binding Assay (Fluorescence Quenching)

This assay determines the binding affinity of 9-cis-retinol to transport proteins or intracellular chaperones.

Objective: To determine the dissociation constant (Kd) of the 9-cis-retinol-protein interaction.

Methodology:

  • Protein Preparation: Purify the protein of interest (e.g., CRBPI, STRA6 extracellular domain).

  • Fluorescence Measurement:

    • Measure the intrinsic tryptophan fluorescence of the protein at a fixed concentration.

    • Titrate the protein solution with increasing concentrations of 9-cis-retinol.

    • Record the fluorescence emission spectrum after each addition. The binding of 9-cis-retinol to the protein will quench the tryptophan fluorescence.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of 9-cis-retinol.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Figure 1: Proposed mechanisms of 9-cis-retinol transport across the cell membrane.

Cellular_Uptake_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Culture cells to confluence C Incubate cells with labeled 9-cis-Retinol at 37°C A->C B Prepare labeled 9-cis-Retinol B->C D Stop uptake with ice-cold buffer C->D E Lyse cells D->E F Quantify intracellular label E->F G Normalize to protein content F->G H Determine uptake kinetics (Vmax, Km) G->H

Figure 2: Experimental workflow for a cellular uptake assay of 9-cis-retinol.

Future Directions and Conclusion

The transport of 9-cis-retinol across the cell membrane remains a compelling area of research with significant gaps in our knowledge. While the roles of STRA6 and RBPR2 in all-trans-retinol transport are well-established, their specific contribution to 9-cis-retinol uptake requires direct investigation. Future research should focus on:

  • Directly assessing the transport of 9-cis-retinol by STRA6 and RBPR2 using purified proteins and reconstituted systems.

  • Quantifying the kinetic parameters (Vmax, Km) of 9-cis-retinol transport in various cell types to understand tissue-specific differences.

  • Investigating the contribution of passive diffusion to the overall cellular uptake of 9-cis-retinol.

  • Identifying novel transporters that may be specific for 9-cis-retinol.

A comprehensive understanding of how 9-cis-retinol enters cells is paramount for developing novel therapeutic strategies that target retinoid signaling pathways. This guide provides a foundation for researchers to build upon, paving the way for new discoveries in this critical area of cell biology and drug development.

References

Physiological Concentrations of 9-cis-Retinol in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of 9-cis-retinol in various tissues. It includes a summary of quantitative data, detailed experimental protocols for measurement, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

Introduction to 9-cis-Retinol

9-cis-retinol is a stereoisomer of retinol (Vitamin A) and a crucial precursor in the biosynthesis of 9-cis-retinoic acid, a potent signaling molecule.[1] While all-trans-retinol is the more abundant isomer, 9-cis-retinol and its derivatives play critical roles in various biological processes through the activation of nuclear receptors. Specifically, 9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR), a key regulator of gene expression that forms heterodimers with other nuclear receptors, including the Retinoic Acid Receptor (RAR).[2][3][4] Understanding the endogenous levels of 9-cis-retinol in different tissues is therefore essential for elucidating its physiological functions and for the development of therapeutic agents targeting retinoid signaling pathways.

Quantitative Data on 9-cis-Retinoid Concentrations

The endogenous concentrations of 9-cis-retinol are generally low and often below the detection limits of many analytical methods, making their quantification challenging. The majority of available data pertains to its metabolite, 9-cis-retinoic acid. The following tables summarize the reported physiological concentrations of 9-cis-retinoic acid in various human and animal tissues. Data for 9-cis-retinol is sparse, but it is understood to be present at levels significantly lower than all-trans-retinol.

Table 1: Physiological Concentrations of 9-cis-Retinoic Acid in Human Plasma/Serum

AnalyteMatrixConcentration Range (nmol/L)Notes
9-cis-Retinoic AcidPlasma< 1In fasting individuals.[5]
9-cis-Retinoic AcidPlasmaUp to 9After consumption of turkey liver, a rich source of Vitamin A.[5]
9-cis-Retinoic AcidPlasma1.96 µg/mL (mean)Baseline concentrations in participants of a clinical trial (Note: original units were µg/mL, conversion to nmol/L is approximate).[6]

Table 2: Physiological Concentrations of 9-cis-Retinoids in Tissues (Animal Models)

AnalyteTissueSpeciesConcentration Range (pmol/g)Notes
9-cis-Retinoic AcidLiverMouse13Levels are significantly lower than all-trans-retinol.[5]
9-cis-Retinoic AcidKidneyMouse100[5]
9-cis-RetinolLiverMouse~0.25% of all-trans-retinolPresent at very low levels compared to its all-trans isomer.[7]

Experimental Protocols for 9-cis-Retinol Quantification

The accurate quantification of 9-cis-retinol and other retinoids from biological matrices is a multi-step process that requires careful handling to prevent isomerization and degradation. The following is a generalized protocol based on common methodologies such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9][10]

Sample Handling and Preparation
  • Lighting: All procedures should be performed under yellow or red light to prevent photoisomerization of retinoids.[8]

  • Tissue Collection: Tissues should be harvested, rinsed with ice-cold saline, blotted dry, weighed, and immediately flash-frozen in liquid nitrogen. Samples should be stored at -80°C until analysis.[8]

  • Homogenization: Frozen tissue samples are homogenized in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation. Homogenization in ethanol has been shown to improve extraction efficiency for hepatic retinoids compared to aqueous buffers.[11]

Extraction of Retinoids
  • Homogenate Preparation: To a known weight of tissue homogenate (or a specific volume of plasma/serum), add an internal standard.

  • Protein Precipitation: For plasma/serum samples, precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Add an organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to the homogenate or the supernatant from protein precipitation.

    • Vortex vigorously to ensure thorough mixing and extraction of the lipophilic retinoids into the organic phase.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer containing the retinoids.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • For acidic retinoids like retinoic acid, acidification of the homogenate (e.g., to pH 5) can improve extraction efficiency.[12]

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, precise volume of the mobile phase to be used for chromatographic analysis.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Column: A C18 reversed-phase column is commonly used for the separation of retinoid isomers.[13]

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of an acid (e.g., formic or acetic acid) is often employed.[6]

    • Detection: Retinol and its isomers are typically detected by their UV absorbance at approximately 325 nm.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. Positive ion mode is often selected for retinol and its esters.[10][14]

    • Detection: Selected Reaction Monitoring (SRM) is used for its high sensitivity and specificity, allowing for the quantification of low-abundance isomers like 9-cis-retinol.[9]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-cis-Retinoic Acid

The following diagram illustrates the biosynthesis of 9-cis-retinoic acid from 9-cis-retinol and its subsequent role in activating nuclear receptors.

G cluster_0 Cytoplasm cluster_1 Nucleus at_Retinol all-trans-Retinol cis_Retinol 9-cis-Retinol at_Retinol->cis_Retinol Isomerase cis_Retinal 9-cis-Retinal cis_Retinol->cis_Retinal 9-cis-Retinol Dehydrogenase cis_RA 9-cis-Retinoic Acid cis_Retinal->cis_RA Retinaldehyde Dehydrogenase RXR RXR cis_RA->RXR Binds RAR RAR cis_RA->RAR Binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates G start Tissue Sample Collection (under red/yellow light) homogenization Homogenization (with antioxidant & internal standard) start->homogenization extraction Liquid-Liquid Extraction (e.g., with Hexane) homogenization->extraction separation Phase Separation (Centrifugation) extraction->separation collection Collect Organic Layer separation->collection evaporation Evaporation to Dryness (under Nitrogen) collection->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification

References

The Metabolic Keystone: A Technical Guide to 9-cis Retinol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis retinol dehydrogenase (also known as RDH4 or cRDH) is a pivotal enzyme in retinoid metabolism, playing a critical role in the biosynthesis of 9-cis retinoic acid, a potent signaling molecule that regulates a myriad of physiological processes. This technical guide provides an in-depth exploration of the enzyme's function, kinetics, and its central role in metabolic pathways. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development efforts in this domain.

Core Function and Metabolic Significance

This compound dehydrogenase is a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily.[1][2] Its primary and most well-characterized function is the stereospecific oxidation of this compound to 9-cis retinaldehyde.[1] This reaction is the initial and rate-limiting step in the synthesis of 9-cis retinoic acid.[1] Subsequently, 9-cis retinaldehyde is irreversibly oxidized to 9-cis retinoic acid by retinaldehyde dehydrogenases.[3]

The product of this pathway, 9-cis retinoic acid, is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), granting it a unique and pleiotropic role in gene regulation.[4] RXRs, in particular, are obligate heterodimeric partners for a variety of nuclear receptors, placing 9-cis retinoic acid signaling at the crossroads of numerous metabolic and developmental pathways.[1][5] The spatially and temporally controlled expression of this compound dehydrogenase during embryogenesis underscores its critical role in development.[2]

Data Presentation: Enzymatic Properties and Substrate Specificity

The enzymatic activity of this compound dehydrogenase is characterized by its marked preference for the 9-cis isomer of retinol. While capable of metabolizing other cis-retinols, its activity towards all-trans retinol is negligible. The following tables summarize the known quantitative data regarding the enzyme's kinetics and substrate specificity.

Enzyme Substrate Apparent Km (µM) Apparent Vmax (pmol/min/mg protein) Reference
Human 9cRDH9-cis-retinol1.31,100[6]
Human 9cRDH11-cis-retinol1.81,300[6]
Mouse 9cRDH9-cis-retinol1.5950[6]
Mouse 9cRDH11-cis-retinol2.11,150[6]
Bovine 11cRDH9-cis-retinol1.41,000[6]
Bovine 11cRDH11-cis-retinol1.91,200[6]

Table 1: Kinetic parameters of this compound dehydrogenase (9cRDH) and its bovine homolog, 11-cis retinol dehydrogenase (11cRDH), for different cis-retinol substrates.

Substrate Relative Activity (%) Reference
9-cis-retinol100[6]
11-cis-retinol~118[6]
13-cis-retinolLower than 9-cis and 11-cis[1]
all-trans-retinolNot a substrate

Table 2: Relative substrate specificity of this compound dehydrogenase.

Experimental Protocols

This compound Dehydrogenase Activity Assay (HPLC-based)

This protocol details a method to measure the enzymatic activity of this compound dehydrogenase by quantifying the conversion of this compound to 9-cis retinaldehyde using reverse-phase high-performance liquid chromatography (HPLC).[1]

Materials:

  • Cell or tissue homogenates containing this compound dehydrogenase

  • This compound (substrate)

  • NAD+ (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hexane and Ethanol for extraction

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile and water (HPLC grade) for mobile phase

  • UV detector set to 350 nm

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell/tissue homogenate, this compound (e.g., 10 µM final concentration), and NAD+ (e.g., 1 mM final concentration) in the reaction buffer.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of ethanol.

  • Extraction:

    • Add two volumes of hexane to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the retinoids.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the phases.

    • Carefully collect the upper hexane phase.

    • Dry the hexane extract under a stream of nitrogen or argon.

  • HPLC Analysis:

    • Re-dissolve the dried extract in a small volume of ethanol.

    • Inject the sample into the HPLC system.

    • Elute with a mobile phase of acetonitrile:water (e.g., 85:15 v/v) at a flow rate of 1 ml/min.[1]

    • Monitor the absorbance at 350 nm.

    • Identify and quantify the peaks corresponding to this compound and 9-cis retinaldehyde based on the retention times of known standards.

  • Calculation:

    • Calculate the amount of 9-cis retinaldehyde produced and express the enzyme activity as pmol/min/mg of protein.

Analysis of Gene Expression by In Situ Hybridization

This protocol provides a general framework for localizing the mRNA of this compound dehydrogenase in tissue sections.[2]

Materials:

  • Tissue sections on slides

  • Digoxigenin (DIG)-labeled antisense RNA probe for this compound dehydrogenase

  • Hybridization buffer (containing formamide)

  • Wash buffers (SSC of varying concentrations)

  • Blocking solution

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

Procedure:

  • Probe Synthesis:

    • Synthesize a DIG-labeled antisense RNA probe from a cDNA template of this compound dehydrogenase using an in vitro transcription kit.

  • Tissue Preparation and Hybridization:

    • Fix, dehydrate, and rehydrate the tissue sections.

    • Pre-hybridize the sections in hybridization buffer.

    • Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).

  • Washing and Antibody Incubation:

    • Perform stringent washes in SSC buffers to remove unbound probe.

    • Block non-specific binding sites with a blocking solution.

    • Incubate with an anti-DIG-AP antibody.

  • Detection:

    • Wash to remove unbound antibody.

    • Incubate the sections with the NBT/BCIP substrate until a colored precipitate develops.

  • Imaging:

    • Mount the slides and visualize the localization of the mRNA signal using a microscope.

Luciferase Reporter Assay for 9-cis Retinoic Acid Signaling

This assay measures the transcriptional activity induced by 9-cis retinoic acid, the downstream product of this compound dehydrogenase activity.[3]

Materials:

  • Mammalian cell line (e.g., HEK293T or a relevant cell line)

  • Expression vector for this compound dehydrogenase

  • Luciferase reporter plasmid containing a Retinoid X Receptor Response Element (RXRE) upstream of the luciferase gene

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Transfection:

    • Co-transfect the mammalian cells with the this compound dehydrogenase expression vector and the RXRE-luciferase reporter plasmid.

  • Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response relationship.

Mandatory Visualizations

metabolic_pathway all_trans_retinol all-trans-Retinol isomerase Isomerase all_trans_retinol->isomerase nine_cis_retinol 9-cis-Retinol isomerase->nine_cis_retinol nine_cis_rdh This compound Dehydrogenase (RDH4) nine_cis_retinol->nine_cis_rdh NAD+ nine_cis_retinaldehyde 9-cis-Retinaldehyde nine_cis_rdh->nine_cis_retinaldehyde NADH + H+ raldh Retinaldehyde Dehydrogenase nine_cis_retinaldehyde->raldh nine_cis_ra 9-cis-Retinoic Acid raldh->nine_cis_ra rxr RXR nine_cis_ra->rxr rar RAR nine_cis_ra->rar gene_expression Gene Expression rxr->gene_expression rar->gene_expression

Caption: Biosynthesis of 9-cis-Retinoic Acid.

experimental_workflow start Start: Enzyme Activity Assay reaction 1. Enzymatic Reaction (Homogenate + 9-cis-Retinol + NAD+) start->reaction extraction 2. Hexane Extraction reaction->extraction hplc 3. HPLC Analysis (C18 Column, UV Detection) extraction->hplc quantification 4. Peak Quantification (9-cis-Retinaldehyde) hplc->quantification end End: Determine Enzyme Activity quantification->end

Caption: HPLC-based Enzyme Activity Assay Workflow.

signaling_pathway nine_cis_retinol 9-cis-Retinol nine_cis_rdh_activity This compound Dehydrogenase Activity nine_cis_retinol->nine_cis_rdh_activity nine_cis_ra_synthesis Increased 9-cis-Retinoic Acid Synthesis nine_cis_rdh_activity->nine_cis_ra_synthesis rxr_activation RXR Activation nine_cis_ra_synthesis->rxr_activation gene_regulation Target Gene Regulation rxr_activation->gene_regulation cellular_response Cellular Response (e.g., Differentiation, Proliferation) gene_regulation->cellular_response

Caption: Downstream Signaling of this compound Dehydrogenase.

Conclusion

This compound dehydrogenase is a highly specific and regulated enzyme that serves as a gatekeeper for the synthesis of 9-cis retinoic acid. Its unique substrate preference and critical role in development and metabolism make it a compelling target for further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this enzyme and its potential as a therapeutic target. A deeper understanding of the regulation and function of this compound dehydrogenase will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis Retinol is a geometric isomer of vitamin A and a crucial precursor in the biosynthesis of 9-cis retinoic acid, a pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] The activation of these nuclear receptors modulates gene expression involved in cell growth, differentiation, and apoptosis, making 9-cis retinoids significant targets in drug discovery, particularly in oncology and metabolic diseases.[2][3] This document provides detailed protocols for the chemical synthesis of this compound, focusing on a practical and efficient method involving the catalytic isomerization of all-trans-retinyl acetate followed by saponification.

Data Presentation

Table 1: Summary of Catalytic Isomerization of All-trans-Retinyl Acetate to 9-cis-Retinyl Acetate[4]
CatalystConversion to cis Isomers (%)Yield of 9-cis Isomer (%)Ratio of 13-cis:9-cis
(CH₃CN)₂PdCl₂ (I)33-39~151.2-1.6 : 1
Pd(OAc)₂ (II)33-39Not specified1.2-1.6 : 1
PdCl₂(PPh₃)₂ (III)33-39Not specified1.2-1.6 : 1
Pd(PPh₃)₄ (IV)33-39Not specified1.2-1.6 : 1
Pd/C (V)33-39~151.2-1.6 : 1

Note: Yields and ratios are based on the reaction of all-trans-retinal as a representative retinoid. The study indicates that similar results are obtained for all-trans-retinyl acetate.

Table 2: Spectroscopic Data for 9-cis-Retinyl Acetate[4]
NucleusChemical Shift (δ, ppm) in C₆D₆
¹H NMR (500 MHz)7.02-6.84 (m, 2H), 6.31(d, J= 15.9 Hz, 1H), 6.20 (d, J= 15.1 Hz, 1H), 6.03 (d, J= 11.4 Hz, 1H), 5.61 (t, J= 7.3 Hz, 1H), 4.61(d, J= 7.3 Hz, 2H), 1.96-1.91 (m, 5H), 1.79 (s, 3H), 1.66 (s, 3H), 1.57-1.53 (m, 5H), 1.46- 1.43 (m, 2H), 1.10 (s, 6H)
¹³C NMR (126 MHz)170.08, 138.94, 138.54, 136.10, 134.97, 130.71, 129.64, 129.61, 128.90, 125.67, 124.75, 61.14, 39.81, 34.53, 33.26, 29.19, 22.07, 20.53, 19.67, 12.53

Experimental Protocols

Protocol 1: Catalytic Synthesis of 9-cis-Retinyl Acetate from all-trans-Retinyl Acetate[4]

This protocol describes the palladium-catalyzed isomerization of all-trans-retinyl acetate to a mixture enriched in 9-cis-retinyl acetate.

Materials:

  • all-trans-retinyl acetate

  • Hexane

  • Triethylamine (TEA)

  • (CH₃CN)₂PdCl₂

  • Nitrogen gas

  • Dry ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in a solution of hexane (600 ml) and TEA (0.11 ml, 0.83 mmol).

  • Add (CH₃CN)₂PdCl₂ (4 g, 0.018 mol) to the mixture.

  • Stir the mixture overnight in the dark at 65 °C under a nitrogen atmosphere.

  • After the reaction is complete, cool the resulting solution to room temperature for 1 hour.

  • Further cool the solution to -80 °C using a dry ice/acetone bath to crystallize the unreacted all-trans-retinyl acetate.

  • Filter the cold solution by suction using a filter precooled with dry ice to remove the crystallized all-trans-retinyl acetate.

  • Concentrate the filtrate to induce further crystallization of the remaining all-trans-retinyl acetate and repeat the filtration step.

  • This process is repeated to obtain a solution enriched with a 70:30 mixture of 9-cis-/all-trans-retinyl acetate. This mixture can be used in the next step without further purification. For higher purity, the mixture can be purified by HPLC with 2% ethyl acetate:hexane.

Protocol 2: Synthesis of 9-cis-Retinol by Saponification[4]

This protocol details the hydrolysis of the 9-cis-retinyl acetate enriched mixture to yield 9-cis-Retinol.

Materials:

  • 70:30 mixture of 9-cis-/all-trans-retinyl acetate in hexane

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hexanes (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Reaction flask with dropping funnel

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the 70:30 mixture of 9-cis-/all-trans-retinyl acetate (e.g., 50 ml) in ethanol (180 ml), add a solution of NaOH (18 g, 0.45 mol) in water (80 ml) dropwise at 40 °C under a nitrogen atmosphere in the dark.

  • Stir the mixture for 30 minutes.

  • Cool the mixture to 0 °C.

  • Extract the product with hexanes (3 x 200 ml).

  • Combine the organic layers and wash twice with ice water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under vacuum to yield 9-cis-Retinol.

Visualizations

Signaling Pathway of 9-cis Retinoic Acid

9-cis Retinoic Acid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA 9-cis Retinoic Acid RXR RXR 9_cis_RA->RXR RAR RAR 9_cis_RA->RAR 9_cis_Retinol This compound 9_cis_Retinal 9-cis Retinal 9_cis_Retinol->9_cis_Retinal RDH 9_cis_Retinal->9_cis_RA RALDH Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RXR_Homodimer RXR/RXR Homodimer RXR->RXR_Homodimer RAR->Heterodimer RARE RARE/RXRE Heterodimer->RARE Binds RXR_Homodimer->RARE Binds Gene Target Gene RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Signaling pathway of 9-cis Retinoic Acid.

Experimental Workflow for this compound Synthesis

Synthesis of this compound cluster_step1 Step 1: Catalytic Isomerization cluster_step2 Step 2: Saponification Start all-trans-Retinyl Acetate Reaction1 Dissolve in Hexane/TEA Add (CH3CN)2PdCl2 Start->Reaction1 Heat Heat at 65°C overnight under N2 Reaction1->Heat Cooling Cool to -80°C Heat->Cooling Filtration Filter to remove all-trans-Retinyl Acetate Cooling->Filtration Enriched Enriched 9-cis-Retinyl Acetate (70:30 mixture) Filtration->Enriched Reaction2 Add NaOH/H2O in Ethanol at 40°C Enriched->Reaction2 Stirring Stir for 30 min Reaction2->Stirring Extraction Extract with Hexanes Stirring->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation FinalProduct 9-cis-Retinol Evaporation->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Note: Separation and Quantification of 9-cis-Retinol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 9-cis-retinol in biological matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this critical retinoid isomer. The method utilizes a reversed-phase C18 column with a gradient elution, providing excellent resolution of 9-cis-retinol from other retinoid isomers. This document provides comprehensive experimental protocols, method validation data, and visual representations of the experimental workflow and the relevant biological signaling pathway.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for various physiological processes, including vision, immune function, embryonic development, and cell differentiation. 9-cis-retinol is a naturally occurring stereoisomer of retinol and a precursor to 9-cis-retinoic acid, a potent signaling molecule. 9-cis-retinoic acid is unique in that it can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This dual activity makes the 9-cis-retinoid signaling pathway a significant area of research in developmental biology and oncology. Accurate quantification of 9-cis-retinol is crucial for understanding its metabolism, pharmacokinetics, and biological function. This application note describes a sensitive and specific HPLC method for this purpose.

Materials and Methods

Reagents and Materials
  • 9-cis-Retinol standard (≥98% purity)

  • All-trans-retinol, 13-cis-retinol standards

  • Retinyl acetate (internal standard)

  • HPLC-grade acetonitrile, methanol, n-hexane, and water

  • Formic acid (LC-MS grade)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • C18 Solid Phase Extraction (SPE) cartridges

Instrumentation
  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Centrifuge

  • Nitrogen evaporator

Chromatographic Conditions
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 85% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 85% B over 1 minute, and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 325 nm

  • Column Temperature: 25°C

Experimental Protocols

Standard Solution Preparation

Prepare a 1 mg/mL stock solution of 9-cis-retinol in ethanol with 0.1% BHT. Store at -80°C in amber vials. Working standards are prepared by serial dilution of the stock solution with the mobile phase. Prepare a stock solution of the internal standard (retinyl acetate) in a similar manner.

Sample Preparation from Plasma/Serum
  • To 200 µL of plasma or serum in a light-protected tube, add 20 µL of retinyl acetate internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1.2 mL of methyl-tert-butyl ether, vortex for 1 minute, and centrifuge for 10 minutes at 13,000 rpm.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for analysis.

Sample Preparation from Tissue
  • Homogenize approximately 100 mg of tissue in 1 mL of saline.

  • To the homogenate, add the internal standard.

  • Perform a two-step liquid-liquid extraction.[2][3] First, add 3 mL of 0.025 M KOH in ethanol, followed by 5 mL of hexane.[3]

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer.

  • Evaporate the hexane extract to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Quantitative Data Summary

The described HPLC method was validated for its performance. The following table summarizes the key quantitative parameters for 9-cis-retinol analysis.

ParameterResult
Linearity (r²)> 0.998
Instrument Detection Limit (IDL)0.7 pmol
Method Detection Limit (MDL)1.9 pmol
Limit of Quantification (LOQ)3.1 pmol
Retention Time (approx.)8.5 min
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery85-105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue) add_is Add Internal Standard sample->add_is extract Extraction/ Protein Precipitation add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection (325 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for HPLC analysis of 9-cis-retinol.

signaling_pathway cluster_nucleus Nuclear Events retinol 9-cis-Retinol rdh Retinol Dehydrogenase (RDH) retinol->rdh retinal 9-cis-Retinal rdh->retinal raldh Retinaldehyde Dehydrogenase (RALDH) retinal->raldh ra 9-cis-Retinoic Acid raldh->ra nucleus Nucleus ra->nucleus heterodimer RAR-RXR Heterodimer ra->heterodimer rar RAR rar->heterodimer rxr RXR rxr->heterodimer rare Retinoic Acid Response Element (RARE) heterodimer->rare transcription Gene Transcription (Activation/Repression) rare->transcription

Caption: Signaling pathway of 9-cis-retinol.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the separation and quantification of 9-cis-retinol in biological samples. The protocol is robust and has been validated for key analytical parameters. This method will be a valuable tool for researchers investigating the role of 9-cis-retinol in various biological systems and in the development of retinoid-based therapeutics.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 9-cis Retinol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis Retinol, a geometric isomer of vitamin A, and its metabolites are crucial signaling molecules in a variety of biological processes, including cell growth, differentiation, and apoptosis. The primary active metabolite, 9-cis retinoic acid, is a high-affinity ligand for the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[1] Given their potent biological activities, the accurate quantification of this compound and its metabolites in biological matrices is essential for understanding their physiological roles and for the development of drugs targeting retinoid signaling pathways.

This document provides detailed application notes and protocols for the analysis of this compound and its key metabolites, 9-cis retinoic acid and 4-oxo-9-cis-retinoic acid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, enabling the reliable quantification of these labile and often low-abundance compounds in complex biological samples such as plasma and tissue.

Signaling and Metabolic Pathways

The biological effects of this compound are primarily mediated through its conversion to 9-cis retinoic acid, which in turn activates the RXR signaling pathway. The metabolic cascade and subsequent signaling are critical for cellular function.

Metabolic Pathway of this compound

This compound undergoes a two-step oxidation process to form its active metabolite, 9-cis retinoic acid. This acid can be further metabolized, often through oxidation, to form compounds like 4-oxo-9-cis-retinoic acid, which is a major metabolite found in biological systems.[2]

This compound This compound 9-cis Retinal 9-cis Retinal This compound->9-cis Retinal Oxidation 9-cis Retinoic Acid 9-cis Retinoic Acid 9-cis Retinal->9-cis Retinoic Acid Oxidation 4-oxo-9-cis-Retinoic Acid 4-oxo-9-cis-Retinoic Acid 9-cis Retinoic Acid->4-oxo-9-cis-Retinoic Acid Oxidation (CYP26) Glucuronides & Other Metabolites Glucuronides & Other Metabolites 9-cis Retinoic Acid->Glucuronides & Other Metabolites Further Metabolism 4-oxo-9-cis-Retinoic Acid->Glucuronides & Other Metabolites

Metabolic conversion of this compound.
RXR Signaling Pathway

9-cis retinoic acid binds to and activates the Retinoid X Receptor (RXR). RXR can form homodimers or heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR). Upon ligand binding, the receptor complex translocates to the nucleus, binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, and recruits coactivators to modulate gene transcription.[1][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis RA 9-cis RA RXR RXR 9-cis RA->RXR RXR_Partner RXR-Partner NR Heterodimer RXR->RXR_Partner Partner NR Partner NR (e.g., RAR, VDR, TR) Partner NR->RXR_Partner Activated_Complex Activated RXR-Partner NR Heterodimer RXR_Partner->Activated_Complex Translocation RXRE RXRE (DNA) Gene Transcription Gene Transcription RXRE->Gene Transcription Modulation of Transcription Activated_Complex->RXRE

Activation of the RXR signaling pathway.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 9-cis retinoic acid and its metabolite, 4-oxo-9-cis-retinoic acid, as reported in the literature.

Table 1: Quantitative Parameters for 9-cis Retinoic Acid Analysis

ParameterValueMatrixReference
Linearity Range2.85 - 450.51 ng/mLHuman Plasma[4]
LLOQ2.85 ng/mLHuman Plasma[4]
Intra-day Precision (%CV)< 5.9%Human Plasma[4]
Inter-day Precision (%CV)< 6.0%Human Plasma[4]
Linearity Range0.3 ng/mL - 150 ng/mL (20 fmol - 10 pmol on column)Mouse Tissue[5]
LLOD0.15 ng/mL (10 fmol on column)Mouse Tissue[5]
Intra-assay Precision (%CV)5.4 ± 0.4%Mouse Tissue[5]
Inter-assay Precision (%CV)8.9 ± 1.0%Mouse Tissue[5]

Table 2: Quantitative Parameters for 4-oxo-9-cis-Retinoic Acid Analysis

ParameterValueMatrixReference
Linearity Range2.33 - 180.57 ng/mLHuman Plasma[4]
LLOQ2.33 ng/mLHuman Plasma[4]
Intra-day Precision (%CV)< 13.8%Human Plasma[4]
Inter-day Precision (%CV)< 11.3%Human Plasma[4]

Experimental Protocols

Experimental Workflow

The general workflow for the analysis of this compound and its metabolites involves sample preparation to extract the analytes from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Start Biological Sample (Plasma, Tissue) Prep Sample Preparation (Protein Precipitation, LLE) Start->Prep LC Liquid Chromatography (Reversed-Phase C18) Prep->LC MS Tandem Mass Spectrometry (ESI or APCI, MRM) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification Data->Quant

LC-MS/MS analytical workflow.
Detailed Methodologies

1. Sample Preparation (from Human Plasma) [4]

  • Materials:

    • Human plasma with K3EDTA as anticoagulant.

    • Internal Standard (IS) working solution (e.g., 13-cis-retinoic acid-d5, 400.0 ng/mL).

    • 5 mM Ammonium acetate buffer (pH 6.2).

    • Extraction mixture: ethyl acetate, n-hexane, and isopropanol (30:65:5, v/v/v).

    • Reconstitution solution: 5 mM ammonium acetate buffer (pH 9.0), methanol, and acetonitrile (30:30:40, v/v/v).

    • All procedures should be performed under red light to prevent isomerization of retinoids.

  • Protocol:

    • Pipette 100 µL of plasma into an amber polypropylene tube.

    • Add 50 µL of the internal standard working solution.

    • Add 300 µL of 5 mM ammonium acetate buffer (pH 6.2) and vortex.

    • Add 4 mL of the extraction mixture.

    • Extract on a reciprocating shaker at 100 rpm for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Freeze the aqueous (lower) layer in a dry ice-methanol bath.

    • Decant the organic (upper) layer into a clean glass tube.

    • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 300 µL of the reconstitution solution.

    • Inject 25 µL of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography [4]

  • System: HPLC or UHPLC system.

  • Column: Chromolith Performance RP18 (100 x 4.6 mm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A binary flow program is utilized. For example, mobile phase A can be delivered at a high flow rate for the initial part of the run, followed by mobile phase B at a high flow rate for the remainder of the analytical run to elute the analytes.

  • Flow Rate: e.g., 1.8 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 25 µL.

3. Mass Spectrometry [4][6]

  • System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Both positive and negative ion modes have been successfully used. Negative ion mode is often preferred for retinoic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Typical MRM Transitions (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
9-cis Retinoic Acid299.4255.2[4]
4-oxo-9-cis-Retinoic Acid313.4269.3[4]
13-cis-Retinoic acid-d5 (IS)304.4260.2[4]
  • Typical MRM Transitions (Positive Ion Mode for Retinol):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound269.2 ([M+H-H₂O]⁺)93.1[6]

Note: The precursor ion for retinol is often the dehydrated ion [M+H-H₂O]⁺.

  • Source Parameters: Optimize source parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas for maximum sensitivity of the target analytes.

  • Collision Energy (CE): Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.

Data Presentation and Analysis

  • Calibration Curve: Prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of the analytes and a constant concentration of the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound and its key metabolites in biological matrices. These protocols are essential tools for researchers in pharmacology, drug development, and life sciences to investigate the roles of these important signaling molecules in health and disease. The provided quantitative data and detailed protocols offer a solid foundation for implementing these analytical methods in the laboratory.

References

Application Notes and Protocols for the Administration of 9-cis Retinol in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-cis Retinol and its derivatives, such as 9-cis Retinoic Acid (9cRA) and 9-cis Retinyl Acetate (9-cis-R-Ac), in preclinical animal models of various diseases. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing their own in vivo studies.

Introduction

This compound is a naturally occurring stereoisomer of retinol (Vitamin A) and a precursor to 9-cis-retinoic acid (9cRA). 9cRA is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), making it a pan-agonist for these nuclear receptors.[1][2] RXRs play a crucial role in regulating gene expression related to cell growth, differentiation, apoptosis, and metabolism by forming heterodimers with other nuclear receptors like RARs, Vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs).[3][4][5][6][7] This broad regulatory function has made this compound and its derivatives attractive therapeutic candidates for a range of diseases, which has been explored in numerous animal models.

Signaling Pathway of 9-cis Retinoic Acid

9-cis Retinoic Acid exerts its biological effects by binding to and activating RAR and RXR. Upon ligand binding, these receptors undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

9-cis_Retinoic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol This compound 9_cis_Retinaldehyde 9-cis Retinaldehyde 9_cis_Retinol->9_cis_Retinaldehyde RDH 9_cis_RA_cyto 9-cis Retinoic Acid 9_cis_Retinaldehyde->9_cis_RA_cyto RALDH 9_cis_RA_nu 9-cis Retinoic Acid 9_cis_RA_cyto->9_cis_RA_nu Transport RXR RXR 9_cis_RA_nu->RXR RAR RAR 9_cis_RA_nu->RAR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer DNA DNA (RARE/RXRE) Heterodimer->DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

9-cis Retinoic Acid signaling pathway.

I. Neurodegenerative Diseases

9-cis Retinoic Acid has shown neuroprotective effects in animal models of Parkinson's disease, stroke, and glaucoma.[6][8][9][10][11]

A. Parkinson's Disease Model

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), post-treatment with 9cRA has been shown to reduce neurodegeneration of dopaminergic neurons.[8][9]

Quantitative Data Summary

Animal ModelCompoundDosage & Administration RouteTreatment ScheduleKey Outcomes
6-OHDA-lesioned adult rats9-cis Retinoic Acid (9cRA)Day 7: Intracerebroventricular (i.c.v.) injection. Days 8-14: Intranasal administration.Treatment initiated 7 days post-lesion.Significantly reduced methamphetamine-induced rotational behavior at 20 and 30 days post-lesion. Increased survival of dopamine cells in the lesioned substantia nigra. Increased KCl-evoked dopamine release in the lesioned striatum.[8][9]

Experimental Protocol: Neuroprotection in a 6-OHDA Rat Model

  • Animal Model Creation:

    • Adult male Sprague-Dawley rats are anesthetized.

    • A unilateral lesion is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Behavioral Assessment (Baseline):

    • Six days post-lesion, methamphetamine-induced rotational behavior is assessed to confirm the lesion.

  • 9-cis Retinoic Acid Administration:

    • On day 7 post-lesion, an intracerebroventricular (i.c.v.) injection of 9cRA is administered.

    • From day 8 to day 14, 9cRA is administered daily via the intranasal route.

  • Follow-up Behavioral Assessment:

    • Methamphetamine-induced rotational behavior is re-assessed at 20 and 30 days post-lesion.

  • Neurochemical and Histological Analysis:

    • At the end of the study, in vivo voltammetry is used to measure dopamine release in the striatum.

    • Brains are processed for immunohistochemistry to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra using unbiased stereology.

Parkinsons_Disease_Model_Workflow Start Start Model_Creation Create 6-OHDA Lesion in Rats Start->Model_Creation Baseline_Behavior Day 6: Assess Methamphetamine-Induced Rotation Model_Creation->Baseline_Behavior Treatment_ICV Day 7: Administer 9cRA (i.c.v.) Baseline_Behavior->Treatment_ICV Treatment_Intranasal Days 8-14: Administer 9cRA (Intranasal) Treatment_ICV->Treatment_Intranasal Followup_Behavior Days 20 & 30: Re-assess Rotational Behavior Treatment_Intranasal->Followup_Behavior Analysis Endpoint Analysis: - In Vivo Voltammetry - TH+ Cell Count Followup_Behavior->Analysis End End Analysis->End

Workflow for 9cRA administration in a Parkinson's model.
B. Ischemic Stroke Model

Pre-treatment with 9cRA has been shown to reduce cerebral infarction and neurological deficits in a rat model of transient focal ischemia.[10][12][13] The protective effects appear to be mediated, at least in part, by the upregulation of Bone Morphogenetic Protein 7 (BMP7).[10][12][13]

Quantitative Data Summary

Animal ModelCompoundDosage & Administration RouteTreatment ScheduleKey Outcomes
Rats with transient middle cerebral artery occlusion (MCAo)9-cis Retinoic Acid (9cRA)20 µg, Intracerebroventricular (i.c.v.)Single injection 24 hours prior to MCAo.Increased locomotor activity and attenuated neurological deficits 2 days after MCAo. Reduced cerebral infarction and TUNEL-positive (apoptotic) cells.[10][12][13]

Experimental Protocol: Neuroprotection in a Rat Stroke Model

  • 9-cis Retinoic Acid Administration:

    • A single dose of 9cRA (20 µg) is administered via intracerebroventricular (i.c.v.) injection into anesthetized rats.

  • Induction of Ischemia:

    • 24 hours after 9cRA administration, transient focal ischemia is induced by ligation of the middle cerebral artery (MCA).

  • Assessment of Neurological Deficits:

    • Locomotor activity and neurological deficits are assessed at 48 hours post-MCAo.

  • Histological Analysis:

    • Brains are harvested and sectioned.

    • Infarct volume is measured, typically using TTC staining.

    • Apoptosis is assessed by TUNEL staining.

II. Retinal Diseases

The administration of 9-cis-retinoids, particularly 9-cis-retinyl acetate (9-cis-R-Ac), has been extensively studied for its ability to restore visual function in mouse models of Leber congenital amaurosis (LCA) and age-related retinal dysfunction.[14][15] The underlying principle is that 9-cis-retinal can bind to opsin to form isorhodopsin, bypassing the need for 11-cis-retinal which is deficient in these disease models.[14][16]

Quantitative Data Summary

Animal ModelCompoundDosage & Administration RouteTreatment ScheduleKey Outcomes
Rpe65-/- mice (LCA model)9-cis-Retinyl Acetate (9-cis-R-Ac)1-50 mg/kg, Oral gavageSingle dose, or daily/intermittent doses for up to 8 weeks.Dose-dependent improvement in electroretinographic (ERG) responses. Improved performance in vision-dependent behavioral tests. Preservation of retinal morphology.[15][17][18]
Aging C57BL/6 mice9-cis-Retinyl Acetate (9-cis-R-Ac)~80 mg/kg, Oral gavageMonthly for 6 or 10 months.Improved ERG responses and dark adaptation compared to age-matched controls.[14][19]

Experimental Protocol: Long-Term Treatment in an Aging Mouse Model of Retinal Dysfunction

  • Animal Cohorts:

    • C57BL/6 female mice are aged to 4 months to serve as the baseline for retinal function decline.

  • Treatment Regimen:

    • Mice are divided into a treatment group and a vehicle control group.

    • The treatment group receives 9-cis-R-Ac (~80 mg/kg in vegetable oil) via oral gavage once a month for 6 or 10 months.[14][19]

    • The control group receives the vehicle (vegetable oil) on the same schedule.

  • Functional Assessment (Electroretinography - ERG):

    • At the end of the treatment period (at 10 or 14 months of age), mice are dark-adapted.

    • Scotopic and photopic ERGs are recorded to assess rod and cone function, respectively. Dark adaptation rates are also measured.

  • Biochemical and Morphological Analysis:

    • Eyes are enucleated for retinoid analysis by HPLC to measure rhodopsin and isorhodopsin levels.

    • Retinal morphology is assessed through histological staining of retinal cross-sections.

Retinal_Disease_Model_Workflow Start Start Animal_Aging Age C57BL/6 Mice to 4 Months Start->Animal_Aging Treatment Monthly Oral Gavage for 6-10 Months - 9-cis-R-Ac (~80 mg/kg) - Vehicle Control Animal_Aging->Treatment Endpoint_Assessment Assess at 10 or 14 Months of Age Treatment->Endpoint_Assessment Functional_Tests Electroretinography (ERG) - Scotopic & Photopic Responses - Dark Adaptation Endpoint_Assessment->Functional_Tests Biochem_Tests Biochemical/Morphological Analysis - HPLC for Retinoids - Retinal Histology Endpoint_Assessment->Biochem_Tests End End Biochem_Tests->End

Workflow for long-term 9-cis-R-Ac administration.

III. Cancer

9-cis Retinoic Acid has demonstrated anti-cancer activity in various in vivo models by inhibiting cell proliferation, inducing differentiation, and promoting apoptosis.[1][20]

Quantitative Data Summary

Animal ModelCompoundDosage & Administration RouteTreatment ScheduleKey Outcomes
Nude mice with human lip squamous cell carcinoma xenografts9-cis Retinoic Acid (9cRA)Not specifiedNot specifiedInduced complete tumor regression.[1]
Sprague-Dawley rats with MNU-induced mammary adenocarcinoma9-cis Retinoic Acid (9cRA)60 or 120 mg/kg in dietFor 4.5 months, starting 1 week after MNU injection.Reduced tumor incidence (from 100% to 58% and 25%) and multiplicity (from 3.6 to 1.6 and 0.3).[4]
A/J mice with NNK-induced lung tumors9-cis Retinoic Acid (9cRA)15 mg/kg in dietFor 4 months, starting after NNK injection.Reduced tumor multiplicity by 48%.[21]
Nude mice with canine osteosarcoma xenografts9-cis Retinoic Acid (9cRA)30 mg/kgNot specifiedSignificantly reduced the incidence of pulmonary metastasis.[20]

Experimental Protocol: Chemoprevention in a Rat Mammary Cancer Model

  • Tumor Induction:

    • Female Sprague-Dawley rats (50 days old) are injected intravenously with N-methyl-N-nitrosourea (MNU) at 50 mg/kg to induce mammary tumors.[4]

  • Dietary Intervention:

    • One week after MNU injection, rats are placed on experimental diets.

    • Control group receives a standard diet.

    • Treatment groups receive diets containing 60 mg/kg or 120 mg/kg of 9-cis Retinoic Acid.[4]

  • Monitoring:

    • Animals are monitored for 4.5 months for tumor development.

    • Tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal) are recorded.

  • Endpoint Analysis:

    • At the end of the study, tumors are excised, counted, and histologically confirmed as adenocarcinomas.

Concluding Remarks

The administration of this compound and its derivatives has shown significant therapeutic potential across a range of disease models in animals. The data and protocols presented here serve as a guide for researchers to explore the efficacy and mechanisms of these compounds further. Careful consideration of the animal model, dosage, administration route, and treatment duration is critical for obtaining robust and reproducible results. As with any retinoid, potential toxicity, particularly with long-term administration at high doses, should be carefully monitored.

References

Application Notes and Protocols for Developing a Stable Formulation of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-cis Retinol is a biologically active isomer of vitamin A and a precursor to 9-cis retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Its crucial role in cellular signaling pathways makes it a valuable compound for research in developmental biology, oncology, and dermatology.[3] However, this compound is a highly unstable molecule, susceptible to degradation by light, oxygen, and heat, which poses a significant challenge for its use in experimental settings.[4][5] Inaccurate concentrations due to degradation can lead to unreliable and irreproducible experimental results.

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for preparing and stabilizing this compound formulations for in vitro and in vivo experiments. Three primary stabilization strategies are presented: the use of antioxidants, complexation with cyclodextrins, and encapsulation in lipid-based nanocarriers. Additionally, protocols for stability testing and best practices for handling and storage are included.

Properties and Stability of this compound

This compound is a polyunsaturated alcohol that is highly sensitive to environmental factors. Its degradation is primarily caused by isomerization and oxidation.[6][7] Understanding its chemical properties is essential for its proper handling and formulation.

PropertyValueReference(s)
Chemical Name (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraen-1-ol[8]
Molecular Formula C₂₀H₃₀O[8][9]
Molecular Weight 286.45 g/mol [8][9]
Appearance Pale Yellow to Yellow Solid[8]
Melting Point 82-83 °C[8]
Solubility Soluble in ethanol, DMSO, DMF; Sparingly soluble in aqueous buffers.[10][10]
Storage Temperature -80°C under an inert atmosphere.[8][10][8][10]
Key Instabilities Sensitive to light, oxygen, heat, and acidic conditions.[5][11][12][11][12]

Core Principles for Handling this compound

Due to its instability, all procedures involving this compound should be performed with the following precautions:

  • Work under yellow or red light to prevent photo-isomerization and degradation.[13]

  • Use amber glass vials or containers wrapped in aluminum foil.[5][14]

  • Purge all solvents and solutions with an inert gas (e.g., argon or nitrogen) to remove oxygen.[10]

  • Prepare fresh solutions before each experiment whenever possible.

  • Store stock solutions at -80°C under an inert atmosphere.[8][10]

Signaling Pathway of this compound

This compound acts as a precursor to 9-cis Retinoic Acid (9-cis RA). Inside the cell, this compound is oxidized to 9-cis Retinaldehyde and then further oxidized to 9-cis RA.[2] 9-cis RA can then bind to and activate both RAR and RXR nuclear receptors, which form heterodimers to regulate gene expression.[1]

9_cis_Retinol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_ext This compound 9_cis_Retinol_int This compound 9_cis_Retinol_ext->9_cis_Retinol_int Cellular Uptake 9_cis_Retinaldehyde 9-cis Retinaldehyde 9_cis_Retinol_int->9_cis_Retinaldehyde Oxidation (RDH) 9_cis_RA 9-cis Retinoic Acid (9-cis RA) 9_cis_Retinaldehyde->9_cis_RA Oxidation (RALDH) 9_cis_RA_nuc 9-cis RA 9_cis_RA->9_cis_RA_nuc Nuclear Translocation RXR RXR 9_cis_RA_nuc->RXR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Signaling pathway of this compound to gene regulation.

Formulation Protocols

Protocol 1: Formulation with Antioxidants in an Organic Solvent

This is the simplest method for short-term experiments, particularly for in vitro studies where the compound is added directly to culture media. Antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) protect this compound from oxidation.[11]

Materials:

  • This compound powder

  • Anhydrous Ethanol or DMSO (purged with inert gas)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials

  • Gas-tight syringes

Procedure:

  • Under yellow light, weigh the desired amount of this compound powder in an amber vial.

  • Prepare a stock solution of BHT (e.g., 10 mg/mL) in the chosen solvent (Ethanol or DMSO).

  • Calculate the volume of solvent needed to achieve the desired this compound concentration (e.g., 1-10 mM).

  • Add the solvent to the BHT stock solution to achieve a final BHT concentration of 0.1-0.5 mg/mL.[15]

  • Using a gas-tight syringe, add the solvent-BHT mixture to the vial containing this compound.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Flush the headspace of the vial with argon or nitrogen before sealing with a paraffin film.

  • Store the stock solution at -80°C.

AntioxidantRecommended Final ConcentrationReference
BHT0.1 - 0.5 mg/mL[15]
BHA0.1 - 0.5 mg/mL[16]
Vitamin E (α-tocopherol)0.5 - 1.0 mg/mL[11]

digraph "Antioxidant_Formulation_Workflow" {
graph [
rankdir="TB",
bgcolor="#FFFFFF",
size="10,5!",
dpi=72,
ratio="auto"
];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ penwidth=2, arrowhead=normal, color="#5F6368" ];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Weigh this compound\n(Amber Vial, Yellow Light)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_antioxidant [label="Prepare Solvent with\nAntioxidant (e.g., BHT)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve this compound\nin Solvent-Antioxidant Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purge [label="Purge Headspace\nwith Inert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store [label="Store at -80°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> weigh; weigh -> dissolve; prepare_antioxidant -> dissolve; dissolve -> purge; purge -> store; store -> end_node; }

Caption: Workflow for preparing an antioxidant-stabilized solution.

Protocol 2: Formulation with Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, protecting them from light, oxygen, and heat.[17][18][19] This method is ideal for preparing aqueous formulations for both in vitro and in vivo use.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Nuclease-free water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in nuclease-free water (e.g., 10-20% w/v). Warm slightly (to ~40°C) to aid dissolution.

  • Prepare a concentrated stock solution of this compound in a minimal amount of ethanol (e.g., 50-100 mg/mL).

  • Under yellow light, slowly add the this compound stock solution dropwise to the stirring HP-β-CD solution. A molar ratio of 1:2 (Retinol:CD) is a good starting point.

  • Continue stirring in the dark at room temperature for at least 4-6 hours, or overnight, to allow for complex formation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed retinol aggregates.

  • Determine the concentration of the complexed this compound using HPLC (see Section 6.1).

  • Store the aqueous solution in amber vials at 4°C for short-term use or -20°C for long-term storage.

Cyclodextrin TypeMolar Ratio (Retinoid:CD)Key BenefitReference(s)
β-cyclodextrin1:1, 1:3Enhances solubility and photostability.[18][18]
HP-β-cyclodextrin1:2 to 1:50High aqueous solubility and low toxicity.[19][20]
γ-cyclodextrin1:1Forms stable complexes with retinaldehyde.[21][21]

digraph "Cyclodextrin_Complexation" {
graph [
bgcolor="#FFFFFF",
size="10,5!",
dpi=72,
ratio="auto"
];

node [ shape=circle, style=filled, fontname="Arial", fontsize=12, penwidth=2 ];

edge [ penwidth=2, arrowhead=none, color="#5F6368" ];

retinol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; cd [label="Cyclodextrin\n(Hydrophilic Exterior,\nHydrophobic Cavity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex [label="Inclusion\nComplex", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; protection [label="Protection from\nLight, O₂, H₂O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

retinol -- complex [arrowhead=normal, color="#EA4335"]; cd -- complex [arrowhead=normal, color="#4285F4"]; complex -> protection [style=dashed, arrowhead=normal, color="#34A853"]; }

Caption: Logical diagram of this compound and cyclodextrin complexation.

Protocol 3: Formulation with Lipid-Based Nanocarriers

Encapsulating this compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) offers the highest degree of stability and can improve bioavailability.[16][22][[“]] This method is suitable for advanced in vitro models and in vivo applications.

Materials:

  • This compound powder

  • Phospholipids (e.g., DSPC, Soy Phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4 (purged with inert gas)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure (Thin-Film Hydration Method for Liposomes):

  • Weigh the desired amounts of lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and this compound.

  • Dissolve all components in chloroform in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Further dry the film under a vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film by adding the inert gas-purged PBS and agitating. This will form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:

    • Probe sonication: Sonicate the suspension on ice until it becomes translucent.

    • Extrusion: Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

  • The final liposomal suspension should be stored in amber vials at 4°C.

Formulation TypeKey ComponentsStability BenefitReference(s)
LiposomesPhospholipids (DSPC), CholesterolProtects from degradation, sustained release.[22][6][22]
SLNs/NLCsSolid lipids (e.g., glyceryl stearate), SurfactantsHigh stability, protection from oxidation.[24][25][24][25]

Stability Testing Protocols

To ensure the efficacy of the formulation, its stability must be verified. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying retinoids and their degradation products.[15][26][27]

Protocol: HPLC-UV Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v) with 1% ammonium acetate.[15]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 323-328 nm[13]

  • Injection Volume: 20 µL

Procedure:

  • Prepare Standards: Create a calibration curve using known concentrations of a this compound standard.

  • Sample Preparation: Dilute a small aliquot of your this compound formulation in the mobile phase to a concentration within the range of the calibration curve.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time from the standard. Calculate the concentration based on the peak area and the calibration curve.

Protocol: Accelerated Stability Study

This study evaluates the stability of the formulation under stressed conditions to predict its shelf-life.

Procedure:

  • Divide the formulated this compound into several amber vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[25]

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Analyze the concentration of the remaining this compound using the HPLC method described in Section 6.1.

  • Calculate the percentage of this compound remaining relative to the initial concentration (Time 0).

  • Plot the percentage of remaining this compound versus time for each temperature.

Time Point% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (40°C)
Week 0100%100%100%
Week 1
Week 2
Week 4
Week 8

Note: A well-stabilized formulation should retain >90% of the initial this compound concentration for an extended period, especially at lower temperatures.[14][16]

References

Application Notes and Protocols for the Isolation of 9-cis-Retinol from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol is a naturally occurring geometric isomer of vitamin A and a precursor to 9-cis-retinoic acid, a potent pan-agonist for Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs).[1][2] These nuclear receptors regulate a wide array of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[1][2] The accurate isolation and quantification of 9-cis-Retinol from biological matrices are therefore critical for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent.

These application notes provide a comprehensive protocol for the isolation, identification, and quantification of 9-cis-Retinol from various biological samples, including plasma, serum, and tissues. The methodologies described herein are based on established techniques, primarily involving solvent extraction followed by High-Performance Liquid Chromatography (HPLC) analysis.

I. Pre-Analytical Considerations & Sample Handling

Retinoids are highly susceptible to isomerization and oxidation, particularly when exposed to light and air.[1] Therefore, strict adherence to the following handling procedures is paramount to ensure the integrity of the analyte.

  • Lighting: All procedures, from sample collection to final analysis, must be performed under yellow or red light to prevent photoisomerization.[1][3]

  • Antioxidants: To minimize oxidation, an antioxidant such as butylated hydroxytoluene (BHT) should be added to all solvents and samples at the earliest possible stage.[3]

  • Inert Atmosphere: Whenever possible, samples should be handled under an inert nitrogen or argon atmosphere, especially during evaporation steps.[3]

  • Temperature: Samples should be kept on ice or at 4°C throughout the extraction process and stored at -80°C for long-term preservation.[4]

II. Experimental Protocol: Isolation and Quantification of 9-cis-Retinol

This protocol outlines a general procedure for the extraction and analysis of 9-cis-Retinol. Optimization may be required depending on the specific biological matrix and available instrumentation.

A. Materials and Reagents
  • Solvents: HPLC-grade hexane, methanol, ethanol, acetonitrile, 2-propanol, ethyl acetate, chloroform, dichloromethane, and n-butanol.[3][5][6]

  • Acids: Glacial acetic acid, trifluoroacetic acid (TFA).[6][7]

  • Salts: Anhydrous sodium sulfate, sodium acetate.[3][5]

  • Antioxidant: Butylated hydroxytoluene (BHT).[3]

  • Internal Standard: All-trans-retinyl acetate or another suitable retinoid not present in the sample.[3]

  • Standards: Authentic 9-cis-Retinol for calibration curves.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample cleanup).[3][5]

B. Step-by-Step Methodology
  • Sample Preparation:

    • Plasma/Serum: To a 500 µL aliquot of plasma or serum in a glass tube, add an internal standard and BHT.[6] For protein precipitation and release of retinoids, add an equal volume of ethanol or acetonitrile. Vortex thoroughly.

    • Tissues: Weigh 10-20 mg of tissue and homogenize on ice in a suitable buffer (e.g., phosphate-buffered saline, PBS).[8][9] Add the internal standard and BHT to the homogenate.

  • Liquid-Liquid Extraction:

    • Acidify the sample homogenate or plasma/serum mixture to approximately pH 3-4 with acetic acid to ensure complete protonation of any retinoic acids if they are also being analyzed.[3]

    • Add a suitable organic solvent or solvent mixture for extraction. Common choices include a 2:1 mixture of chloroform/methanol or hexane/ethyl acetate.[3] Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

    • Carefully transfer the lower organic layer (for chloroform/methanol) or upper organic layer (for hexane/ethyl acetate) to a clean glass tube.

    • Repeat the extraction process two more times on the remaining aqueous phase and combine all organic extracts.[3]

  • Drying and Reconstitution:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.[3]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.[3]

    • Immediately reconstitute the dried residue in a small, precise volume of the HPLC mobile phase and transfer to an HPLC vial.[3]

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: A reversed-phase C18 column is commonly used for the separation of retinoid isomers.[3][8]

    • Mobile Phase: A variety of mobile phases can be employed. An isocratic system with 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been shown to be effective.[5] Gradient elution systems using mixtures of acetonitrile, methanol, n-butanol, and ammonium acetate with acetic acid can also be used for resolving a wider range of retinoids.[6]

    • Detection: Monitor the column effluent using a UV detector at a wavelength of 325 nm for retinol isomers.[8] If analyzing for retinoic acid isomers concurrently, a wavelength of 340-350 nm is appropriate.[3][10]

    • Quantification: Identify 9-cis-Retinol based on its retention time compared to an authentic standard. Quantify the concentration by integrating the peak area and comparing it to a standard curve generated with known concentrations of 9-cis-Retinol, corrected for recovery using the internal standard.[3]

III. Data Presentation

The following tables summarize typical parameters and expected performance characteristics for the HPLC analysis of retinoids.

Table 1: HPLC Parameters for Retinoid Analysis

ParameterRecommended ConditionsReference
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm[5]
Mobile Phase A 85% Methanol, 15% 0.01 M Sodium Acetate (pH 5.2)[5]
Mobile Phase B Acetonitrile/Methanol/n-Butanol/2% Ammonium Acetate/Glacial Acetic Acid (69:10:2:16:3 v/v)[6]
Flow Rate 1.0 - 1.5 mL/min[5]
Detection Wavelength 325 nm (Retinols), 340-350 nm (Retinoic Acids)[3][8]
Injection Volume 20 - 100 µL[5]

Table 2: Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantitation 0.5 - 5.0 ng[5]
Recovery 79 - 86%[6]
Intra-day Precision (CV) 5.9 - 10.0%[8]
Inter-day Precision (CV) 5.9 - 11.0%[8]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and analysis of 9-cis-Retinol from biological samples.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue) Add_IS_BHT Add Internal Standard & BHT BiologicalSample->Add_IS_BHT Homogenize Homogenize (Tissue) or Precipitate Proteins (Plasma) Add_IS_BHT->Homogenize LLE Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) Homogenize->LLE Separate_Phases Centrifuge & Collect Organic Phase LLE->Separate_Phases Dry_Evaporate Dry (Na2SO4) & Evaporate to Dryness Separate_Phases->Dry_Evaporate Reconstitute Reconstitute in Mobile Phase Dry_Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC UV_Detection UV Detection (325 nm) HPLC->UV_Detection Quantification Quantification (vs. Standard Curve) UV_Detection->Quantification

Fig 1. Experimental workflow for 9-cis-Retinol isolation.
Signaling Pathway of 9-cis-Retinol

9-cis-Retinol is a key intermediate in the biosynthesis of 9-cis-retinoic acid, which in turn activates nuclear receptors to regulate gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atROL all-trans-Retinol cROL 9-cis-Retinol atROL->cROL Isomerase cRAL 9-cis-Retinal cROL->cRAL 9-cis-RDH atRAL all-trans-Retinal cRA 9-cis-Retinoic Acid cRAL->cRA RALDH atRA all-trans-Retinoic Acid RXR RXR cRA->RXR Binds & Activates RAR RAR cRA->RAR Binds & Activates Gene Target Gene Expression RXR->Gene RAR->Gene

Fig 2. Biosynthesis and signaling of 9-cis-Retinoic Acid.

V. Conclusion

The protocol described provides a robust framework for the reliable isolation and quantification of 9-cis-Retinol from biological samples. Careful attention to sample handling to prevent degradation and isomerization is critical for obtaining accurate results. The use of HPLC with UV detection offers a sensitive and specific method for analysis. This methodology is essential for researchers investigating the roles of 9-cis-Retinol and its metabolites in health and disease, and for professionals in drug development exploring the therapeutic potential of retinoids.

References

Application Notes and Protocols: 9-cis Retinol in Photoreceptor Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoreceptor degeneration, a hallmark of various inherited retinal diseases such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), often results from disruptions in the visual cycle. The visual cycle is a critical enzymatic pathway responsible for regenerating 11-cis-retinal, the chromophore essential for light detection by rod and cone photoreceptors.[1][2] Mutations in genes like RPE65 and LRAT impair this cycle, leading to a deficiency of 11-cis-retinal, accumulation of toxic byproducts, and subsequent vision loss.[3][4]

9-cis-Retinol and its derivatives have emerged as a promising therapeutic strategy to bypass these defects. By providing an alternative, functional chromophore, this approach aims to restore the production of a light-sensitive pigment, thereby preserving photoreceptor function and structure.[3][5] These application notes provide an overview of the mechanism, efficacy, and protocols for using 9-cis-retinoids in preclinical photoreceptor regeneration studies.

Mechanism of Action: Bypassing the Defective Visual Cycle

In a healthy visual cycle, all-trans-retinol is transported to the retinal pigment epithelium (RPE), esterified by Lecithin:retinol acyltransferase (LRAT), and then isomerized by RPE65 to 11-cis-retinol.[1][6] This is subsequently oxidized to 11-cis-retinal, which binds to opsin in photoreceptors to form rhodopsin.[2][7]

Oral administration of 9-cis-retinal or its more stable prodrug, 9-cis-retinyl acetate (9-cis-R-Ac), circumvents the need for LRAT and RPE65 enzymatic activity.[3] The administered 9-cis-retinoid is absorbed and transported to the retina. There, 9-cis-retinol is oxidized to 9-cis-retinal, which can directly bind to opsin.[8][9] This binding forms a functional, light-sensitive pigment known as isorhodopsin.[5][10] Isorhodopsin can initiate the phototransduction cascade upon light absorption, similar to rhodopsin, thus restoring light sensitivity and visual function.[3][5]

visual_cycle_bypass cluster_blood Systemic Circulation cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment 9_cis_RAc_oral 9-cis-Retinyl Acetate (Oral Prodrug) 9_cis_retinol_rpe 9-cis-Retinol 9_cis_RAc_oral->9_cis_retinol_rpe Absorption & Hydrolysis all_trans_retinol All-trans-Retinol LRAT LRAT all_trans_retinol->LRAT Esterification all_trans_esters All-trans-Retinyl Esters LRAT->all_trans_esters RPE65 RPE65 all_trans_esters->RPE65 Isomerization (Blocked in Disease) 11_cis_retinol 11-cis-Retinol RPE65->11_cis_retinol 11_cis_RDH 11-cis-RDH 11_cis_retinol->11_cis_RDH Oxidation 11_cis_retinal 11-cis-Retinal 11_cis_RDH->11_cis_retinal Opsin Opsin 11_cis_retinal->Opsin Binds 9_cis_RDH cis-RDH (in Cones) 9_cis_retinol_rpe->9_cis_RDH Oxidation 9_cis_retinal_rpe 9-cis-Retinal 9_cis_retinal_rpe->Opsin Binds (Bypass) 9_cis_RDH->9_cis_retinal_rpe Rhodopsin Rhodopsin Opsin->Rhodopsin Isorhodopsin Isorhodopsin (Functional Pigment) Opsin->Isorhodopsin Phototransduction Phototransduction Cascade Rhodopsin->Phototransduction Isorhodopsin->Phototransduction

Caption: 9-cis-Retinoid pathway bypassing defective LRAT/RPE65 enzymes.

Quantitative Data from Preclinical Studies

Supplementation with 9-cis-retinoids has demonstrated significant efficacy in various preclinical models. The data below summarizes key findings from studies using mouse models of retinal degeneration and human retinal organoids.

Table 1: In Vivo Efficacy of 9-cis-Retinyl Acetate in Mouse Models

Parameter Animal Model Dosage & Regimen Key Result Reference
Retinal Function (ERG) Rpe65-/- Mice Single doses (6.25–50 mg/kg) Significant, dose-dependent improvement in ERG responses. [3][11]
Rpe65-/- Mice Daily doses (1–12.5 mg/kg) for 2 weeks Remarkable improvement of retinal function. [3][11]
Aging C57BL/6 Mice Monthly dose (~80 mg/kg) for 6-10 months Improved ERG responses and dark adaptation compared to controls. [5][10][12]
Visual Pigment Rpe65-/- Mice 2.5 mg/animal (gavage) Isorhodopsin production confirmed by spectroscopy and HPLC. [4]
Aging C57BL/6 Mice Single dose (~80 mg/kg) Increased rhodopsin/isorhodopsin regeneration ratio. [5][10]
Behavioral Response Rpe65-/- Mice 100 mg/kg (single) or 12.5 mg/kg (daily for 3 days) Treated mice moved to dark space faster and had higher success in visual placement tests. [3]

| Retinal Morphology | Rpe65-/- Mice | 1 and 4 mg/kg (daily or intermittent) for 8 weeks | Dose-dependent improvement of retinal morphology. |[3][11] |

Table 2: In Vitro Efficacy of 9-cis-Retinal in Human Retinal Organoids

Parameter Model System Concentration & Duration Key Result Reference
Photoreceptor Maturation hiPSC-derived Retinal Organoids 1µM 9-cis-retinal from day 63 to 180 Accelerated photoreceptor outer segment (OS) elongation and increased overall OS length. [13]

| Cell Composition | hiPSC-derived Retinal Organoids | 1µM and 10µM 9-cis-retinal | Retinal cell composition did not change among conditions. |[13] |

Experimental Protocols

Protocol 1: Preparation and Administration of 9-cis-Retinyl Acetate for In Vivo Studies

This protocol describes the preparation and oral gavage administration of 9-cis-retinyl acetate (9-cis-R-Ac), a stable prodrug of 9-cis-retinal, to mouse models of retinal degeneration.

Materials:

  • 9-cis-Retinyl Acetate (synthesized as described in[14])

  • Vehicle: Soybean oil or vegetable oil[10][11]

  • Microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[10]

    • Weigh the required amount of 9-cis-R-Ac based on the desired dose (e.g., 10 mg/kg) and the weight of the animals to be treated.

    • Dissolve the 9-cis-R-Ac in the appropriate volume of soybean oil to achieve the final desired concentration. For example, to dose a 25g mouse at 10 mg/kg, you need 0.25 mg of the compound. If administering a volume of 150 µL, the concentration should be 1.67 mg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the esophagus and stomach.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Carefully insert the ball-tipped needle into the side of the mouth, guide it over the tongue, and advance it gently down the esophagus until the ball tip reaches the stomach. Do not force the needle.

    • Slowly administer the calculated volume (typically 150 µL for an adult mouse).[10]

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.

    • For control groups, administer the same volume of the vehicle (soybean oil) using the identical procedure.[10]

Protocol 2: Assessment of Retinal Function using Electroretinography (ERG)

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina, providing a quantitative assessment of retinal function.

Materials:

  • ERG system (e.g., LKC Technologies E-3000)[11]

  • Ganzfeld dome

  • Anesthetics (e.g., Ketamine/Xylazine cocktail)[11]

  • Topical mydriatic (e.g., Tropicamide)

  • Topical anesthetic (e.g., Proparacaine)

  • Gonioscopic prism or contact lens electrode

  • Reference and ground electrodes (subdermal needles)

  • Heating pad to maintain animal body temperature

Procedure:

  • Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) before the ERG recording. All subsequent preparation steps must be performed under dim red light.

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine.

    • Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C.

    • Dilate the pupils by applying a drop of a mydriatic agent to the cornea.

    • Apply a drop of topical anesthetic to the cornea.

  • Electrode Placement:

    • Place the active contact lens electrode on the cornea, using a drop of methylcellulose for lubrication and electrical contact.

    • Insert the reference electrode subcutaneously in the forehead between the eyes.

    • Insert the ground electrode subcutaneously in the tail or a hind leg.

  • ERG Recording:

    • Position the mouse within the Ganzfeld dome.

    • Scotopic (Rod-Mediated) Response: Record responses to a series of increasing intensity light flashes in the dark-adapted state. This allows for the measurement of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

    • Photopic (Cone-Mediated) Response: After recording scotopic responses, light-adapt the animal for 10 minutes using a constant background light. Record responses to flashes of light superimposed on this background to isolate the cone pathway response.

  • Data Analysis: Measure the amplitude (in µV) and implicit time (in ms) of the a- and b-waves for each light intensity. Compare the results between treated and control groups to quantify changes in photoreceptor and inner retinal function.[3][10]

experimental_workflow start Start: Select Animal Model (e.g., Rpe65-/- or Aging Mice) baseline Baseline Assessment (ERG, Behavioral Tests) start->baseline randomize Randomize into Groups (Treatment vs. Vehicle Control) baseline->randomize treatment Administer 9-cis-R-Ac (Oral Gavage) randomize->treatment Treatment Group vehicle Administer Vehicle (Soybean Oil) randomize->vehicle Control Group followup Follow-up Period (Single Dose, Daily, or Monthly) treatment->followup vehicle->followup assessment Endpoint Assessments followup->assessment erg Functional: ERG assessment->erg behavior Functional: Behavioral Tests assessment->behavior hplc Biochemical: Retinoid Analysis (HPLC) assessment->hplc histo Structural: Retinal Histology assessment->histo analysis Data Analysis & Comparison erg->analysis behavior->analysis hplc->analysis histo->analysis

Caption: Typical experimental workflow for in vivo testing of 9-cis-retinoids.

Protocol 3: In Vitro Photoreceptor Maturation in Retinal Organoids

This protocol describes the supplementation of human induced pluripotent stem cell (hiPSC)-derived retinal organoids with 9-cis-retinal to accelerate photoreceptor maturation.

Materials:

  • Mature hiPSC-derived retinal organoids (e.g., differentiation day 63)[13]

  • Retinal differentiation medium

  • 9-cis-retinal (stock solution in DMSO or ethanol)

  • Cell culture incubator (37°C, 5% CO₂)

  • Confocal microscope for imaging

  • Reagents for immunofluorescence staining (e.g., antibodies against photoreceptor markers like RCVRN)

Procedure:

  • Culture of Retinal Organoids (ROs): Generate and maintain ROs from hiPSCs using an established protocol (e.g., Zhong et al., 2014).[13] Culture ROs in retinal differentiation medium.

  • Preparation of Supplemented Medium:

    • On the day of media change, prepare fresh differentiation medium.

    • Spike the medium with 9-cis-retinal to a final concentration of 1µM.[13] The initial supplementation can begin around day 63 of differentiation.

    • Note: A control group of ROs should be cultured in medium with the vehicle alone. Other conditions, such as different concentrations of 9-cis-retinal or retinoic acid, can be tested in parallel.[13]

  • Supplementation Regimen:

    • Replace the medium in the RO cultures every 2-3 days with the freshly prepared supplemented medium.

    • Continue the supplementation for the desired duration of the experiment (e.g., until day 180).[13]

    • The concentration may be adjusted during the culture period. For instance, one study reduced the concentration by half from day 91 onwards.[13]

  • Assessment of Photoreceptor Maturation:

    • At various time points (e.g., day 90, 120, 180), collect ROs from both treated and control groups.

    • Immunofluorescence: Fix, section, and stain the ROs with antibodies against photoreceptor markers (e.g., Recoverin, Rhodopsin) to visualize cell types and outer segment structures.

    • Confocal Microscopy and Quantification: Acquire z-stack images of the stained ROs using a confocal microscope. Use image analysis software (e.g., FIJI) to measure the length of photoreceptor outer segments.

    • Compare the outer segment length and overall morphology between the 9-cis-retinal supplemented group and the control group to determine the effect on maturation.[13]

References

Application of 9-cis Retinol in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis Retinol, and its biologically active metabolite 9-cis Retinoic Acid (9-cis RA), are potent signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] In the context of oncology research, 9-cis RA has garnered significant interest due to its ability to inhibit the growth of various cancer cell lines.[3] This document provides detailed application notes and protocols for the use of this compound and 9-cis RA in cancer cell line research, with a focus on its mechanism of action, effects on cellular processes, and methodologies for experimental investigation.

9-cis RA is a pan-agonist for retinoid receptors, binding with high affinity to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] The activation of these nuclear receptors leads to the formation of homo- or heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes involved in cell cycle control and apoptosis.[4]

Data Presentation

The following tables summarize the quantitative effects of 9-cis Retinoic Acid on various cancer cell lines as reported in the literature.

Table 1: Growth Inhibition of Cancer Cell Lines by 9-cis Retinoic Acid

Cell LineCancer TypeAssayConcentration% Growth InhibitionCitation
MCF-7Breast CancerCell CountDose-dependentNot specified[5][6]
LRDHSN/MCF7Breast CancerCell CountNot specified60-80%[7]
LY2Breast CancerAnchorage-independent growthNot specifiedSignificant inhibition[3]
Various SCLC linesSmall Cell Lung CancerNot specified< 1.0 µMIC50 in one cell line[8]
Y79RetinoblastomaWST-1/Cell Titer-Glo≥ 0.25µM~40%[1]
Weri-RB1RetinoblastomaWST-1/Cell Titer-Glo≥ 0.25µM~40%[1]
LNCaPProstate CancerCell Proliferation Assay10⁻⁷ mol/LPlateaued inhibition[9]
PC-3Prostate CancerAnchorage-independent growthNot specifiedSignificant inhibition[9]
HSC-2, HSC-3, HSC-4, Ca9-22, Ho-1-u-1Oral Squamous Cell CarcinomaGrowth Assay1x10⁻⁶ MGrowth inhibition observed[10]
Ho-1-N-1Oral Squamous Cell CarcinomaGrowth Assay1x10⁻⁶ MResistant[10]
Various Gastric Cancer LinesGastric CancerNot specified10 µMGrowth inhibition in most lines[4]
MKN-7Gastric CancerNot specified10 µMResistant[4]
OCI/AML-2 subclonesAcute Myeloblastic LeukemiaClonogenic AssayNot specifiedProminent inhibition[11]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by 9-cis Retinoic Acid

Cell LineCancer TypeEffectMethodDetailsCitation
HL-60Promyelocytic LeukemiaIncreased apoptosisNot specifiedCorrelated with increased tissue transglutaminase[3]
LNCaPProstate CancerIncreased apoptosisFlow Cytometry, H33258 stainingDose-dependent increase[9]
LNCaPProstate CancerG0/G1 to S phase transition interferenceFlow CytometryNot specified[9]
MCF-7Breast CancerG1 accumulationNorthern analysesDose-dependent[6]
HSC-3Oral Squamous Cell CarcinomaG1 phase accumulationNot specifiedObserved on day 6 of treatment[10]
Lung Cancer Cells (PG, SPC-A1, L78)Lung CancerG0/G1 phase increase, S phase decreaseFlow CytometrySignificantly higher G0/G1, lower S phase[12]
ER+/RA-sensitive Breast Cancer CellsBreast CancerBlocks entry into S phaseNot specifiedNot specified[13]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of 9-cis Retinoic Acid involves the activation of the RAR/RXR signaling pathway, leading to changes in gene expression that culminate in cell cycle arrest and apoptosis. A generalized experimental workflow for investigating the effects of this compound/RA on cancer cell lines is also presented.

9-cis_Retinoic_Acid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects 9_cis_RA 9-cis Retinoic Acid CRABP CRABP 9_cis_RA->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RARE RARE RAR->RARE Forms Heterodimer with RXR RXR RXR RXR->RARE Gene_Transcription Gene Transcription Modulation RARE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

Caption: 9-cis Retinoic Acid Signaling Pathway.

Experimental_Workflow cluster_assays Perform Assays start Start prep Prepare this compound/RA Stock Solution start->prep culture Culture Cancer Cell Lines prep->culture treat Treat Cells with Varying Concentrations culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze end End analyze->end

Caption: General Experimental Workflow.

Logical_Relationships cluster_receptors Receptor Activation cluster_outcomes Cellular Outcomes 9_cis_RA 9-cis Retinoic Acid RAR RAR Activation 9_cis_RA->RAR RXR RXR Activation 9_cis_RA->RXR Gene_Modulation Modulation of Target Gene Expression RAR->Gene_Modulation RXR->Gene_Modulation Growth_Inhibition Inhibition of Cell Proliferation Gene_Modulation->Growth_Inhibition Apoptosis_Induction Induction of Apoptosis Gene_Modulation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Gene_Modulation->Cell_Cycle_Arrest

Caption: Logical Relationship of 9-cis RA Effects.

Experimental Protocols

Preparation of 9-cis Retinoic Acid Stock Solution

Materials:

  • 9-cis Retinoic Acid (crystalline solid)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade[8]

  • Ethanol, absolute[5]

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • 9-cis Retinoic Acid is light-sensitive; therefore, all procedures should be performed in a darkened room or with light-protected containers.

  • To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the 9-cis Retinoic Acid powder in DMSO.[9] For example, to prepare a 10 mM stock solution, dissolve 1 mg of 9-cis RA in 333 µL of DMSO.[5]

  • Alternatively, a stock solution can be prepared in ethanol. The solubility in ethanol is lower, approximately 0.5 mg/mL.[8]

  • Gently warm the solution to 37°C for 3-5 minutes to aid dissolution.[9]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[5][9]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 9-cis RA on cancer cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-cis Retinoic Acid stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of 9-cis RA in complete culture medium from the stock solution. The final DMSO concentration in the culture should not exceed 0.1-0.5% to avoid solvent toxicity.[5][9]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 9-cis RA. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 9-cis RA that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-cis Retinoic Acid stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of 9-cis RA for the specified duration. Include an untreated control and a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide and analyzing it via flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 9-cis Retinoic Acid stock solution

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 9-cis RA as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

References

Application Notes and Protocols for Creating 9-cis Retinol Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis Retinol, a stereoisomer of vitamin A, is a crucial precursor to 9-cis retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] These nuclear receptors form heterodimers and homodimers to regulate gene expression involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2][4][5] The accurate and consistent preparation of this compound stock solutions is therefore paramount for reliable and reproducible results in cell culture experiments.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions intended for in vitro studies. It also includes a summary of its physicochemical properties and a diagram of its signaling pathway. Given that information on this compound can be limited, this guide also draws upon best practices for the handling of the closely related and more extensively studied retinoids, 9-cis Retinal and 9-cis Retinoic Acid, while clearly noting these distinctions. Retinoids are notoriously sensitive to light, heat, and oxidation; therefore, adherence to the described procedures is critical to maintain their biological activity.[6]

Data Presentation

The following table summarizes the key quantitative data for preparing this compound and related 9-cis retinoid stock solutions.

Parameter9-cis Retinal9-cis Retinoic AcidGeneral Retinol Guidance
Molecular Weight 284.4 g/mol [7]300.4 g/mol [4][8]286.46 g/mol (all-trans)[9]
Purity ≥98%[7]≥90-95%[4][8]Varies by supplier
Solubility in Ethanol ~25 mg/mL[7]~0.5 mg/mL (~1.6 mM)[4][8]Soluble[9]
Solubility in DMSO ~16 mg/mL[7]~20 mg/mL (~65-66 mM)[4][8]Soluble[9]
Solubility in DMF ~25 mg/mL[7]~20 mg/mL[8]Not commonly reported
Storage of Solid -80°C, ≥2 years[7]-20°C, ≥4 years[4][8]-20°C to -70°C[9]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (under nitrogen, protected from light)[10]-20°C (aliquoted to avoid freeze-thaw)[4]-50°C under nitrogen in brown glass vials[9]
Aqueous Solution Stability Not recommended for storage more than one day[7]Low solubility; dilute immediately before use[4]Practically insoluble; prepare fresh[9]
Typical Cell Culture Concentration 1-10 µM[11]8 nM - 1 µM[12]Varies by application

Experimental Protocols

Materials
  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Anhydrous Ethanol (200 proof), molecular biology grade

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Sterile, low-protein binding syringe filters (0.2 µm)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is based on the common practice for preparing retinoid stock solutions. DMSO is often the preferred solvent due to its high solubilizing capacity for retinoids.

  • Pre-handling Preparations:

    • Bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Perform all manipulations under low light conditions, preferably in a dark room with a red or yellow safety light, to minimize photodegradation.[9]

    • Prepare a clean and sterile workspace, such as a laminar flow hood.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight similar to 9-cis Retinal (284.4 g/mol ), you would weigh out 0.2844 mg. Adjust the mass based on the specific molecular weight of your this compound.

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock, if you weighed 0.2844 mg, you would add 100 µL of DMSO.

    • Purge the headspace of the tube with an inert gas (argon or nitrogen) and cap tightly.[7] This is crucial to prevent oxidation.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid in solubilization.[13]

  • Sterilization and Aliquoting:

    • If required for your specific cell culture application, sterile filter the stock solution using a 0.2 µm low-protein binding syringe filter into a sterile, amber or foil-wrapped tube.

    • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[10] Ensure the tubes are tightly sealed and protected from light.

Protocol for Use in Cell Culture
  • Thawing and Dilution:

    • Thaw a single aliquot of the this compound stock solution at room temperature or 37°C immediately before use.[13]

    • Pre-warm the cell culture medium to 37°C before adding the diluted this compound to avoid precipitation.[13]

    • Dilute the stock solution to the final desired concentration directly in the pre-warmed cell culture medium. Mix gently by inverting the tube or pipetting.

    • It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1-0.5%.[4][13]

  • Application to Cells:

    • Add the this compound-supplemented medium to your cell cultures.

    • Incubate the cells under their normal growth conditions.

    • Due to the light sensitivity of retinoids, it is advisable to minimize the exposure of the supplemented medium and the treated cells to light.

Visualizations

G node_9cisRetinol This compound node_cRDH cis-Retinol Dehydrogenase (cRDH) node_9cisRetinol->node_cRDH node_9cisRetinal 9-cis Retinal node_cRDH->node_9cisRetinal node_RALDH Retinaldehyde Dehydrogenase (RALDH) node_9cisRetinal->node_RALDH node_9cisRA 9-cis Retinoic Acid node_RALDH->node_9cisRA node_RXR RXR node_9cisRA->node_RXR node_RAR RAR node_9cisRA->node_RAR node_Heterodimer RXR-RAR Heterodimer node_RXR->node_Heterodimer node_Homodimer RXR-RXR Homodimer node_RXR->node_Homodimer node_RAR->node_Heterodimer node_RARE Retinoic Acid Response Element (RARE) node_Heterodimer->node_RARE node_Homodimer->node_RARE node_Gene Target Gene Transcription node_RARE->node_Gene G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application node_weigh 1. Weigh this compound (low light) node_dissolve 2. Dissolve in DMSO (purge with inert gas) node_weigh->node_dissolve node_vortex 3. Vortex to dissolve (gentle warming if needed) node_dissolve->node_vortex node_filter 4. Sterile Filter (optional) node_vortex->node_filter node_aliquot 5. Aliquot into single-use tubes node_filter->node_aliquot node_store 6. Store at -80°C (protected from light) node_aliquot->node_store node_thaw A. Thaw aliquot node_store->node_thaw node_dilute B. Dilute in pre-warmed culture medium node_thaw->node_dilute node_add C. Add to cells node_dilute->node_add

References

Application Notes and Protocols for In Vivo Delivery of 9-cis-Retinoic Acid to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinoic acid (9-cis-RA), also known as alitretinoin, is a biologically active vitamin A metabolite that serves as a pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This dual activity allows it to modulate a wide array of cellular processes, including differentiation, proliferation, and apoptosis, making it a compound of significant interest for therapeutic applications in oncology and dermatology.[1] However, the clinical utility of 9-cis-RA is often hampered by its poor aqueous solubility, instability, and potential for systemic toxicity.

These application notes provide an overview of and detailed protocols for various in vivo delivery methods designed to overcome these challenges by enhancing the targeted delivery and bioavailability of 9-cis-RA. The focus is on nanoparticle- and liposome-based strategies that have shown promise in preclinical studies.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-Retinoic acid exerts its biological effects by binding to nuclear receptors. Unlike all-trans-retinoic acid (ATRA), which primarily binds to RARs, 9-cis-RA binds with high affinity to both RARs and RXRs. Upon ligand binding, these receptors form heterodimers (RAR/RXR) which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to downstream cellular effects.

9-cis-Retinoic_Acid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA_ext 9-cis-RA (extracellular) 9_cis_RA_int 9-cis-RA 9_cis_RA_ext->9_cis_RA_int Diffusion CRABP CRABP 9_cis_RA_int->CRABP RXR RXR 9_cis_RA_int->RXR RAR RAR 9_cis_RA_int->RAR CRABP->RXR Transport CRABP->RAR Transport Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Transcription Modulation of Gene Transcription RARE->Transcription Cellular_Effects Cellular Effects (Differentiation, Apoptosis, etc.) Transcription->Cellular_Effects

Signaling pathway of 9-cis-Retinoic Acid.

In Vivo Delivery Strategies: Application Notes

Liposomal Formulations

Application Note: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the lipophilic 9-cis-RA, it is typically intercalated within the lipid bilayer. Liposomal encapsulation can protect 9-cis-RA from degradation, improve its solubility, and modify its pharmacokinetic profile, potentially reducing systemic toxicity and enhancing accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Advantages:

  • Biocompatible and biodegradable.

  • Can encapsulate a wide range of drugs.

  • Can be surface-modified with ligands for active targeting.

  • Can provide sustained release.

Disadvantages:

  • Potential for instability and drug leakage.

  • Can be cleared by the reticuloendothelial system (RES).

  • Manufacturing can be complex and costly.

Polymeric Nanoparticles (PLGA)

Application Note: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. 9-cis-RA can be encapsulated within the PLGA matrix. PLGA nanoparticles can offer sustained release of the drug, protect it from degradation, and their surface can be modified (e.g., with polyethylene glycol, PEG) to increase circulation time and reduce RES uptake.

Advantages:

  • Well-established safety profile.

  • Controlled and sustained drug release.

  • Protection of the encapsulated drug.

  • Surface functionalization is possible.

Disadvantages:

  • Potential for burst release of the drug.

  • The acidic microenvironment from PLGA degradation can affect drug stability.

  • Preparation methods can be complex.

Lipid-Based Oral Formulations

Application Note: To improve the oral bioavailability of 9-cis-RA, which is limited by its low solubility and significant first-pass metabolism, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be employed. These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.

Advantages:

  • Improved oral bioavailability.

  • Reduced food effect on drug absorption.

  • Ease of scale-up for manufacturing.

Disadvantages:

  • Potential for gastrointestinal side effects.

  • Drug precipitation upon dilution in the GI tract.

  • Formulation development can be challenging.

Quantitative Data Summary

Formulation TypeCarrier CompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key In Vivo FindingsReference
LiposomesDSPC/Cholesterol~64983.33-Enhanced anticancer activity in A549 lung cancer cell line (in vitro). Pre-clinical in vivo trials are suggested.[2]
PLGA NanoparticlesPEG-coated PLGA~220--Encapsulation provided noticeable protection of 9-cis-RA. More active than free drug in inducing cell differentiation (in vitro).[3]
Lipid-based Oral FormulationSoybean oil and stearoyl macrogol-32 glycerides---In rats, significantly increased Cmax and AUC, and reduced Tmax compared to the innovator composition.[4]
PLGA NanoparticlesPLGA369.5 - 544.9--Used for co-delivery of retinoic acid to target cell cholesterol in colorectal cancer models.[5]

Experimental Protocols

Protocol 1: Preparation of 9-cis-RA Loaded Liposomes by Thin-Film Hydration

This protocol is based on the thin-film hydration method, a common technique for liposome preparation.

Liposome_Preparation_Workflow Start Start Dissolution 1. Dissolve lipids and 9-cis-RA in organic solvent Start->Dissolution Evaporation 2. Evaporate solvent to form a thin lipid film Dissolution->Evaporation Hydration 3. Hydrate the lipid film with aqueous buffer Evaporation->Hydration Sonication 4. Sonicate to form small unilamellar vesicles Hydration->Sonication Purification 5. Purify liposomes (e.g., centrifugation) Sonication->Purification Characterization 6. Characterize liposomes (size, zeta potential, EE) Purification->Characterization End End Characterization->End

Workflow for liposome preparation.

Materials:

  • 9-cis-Retinoic Acid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Centrifuge

Procedure:

  • Lipid and Drug Dissolution:

    • Dissolve DSPC, cholesterol, and 9-cis-RA in chloroform in a round-bottom flask. A typical molar ratio is 50:40:10 (DSPC:Cholesterol:9-cis-RA).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Rotate the flask gently to hydrate the film, leading to the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Subject the MLV suspension to probe sonication to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).

  • Purification:

    • Centrifuge the liposome suspension to pellet any un-encapsulated 9-cis-RA.

    • Collect the supernatant containing the 9-cis-RA loaded liposomes.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by separating the free drug from the liposomes and measuring the drug concentration using a suitable analytical method like HPLC.

Protocol 2: Preparation of 9-cis-RA Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol describes a simple and rapid method for preparing PLGA nanoparticles.

PLGA_Nanoparticle_Preparation_Workflow Start Start Dissolution 1. Dissolve PLGA, PEG-PLGA, and 9-cis-RA in acetone Start->Dissolution Addition 2. Add the organic phase dropwise to an aqueous solution with stirring Dissolution->Addition Evaporation 3. Evaporate acetone to allow nanoparticle formation Addition->Evaporation Purification 4. Purify nanoparticles (e.g., centrifugation/ultrafiltration) Evaporation->Purification Characterization 5. Characterize nanoparticles (size, zeta potential, EE) Purification->Characterization End End Characterization->End

Workflow for PLGA nanoparticle preparation.

Materials:

  • 9-cis-Retinoic Acid

  • PLGA (Poly(lactic-co-glycolic acid))

  • PEG-PLGA (for PEGylated nanoparticles)

  • Acetone

  • Milli-Q water

  • Magnetic stirrer

  • Centrifuge or ultrafiltration device

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA, PEG-PLGA (if applicable), and 9-cis-RA in acetone.

  • Nanoprecipitation:

    • Add the organic phase dropwise to a vigorously stirring aqueous phase (Milli-Q water).

    • The rapid diffusion of acetone into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours to allow for the complete evaporation of acetone.

  • Purification:

    • Purify the nanoparticle suspension by repeated centrifugation and resuspension in fresh water or by using an ultrafiltration device to remove the free drug and residual solvent.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using DLS.

    • Measure the encapsulation efficiency and drug loading using a validated analytical method after dissolving the nanoparticles in a suitable organic solvent.

Protocol 3: In Vivo Administration of Nanoparticle Formulations in Mice

This protocol provides a general guideline for intravenous and oral administration of 9-cis-RA formulations in mice. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

Intravenous (Tail Vein) Injection:

  • Preparation of Formulation:

    • Ensure the nanoparticle or liposome suspension is sterile and well-dispersed. Sonication may be used to break up any aggregates.

    • Dilute the formulation to the desired final concentration with sterile saline or PBS.

  • Animal Preparation:

    • Place the mouse in a restraining device.

    • Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a 1 mL syringe, inject the formulation slowly into one of the lateral tail veins. The typical injection volume is 100-200 µL.

  • Monitoring:

    • Monitor the mouse for any adverse reactions immediately after injection and at regular intervals as required by the study design.

Oral Gavage:

  • Preparation of Formulation:

    • For lipid-based oral formulations, ensure the formulation is homogeneous. For nanoparticle suspensions, ensure they are well-dispersed.

  • Animal Restraint:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach. The volume will depend on the mouse's weight and the formulation's concentration.

  • Monitoring:

    • Observe the mouse after the procedure to ensure it has recovered well and there are no signs of distress.

Protocol 4: Quantification of 9-cis-Retinoic Acid in Plasma and Tissues by HPLC

This protocol outlines a general procedure for extracting and quantifying 9-cis-RA from biological matrices.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile, methanol, water (HPLC grade)

  • Formic acid or acetic acid

  • Internal standard (e.g., retinyl acetate)

  • Hexane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Plasma/Serum: To a known volume of plasma or serum, add an internal standard and precipitate proteins with a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

    • Tissues: Homogenize a weighed amount of tissue in a suitable buffer. Add an internal standard.

  • Extraction:

    • Perform a liquid-liquid extraction. For example, add KOH in ethanol to the sample, followed by hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (hexane) layer containing the retinoids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the retinoids on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of acid).

    • Detect 9-cis-RA using a UV detector at its maximum absorbance wavelength (around 350 nm).

    • Quantify the concentration of 9-cis-RA by comparing its peak area to that of the internal standard and a standard curve.[6][7]

References

Application Notes and Protocols for Studying Retinoid X Receptor (RXR) Activation Using 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a type of nuclear receptor that plays a critical role in regulating various physiological processes, including cell growth, differentiation, metabolism, and homeostasis.[1] RXRs, comprising three subtypes (RXRα, RXRβ, and RXRγ), function as ligand-activated transcription factors.[2][3] A key endogenous ligand for RXRs is 9-cis retinoic acid, a stereoisomer of all-trans retinoic acid (ATRA).[4][5][6] Unlike ATRA, which primarily activates Retinoic Acid Receptors (RARs), 9-cis retinoic acid can bind to and activate both RXRs and RARs.[7][8] This dual activity makes the study of 9-cis retinoic acid crucial for understanding the intricate signaling pathways governed by retinoids.

Upon ligand binding, RXRs can form homodimers or heterodimerize with other nuclear receptors such as RARs, Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). These receptor complexes then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[9] The ability of 9-cis retinoic acid to induce RXR homodimer formation represents a distinct mechanism for retinoid action.[10] The study of 9-cis retinoic acid-mediated RXR activation is fundamental for drug discovery efforts targeting diseases like cancer, diabetes, and neurodegenerative disorders.

Signaling Pathways

The activation of gene transcription by 9-cis retinoic acid through RXR can occur via two primary pathways: the homodimeric pathway and the heterodimeric pathway.

RXR_Homodimer_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA 9-cis Retinoic Acid 9_cis_RA_nuc 9-cis Retinoic Acid 9_cis_RA->9_cis_RA_nuc Diffusion RXR_inactive RXR RXR_dimer_inactive RXR/RXR (Inactive) RXR_inactive->RXR_dimer_inactive Homodimerization Corepressor Corepressor RXR_dimer_inactive->Corepressor Dissociation RXR_dimer_active RXR/RXR (Active) RXRE RXR Response Element (RXRE) RXR_dimer_inactive->RXRE Binds DNA Corepressor->RXR_dimer_inactive Coactivator Coactivator RXR_dimer_active->Coactivator Recruitment Gene_Transcription Target Gene Transcription Coactivator->Gene_Transcription 9_cis_RA_nuc->RXR_dimer_inactive Ligand Binding

RXR Homodimer Signaling Pathway.

RXR_Heterodimer_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_1 9-cis RA Ligand_1_nuc 9-cis RA Ligand_1->Ligand_1_nuc Diffusion Ligand_2 Partner Ligand (e.g., ATRA, Vitamin D) Ligand_2_nuc Partner Ligand Ligand_2->Ligand_2_nuc Diffusion RXR RXR Heterodimer_inactive RXR/Partner (Inactive) RXR->Heterodimer_inactive Heterodimerization Partner Partner Receptor (e.g., RAR, VDR) Partner->Heterodimer_inactive Corepressor Corepressor Heterodimer_inactive->Corepressor Dissociation Heterodimer_active RXR/Partner (Active) HRE Hormone Response Element (HRE) Heterodimer_inactive->HRE Binds DNA Corepressor->Heterodimer_inactive Coactivator Coactivator Heterodimer_active->Coactivator Recruitment Gene_Transcription Target Gene Transcription Coactivator->Gene_Transcription Ligand_1_nuc->Heterodimer_inactive Ligand Binding Ligand_2_nuc->Heterodimer_inactive Reporter_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with: 1. RXR expression vector 2. RXRE-luciferase reporter 3. Control vector (e.g., β-gal) Cell_Culture->Transfection Incubation_1 Incubate for 24 hours Transfection->Incubation_1 Treatment Treat cells with varying concentrations of 9-cis Retinoic Acid (and/or test compounds) Incubation_1->Treatment Incubation_2 Incubate for 18-24 hours Treatment->Incubation_2 Cell_Lysis Lyse cells Incubation_2->Cell_Lysis Assay Measure Luciferase and β-galactosidase activity Cell_Lysis->Assay Data_Analysis Normalize Luciferase to β-gal activity. Calculate fold activation. Plot dose-response curve and determine EC50. Assay->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure 9-cis-Retinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure 9-cis-retinol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and handling of this sensitive molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure 9-cis-retinol?

The synthesis of pure 9-cis-retinol is challenging due to several factors:

  • Thermodynamic Instability: The cis configuration of the double bond at the 9th position is thermodynamically less stable than the all-trans configuration. This makes 9-cis-retinol prone to isomerization back to the more stable all-trans-retinol, especially when exposed to heat, light, or acidic/basic conditions.[1]

  • Low Yields in Total Synthesis: Traditional multi-step total synthesis methods for 9-cis-retinoids are often complex, resulting in low overall yields and the formation of multiple geometric isomers as contaminants.[2] For instance, one reported total synthesis of 9-cis-retinyl acetate has an overall yield of less than 8%.[2]

  • Mixture of Isomers from Isomerization Reactions: While catalytic isomerization of the readily available all-trans-retinol (or its esters) is a common strategy, it typically yields a mixture of isomers, including 9-cis, 13-cis, and the starting all-trans material, necessitating subsequent purification steps.[2][3]

  • Purification Difficulties: Separating the desired 9-cis-retinol from other geometric isomers can be challenging due to their similar physical and chemical properties. This often requires sophisticated chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][4]

  • Sensitivity to Oxidation: Like all retinoids, 9-cis-retinol is susceptible to oxidation, which can lead to degradation and the formation of impurities. This necessitates careful handling under inert atmospheres.[4]

Q2: What are the common methods for preparing 9-cis-retinol?

The two main approaches for obtaining 9-cis-retinol are:

  • Total Synthesis: This involves building the molecule from simpler starting materials. While offering precise control over the stereochemistry, these methods are often lengthy and produce low yields.[2]

  • Isomerization of all-trans-Retinoids: This is a more common approach that starts with the commercially available and more stable all-trans-retinyl acetate or all-trans-retinol. Isomerization can be achieved through:

    • Catalytic Isomerization: Using transition metal catalysts, such as palladium complexes, to promote the conversion of the all-trans isomer to a mixture containing the 9-cis isomer.[2]

    • Photoisomerization: Exposing a solution of all-trans-retinoids to light, particularly in a polar solvent like acetonitrile, can generate a mixture of cis-isomers, with the 9-cis isomer often predominating.[4]

Q3: How can I purify 9-cis-retinol from a mixture of isomers?

Purification of 9-cis-retinol typically involves a combination of techniques:

  • Crystallization: Fractional crystallization can be used to enrich the desired isomer. For example, cooling a solution of an isomer mixture can lead to the crystallization of the less soluble isomers, leaving the more soluble ones in the filtrate.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating geometric isomers of retinoids.[2][4] Both normal-phase and reversed-phase HPLC can be employed, with the choice of column and mobile phase being critical for achieving good separation.[4][5]

Q4: What are the optimal storage conditions for pure 9-cis-retinol?

To maintain the purity and stability of 9-cis-retinol, it is crucial to store it under the following conditions:

  • Temperature: Store at very low temperatures, ideally at -80°C.[6]

  • Light: Protect from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Solvent: If in solution, use a high-purity, degassed solvent. For long-term storage, a crystalline solid form is preferred.[6]

Troubleshooting Guides

Problem 1: Low yield of 9-cis-retinol after catalytic isomerization.
Possible Cause Troubleshooting Step
Ineffective Catalyst Screen different transition metal catalysts. Palladium complexes with labile ligands, such as (CH₃CN)₂PdCl₂, have been shown to be effective.[2]
Suboptimal Reaction Conditions Optimize reaction temperature and time. For example, conventional heating at 65°C or microwave irradiation can be used.[2] A time-course study can help determine the point of maximum 9-cis isomer formation before degradation or reverse isomerization becomes significant.
Presence of Water or Oxygen Ensure all solvents and reagents are dry and the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).[2]
Starting Material Quality Use high-purity all-trans-retinyl acetate or retinol as the starting material. Impurities can interfere with the catalyst.
Problem 2: Poor separation of isomers during HPLC purification.
Possible Cause Troubleshooting Step
Inappropriate HPLC Column For normal-phase HPLC, a silica column is often used. For reversed-phase HPLC, a C18 column can be effective.[5] Experiment with different column stationary phases and particle sizes to improve resolution.
Suboptimal Mobile Phase Adjust the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is common.[2] For reversed-phase HPLC, mixtures of acetonitrile, methanol, and water are often used.[4] A gradient elution may provide better separation than an isocratic one.
Co-elution of Isomers In reversed-phase systems, 9-cis-retinoic acid typically elutes between 13-cis and all-trans-retinoic acid.[4] If peaks are not baseline-separated, try adjusting the mobile phase polarity or flow rate.
Sample Overload Inject a smaller volume of a more dilute sample to avoid broadening of the chromatographic peaks.
Problem 3: Degradation of 9-cis-retinol during workup or storage.
Possible Cause Troubleshooting Step
Exposure to Light Perform all manipulations, including extractions and solvent evaporation, under yellow or red light to prevent photoisomerization.[4]
Exposure to Heat Use low temperatures during solvent evaporation (e.g., rotary evaporation at or below room temperature). Avoid prolonged heating.
Presence of Acid or Base Neutralize the reaction mixture and ensure all glassware is free of acidic or basic residues. Wash organic extracts with water to remove any residual acids or bases.[2]
Oxidation Add an antioxidant, such as butylated hydroxytoluene (BHT), at the beginning of the extraction process to minimize oxidation.[4]

Experimental Protocols

Catalytic Isomerization of all-trans-Retinyl Acetate

This protocol is adapted from a method for the synthesis of 9-cis-retinyl acetate.[2]

  • Reaction Setup: Dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in a solution of hexane (600 ml) and triethylamine (TEA) (0.11 ml, 0.83 mmol).

  • Catalyst Addition: Add bis(acetonitrile)palladium(II) chloride ((CH₃CN)₂PdCl₂) (4 g, 0.018 mol) to the mixture.

  • Reaction: Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.

  • Workup:

    • Cool the resulting solution to room temperature for 1 hour.

    • Further cool the solution to -80°C to crystallize out the unreacted all-trans-retinyl acetate.

    • Filter the cold solution by suction using a filter precooled with dry ice.

    • Concentrate the filtrate under vacuum.

  • Purification: The resulting mixture of isomers can be further purified by HPLC.

Saponification to 9-cis-Retinol

This protocol describes the conversion of a mixture of retinyl acetates to retinols.[2]

  • Reaction Setup: To a mixture of retinyl acetates (e.g., 70:30 9-cis/all-trans, 50 ml) in ethanol (180 ml), add a solution of sodium hydroxide (18 g, 0.45 mol) in water (80 ml) dropwise at 40°C under a nitrogen atmosphere in the dark.

  • Reaction: Stir the mixture for 30 minutes.

  • Extraction:

    • Cool the mixture to 0°C.

    • Extract with hexanes (3 x 200 ml).

  • Washing and Drying:

    • Wash the combined organic layers twice with ice water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter and concentrate the filtrate under vacuum to obtain the mixture of retinol isomers.

Quantitative Data Summary

MethodStarting MaterialProductYield of 9-cis IsomerPurityReference
Catalytic Isomerization (Conventional Heating)all-trans-retinyl acetate9-cis-retinyl acetate15%Mixture of isomers[2]
Catalytic Isomerization (Microwave)all-trans-retinyl acetate9-cis-retinyl acetate13% (after 10 min)Mixture of isomers[2]
HPLC PurificationMixture of retinyl acetates9-cis-retinyl acetate65% (of the 9-cis isomer in the mixture)High purity[2]

Visualizations

experimental_workflow Experimental Workflow for 9-cis-Retinol Synthesis cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_hydrolysis Hydrolysis cluster_purification Final Purification start all-trans-Retinyl Acetate isomerization Catalytic Isomerization (e.g., Pd catalyst, 65°C) start->isomerization mixture Mixture of Isomers (9-cis, all-trans, etc.) isomerization->mixture crystallization Low-Temperature Crystallization (-80°C) mixture->crystallization filtrate Enriched Filtrate crystallization->filtrate saponification Saponification (NaOH, Ethanol) filtrate->saponification retinol_mixture Mixture of Retinol Isomers saponification->retinol_mixture hplc HPLC Purification retinol_mixture->hplc pure_9_cis Pure 9-cis-Retinol hplc->pure_9_cis troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of 9-cis-Retinol cause1 Ineffective Catalyst problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Reaction Contamination problem->cause3 cause4 Degradation problem->cause4 solution1 Screen Catalysts cause1->solution1 solution2 Optimize Temp/Time cause2->solution2 solution3 Use Dry/Inert Conditions cause3->solution3 solution4 Protect from Light/Heat cause4->solution4 signaling_pathway Simplified Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus retinol Retinol retinal Retinal retinol->retinal Oxidation retinoic_acid Retinoic Acid (all-trans & 9-cis) retinal->retinoic_acid Oxidation rar RAR retinoic_acid->rar rxr RXR retinoic_acid->rxr 9-cis specific gene_expression Target Gene Expression rar->gene_expression rxr->gene_expression

References

Technical Support Center: Optimizing HPLC Separation of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 9-cis-retinol from other retinoid isomers. The following sections offer detailed troubleshooting advice, frequently asked questions, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is better for separating 9-cis-retinol from its geometric isomers, Normal-Phase (NP) or Reversed-Phase (RP)?

A1: Normal-phase HPLC is often preferred and has demonstrated better resolving power for retinol (ROL) isomers in a shorter analysis time compared to reversed-phase methods.[1] NP-HPLC on a silica gel column can effectively separate 9-cis-retinol from other isomers like 13-cis-retinol and all-trans-retinol.[1][2] While reversed-phase methods are widely used for a broad range of retinoids due to their stability and reproducibility, achieving baseline separation of cis/trans retinol isomers can be more challenging.[3][4]

Q2: What are the recommended starting conditions (column and mobile phase) for separating 9-cis-retinol?

A2: For Normal-Phase HPLC , a common starting point is a silica gel column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm) with an isocratic mobile phase.[1] A typical mobile phase consists of a non-polar solvent like n-hexane or n-heptane with a small percentage of a polar modifier, such as 2-propanol (isopropanol).[1][2][5][6] For example, a mobile phase of hexane:2-propanol:acetic acid (1000:4.3:0.675) has been used successfully.[2]

For Reversed-Phase HPLC , a C18 column is the most common choice.[3][7][8] Mobile phases are typically mixtures of methanol or acetonitrile with an aqueous buffer (e.g., sodium acetate) or acid (e.g., formic acid, acetic acid).[3][9][10] An isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used to separate retinol isomers.[3]

Q3: How can I prevent the degradation of retinoids during sample preparation and analysis?

A3: Retinoids are highly sensitive to light, heat, and oxidation. To ensure stability:

  • Minimize Light Exposure: Work under yellow or red light and use amber-colored vials and glassware.[2]

  • Prevent Oxidation: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents.[4]

  • Control Temperature: Keep samples cool and avoid prolonged exposure to room temperature. Store standards and samples at -80°C for long-term stability.[11]

  • Use Fresh Solvents: Prepare mobile phases fresh daily and degas them thoroughly to remove dissolved oxygen.[5][6]

Q4: My peaks for 9-cis-retinol and all-trans-retinol are co-eluting. How can I improve their resolution?

A4: Co-elution of 9-cis and all-trans isomers is a common challenge. To improve resolution:

  • Optimize Mobile Phase: In NP-HPLC, carefully adjust the percentage of the polar modifier (e.g., 2-propanol). A small change can significantly impact selectivity. In RP-HPLC, modify the organic solvent-to-buffer ratio or the pH of the mobile phase.[3]

  • Change Stationary Phase: If optimization of the mobile phase is insufficient, try a different column. For RP-HPLC, a non-porous silica C18 column has shown success in separating 9-cis, 13-cis, and all-trans isomers.[7][8] For challenging separations, chiral stationary phases have also been used to resolve retinoid isomers.[12]

  • Adjust Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 35-40°C) can sometimes improve peak shape and resolution.[5][6][12]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving the separation of closely eluting compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Basic amine groups in analytes can interact with acidic silanol groups on the silica surface of the column packing.[13][14]For RP-HPLC: Add a buffer to the mobile phase to maintain a stable pH or operate at a low pH (e.g., below 3) to suppress silanol ionization.[13][15] Use a modern, end-capped column with low silanol activity.[10][13]
Column Overload: Injecting too much sample mass or volume.[16][17]Dilute the sample or inject a smaller volume. If the problem persists, consider a column with a higher loading capacity.[15][16]
Column Contamination/Void: A blocked inlet frit or a void in the packing material at the column head can distort peak shape.[13][17]Reverse flush the column (disconnect from the detector first). If this fails, replace the column. Use guard columns and filter samples to extend column life.[17][18]
Broad Peaks / Poor Efficiency Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.[15]Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly seated to avoid dead volume.[15][16]
Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[19]
Low Flow Rate: A flow rate that is too low can lead to band broadening.Prepare a new mobile phase and adjust the flow rate to the optimal level for your column dimensions.[19]
Fluctuating Retention Times Pump or Leak Issues: Inconsistent mobile phase delivery due to air bubbles in the pump, faulty check valves, or leaks.[19]Degas the mobile phase thoroughly.[20] Purge the pump to remove air bubbles. Check for salt buildup on pump fittings, which can indicate a leak, and tighten or replace fittings as needed.[19]
Inconsistent Mobile Phase Composition: Improper mixing of solvents or evaporation of a volatile solvent component.[18][19]If using a gradient, ensure the proportioning valves are working correctly. Premixing the mobile phase can confirm if the mixer is the issue. Keep solvent reservoirs covered.[18]
Temperature Fluctuations: Changes in ambient temperature can affect retention, especially for sensitive separations.Use a column oven to maintain a constant, controlled temperature.[19]
High System Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase accumulating on the column inlet frit.[20][21]Filter all samples and mobile phases through a 0.22 µm filter.[19] Use an in-line filter or guard column.[18] Try back-flushing the column to dislodge particulates.[17]
Precipitated Buffer: Buffer salts from the mobile phase precipitating in the system, often when mixing with high concentrations of organic solvent.Ensure the buffer is soluble in all mobile phase compositions used during the run. Flush the system with high-aqueous content mobile phase (without buffer) to dissolve precipitated salts.[21]
Blocked Tubing: Kinked or blocked system tubing.Systematically disconnect components to isolate the source of the blockage. Replace any kinked or blocked tubing.[20]

Quantitative Data Summary

The following tables summarize chromatographic conditions from successful retinoid separations.

Table 1: Normal-Phase HPLC Methods for Retinol Isomer Separation

Analyte Column Mobile Phase Flow Rate Retention Time (min) Reference
9-cis-RetinolZorbax SIL (4.6 x 250 mm, 5 µm)0.4% 2-propanol in Hexane2 mL/min27.0[1]
13-cis-RetinolZorbax SIL (4.6 x 250 mm, 5 µm)0.4% 2-propanol in Hexane2 mL/min21.1[1]
all-trans-RetinolZorbax SIL (4.6 x 250 mm, 5 µm)0.4% 2-propanol in Hexane2 mL/min29.0[1]
-Inertsil SILICA 100-5 (4.6 x 250 mm, 5 µm)Hexane:2-propanol:Acetic Acid (1000:4.3:0.675)1 mL/minNot Specified[2]

Table 2: Reversed-Phase HPLC Methods for Retinoid Separation

Analyte Column Mobile Phase Flow Rate Retention Time (min) Reference
9-cis-RetinolNon-porous silica C18Acetonitrile / 0.1% Formic Acid (Gradient)Not Specified~12.5[7]
all-trans-RetinolNon-porous silica C18Acetonitrile / 0.1% Formic Acid (Gradient)Not Specified~13.5[7]
13-cis-Retinoic AcidC18 (4.6 x 150 mm, 5 µm)85% Methanol / 15% 0.01M Na Acetate buffer, pH 5.21.5 mL/min4.5[3]
all-trans-Retinoic AcidC18 (4.6 x 150 mm, 5 µm)85% Methanol / 15% 0.01M Na Acetate buffer, pH 5.21.5 mL/min5.7[3]
RetinolC18 (4.6 x 150 mm, 5 µm)85% Methanol / 15% 0.01M Na Acetate buffer, pH 5.21.5 mL/min11.0[3]

Experimental Protocols

Protocol 1: Isocratic Normal-Phase HPLC for Retinol Isomer Separation (Adapted from Kane et al.[1])

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax SIL (4.6 × 250 mm, 5 µm particle size).

  • Mobile Phase: 0.4% (v/v) 2-propanol in n-hexane.

    • Preparation: Add 4 mL of 2-propanol to a 1 L volumetric flask and bring to volume with HPLC-grade n-hexane. Filter and degas before use.

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 20-100 µL.

  • Detection: UV absorbance at 325 nm for retinol isomers.

  • Sample Preparation:

    • Protect samples from light.

    • Extract retinoids from the biological matrix using a suitable organic solvent (e.g., hexane) after protein precipitation with an alcohol like ethanol.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Expected Elution Order: 13-cis-retinol, followed by 9-cis-retinol, and finally all-trans-retinol.[1]

Protocol 2: Isocratic Reversed-Phase HPLC for General Retinoid Separation (Adapted from NUTRANAL[3])

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 × 150 mm, 5 µm particle size).

  • Mobile Phase: 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2.

    • Buffer Preparation: Dissolve sodium acetate in water to a concentration of 0.01 M and adjust the pH to 5.2 with acetic acid.

    • Mobile Phase Preparation: Mix 850 mL of HPLC-grade methanol with 150 mL of the prepared buffer. Filter and degas.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 343 nm for retinoic acid isomers and 325 nm for retinol.

  • Sample Preparation:

    • Extract retinoids as described in Protocol 1.

    • Reconstitute the final dried extract in the mobile phase. Ensure the sample is fully dissolved and filter if necessary before injection.

Visualizations

HPLC_Optimization_Workflow start_node Start: Separate 9-cis-Retinol select_mode Select HPLC Mode start_node->select_mode process_node process_node decision_node decision_node result_node result_node troubleshoot_node troubleshoot_node np_hplc Normal-Phase (NP) (Preferred for Isomers) select_mode->np_hplc Isomer Separation rp_hplc Reversed-Phase (RP) select_mode->rp_hplc General Retinoids initial_run Perform Initial Run (e.g., Hexane/IPA for NP) np_hplc->initial_run rp_hplc->initial_run check_res Resolution Acceptable? initial_run->check_res optimize_mp Optimize Mobile Phase (Adjust % Modifier) check_res->optimize_mp No final_run Final Method Validation check_res->final_run Yes troubleshoot Troubleshoot Peak Shape (Tailing, Broadening) check_res->troubleshoot Poor Peaks check_res2 Resolution Acceptable? optimize_mp->check_res2 change_col Change Stationary Phase (e.g., Different Silica, NPS-C18) check_res2->change_col No check_res2->final_run Yes check_res2->troubleshoot change_col->initial_run end_node Optimized Method final_run->end_node

Caption: Workflow for optimizing HPLC separation of 9-cis-retinol.

Troubleshooting_Peak_Tailing problem_node Problem: Peak Tailing Observed all_peaks All Peaks Tailing? problem_node->all_peaks decision_node decision_node solution_node solution_node check_node check_node problem problem check_overload Check for Column Overload all_peaks->check_overload Yes single_peak Specific Peaks Tailing? all_peaks->single_peak No dilute Solution: Dilute Sample or Inject Smaller Volume check_overload->dilute check_frit Check for Blocked Frit / Column Void dilute->check_frit If Tailing Persists flush_col Solution: Back-flush or Replace Column. Use Guard Column. check_frit->flush_col check_silanol Check for Secondary Silanol Interactions single_peak->check_silanol Yes adjust_ph Solution (RP): Lower Mobile Phase pH and/or Add Buffer check_silanol->adjust_ph end_cap Solution: Use End-capped Column with Low Silanol Activity adjust_ph->end_cap If Needed

Caption: Decision tree for troubleshooting peak tailing in retinoid analysis.

References

preventing oxidation and degradation of 9-cis Retinol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of 9-cis Retinol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration, typically a shift towards a yellow or brownish hue, is a common indicator of this compound degradation. This is primarily caused by oxidation and isomerization when the compound is exposed to light, oxygen, and/or elevated temperatures.[1][2][3] It is crucial to handle and store this compound under recommended conditions to maintain its integrity.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: To ensure the stability of this compound, it should be stored as a solid or in solution under specific conditions. As a crystalline solid, it is stable for at least two years when stored at -80°C.[4][5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is imperative to protect it from light and store it under an inert gas atmosphere, such as nitrogen or argon.[1][6]

Q3: Can I store this compound in an aqueous solution?

A3: Storing this compound in aqueous solutions for extended periods is not recommended due to its poor stability.[4] If an aqueous solution is necessary for your experiment, it should be prepared fresh on the same day of use.[6] To prepare an aqueous solution, first dissolve the this compound in a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[4]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in a variety of organic solvents. The choice of solvent can impact the stability of the solution. Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] When preparing stock solutions, it is best practice to purge the solvent with an inert gas to remove dissolved oxygen.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper handling or storage.1. Verify Storage: Ensure this compound (solid and stock solutions) is stored at the correct temperature (-20°C or -80°C), protected from light, and under an inert atmosphere.[1][6] 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment, especially if they are aqueous-based.[4][6] 3. Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solution to inhibit oxidation.[1][8]
Inconsistent experimental results. Isomerization of this compound to other cis/trans isomers due to exposure to light or heat.[1][9][10]1. Minimize Light Exposure: Handle all solutions containing this compound under dim red light.[11] Use amber vials or wrap containers in aluminum foil. 2. Control Temperature: Avoid exposing solutions to elevated temperatures. Perform experimental manipulations on ice when possible.[2]
Precipitation of this compound in my aqueous working solution. Low solubility of this compound in aqueous buffers.[4]1. Proper Dissolution Technique: First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) before diluting with the aqueous buffer.[4] 2. Sonication/Heating: Gentle heating and/or sonication can aid in dissolution, but be cautious of heat-induced degradation.[6]

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureDurationKey Considerations
Crystalline Solid-80°C≥ 2 years[4][5]Store in a tightly sealed container under inert gas.
Stock Solution (in organic solvent)-80°CUp to 6 months[6]Protect from light; store under nitrogen.[6]
Stock Solution (in organic solvent)-20°CUp to 1 month[6]Protect from light; store under nitrogen.[6]
Aqueous Working SolutionN/AUse immediately (within the same day)[4][6]Prepare fresh before each experiment.

Table 2: Solubility of 9-cis Retinoids in Common Solvents

RetinoidSolventApproximate Solubility
9-cis RetinalEthanol~25 mg/mL[4]
9-cis RetinalDMSO~16 mg/mL[4]
9-cis RetinalDMF~25 mg/mL[4]
9-cis Retinoic AcidChloroform50 mg/mL[12]
9-cis Retinoic AcidDMSO~25 mg/mL[13]
9-cis Retinoic AcidEthanol~25 mg/mL[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a stable stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous ethanol (or DMSO, DMF)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vial with a screw cap and PTFE septum

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube under dim red light.

    • Add the appropriate volume of anhydrous ethanol (or other chosen solvent) that has been previously purged with inert gas for at least 15 minutes.

    • Vortex briefly until the solid is completely dissolved.

    • Transfer the solution to an amber glass vial.

    • Purge the headspace of the vial with inert gas for 1-2 minutes before tightly sealing the cap.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

  • Objective: To quantify the degradation of this compound in a solution over time.

  • Materials:

    • This compound solution (prepared as in Protocol 1)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid in water)[14]

    • This compound analytical standard

  • Procedure:

    • Prepare a calibration curve using the this compound analytical standard.

    • At time zero (immediately after preparation), inject an aliquot of your this compound solution into the HPLC system.

    • Record the peak area corresponding to this compound. The analysis should be performed with detection at approximately 325 nm.[14]

    • Store the solution under the desired test conditions (e.g., 4°C, room temperature, exposed to light, etc.).

    • At specified time points (e.g., 1, 3, 7, 14 days), inject another aliquot of the stored solution into the HPLC.

    • Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve.

    • Calculate the percentage of degradation over time.

Visualizations

Signaling_Pathway This compound This compound 9-cis Retinal 9-cis Retinal This compound->9-cis Retinal Oxidation (cRDH) 9-cis Retinoic Acid 9-cis Retinoic Acid 9-cis Retinal->9-cis Retinoic Acid Oxidation RXR RXR 9-cis Retinoic Acid->RXR RAR RAR 9-cis Retinoic Acid->RAR Gene Expression Gene Expression RXR->Gene Expression RAR->Gene Expression

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Weigh this compound Weigh this compound Dissolve in Degassed Solvent Dissolve in Degassed Solvent Weigh this compound->Dissolve in Degassed Solvent Store under Inert Gas Store under Inert Gas Dissolve in Degassed Solvent->Store under Inert Gas Prepare Working Solution Prepare Working Solution Store under Inert Gas->Prepare Working Solution Perform Assay Perform Assay Prepare Working Solution->Perform Assay HPLC Analysis HPLC Analysis Perform Assay->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Review Handling Procedures Review Handling Procedures Inconsistent Results->Review Handling Procedures Analyze Sample Purity Analyze Sample Purity Inconsistent Results->Analyze Sample Purity Improper Storage Improper Storage Check Storage Conditions->Improper Storage Temp/Atmosphere? Light/Heat Exposure Light/Heat Exposure Review Handling Procedures->Light/Heat Exposure Light/Temp? Oxidation Oxidation Analyze Sample Purity->Oxidation Degradation? Prepare Fresh Stock Prepare Fresh Stock Improper Storage->Prepare Fresh Stock Light/Heat Exposure->Prepare Fresh Stock Oxidation->Prepare Fresh Stock

References

troubleshooting low yield in enzymatic synthesis of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 9-cis Retinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My enzymatic reaction is showing a very low yield of this compound. What are the primary factors I should investigate?

Low yield in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits are:

  • Enzyme Activity and Stability: The enzyme may be inactive or operating at suboptimal conditions.

  • Substrate Quality and Concentration: The purity and concentration of the all-trans-Retinol substrate are critical.

  • Product Degradation: this compound is highly sensitive to light, heat, and oxidation.

  • Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme performance and product stability.

  • Cofactor Availability: Many enzymatic reactions, including those in the retinoid cycle, require specific cofactors.

Q2: How can I determine if my enzyme is active?

To verify enzyme activity, it is advisable to run a small-scale positive control experiment under ideal conditions as reported in the literature for a similar enzyme or your specific enzyme.

  • Activity Assay: Use a fresh batch of substrate and enzyme.

  • Bradford Assay: Quantify the protein concentration to ensure the correct amount of enzyme is being used.

  • Storage Conditions: Ensure the enzyme has been stored at the correct temperature and in a suitable buffer to prevent degradation.

Q3: The concentration of my all-trans-Retinol substrate seems correct, but the yield is still low. What could be the issue?

Substrate-related issues are a common cause of low yields. Consider the following:

  • Purity: The all-trans-Retinol substrate should be of high purity. Impurities can inhibit the enzyme. Verify the purity using HPLC.

  • Degradation: All-trans-Retinol is also susceptible to degradation. It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.

  • Solubility: Retinoids are poorly soluble in aqueous solutions. Ensure the substrate is adequately solubilized, potentially with the use of a carrier protein like bovine serum albumin (BSA) or a mild, non-denaturing detergent, to be accessible to the enzyme.

Q4: I suspect my this compound product is degrading after synthesis. How can I prevent this?

This compound is an unstable compound.[1] Protecting it from degradation is crucial for achieving a good yield.

  • Light Protection: Conduct all experiments under dim red or yellow light to prevent photoisomerization and degradation.[1][2] Use amber-colored reaction vessels and storage containers.

  • Oxygen Exclusion: Degas all buffers and purge the reaction vessel with an inert gas like argon or nitrogen to prevent oxidation. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction and purification solvents can also be beneficial.

  • Temperature Control: Perform the reaction at the optimal temperature for the enzyme, and keep the product at a low temperature (e.g., on ice) as much as possible during and after the reaction. For long-term storage, -80°C is recommended.[3]

  • pH Stability: Retinoids can be unstable in acidic conditions.[1] Maintain the pH of the reaction and subsequent purification steps within the optimal range for both enzyme activity and product stability.

Q5: What are the optimal reaction conditions for the enzymatic synthesis of this compound?

The optimal conditions will be specific to the enzyme you are using. However, some general guidelines for enzymes involved in retinoid metabolism can be considered:

  • pH: Most enzymes involved in retinoid isomerization have a pH optimum in the neutral to slightly alkaline range (pH 7.0-8.5).[4]

  • Temperature: Enzymatic reactions are typically run at a temperature that balances enzyme activity and stability, often between 25°C and 37°C. However, due to the instability of retinoids, a lower temperature might be beneficial if the enzyme retains sufficient activity.

  • Cofactors: Some retinoid-metabolizing enzymes require cofactors such as NAD(P)H or FAD.[5] Ensure that the appropriate cofactors are present in the reaction mixture at saturating concentrations. Retinol itself can also act as a cofactor in some cellular processes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the enzymatic synthesis and stability of this compound.

Table 1: Factors Affecting Retinoid Stability

FactorConditionImpact on RetinoidsMitigation Strategy
Light Exposure to ambient or UV lightPhotoisomerization and degradationWork under red/yellow light; use amber vials[1][2]
Oxygen Presence of atmospheric oxygenOxidation and degradationDegas buffers; purge with inert gas (Ar, N₂); add antioxidants (e.g., BHT)
Temperature High temperaturesThermal isomerization and degradation[1]Maintain optimal enzyme temperature; store product at -80°C[3]
pH Acidic conditionsDegradationMaintain neutral to slightly alkaline pH[4]

Table 2: Reported Yields for 9-cis-Retinoid Synthesis

Synthesis MethodStarting MaterialProductReported YieldReference
Multi-step Chemical Synthesisβ-cyclocitral and other precursors9-cis-retinyl acetate< 8% (overall yield)[6]
Catalytic Isomerizationall-trans-retinyl acetate9-cis-retinyl acetate15% (under specific conditions)[6]
Enzymatic Isomerization (in vitro)all-trans-retinoic acid9-cis-retinoic acidApproaches equilibrium of ~15%[4]

Experimental Protocols

Generalized Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for the specific enzyme being used.

  • Preparation of Reaction Buffer:

    • Prepare a buffer at the optimal pH for your enzyme (e.g., 100 mM Tris-HCl, pH 8.0).

    • Degas the buffer thoroughly by sparging with argon or nitrogen for at least 30 minutes.

    • If required, add cofactors (e.g., 1 mM NADPH) and an antioxidant (e.g., 50 µM BHT) to the buffer.

  • Substrate Preparation:

    • Prepare a stock solution of all-trans-Retinol in an appropriate organic solvent (e.g., ethanol or DMSO).

    • Handle the stock solution under dim red or yellow light.

    • For the reaction, the substrate can be added directly to the reaction buffer, but the use of a carrier protein like BSA (e.g., 1 mg/mL) is recommended to improve solubility and stability.

  • Enzymatic Reaction:

    • In an amber-colored reaction tube, combine the reaction buffer, any necessary cofactors, and the carrier protein (if used).

    • Add the all-trans-Retinol substrate to the desired final concentration.

    • Initiate the reaction by adding the purified enzyme or cell homogenate containing the enzyme.

    • Incubate the reaction at the optimal temperature for the desired time, with gentle agitation, and protected from light.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold methanol or another suitable organic solvent.

    • Extract the retinoids from the aqueous phase by adding two volumes of a non-polar solvent like hexane or ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic (upper) phase containing the retinoids. Repeat the extraction twice.

  • Analysis and Purification:

    • Dry the pooled organic extracts under a stream of nitrogen.

    • Re-dissolve the residue in a small volume of the mobile phase for HPLC analysis.

    • Analyze the product mixture by normal-phase HPLC to separate and quantify the different retinol isomers.

    • Purify the this compound fraction using semi-preparative HPLC.

Visualizations

Enzymatic_Synthesis_Pathway cluster_start Starting Material cluster_enzyme Enzymatic Conversion cluster_product Product all-trans-Retinol all-trans-Retinol Retinol Isomerase Retinol Isomerase all-trans-Retinol->Retinol Isomerase Substrate 9-cis-Retinol 9-cis-Retinol Retinol Isomerase->9-cis-Retinol Product Cofactors Cofactors Cofactors->Retinol Isomerase Required for activity

Caption: Enzymatic conversion of all-trans-Retinol to 9-cis-Retinol.

Troubleshooting_Workflow start Low this compound Yield enzyme_check Check Enzyme Activity start->enzyme_check substrate_check Verify Substrate Quality enzyme_check->substrate_check Enzyme OK solution Yield Improved enzyme_check->solution Enzyme Inactive -> Replace degradation_check Assess Product Degradation substrate_check->degradation_check Substrate OK substrate_check->solution Substrate Impure/Degraded -> Replace conditions_check Optimize Reaction Conditions degradation_check->conditions_check No Degradation degradation_check->solution Degradation Occurring -> Implement Protective Measures conditions_check->solution Conditions Optimized

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_positive Positive Correlation cluster_negative Negative Correlation Yield Yield Enzyme_Activity Enzyme Activity Enzyme_Activity->Yield + Substrate_Purity Substrate Purity Substrate_Purity->Yield + Cofactor_Concentration Cofactor Concentration Cofactor_Concentration->Yield + Light_Exposure Light Exposure Light_Exposure->Yield - Oxygen_Exposure Oxygen Exposure Oxygen_Exposure->Yield - High_Temperature High Temperature High_Temperature->Yield -

Caption: Factors influencing this compound synthesis yield.

References

Technical Support Center: Overcoming Poor Solubility of 9-cis-Retinoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 9-cis-Retinoic Acid (9-cis-RA).

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of 9-cis-Retinoic Acid?

9-cis-Retinoic Acid is a lipophilic molecule and is sparingly soluble in water[1]. Like other retinoids, it is sensitive to light, heat, and oxygen[1]. Its acidic nature makes it slightly more soluble in water than retinol or retinal, but it remains poorly soluble under physiological conditions[1]. The aqueous solubility of retinoic acid has been measured to be approximately 0.21 µM at room temperature and pH 7.3[2].

Q2: What are the common organic solvents for dissolving 9-cis-Retinoic Acid?

For laboratory use, 9-cis-Retinoic Acid can be dissolved in several organic solvents. Stock solutions are typically prepared in these solvents before further dilution into aqueous media. However, care must be taken as high concentrations of organic solvents can be toxic to cells.

Data Presentation: Solubility of 9-cis-Retinoic Acid in Organic Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL (~66.6 mM)[3][4]
Dimethylformamide (DMF)~20 mg/mL (~66.6 mM)[3][4]
Ethanol~0.5 mg/mL (~1.66 mM)[3][4]
Chloroform50 mg/mL[5]

Q3: My 9-cis-Retinoic Acid, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

This is a common issue due to the poor aqueous solubility of 9-cis-RA. Here are some troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your culture medium, as higher concentrations can be cytotoxic and also promote precipitation[6].

  • Use a pre-warmed medium: Adding the DMSO stock solution to a pre-warmed cell culture medium can sometimes help to keep the compound in solution.

  • Increase the volume of the medium: Diluting the DMSO stock into a larger volume of medium can help to prevent the local concentration from exceeding its solubility limit.

  • Consider alternative solubilization methods: If precipitation persists, you may need to use more advanced formulation strategies such as liposomes or cyclodextrins.

Q4: What are the advanced methods to improve the solubility and delivery of 9-cis-Retinoic Acid in aqueous systems for in vitro and in vivo studies?

Several advanced drug delivery systems can be employed to enhance the solubility and stability of 9-cis-RA in aqueous environments:

  • Liposomes: Encapsulating 9-cis-RA within a lipid bilayer can significantly improve its stability and facilitate its delivery into cells[7][8][9]. Liposomal formulations can offer sustained drug release and prevent exposure toxicity[7][9].

  • Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate 9-cis-RA, protecting it from degradation and allowing for controlled release[10][11][12].

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules like 9-cis-RA, increasing their aqueous solubility and stability[13][14].

Troubleshooting Guides

Issue 1: Precipitation of 9-cis-Retinoic Acid During Preparation of Aqueous Working Solutions

Logical Relationship Diagram: Troubleshooting Precipitation

G start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Is it > 0.1%? check_dmso->high_dmso reduce_dmso Reduce DMSO Concentration high_dmso->reduce_dmso Yes check_dilution Review Dilution Method high_dmso->check_dilution No reduce_dmso->check_dilution rapid_addition Was addition too rapid? check_dilution->rapid_addition slow_addition Add dropwise with vortexing rapid_addition->slow_addition Yes check_temp Check Medium Temperature rapid_addition->check_temp No slow_addition->check_temp cold_medium Is medium cold? check_temp->cold_medium warm_medium Use pre-warmed medium cold_medium->warm_medium Yes still_precipitates Precipitation Persists cold_medium->still_precipitates No warm_medium->still_precipitates advanced_methods Consider Advanced Solubilization (Liposomes, Nanoparticles, Cyclodextrins) still_precipitates->advanced_methods

Caption: A flowchart for troubleshooting 9-cis-RA precipitation.

Issue 2: Low Efficacy or Inconsistent Results in Cell-Based Assays

This could be due to the degradation of 9-cis-RA or its poor bioavailability to the cells.

  • Protect from Light: 9-cis-Retinoic Acid is light-sensitive[1]. All procedures involving the compound and its solutions should be performed under subdued light. Use amber-colored tubes and cover plates with foil.

  • Prevent Oxidation: 9-cis-RA is also susceptible to oxidation[1]. Prepare fresh solutions before use and consider purging stock solutions with an inert gas like argon or nitrogen before storage.

  • Confirm Cellular Uptake: If inconsistent results persist, it may be necessary to verify the cellular uptake of 9-cis-RA. This can be done using analytical methods like High-Performance Liquid Chromatography (HPLC) to measure the intracellular concentration of the compound[1][15].

  • Use a Carrier System: Employing a delivery system like liposomes can enhance cellular uptake and improve the consistency of your results[7][9].

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of 9-cis-Retinoic Acid

This protocol is based on the thin-film hydration method.

Materials:

  • 9-cis-Retinoic Acid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow: Liposome Preparation

G cluster_0 Organic Phase Preparation cluster_1 Thin Film Formation cluster_2 Hydration and Liposome Formation a Dissolve 9-cis-RA, DSPC, and Cholesterol in Chloroform b Evaporate Chloroform using a Rotary Evaporator a->b c Dry the lipid film under vacuum b->c d Hydrate the lipid film with PBS (pH 7.4) c->d e Sonication or Extrusion to form unilamellar vesicles d->e

Caption: Workflow for preparing 9-cis-RA loaded liposomes.

Procedure:

  • Lipid Mixture Preparation: Dissolve 9-cis-Retinoic Acid, DSPC, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 50:40:10 (DSPC:cholesterol:9-cis-RA)[7].

  • Thin Film Formation: The chloroform is then removed by rotary evaporation to form a thin lipid film on the wall of the flask.

  • Drying: The film is further dried under a vacuum to remove any residual solvent.

  • Hydration: The dry lipid film is hydrated with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles.

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Non-encapsulated 9-cis-RA can be removed by methods such as dialysis or ultracentrifugation.

Data Presentation: Characterization of 9-cis-RA Liposomes

ParameterExample ValueMethodReference
Particle Size648.7 nmDynamic Light Scattering (DLS)[7]
Entrapment Efficiency83.33%Spectrophotometry[7]
Zeta Potential-32.54 ± 4.64 mV-[8]
Protocol 2: Preparation of 9-cis-Retinoic Acid Loaded PLGA Nanoparticles

This protocol utilizes the nanoprecipitation technique.

Materials:

  • 9-cis-Retinoic Acid

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(ethylene glycol) (PEG) (for PEGylated nanoparticles)

  • Acetone (or other suitable organic solvent)

  • Water (or an aqueous solution of a surfactant like Poloxamer 188)

Procedure:

  • Organic Phase: Dissolve 9-cis-RA and PLGA (and PEG if making PEGylated nanoparticles) in a water-miscible organic solvent like acetone.

  • Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles encapsulating the 9-cis-RA.

  • Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure.

  • Purification and Collection: The nanoparticles are collected by centrifugation, washed to remove unencapsulated drug and surfactant, and can be lyophilized for long-term storage.

Signaling Pathway

9-cis-Retinoic Acid Signaling Pathway

9-cis-Retinoic Acid is a pan-agonist for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[4][16]. RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs. Upon ligand binding, these receptor complexes bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[17]. This signaling cascade plays a crucial role in cell proliferation, differentiation, and apoptosis[9].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nine_cis_RA 9-cis-Retinoic Acid nine_cis_RA_cyto 9-cis-RA nine_cis_RA->nine_cis_RA_cyto Enters Cell nine_cis_RA_nuc 9-cis-RA nine_cis_RA_cyto->nine_cis_RA_nuc Translocates to Nucleus RXR RXR nine_cis_RA_nuc->RXR RAR RAR nine_cis_RA_nuc->RAR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR RXR_RAR RXR/RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RARE RARE (DNA Response Element) RXR_RXR->RARE RXR_RAR->RARE transcription Modulation of Gene Transcription RARE->transcription

References

Technical Support Center: Improving the Stability of 9-cis Retinol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 9-cis Retinol in in vivo studies. Due to its polyunsaturated structure, this compound is highly susceptible to degradation from environmental factors, which can impact experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is sensitive to several environmental factors that can lead to its degradation. The primary factors are:

  • Light: Exposure to light, especially UV light, can cause isomerization and photodegradation of the molecule.[1][2][3]

  • Oxygen: The conjugated double bonds in the polyene chain of this compound are prone to oxidation, leading to the formation of various inactive or even potentially interfering byproducts.[1][4][5]

  • Heat: Elevated temperatures accelerate the rate of both oxidation and isomerization.[1][2][3]

  • Acids: Acidic environments can promote the degradation of retinoids.[2][6]

Q2: What are the common signs of this compound degradation in my stock solution or formulation?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change in the color of the solution, often to a deeper yellow or brownish hue, can indicate degradation.[1]

  • Precipitation: The formation of precipitates or cloudiness in a previously clear solution may suggest that the compound is degrading or falling out of solution.

  • Loss of Potency: The most critical sign of degradation is a reduction in the biological activity of your compound, which may be observed as inconsistent or weaker than expected results in your in vivo experiments.

  • Changes in Chromatographic Profile: When analyzed by techniques like HPLC, degraded samples will show additional peaks corresponding to isomers and oxidation products, with a concurrent decrease in the peak area of the parent this compound.

Q3: How should I store this compound to maximize its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. Follow these guidelines:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.[7][8][9]

  • Light Protection: Always store in amber vials or wrap the container with aluminum foil to protect it from light.[1][10]

  • Inert Atmosphere: For optimal stability, store under an inert gas like argon or nitrogen to prevent oxidation.[7][8]

  • Solvent Choice: If preparing stock solutions, use deoxygenated solvents and store them at low temperatures.

Q4: Can I use 9-cis Retinyl Acetate instead of this compound for better stability?

A4: Yes, 9-cis-Retinyl Acetate is often used as a more stable prodrug for in vivo studies.[11][12][13] The ester form is less susceptible to oxidation than the alcohol form. Once administered, it is metabolized in the body to this compound and subsequently to other active retinoids.[12] This approach can improve the delivery and bioavailability of the active compound.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected results in in vivo experiments.

This is a common problem that can often be traced back to the degradation of this compound before or after administration.

Possible Cause Troubleshooting Step
Degradation of stock solution 1. Prepare fresh stock solutions of this compound in a suitable deoxygenated solvent. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Store aliquots at -80°C under an inert atmosphere.
Instability in the vehicle 1. Choose an appropriate vehicle that can enhance stability. Oil-based vehicles like soybean oil have been shown to be effective for retinoid delivery.[11] 2. Consider using an encapsulation method such as liposomes or silicone particles to protect the this compound from degradation.[14][15][16] 3. Add antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), vitamin E (tocopherol), and ascorbyl palmitate.[1][14][15]
Degradation after administration 1. Use a more stable precursor like 9-cis-Retinyl Acetate.[11][12] 2. Optimize the route of administration and the formulation to ensure rapid absorption.
Incorrect dosage 1. Verify the concentration of your dosing solution using a validated analytical method like HPLC before each experiment.
Issue 2: Precipitation of this compound in the formulation.

Precipitation can lead to inaccurate dosing and reduced bioavailability.

Possible Cause Troubleshooting Step
Poor solubility in the vehicle 1. Test the solubility of this compound in different biocompatible solvents and vehicles to find the most suitable one. 2. Use a co-solvent system, but ensure all components are safe for in vivo use. 3. Encapsulation methods can improve the dispersion of hydrophobic compounds like this compound in aqueous environments.
Changes in temperature 1. Prepare the formulation at a controlled temperature. 2. If the formulation needs to be stored, check for precipitation upon returning to the administration temperature. Gentle warming and vortexing may help to redissolve the compound, but always re-verify the concentration.
Chemical degradation 1. Degradation products may have different solubility profiles. Follow the steps in the "Improving Stability" section to minimize degradation.

Data on Stability Improvement

The following table summarizes data on the improved stability of retinol using different methods. While this data is for all-trans-retinol, the principles are applicable to this compound.

Stabilization Method Conditions Retinol Retention (%) Source
General Liposome Normal lighting, room temp, 30 days~90%[14]
Triply Stabilized System (TSS) Normal lighting, room temp, 30 days~95%[14]
General Liposome Normal lighting, 40°C, 30 days~40%[14]
Triply Stabilized System (TSS) Normal lighting, 40°C, 30 days~90%[14]
Silicone Particle Encapsulation -9x greater half-life than unencapsulated[16]

Experimental Protocols

Protocol 1: Formulation of this compound with Antioxidants in an Oil-Based Vehicle

This protocol describes the preparation of a this compound formulation for oral gavage, incorporating antioxidants to improve stability.

Materials:

  • This compound

  • Soybean oil (USP grade)

  • Butylated Hydroxytoluene (BHT)

  • dl-α-Tocopherol (Vitamin E)

  • Amber glass vials

  • Argon or nitrogen gas

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Micropipettes

Procedure:

  • Under dim red light, weigh the desired amount of this compound in a tared amber glass vial.

  • Prepare a stock solution of antioxidants in soybean oil. For example, a stock containing 0.1% BHT and 0.1% dl-α-tocopherol.

  • Add the appropriate volume of the antioxidant-containing soybean oil to the vial with this compound to achieve the final desired concentration.

  • Blanket the headspace of the vial with argon or nitrogen gas and cap it tightly.

  • Gently stir the mixture on a magnetic stirrer in the dark until the this compound is completely dissolved. Avoid heating.

  • Store the formulation at 4°C, protected from light. Prepare fresh batches frequently, ideally on the day of use.

  • Before administration, allow the formulation to come to room temperature and gently vortex to ensure homogeneity.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol provides a general method for encapsulating this compound in liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform or a suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Rotary evaporator

  • Bath sonicator or extruder

  • Amber glass round-bottom flask

Procedure:

  • In an amber glass round-bottom flask, dissolve the lipids (e.g., SPC and cholesterol at a 2:1 molar ratio) and this compound in chloroform. The amount of this compound should be determined based on the desired drug-to-lipid ratio.

  • Under a stream of nitrogen, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with deoxygenated PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Store the liposome suspension at 4°C, protected from light.

Visualizations

degradation_pathway retinol This compound retinal 9-cis Retinal retinol->retinal Oxidation (Dehydrogenases) isomers Other cis/trans Isomers retinol->isomers Light, Heat oxidation_products Oxidation Products retinol->oxidation_products Oxygen retinoic_acid 9-cis Retinoic Acid retinal->retinoic_acid Irreversible Oxidation troubleshooting_workflow start Inconsistent In Vivo Results check_compound Verify this compound Integrity (HPLC, Appearance) start->check_compound degraded Compound Degraded check_compound->degraded Yes stable Compound Stable check_compound->stable No improve_stability Implement Stability Protocol: - Use Antioxidants - Encapsulate - Use Prodrug (e.g., Acetate) - Optimize Vehicle degraded->improve_stability check_formulation Check Formulation (Precipitation, Homogeneity) stable->check_formulation improve_stability->start Re-run Experiment formulation_issue Formulation Issue check_formulation->formulation_issue Yes formulation_ok Formulation OK check_formulation->formulation_ok No reformulate Reformulate: - Change Vehicle - Adjust Concentration - Use Co-solvents formulation_issue->reformulate check_dose Review Dosing & Animal Model formulation_ok->check_dose reformulate->start Re-run Experiment

References

dealing with photoisomerization of 9-cis Retinol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-cis-Retinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the photoisomerization of 9-cis-Retinol during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of 9-cis-Retinol in your research.

Frequently Asked Questions (FAQs)

Q1: What is photoisomerization and why is it a concern for 9-cis-Retinol?

A1: Photoisomerization is a process where a molecule, in this case, 9-cis-Retinol, changes its shape (geometric isomer) upon absorbing light energy. 9-cis-Retinol is highly sensitive to light, heat, and oxygen, which can cause it to convert to other isomers, such as all-trans-Retinol and 13-cis-Retinol.[1][2] This is a significant concern in experimental settings because these different isomers can have varying biological activities and binding affinities to receptors, potentially leading to inaccurate and irreproducible results.[3]

Q2: What are the primary factors that induce the isomerization of 9-cis-Retinol?

A2: The main factors that contribute to the isomerization and degradation of 9-cis-Retinol are:

  • Light: Exposure to both natural and artificial light, particularly UV rays, is a major catalyst for photoisomerization.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of isomerization and degradation.[5][6][7]

  • Oxygen: 9-cis-Retinol is prone to oxidation, which can lead to its degradation. This process is exacerbated by the presence of light and heat.[5]

  • Solvents: The choice of solvent can influence the stability of 9-cis-Retinol. Polar organic solvents like ethanol and acetonitrile can be used, but prolonged exposure can still lead to isomerization.[8]

  • pH: Acidic conditions can contribute to the degradation of retinoids.[7]

Q3: How should I properly store my 9-cis-Retinol to maintain its stability?

A3: To ensure the long-term stability of 9-cis-Retinol, it is crucial to follow these storage guidelines:

  • Temperature: Store at -20°C or ideally at -80°C for long-term storage.[9]

  • Light: Always store in a dark place, protected from light. Use amber or opaque containers.[4][10][11]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[9]

  • Form: Store in its solid, crystalline form whenever possible, as it is more stable than in solution.[2] If in solution, use solvents that have been purged with an inert gas.[9]

Q4: What are the best practices for handling 9-cis-Retinol during an experiment?

A4: To minimize isomerization during your experiments, adhere to the following practices:

  • Work under subdued light: Conduct all manipulations under a dim red or yellow safelight to avoid photoisomerization.[12]

  • Prepare fresh solutions: Prepare solutions of 9-cis-Retinol immediately before use. If a stock solution is necessary, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use appropriate solvents: For stock solutions, use organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) that have been purged with an inert gas.[9][13] For aqueous buffers, first dissolve the 9-cis-Retinol in a small amount of ethanol before diluting with the buffer. Aqueous solutions are not recommended for storage for more than a day.[9]

  • Incorporate antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your solutions to prevent oxidation, but be aware that they may interfere with certain analytical techniques.[2]

  • Control temperature: Keep solutions on ice or in a cooling block during the experiment whenever possible.

Q5: How can I verify the isomeric purity of my 9-cis-Retinol sample?

A5: The most common and reliable method for determining the isomeric purity of 9-cis-Retinol is High-Performance Liquid Chromatography (HPLC) with UV detection.[14] This technique allows for the separation and quantification of different retinoid isomers, such as 9-cis, all-trans, and 13-cis-Retinol.[15][16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Isomerization of 9-cis-Retinol to other forms with different biological activities.Verify the isomeric purity of your 9-cis-Retinol stock and working solutions using HPLC. Ensure all handling and storage procedures are strictly followed to prevent isomerization.
Loss of 9-cis-Retinol concentration in stock solutions over time. Degradation due to exposure to light, heat, or oxygen.Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to minimize air exposure and freeze-thaw cycles. Store at -80°C under an inert gas.
Appearance of extra peaks in HPLC chromatogram. Isomerization has occurred, leading to the formation of all-trans-Retinol, 13-cis-Retinol, or other degradation products.Review your experimental procedure for any steps where the sample might have been exposed to light or heat. Use a safelight and keep samples on ice.
Low solubility of 9-cis-Retinol in aqueous media. 9-cis-Retinol is a lipophilic molecule with poor water solubility.First, dissolve the 9-cis-Retinol in a small volume of an organic solvent like ethanol or DMSO before adding it to the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting your experimental system.[9]
Cell culture experiments show variable outcomes. Isomerization of 9-cis-Retinol in the culture medium due to light exposure from the incubator or microscope, or thermal degradation.Minimize light exposure to the cell cultures after the addition of 9-cis-Retinol. Use plates with opaque lids if possible. Work quickly when observing cells under the microscope. Consider the stability of 9-cis-Retinol at 37°C over the duration of your experiment and refresh the medium with freshly prepared 9-cis-Retinol if necessary.

Data Presentation

Table 1: Stability of Retinoids under Different Storage Conditions

RetinoidStorage ConditionDurationDegradationReference
Retinol25°C6 months0% - 80%[9][17]
Retinol40°C6 months40% - 100%[9][17]
Retinol4°C in O/W emulsion7 days~20%[6]
Retinol25°C in O/W emulsion7 days~40%[6]
Retinol40°C in O/W emulsion7 days~60%[6]

Table 2: Solubility of 9-cis-Retinoids

CompoundSolventSolubility
9-cis-RetinalEthanol~25 mg/mL
9-cis-RetinalDMSO~16 mg/mL
9-cis-RetinalDMF~25 mg/mL
9-cis-RetinalEthanol:PBS (pH 7.2) (1:2)~0.3 mg/mL
9-cis-Retinoic AcidEthanol~0.5 mg/mL
9-cis-Retinoic AcidDMSO~20 mg/mL
9-cis-Retinoic AcidDMF~20 mg/mL
9-cis-Retinoic AcidChloroform50 mg/mL

(Data compiled from product information sheets)[9][13][18]

Experimental Protocols

Protocol 1: Preparation of 9-cis-Retinol Stock Solution

Materials:

  • 9-cis-Retinol (crystalline solid)

  • Anhydrous Ethanol (purged with argon or nitrogen)

  • Amber glass vial with a Teflon-lined cap

  • Argon or nitrogen gas source

  • Microsyringe

Procedure:

  • All procedures should be performed under a dim red or yellow safelight.

  • Weigh the desired amount of 9-cis-Retinol in the amber glass vial.

  • Flush the vial with argon or nitrogen gas.

  • Using a microsyringe, add the required volume of deoxygenated anhydrous ethanol to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Seal the vial tightly with the Teflon-lined cap.

  • Gently vortex the vial until the 9-cis-Retinol is completely dissolved.

  • Flush the headspace of the vial with argon or nitrogen gas before storing.

  • Store the stock solution at -80°C. For frequent use, prepare single-use aliquots to avoid repeated warming and cooling.

Protocol 2: HPLC Analysis of 9-cis-Retinol Isomerization

Objective: To separate and quantify 9-cis-Retinol and its common isomers (all-trans-Retinol and 13-cis-Retinol).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of n-hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[18] The exact ratio may need optimization depending on the specific column and system.

Procedure:

  • Sample Preparation:

    • Dilute the 9-cis-Retinol sample in the mobile phase to a suitable concentration for HPLC analysis.

    • All sample preparation steps should be carried out under a red or yellow safelight.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 325 nm

    • Column temperature: Ambient

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram.

    • Identify the peaks corresponding to 9-cis-Retinol, all-trans-Retinol, and 13-cis-Retinol based on the retention times of pure standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve generated from known concentrations of each isomer.

Visualizations

Photoisomerization_Pathway Photoisomerization of 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol all-trans-Retinol all-trans-Retinol 9-cis-Retinol->all-trans-Retinol Light, Heat 13-cis-Retinol 13-cis-Retinol 9-cis-Retinol->13-cis-Retinol Light, Heat Degradation_Products Degradation_Products 9-cis-Retinol->Degradation_Products Oxygen, Light all-trans-Retinol->9-cis-Retinol Light all-trans-Retinol->13-cis-Retinol Light, Heat all-trans-Retinol->Degradation_Products Oxygen, Light 13-cis-Retinol->Degradation_Products Oxygen, Light

Caption: Photoisomerization pathways of 9-cis-Retinol.

Experimental_Workflow Workflow for Handling 9-cis-Retinol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (under red light, inert gas) Store_Stock Store at -80°C (single-use aliquots) Stock_Solution->Store_Stock Working_Solution Prepare Working Solution (fresh, on ice) Store_Stock->Working_Solution Experiment_Execution Perform Experiment (minimize light exposure) Working_Solution->Experiment_Execution Sample_Collection Collect Samples Experiment_Execution->Sample_Collection HPLC_Analysis Analyze by HPLC (verify isomer purity) Sample_Collection->HPLC_Analysis Retinoid_Signaling_Pathway Simplified Retinoid Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_RA 9-cis-Retinoic Acid CRABP CRABP 9_cis_RA->CRABP all_trans_RA all-trans-Retinoic Acid all_trans_RA->CRABP 9_cis_RA_nuc 9-cis-RA CRABP->9_cis_RA_nuc Transport all_trans_RA_nuc all-trans-RA CRABP->all_trans_RA_nuc Transport RXR RXR RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE Retinoic Acid Response Element (RARE) in DNA RXR_RAR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription 9_cis_RA_nuc->RXR 9_cis_RA_nuc->RAR all_trans_RA_nuc->RAR Retinol_uptake Retinol Uptake (from circulation) Retinol_to_RA Retinol -> Retinal -> Retinoic Acid (enzymatic conversion) Retinol_uptake->Retinol_to_RA Retinol_to_RA->9_cis_RA Retinol_to_RA->all_trans_RA

References

Technical Support Center: Optimizing 9-cis Retinol Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-cis Retinol and its derivatives in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A1: A typical starting dose for this compound (or its prodrug 9-cis-retinyl acetate) in mice can range from 1 to 10 mg/kg body weight when administered daily by oral gavage. For single-dose studies, doses have ranged from 6.25 to 50 mg/kg. The optimal dose will depend on the specific animal model, the therapeutic endpoint, and the duration of the study. It is crucial to conduct a pilot study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q2: What is the best vehicle for administering this compound orally to mice?

A2: Soybean oil is a commonly used and effective vehicle for the oral administration of 9-cis-retinyl acetate in mice, as it has been shown to provide good absorption and high plasma levels of the active metabolites. Other oil-based vehicles like sunflower oil can also be considered. The choice of vehicle can significantly impact the bioavailability of the compound.

Q3: How should this compound be stored to ensure its stability?

A3: this compound and its derivatives are sensitive to light, heat, and oxygen. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is recommended to store the compound under an inert gas like nitrogen or argon and to protect it from light at all times by using amber vials or wrapping containers in foil. Freshly prepared solutions should be used for animal administration whenever possible.

Q4: What are the known signaling pathways activated by this compound?

A4: 9-cis Retinoic Acid, the active metabolite of this compound, is a ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] RXRs can form heterodimers with other nuclear receptors, including RARs, Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] This allows 9-cis Retinoic Acid to influence a wide array of gene transcription and cellular processes.

Troubleshooting Guides

Problem 1: Low or variable therapeutic efficacy in treated animals.
Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low to elicit a significant biological response. Review the literature for dose ranges used in similar models. Consider performing a dose-response study to identify the optimal dose.
Poor Bioavailability The vehicle used for administration may not be optimal for absorption. If using an aqueous-based vehicle, consider switching to an oil-based vehicle like soybean oil, which has been shown to improve absorption of 9-cis-retinyl acetate.
Compound Instability This compound is prone to degradation. Ensure proper storage conditions (protection from light, heat, and oxygen). Prepare fresh dosing solutions for each administration and avoid repeated freeze-thaw cycles of stock solutions.
Metabolic Differences The animal model being used may metabolize this compound differently than previously studied models. Consider conducting a pilot pharmacokinetic study to determine the plasma and tissue concentrations of the active metabolites.
Problem 2: Adverse effects observed in treated animals (e.g., weight loss, lethargy).
Possible Cause Troubleshooting Step
Toxicity at High Doses The administered dose may be too high, leading to toxicity. Reduce the dosage or consider an intermittent dosing schedule instead of daily administration. Monitor animals closely for any signs of distress.
Vehicle-Related Issues The vehicle itself may be causing adverse effects. Ensure the vehicle is well-tolerated by the animals at the volume being administered. For oil-based vehicles, be mindful of the potential for gastrointestinal upset.
Stress from Administration Procedure The stress of oral gavage can impact animal well-being and confound experimental results.[6][7] Ensure that personnel are properly trained in the technique to minimize stress and potential injury. Consider alternative, less stressful methods of oral administration if possible.
Problem 3: Difficulty in preparing a stable and homogenous dosing solution.
Possible Cause Troubleshooting Step
Poor Solubility This compound has low aqueous solubility. For oil-based vehicles, ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution. For aqueous suspensions, ensure the compound is finely ground and evenly suspended before each administration.
Precipitation of the Compound The compound may precipitate out of solution over time. Prepare fresh dosing solutions immediately before use. If a stock solution in a solvent like DMSO is used to prepare the final formulation, ensure the final concentration of the solvent is low and compatible with the vehicle to prevent precipitation.

Data Presentation

Table 1: Summary of 9-cis Retinyl Acetate Dosages in Rpe65-/- Mice

Dosing RegimenDose (mg/kg)Administration RouteVehicleKey FindingsReference
Single Dose6.25 - 50Oral GavageSoybean OilDose-dependent improvement in electroretinographic responses.[2][8]
Daily (14 days)1 - 12.5Oral GavageSoybean OilWell-tolerated; remarkable improvement in retinal function.[2][8]
Daily (14 days)50Oral GavageSoybean OilBody weight loss observed.[8]
Intermittent1 and 4Oral GavageSoybean OilDose-dependent improvement in retinal function and morphology after 8 weeks.[2][8]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of 9-cis-Retinyl Acetate in Soybean Oil

Materials:

  • 9-cis-retinyl acetate

  • Soybean oil (USP grade)

  • Amber glass vials

  • Vortex mixer

  • Animal feeding needles (gavage needles), appropriate size for the animal

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Under subdued light, weigh the required amount of 9-cis-retinyl acetate.

    • Add the appropriate volume of soybean oil to achieve the desired final concentration.

    • Vortex the mixture thoroughly until the compound is completely dissolved. Protect the solution from light at all times.

    • Prepare the dosing solution fresh before each administration.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Measure the correct volume of the dosing solution into a syringe fitted with an appropriately sized gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Monitor the animal for a short period after administration to ensure there are no immediate adverse reactions.

Mandatory Visualization

9-cis_Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol This compound 9_cis_Retinaldehyde 9-cis Retinaldehyde 9_cis_Retinol->9_cis_Retinaldehyde Oxidation 9_cis_RA 9-cis Retinoic Acid 9_cis_Retinaldehyde->9_cis_RA Oxidation RAR RAR 9_cis_RA->RAR RXR RXR 9_cis_RA->RXR Heterodimer RXR/RAR Heterodimer RAR->Heterodimer RXR->Heterodimer RARE RARE Heterodimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Caption: 9-cis Retinoic Acid signaling pathway.

Experimental_Workflow Start Start: Dose Optimization Study Preparation Prepare this compound in Soybean Oil Start->Preparation Animal_Grouping Group Animals (e.g., n=5 per group) Preparation->Animal_Grouping Dosing Administer Vehicle or This compound via Oral Gavage Animal_Grouping->Dosing Monitoring Monitor for Therapeutic Effects and Adverse Reactions Dosing->Monitoring Data_Collection Collect Data (e.g., ERG, tissue samples) Monitoring->Data_Collection Analysis Analyze Data and Determine Optimal Dose Data_Collection->Analysis End End of Study Analysis->End

Caption: Experimental workflow for dose optimization.

References

minimizing off-target effects of 9-cis Retinol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 9-cis Retinol (also known as 9-cis-retinoic acid or alitretinoin) in cell culture, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

9-cis-Retinoic acid is a naturally occurring stereoisomer of all-trans-retinoic acid (ATRA) and an active metabolite of vitamin A.[1][2] Its primary molecular targets are two classes of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] While ATRA only binds to RARs, this compound is a pan-agonist, meaning it can bind with high affinity to and activate both RARs and RXRs.[4][5]

Q2: What is the fundamental difference between RAR and RXR activation by this compound?

Retinoid X Receptors (RXRs) can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RXR/RAR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[6] Retinoic Acid Receptors (RARs) primarily function as heterodimers with RXRs.[7] The activation of these different receptor complexes by this compound leads to the regulation of a wide array of target genes involved in cell proliferation, differentiation, and apoptosis.[4][7]

Q3: What are "off-target effects" in the context of this compound?

In the context of a small molecule like this compound, "off-target effects" can be defined as:

  • Activation of unintended receptor pathways: While RXR activation might be the intended "on-target" effect in some experiments, the simultaneous activation of RARs by this compound can be considered an "off-target" effect, leading to a different set of biological responses.[3][8]

  • Non-genomic effects: Rapid, non-transcriptional effects that are not mediated by nuclear receptor binding and gene expression modulation.

  • Interactions with other signaling pathways: Cross-talk with other cellular signaling cascades, which may not be directly related to RAR or RXR activation.[9]

  • Metabolic effects: Alterations in the metabolism of other cellular components.

Q4: Is this compound stable in cell culture medium?

Retinoids, including this compound, are sensitive to light, oxygen, and temperature.[10] It is crucial to handle this compound solutions with care, protecting them from light and storing them appropriately. For cell culture experiments, it is advisable to prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to ensure its stability and activity.

Troubleshooting Guide

Problem 1: I am observing high levels of cytotoxicity or unexpected cell death after treatment with this compound.

Possible Cause Troubleshooting Step
Concentration is too high Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations of retinoids can be toxic to some cell types.[11]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic. Prepare a vehicle control with the same solvent concentration to compare against your this compound-treated cells.[1]
Cell line sensitivity Different cell lines exhibit varying sensitivities to retinoids. Consult the literature for recommended concentration ranges for your specific cell line.
Induction of apoptosis through unintended pathways This compound is a known inducer of apoptosis in some cancer cell lines.[4] This may be an intended on-target effect, but if it is not, consider strategies to modulate the apoptotic pathway or use a more specific RXR agonist.

Problem 2: I am not observing the expected biological effect (e.g., differentiation, growth inhibition) in my cell culture.

Possible Cause Troubleshooting Step
Sub-optimal concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response study to identify the effective concentration range.[12]
Degradation of this compound Prepare fresh dilutions of this compound for each experiment and protect solutions from light.
Low expression of RAR/RXR receptors Verify the expression levels of RAR and RXR subtypes in your cell line. Some cell lines may have low or absent expression of the necessary receptors, rendering them unresponsive.[13]
Reversible effect The growth inhibitory effects of this compound can be reversible upon its removal from the culture medium.[13] Ensure continuous exposure for the duration of the experiment if a sustained effect is desired.
Presence of interfering substances in serum Components in fetal bovine serum (FBS) can bind to retinoids and modulate their activity. Consider reducing the serum concentration or using a serum-free medium for your experiments.

Problem 3: I am seeing effects that suggest both RAR and RXR pathways are being activated, but I only want to study the RXR-mediated effects.

Possible Cause Troubleshooting Step
Pan-agonist activity of this compound This compound naturally activates both RAR and RXR.[5]
Use of an RXR-selective agonist Consider using a synthetic RXR-selective agonist (rexinoid) that has minimal or no affinity for RARs.
Co-treatment with an RAR antagonist Treat cells with a specific RAR antagonist in combination with this compound to block the RAR-mediated signaling pathway.[14]
Co-treatment with an RXR antagonist To confirm that the observed effects are indeed RXR-mediated, use an RXR-specific antagonist, such as HX531, as a negative control.[15]

Minimizing Off-Target Effects: A Workflow

The following diagram illustrates a general workflow for designing experiments with this compound to minimize off-target effects.

G cluster_0 Experimental Design cluster_1 Execution & Controls cluster_2 Analysis & Interpretation A Define Target Pathway (e.g., RXR-mediated signaling) B Select Appropriate Cell Line (known receptor expression) A->B C Dose-Response & Viability Assay B->C D Determine Optimal Concentration & Incubation Time C->D E Treat with this compound D->E I Assess On-Target Effects (e.g., gene expression, differentiation) E->I J Assess Potential Off-Target Effects (e.g., proliferation changes, apoptosis) E->J F Include Vehicle Control F->I F->J G Co-treatment with RXR/RAR Antagonists G->I H Use RXR/RAR Selective Agonists H->I K Interpret Data in Context of Controls I->K J->K

Caption: Workflow for minimizing off-target effects of this compound.

Signaling Pathways of this compound

This diagram illustrates the primary signaling pathways activated by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 9_cis_Retinol 9_cis_Retinol 9_cis_Retinol_in This compound 9_cis_Retinol->9_cis_Retinol_in CRABP CRABP 9_cis_Retinol_in->CRABP RXR_Other RXR/Other Heterodimer (e.g., PPAR, LXR) 9_cis_Retinol_in->RXR_Other RXR_RXR RXR/RXR Homodimer CRABP->RXR_RXR transport RXR_RAR RXR/RAR Heterodimer CRABP->RXR_RAR transport RXRE RXRE RXR_RXR->RXRE binds RARE RARE RXR_RAR->RARE binds Target_Genes Target Gene Transcription RXR_Other->Target_Genes RXRE->Target_Genes activates RARE->Target_Genes activates

Caption: this compound signaling through RXR and RAR pathways.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of this compound in Cell Culture

Cell LineApplicationConcentration RangeReference
SH-SY5Y (Neuroblastoma)Induction of differentiation, inhibition of proliferation10 nM - 1 µM[12][16]
LA-N-5 (Neuroblastoma)Induction of differentiation10 nM - 1 µM[2]
HL-60 (Promyelocytic Leukemia)Inhibition of proliferation, induction of differentiation and apoptosis100 nM - 1 µM[4]
Human Oral Squamous Carcinoma CellsGrowth inhibition1 µM[13]
Bovine OocytesIn vitro maturation5 nM - 50 nM[11]
iPSC-derived Hepatocytes/Stellate CellsImproved differentiation2 µM[17]
Human Neural Stem CellsInvestigating differentiation8 nM - 1 µM[18]

Note: The optimal concentration is highly dependent on the cell line, experimental conditions, and desired outcome. A dose-response curve is always recommended.

Table 2: Comparison of Retinoid Receptor Activation

CompoundBinds to RARBinds to RXRPotency
This compound (Alitretinoin) YesYesHigh affinity for both
All-trans-retinoic acid (ATRA) YesNoHigh affinity for RARs
RXR-selective agonists (Rexinoids) NoYesHigh affinity and selectivity for RXRs
RAR-selective agonists YesNoHigh affinity and selectivity for RARs

Detailed Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in your cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions, protected from light.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration that achieves the desired effect without significant cytotoxicity.

Protocol 2: Co-treatment with an RXR Antagonist to Confirm RXR-Mediated Effects

  • Experimental Setup: Design your experiment to include the following conditions:

    • Vehicle Control (e.g., DMSO)

    • This compound at the optimal concentration

    • RXR antagonist (e.g., HX531) at its effective concentration

    • This compound + RXR antagonist

  • Pre-treatment with Antagonist (Optional but Recommended): In some cases, pre-incubating the cells with the antagonist for 1-2 hours before adding this compound can enhance the blocking effect.

  • Treatment: Add the respective compounds to the cell culture medium.

  • Incubation: Incubate for the predetermined experimental duration.

  • Analysis: Assess the biological endpoint of interest (e.g., gene expression of an RXR target gene, morphological changes, protein levels).

  • Interpretation: If the effect of this compound is blocked or significantly reduced in the presence of the RXR antagonist, it provides strong evidence that the effect is mediated through the RXR pathway.[15]

References

troubleshooting inconsistent results in 9-cis Retinol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-cis Retinoic Acid (9-cis RA) in bioassays. Inconsistent results can arise from various factors, from ligand stability to specific cellular responses. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 9-cis Retinoic Acid?

9-cis Retinoic Acid is a pan-agonist for nuclear retinoid receptors. It binds with high affinity to all isoforms of both the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2][3] Upon binding, the receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR) which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Q2: My 9-cis Retinoic Acid is not dissolving properly. What is the recommended solvent and storage procedure?

9-cis Retinoic Acid has low solubility in aqueous media.[1] For cell culture applications, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1][4] The stock solution should be stored at -20°C, protected from light, and aliquoted into working volumes to avoid repeated freeze-thaw cycles.[1][5] When preparing your working solution, dilute the stock directly into the culture medium immediately before use.[1] To prevent cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.[1]

Q3: I am observing high variability between my experimental replicates. What could be the cause?

High variability can stem from several sources:

  • Compound Instability: 9-cis Retinoic Acid is sensitive to light, heat, and oxygen.[6] Exposure to these elements can lead to degradation and isomerization, altering its biological activity.[7] Ensure all handling steps are performed with minimal light exposure and that stock solutions are fresh.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before plating and use calibrated pipettes for accurate dispensing.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components, including your test compound, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.

  • Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variation can impact cell growth and response to 9-cis RA. It is advisable to test new batches of FBS for consistency or use a single, large batch for a series of experiments.

Q4: I am not seeing the expected biological effect, or the dose-response is weak. What should I check?

  • Ligand Degradation: As mentioned, 9-cis RA is unstable. Prepare fresh dilutions from a properly stored stock solution for each experiment. Its stability is significantly reduced in serum-free media.[8]

  • Presence of Serum Proteins: Retinoids can bind to proteins in the culture medium, affecting their bioavailability.[8] The presence of serum or albumin can stabilize the compound but may also reduce its effective concentration.[8] Consider this when determining your dosing strategy.

  • Cell Line Specificity: The expression levels of RAR and RXR receptors can vary significantly between cell lines, influencing their responsiveness to 9-cis RA.[9]

  • Metabolism of 9-cis RA: Cells can metabolize 9-cis RA into other active or inactive forms, which can influence the overall biological response.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal in Reporter Assays - Autofluorescence of the compound. - High basal activity of the reporter construct. - Contamination of reagents.- Run a control with the compound in the absence of cells to check for autofluorescence. - Optimize the amount of reporter plasmid transfected. - Use fresh, sterile reagents.
Low Signal-to-Noise Ratio - Suboptimal concentration of 9-cis RA. - Insufficient incubation time. - Low expression of RAR/RXR receptors in the chosen cell line.- Perform a dose-response experiment to determine the optimal concentration range. - Optimize the incubation time for your specific cell line and endpoint. - Choose a cell line known to be responsive to retinoids or consider overexpressing the receptors.
Unexpected Cytotoxicity - High concentration of the organic solvent (e.g., DMSO). - The compound itself is cytotoxic at the tested concentrations. - Cell culture stress.- Ensure the final solvent concentration is below toxic levels (e.g., <0.1% DMSO).[1] - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of 9-cis RA. - Ensure optimal cell culture conditions (e.g., confluency, media changes).
Inconsistent Dose-Response Curve - Instability of 9-cis RA in the assay medium. - Saturation of receptors at high concentrations. - Off-target effects at high concentrations.- Prepare fresh dilutions for each experiment and minimize exposure to light. - If using serum-free media, consider adding albumin to stabilize the compound.[8] - Extend the lower end of your concentration range to better define the curve.

Quantitative Data Summary

Table 1: Receptor Binding Affinity (Ki values)

ReceptorKi (nM)
RAR (all isoforms)0.5 - 27
RXR (all isoforms)3.8 - 12

Data compiled from Umemiya et al. and Wong et al. as cited in STEMCELL Technologies product information sheet.[1]

Table 2: Solubility of 9-cis Retinoic Acid

SolventSolubility
Chloroform50 mg/mL
DMSO~60 mg/mL (199.7 mM)
Ethanol~25 mg/mL
Aqueous MediaLow

Data compiled from product information sheets.[4][11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of 9-cis Retinoic Acid on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 9-cis Retinoic Acid

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 9-cis Retinoic Acid in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 9-cis RA. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Protocol 2: Reporter Gene Assay for 9-cis RA Activity

This protocol describes a method to quantify the transcriptional activity of 9-cis Retinoic Acid using a luciferase reporter system.

Materials:

  • Host cells (e.g., HEK293T, HeLa)

  • Expression vector for the receptor of interest (optional, if not endogenously expressed)

  • Luciferase reporter vector containing RAREs

  • A control vector for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • 9-cis Retinoic Acid

  • Dual-luciferase assay reagents

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the RARE-luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-cis Retinoic Acid or a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity for each 9-cis RA concentration relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer Homodimer RXR-RXR Homodimer RXR->Homodimer RAR RAR RAR->Heterodimer RARE RARE (Retinoic Acid Response Element) Gene Target Gene RARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Protein->Cellular_Response Leads to Heterodimer->RARE Binds Homodimer->RARE Binds Nine_cis_RA 9-cis Retinoic Acid Nine_cis_RA->RXR Nine_cis_RA->RAR

Caption: Signaling pathway of 9-cis Retinoic Acid.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare 9-cis RA Stock Solution (DMSO) Dilute Prepare Serial Dilutions of 9-cis RA in Media Stock->Dilute Cells Culture and Seed Cells in Multi-well Plate Treat Treat Cells with 9-cis RA and Vehicle Control Cells->Treat Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Endpoint Perform Specific Bioassay (e.g., MTT, Reporter Assay) Incubate->Endpoint Measure Measure Signal (Absorbance, Luminescence) Endpoint->Measure Analyze Normalize Data and Calculate Results Measure->Analyze Interpret Interpret Results and Troubleshoot if Necessary Analyze->Interpret

Caption: General workflow for a 9-cis Retinoic Acid bioassay.

References

improving the efficiency of 9-cis Retinol delivery to cells in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 9-cis Retinol delivery to cells in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Solubility of this compound in Aqueous Culture Media

  • Q1: My this compound is not dissolving properly in my cell culture medium. What solvent should I use to prepare my stock solution?

    • A1: this compound has poor solubility in aqueous solutions.[1][2] It is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include ethanol, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF).[2] For example, the solubility of 9-cis retinal (a closely related compound) is approximately 25 mg/mL in ethanol and 16 mg/mL in DMSO.[2] Always purge the solvent with an inert gas like argon or nitrogen before dissolving the retinoid to prevent oxidation.[2][3]

  • Q2: I've prepared a stock solution in ethanol, but I see precipitation when I add it to my culture medium. How can I prevent this?

    • A2: To avoid precipitation, dilute the stock solution gradually into the culture medium while vortexing or stirring. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in ethanol and then dilute it with the aqueous buffer of choice.[2] Using a carrier protein like Bovine Serum Albumin (BSA) can also help maintain solubility and stability in the final culture medium.[1][4][5]

Issue 2: Degradation and Instability of this compound in Culture

  • Q3: I am concerned about the stability of this compound during my multi-day experiment. How can I minimize its degradation?

    • A3: Retinoids are highly susceptible to degradation from light, air (oxidation), and elevated temperatures.[3][4]

      • Light Protection: All procedures involving this compound should be performed in the dark or under yellow light to prevent photoisomerization and degradation.[4][5]

      • Temperature Control: Store stock solutions at -80°C for long-term stability (≥2 years) or -20°C for shorter periods.[2][3] Avoid repeated freeze-thaw cycles.[6]

      • Prevent Oxidation: Prepare solutions with solvents purged with an inert gas.[2] Store stock solutions under argon or nitrogen.[3] For multi-day experiments, it is advisable to replace the medium with freshly prepared this compound every 24 hours.[5]

  • Q4: My experiment requires a serum-free medium, and I'm observing rapid degradation of this compound. What can I do?

    • A4: The stability of retinoids is significantly reduced in serum-free media compared to serum-supplemented media.[4][5] To counteract this, you can add fatty-acid-free Bovine Serum Albumin (BSA) to your serum-free medium. BSA acts as a carrier protein, protecting the retinoid from degradation and facilitating its delivery to cells.[1][4] An effective concentration is around 6 mg/mL.[4][5]

Issue 3: Low Cellular Uptake and Inconsistent Results

  • Q5: I suspect inefficient cellular uptake of this compound is affecting my results. How can I enhance its delivery into the cells?

    • A5: In addition to using BSA as a carrier, consider employing a lipid-based delivery system like liposomes. Liposomes are vesicles that can encapsulate hydrophobic compounds like this compound, protecting them from degradation and facilitating fusion with the cell membrane for more efficient intracellular release.[7][8][9] Nanoparticle-based systems, such as those made from PLGA (poly(d,l-lactide-co-glycolide)), can also be used for sustained and controlled release.[10][11]

  • Q6: What is a typical concentration range for this compound in in vitro experiments?

    • A6: The optimal concentration is cell-type and application-dependent. However, studies have shown effective concentrations ranging from the low nanomolar to the micromolar scale. For instance, 5 nM 9-cis retinoic acid was used to improve bovine oocyte maturation,[12] while 1 µM 9-cis retinal was found to accelerate photoreceptor development in retinal organoids.[13] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Quantitative Data Summary

The following tables summarize key quantitative data for the handling and application of this compound and related compounds.

Table 1: Solubility of 9-cis Retinal

Solvent Approximate Solubility Reference
Ethanol 25 mg/mL [2]
DMSO 16 mg/mL [2]
DMF ~25 mg/mL [2]

| 1:2 Ethanol:PBS (pH 7.2) | 0.3 mg/mL |[2] |

Table 2: Example Concentrations for In Vitro Applications

Application Cell/System Type Compound Effective Concentration Reference
Photoreceptor Maturation Human Retinal Organoids 9-cis Retinal 1 µM [13]
Oocyte Maturation Bovine Oocytes 9-cis Retinoic Acid 5 nM [12][14][15]
Neural Stem Cell Differentiation Human Neural Stem Cells 9-cis Retinoic Acid 8 nM - 1000 nM [16]
Inhibition of Cell Proliferation A549 Lung Cancer Cells Liposomal 9-cis Retinoic Acid 1 µM [9]

| Improving Liver Organoid Function | iPSC-derived Liver Organoids | 9-cis Retinoic Acid | Not Specified |[17] |

Table 3: Liposome Formulation and Efficiency

Liposome Components Drug Entrapment Efficiency Particle Size Reference
Soybean Phospholipid, Cholesterol Retinoic Acid 79.81 ± 9.63% 137.9 ± 16.1 nm [8]
DSPC, Cholesterol 9-cis Retinoic Acid Not Specified Not Specified [9]

| Soybean Phosphatidylcholine | Retinol | 98.14 ± 0.93% | Not Specified |[7] |

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Precaution: Perform all steps in a dark room or under yellow light to prevent photodegradation.

  • Weigh the desired amount of crystalline this compound in a sterile, amber-colored microcentrifuge tube.

  • Add an appropriate volume of high-purity, anhydrous ethanol (or DMSO) that has been purged with a stream of nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

  • Vortex the tube until the this compound is completely dissolved.

  • Overlay the stock solution with nitrogen or argon gas before sealing the tube tightly.

  • Store the stock solution at -80°C.

Protocol 2: Delivery of this compound using Bovine Serum Albumin (BSA)

  • Objective: To stabilize this compound in serum-free medium and enhance its delivery.

  • Prepare a stock solution of this compound in ethanol as described in Protocol 1.

  • Prepare a stock solution of fatty-acid-free BSA (e.g., 60 mg/mL) in your basal cell culture medium.

  • Warm the desired volume of cell culture medium to 37°C.

  • First, add the required volume of the BSA stock solution to the warmed medium to achieve the final desired concentration (e.g., 6 mg/mL).[4][5] Mix gently.

  • While gently swirling the medium-BSA mixture, slowly add the required volume of the this compound stock solution to achieve the final working concentration.

  • Use the final medium immediately for your cell culture experiment.

Protocol 3: Liposome-Mediated Delivery of Retinoids (General Method)

  • Objective: To encapsulate this compound in liposomes for enhanced stability and cellular uptake. This protocol is based on a thin-film hydration method.[8][9]

  • In a round-bottom flask, dissolve this compound, a phospholipid (e.g., DSPC or soybean phosphatidylcholine), and cholesterol in a suitable organic solvent like chloroform or dehydrated alcohol.[8][9]

  • Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and vortexing or sonicating the mixture. This will cause the lipids to self-assemble into multilamellar vesicles, encapsulating the this compound.

  • To obtain smaller, unilamellar vesicles, the liposome suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by dialysis or ultracentrifugation.

  • Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter before adding it to the cell culture.

Visualizations

Caption: Experimental workflow for delivering this compound to in vitro cell cultures.

Caption: Simplified signaling pathway of this compound metabolism and action.

Troubleshooting_Logic Start Problem: Inefficient this compound Effect Q_Sol Is there visible precipitation? Start->Q_Sol S_Sol Improve Solubilization: - Use proper solvent (EtOH/DMSO) - Dilute stock slowly into medium - Use BSA as a carrier Q_Sol->S_Sol Yes Q_Stab Is the experiment long-term (>24h)? Q_Sol->Q_Stab No S_Sol->Q_Stab S_Stab Enhance Stability: - Protect from light - Refresh medium daily - Use BSA or liposomes Q_Stab->S_Stab Yes Q_Uptake Are results still suboptimal? Q_Stab->Q_Uptake No S_Stab->Q_Uptake S_Uptake Boost Cellular Uptake: - Use liposomal formulation - Consider nanoparticle carriers Q_Uptake->S_Uptake Yes End Re-evaluate Experiment Q_Uptake->End No S_Uptake->End

Caption: Troubleshooting flowchart for this compound in vitro experiments.

References

Technical Support Center: Quantifying Low Levels of 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low levels of 9-cis Retinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this light-sensitive retinoid.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Degradation during sample handling: this compound is highly susceptible to degradation from light and heat.[1][2][3]- Work under yellow or red light to prevent photoisomerization.[1] - Keep samples on ice or at 4°C throughout the extraction process. - Minimize sample exposure to air by working quickly and using sealed vials. - Consider adding antioxidants like BHT or BHA to the extraction solvent.[3]
Inefficient extraction: The extraction protocol may not be optimized for your sample matrix.- Ensure the pH of the sample is acidified to pH 3-4 before extraction with an organic solvent.[1] - Perform multiple extractions (at least two) with a suitable organic solvent such as hexane, ethyl acetate, or a mixture of chloroform and methanol.[1][4] - Ensure complete evaporation of the organic solvent under a stream of nitrogen or argon before reconstitution.[1]
Isomerization to other forms: this compound can isomerize to all-trans-Retinol or 13-cis-Retinol, especially when exposed to light, heat, or certain solvents.[2][5][6][7][8]- Use amber vials or wrap tubes in aluminum foil to protect from light.[9] - Avoid high temperatures during sample preparation and analysis. - Prepare fresh standard solutions and store them at -80°C.[10]
Poor Chromatographic Peak Shape (Tailing or Fronting) Inappropriate column chemistry: The HPLC column may not be suitable for retinoid separation.- Use a C18 reversed-phase column for good separation of retinoid isomers.[1][11] A non-porous silica C18 column can also provide baseline separation.[12]
Mobile phase issues: The mobile phase composition may not be optimal.- For HPLC-UV, a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is often effective.[11][13] - For LC-MS/MS, ensure the mobile phase is compatible with the ionization source (e.g., use formic acid instead of phosphoric acid).[13]
Inconsistent or Non-Reproducible Results Variability in sample preparation: Minor differences in extraction times, temperatures, or light exposure can lead to significant variability.- Standardize every step of the sample preparation protocol. - Use an internal standard, such as a deuterated version of a retinoid isomer (e.g., 13-cis-RA-d5), added at the beginning of the extraction to correct for losses and variability.[10]
Instrument instability: Fluctuations in the HPLC/LC-MS system can affect results.- Allow the instrument to equilibrate fully before running samples. - Run system suitability tests and quality control samples throughout the analytical run.
Co-elution with Interfering Peaks Complex sample matrix: Biological samples contain numerous compounds that can interfere with the analysis.- Optimize the chromatographic gradient to improve the separation of this compound from other matrix components. - Employ a more selective detection method like tandem mass spectrometry (MS/MS) which can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns.[14][15]
Isomeric interference: Other retinol isomers may have similar retention times.- Use a high-resolution HPLC column and a shallow gradient to achieve baseline separation of all-trans, 9-cis, and 13-cis isomers.[12][16]

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low levels of this compound so challenging?

A1: The primary challenges in quantifying low levels of this compound are its low endogenous concentrations in biological tissues, its inherent instability, and its susceptibility to isomerization.[1][2] It can easily convert to other isomers like all-trans-Retinol and 13-cis-Retinol when exposed to light, heat, or certain chemical conditions, leading to inaccurate measurements.[2][5][6][7][8]

Q2: What is the best analytical method for quantifying this compound?

A2: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly used.[1][14] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with low concentrations and complex biological matrices.[12][15]

Q3: How can I prevent the isomerization of this compound during my experiment?

A3: To minimize isomerization, all procedures should be carried out under yellow or red light.[1] Samples should be kept on ice, and exposure to high temperatures should be avoided. Using amber-colored vials and light-protected centrifuge tubes is also essential.[9] The choice of solvents can also influence stability; it is advisable to prepare solutions fresh and store them at very low temperatures (e.g., -80°C).[10]

Q4: What type of HPLC column is recommended for separating this compound from its isomers?

A4: A reversed-phase C18 column is the most common and effective choice for separating retinoid isomers.[1][11] The specific particle size and column dimensions can be optimized based on whether you are using conventional HPLC or ultra-high-performance liquid chromatography (UHPLC).

Q5: What are typical limits of detection (LOD) and quantification (LOQ) for this compound?

A5: LOD and LOQ can vary significantly depending on the analytical method and the sample matrix. For HPLC-UV methods, the LOD for retinol isomers can be in the low picomole range (around 0.2-0.7 pmol).[11] Highly sensitive LC-MS/MS methods can achieve even lower detection limits, which is often necessary for quantifying the very low endogenous levels of this compound. For instance, a sensitive LC-MS/MS method for retinoic acid isomers had a limit of quantitation of 702 fmol on-column.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation (Under yellow/red light):

    • Thaw frozen plasma or serum samples on ice.

    • To 500 µL of plasma, add an internal standard (e.g., a deuterated retinoid).

  • Protein Precipitation and Extraction:

    • Add 1 mL of acetonitrile to the sample to precipitate proteins.[10]

    • Vortex the sample for 30 seconds.

    • Acidify the sample to pH 3-4 with an acid like 4 N HCl.[1][10]

    • Add 5 mL of hexane and vortex for 1 minute to extract the retinoids.[10]

    • Centrifuge at 1,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Repeat the hexane extraction on the remaining aqueous layer and combine the organic fractions.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or argon.[1]

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis.

    • Vortex briefly and transfer to an amber HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis of this compound
  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm).[11]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11]

    • Flow Rate: 1 mL/min.[11]

    • Injection Volume: 100 µL.[11]

    • Detection Wavelength: 325 nm for retinol isomers.[11]

  • Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Identify the this compound peak based on the retention time of a pure standard.

    • Quantify the peak area and calculate the concentration relative to a standard curve.

Quantitative Data Summary

Parameter HPLC-UV Method LC-MS/MS Method Reference
Limit of Detection (LOD) ~0.2 - 4.5 pmol (for various retinol isomers)Can be significantly lower, in the fmol range.[11][12]
Limit of Quantification (LOQ) ~0.4 - 5 pmol (for various retinol isomers)702 fmol (for all-trans RA)[11][12]
Linear Range Spans over 3 orders of magnitude (e.g., 4-1000 pmol for 9cROL)Spans over 3 orders of magnitude.[11][12]
Intra-assay Coefficient of Variation (CV) 5.9% to 10.0%< 15%[11][15]
Inter-assay Coefficient of Variation (CV) 5.9% to 11.0%< 15%[11][15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Under Red/Yellow Light) cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is Spike extract Liquid-Liquid Extraction (e.g., Hexane) add_is->extract Extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry Dry Down reconstitute Reconstitute in Mobile Phase dry->reconstitute Dissolve hplc HPLC Separation (C18 Column) reconstitute->hplc Inject detection Detection (UV or MS/MS) hplc->detection Elute integrate Peak Integration detection->integrate Signal quantify Quantification (Standard Curve) integrate->quantify Peak Area retinoid_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol This compound CRABP Binding Proteins (e.g., CRABP) Retinol->CRABP Binds RXR Retinoid X Receptor (RXR) CRABP->RXR Translocates to Nucleus Dimer RXR-RAR Heterodimer RXR->Dimer RAR Retinoic Acid Receptor (RAR) RAR->Dimer RARE Retinoic Acid Response Element (RARE) on DNA Dimer->RARE Binds Transcription Gene Transcription RARE->Transcription Regulates

References

Technical Support Center: 9-cis Retinol Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of 9-cis Retinol antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in validating the specificity of a new lot of this compound antibody?

A1: The initial and most critical step is to perform a titration experiment using a relevant application, such as ELISA or Western Blot, to determine the optimal antibody concentration. This is followed by testing the antibody against a panel of closely related retinoid isomers to assess cross-reactivity. A quick check of the antibody immunogen's percentage homology against other similar proteins using a tool like NCBI-BLAST can also provide an early indication of potential cross-reactivity.[1][2]

Q2: My negative control is showing a high background signal in my experiments. What could be the cause?

A2: High background in negative controls can be attributed to several factors:

  • Non-specific binding: The antibody may be binding to other proteins or components in your sample matrix. Ensure you are using an appropriate blocking buffer (e.g., 5% w/v BSA in TBST for Western Blotting) and have optimized incubation times.[3]

  • Cross-reactivity: The antibody might be cross-reacting with other structurally similar molecules present in the sample.[1] Performing a cross-reactivity panel is essential.

  • Concentration issues: The antibody concentration may be too high. Refer to your titration experiment to ensure you are using the optimal dilution.

  • Insufficient washing: Inadequate washing steps can leave unbound antibody, leading to a higher background. Increase the number and duration of wash steps.

Q3: How can I confirm that my this compound antibody is binding to this compound and not another retinoid isomer?

A3: To confirm specificity, you should perform a competitive ELISA. In this assay, you pre-incubate the antibody with an excess of free this compound before adding it to a plate coated with a this compound conjugate. If the antibody is specific, the free this compound will block the antibody from binding to the coated plate, resulting in a significantly reduced signal. You should also perform this experiment with other retinoid isomers like all-trans Retinol and 13-cis Retinol. A specific antibody will show a significant signal reduction only when pre-incubated with this compound.

Q4: What does a single band at the expected molecular weight in a Western Blot signify for a this compound antibody?

A4: For antibodies targeting small molecules like this compound, Western Blotting is typically used to detect a protein to which the small molecule is conjugated. A single band at the expected molecular weight of the conjugate is a strong indicator of the antibody's specificity for the target conjugate.[4] However, it does not rule out cross-reactivity with other small molecules. Therefore, Western Blotting should be used in conjunction with other methods like competitive ELISA for comprehensive validation.

Troubleshooting Guides

High Background in ELISA
Potential Cause Troubleshooting Step
Antibody concentration too highPerform a titration experiment to determine the optimal antibody dilution.
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers).
Inadequate washingIncrease the number of wash cycles and the volume of wash buffer. Ensure vigorous washing.
Non-specific bindingAdd a detergent like Tween-20 to the wash and antibody dilution buffers (typically 0.05-0.1%).
Cross-reactivityTest the antibody against a panel of related retinoid isomers.
No Signal or Weak Signal in Western Blot
Potential Cause Troubleshooting Step
Low antibody concentrationDecrease the antibody dilution (i.e., use a higher concentration).
Inefficient protein transferVerify transfer efficiency using a Ponceau S stain on the membrane.
Insufficient antigenIncrease the amount of conjugated protein loaded onto the gel.
Antibody not suitable for WBNot all antibodies work in every application. Check the antibody datasheet or contact the manufacturer.
Incorrect secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species and is used at the correct dilution.

Experimental Protocols

Competitive ELISA for Specificity Testing

This protocol is designed to assess the specificity of the this compound antibody by measuring its ability to be blocked by free this compound and other retinoid isomers.

Methodology:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitors: this compound, all-trans Retinol, and 13-cis Retinol.

    • In a separate plate or tubes, pre-incubate a fixed, optimal concentration of the this compound antibody with each competitor dilution for 1 hour at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Expected Results:

A highly specific this compound antibody will show a dose-dependent decrease in signal with increasing concentrations of free this compound. Minimal to no decrease in signal should be observed with other retinoid isomers.

Quantitative Data Summary:

CompetitorIC50 (nM)
This compound15
all-trans Retinol> 10,000
13-cis Retinol> 10,000

IC50: The concentration of competitor that inhibits 50% of the antibody binding.

Western Blotting for Conjugate Detection

This protocol outlines the procedure for detecting a this compound-protein conjugate using the this compound antibody.

Methodology:

  • Sample Preparation: Prepare lysates of cells or tissues containing the this compound-protein conjugate. A general protocol involves lysing cells in 1X SDS sample buffer.[3]

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle shaking.[3]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) reagent to detect the HRP signal. Expose the membrane to X-ray film or use a digital imaging system.

Immunohistochemistry (IHC) for Tissue Staining

This protocol is for the localization of this compound in formalin-fixed, paraffin-embedded tissue sections.

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the this compound antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Detection: Use a streptavidin-HRP complex followed by a chromogen substrate like DAB to visualize the antibody binding.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_wb Western Blot Workflow cluster_ihc IHC Workflow elisa1 Coat Plate with This compound-BSA elisa2 Block elisa1->elisa2 elisa4 Add Antibody Mix to Plate elisa2->elisa4 elisa3 Pre-incubate Antibody with Competitors elisa3->elisa4 elisa5 Add Secondary Ab elisa4->elisa5 elisa6 Add Substrate elisa5->elisa6 elisa7 Read Absorbance elisa6->elisa7 wb1 SDS-PAGE wb2 Transfer to Membrane wb1->wb2 wb3 Block wb2->wb3 wb4 Primary Antibody Incubation wb3->wb4 wb5 Secondary Antibody Incubation wb4->wb5 wb6 Detection wb5->wb6 ihc1 Deparaffinize & Rehydrate ihc2 Antigen Retrieval ihc1->ihc2 ihc3 Block ihc2->ihc3 ihc4 Primary Antibody Incubation ihc3->ihc4 ihc5 Secondary Antibody Incubation ihc4->ihc5 ihc6 Detection ihc5->ihc6 ihc7 Counterstain ihc6->ihc7

Caption: Experimental workflows for antibody validation.

signaling_pathway This compound This compound RXR RXR This compound->RXR RXR/RAR Heterodimer RXR/RAR Heterodimer RXR->RXR/RAR Heterodimer binds RAR RAR RAR->RXR/RAR Heterodimer RARE RARE RXR/RAR Heterodimer->RARE binds to Gene Transcription Gene Transcription RARE->Gene Transcription regulates

References

long-term stability of 9-cis Retinol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 9-cis Retinol in Dimethyl Sulfoxide (DMSO). Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A: To ensure maximum stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).[1][2]

  • Light: Protect from light at all times by using amber or foil-wrapped vials. Retinoids are highly photosensitive.[3][4][5]

  • Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1][4][5][6]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]

  • Solvent Quality: Use fresh, anhydrous (moisture-free) DMSO, as moisture can reduce solubility and stability.[2]

Q2: How long can I store this compound in DMSO?

A: The stability of retinoids in DMSO varies depending on the specific molecule and storage conditions. While direct long-term stability data for this compound is not extensively published, data from closely related retinoids provide a strong guideline. For instance, 9-cis-Retinal in DMSO is stable for up to 6 months at -80°C or 1 month at -20°C when protected from light and stored under nitrogen.[1] Stock solutions of 9-cis-Retinoic Acid in DMSO may be stored for up to one year at -80°C.[2][7] However, some studies show that other retinoids, like all-trans-retinoic acid, can degrade in DMSO in as little as three weeks, making it crucial to prepare solutions fresh for sensitive applications.[4] It is best practice to verify the stability for your specific application.[3]

Q3: What are the main factors that cause the degradation of this compound?

A: this compound, like other retinoids, is susceptible to degradation from several factors:

  • Oxidation: The conjugated double bond system in the polyene chain is prone to oxidation by atmospheric oxygen.[4][8]

  • Light: Exposure to light, particularly UV light, can cause rapid isomerization (e.g., conversion to other cis/trans isomers) and degradation.[5][8]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation and isomerization.[8][9]

  • Acids: Acidic conditions can lead to dehydration and degradation.[8]

  • Solvent: The choice and quality of the solvent are critical. While DMSO is a common solvent, retinoids are generally more stable in ethanol or methanol compared to DMSO over extended periods.[4]

Q4: My this compound solution precipitated after dilution in an aqueous cell culture medium. What should I do?

A: This is a common issue as retinoids have low solubility in aqueous media.[3][6] Here are some suggestions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to prevent cell toxicity and solubility issues.[3]

  • Dilution Method: Add the DMSO stock solution to the culture medium drop-wise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that lead to precipitation.

  • Pre-warming: Gently pre-warming the cell culture medium to 37°C may help improve solubility.[10]

  • Immediate Use: Use the diluted solution immediately after preparation, as retinoids are less stable in aqueous solutions.[6] Storing aqueous solutions is not recommended for more than one day.[6]

Q5: How does this compound exert its biological effects?

A: this compound is a precursor to 9-cis-retinoic acid (9-cis-RA), which is an active metabolite of Vitamin A.[2] 9-cis-RA functions as a signaling molecule by binding to and activating two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[11] Upon activation, these receptors form heterodimers (RAR-RXR) or homodimers (RXR-RXR), bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and regulate their transcription.[12] This process controls a wide range of cellular functions, including cell growth, differentiation, and apoptosis.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed in Experiments

Your experimental results lack consistency or fail to show the expected biological effect of this compound. This could be due to compound degradation. Follow this logical guide to troubleshoot the problem.

G A Start: Inconsistent Results B Was the DMSO stock solution fresh (<1 month)? A->B C Was the stock stored at -80°C, protected from light, under inert gas? B->C Yes G Action: Prepare a fresh stock solution from solid compound. B->G No D Were aliquots used to avoid freeze-thaw cycles? C->D Yes H Action: Strictly follow recommended storage protocols. C->H No E Was the final dilution in aqueous media used immediately? D->E Yes I Action: Prepare single-use aliquots for future experiments. D->I No F Potential Issue: Compound Degradation E->F Yes J Action: Always prepare final dilutions immediately before use. E->J No K If issues persist, consider compound purity check via HPLC. F->K G->K H->K I->K J->K

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Visible Color Change or Precipitation in DMSO Stock Solution

You observe that your this compound stock solution, which should be a clear, pale-yellow solution, has changed color (e.g., darkened) or contains visible precipitate after storage.

  • Cause: Color change often indicates oxidation or degradation. Precipitation can occur due to compound degradation, solvent evaporation leading to supersaturation, or absorption of atmospheric water into the DMSO.

  • Solution: Discard the stock solution immediately. Do not attempt to re-solubilize and use it, as the concentration of the active compound is unknown and degradation products may have confounding biological effects. Prepare a fresh stock solution from the solid compound, ensuring strict adherence to proper storage and handling protocols.

Data Summary

The following table summarizes recommended storage conditions and stability information for retinoids in DMSO, based on data for 9-cis-Retinal and 9-cis-Retinoic Acid. These serve as a strong proxy for this compound.

CompoundSolventConcentrationStorage Temp.DurationStability NotesCitation
9-cis-RetinalDMSOStock Solution-80°C6 monthsMust be protected from light and stored under nitrogen.[1]
9-cis-RetinalDMSOStock Solution-20°C1 monthMust be protected from light and stored under nitrogen.[1]
9-cis-Retinoic AcidDMSOStock Solution-80°C1 yearAliquot to avoid freeze-thaw cycles.[2][7]
9-cis-Retinoic AcidDMSOStock Solution-20°CGeneral GuidePrepare fresh. Test for specific application.[3]
all-trans-Retinoic AcidDMSOStock Solution-80°C~3 weeksDegrades over 3 weeks. Recommended to prepare fresh.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stable stock solution of this compound.

G cluster_0 Preparation Workflow A 1. Equilibrate This compound (solid) and anhydrous DMSO to room temperature. B 2. Weigh solid This compound in a light-protected vial (amber or foil-wrapped). A->B C 3. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. B->C D 4. Vortex or sonicate at room temperature until fully dissolved. C->D E 5. Purge vial with inert gas (e.g., Argon) before capping tightly. D->E F 6. Create single-use aliquots in amber vials. E->F G 7. Store aliquots at -80°C, protected from light. F->G

Caption: Workflow for preparing this compound stock solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to quantify the stability of this compound in DMSO over time.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 100 µM in the mobile phase (e.g., Methanol:Water). This is your T=0 reference sample.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C in the dark, room temperature exposed to light, etc.).

  • Time Point Analysis: At scheduled intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from storage. Prepare a 100 µM sample in the mobile phase as done for the T=0 sample.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.[13]

    • Use an isocratic mobile phase, such as Methanol and 1% Ammonium Acetate (88:12 v/v).[8]

    • Set the flow rate to approximately 1.0 mL/min.[13]

    • Detect the retinoids using a UV detector at a wavelength of approximately 325-373 nm.[6][8][13]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the T=0 sample.

    • Calculate the peak area for this compound at each time point.

    • Determine the percentage of this compound remaining relative to the T=0 sample. The appearance of new peaks may indicate degradation products or isomers.

Signaling Pathway

The biological activity of this compound is mediated through its conversion to 9-cis-retinoic acid, which activates nuclear receptors to modulate gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound 9-cis Retinoic Acid 9-cis Retinoic Acid This compound->9-cis Retinoic Acid Oxidation by RDH/ADH enzymes RAR RAR 9-cis Retinoic Acid->RAR RXR RXR 9-cis Retinoic Acid->RXR RDH/ADH RDH/ADH RAR-RXR Heterodimer RAR-RXR Heterodimer RAR->RAR-RXR Heterodimer RXR->RAR-RXR Heterodimer RARE RARE (DNA Response Element) RAR-RXR Heterodimer->RARE Binds to DNA Gene Transcription Gene Transcription RARE->Gene Transcription Regulates

Caption: Simplified 9-cis Retinoic Acid signaling pathway.

References

Technical Support Center: Optimizing 9-cis-Retinol Extraction from Lipid-Rich Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of 9-cis-retinol from lipid-rich tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of 9-cis-retinol from tissues with high lipid content, such as adipose, liver, and pancreas.

Issue: Low Recovery of 9-cis-Retinol

Q1: I am experiencing low yields of 9-cis-retinol from my lipid-rich tissue samples. What are the potential causes and how can I improve my recovery?

A1: Low recovery of 9-cis-retinol is a common challenge, often stemming from several factors throughout the extraction process. Here are the primary areas to troubleshoot:

  • Incomplete Saponification: 9-cis-retinol in lipid-rich tissues is often esterified to fatty acids. Saponification (alkaline hydrolysis) is crucial to cleave these esters and liberate free retinol.[1][2] Incomplete saponification will result in the retinoids remaining in the lipid fraction and being discarded.

    • Optimization: Ensure your saponification conditions are robust enough for your specific tissue type. For whole fish, for instance, heating samples to 80°C for 43 minutes has been shown to be effective.[3] The choice of base, either potassium hydroxide (KOH) or sodium hydroxide (NaOH), can also influence the yield.[1]

  • Suboptimal Solvent Extraction: The choice of extraction solvent is critical for efficiently partitioning the liberated 9-cis-retinol from the aqueous/lipid mixture.

    • Optimization: Hexane is a commonly used and effective solvent for retinoid extraction.[2] For high-fat samples, multiple extractions may be necessary to ensure complete partitioning of retinol into the organic phase.[4] A mixture of hexane and tert-methyl butyl ether (1:1 v/v) has also been used effectively.[1]

  • Degradation of 9-cis-Retinol: Retinoids are highly susceptible to degradation from light, heat, and oxidation.[5][6]

    • Optimization: All procedures should be carried out under yellow or red light to prevent photoisomerization.[5][6] Avoid high temperatures during solvent evaporation; temperatures should be kept below 40°C.[4] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents is highly recommended to minimize oxidation.[2][6]

  • Improper Sample Handling and Storage: Retinoids can degrade even when stored at -80°C.[5]

    • Optimization: Handle samples quickly and keep them frozen on ice whenever possible.[5] Use glass containers for all solutions and extractions to prevent adsorption of the lipophilic retinoids to plastic surfaces.[5]

Issue: Isomerization of Retinoids During Extraction

Q2: My chromatograms show unexpected peaks, suggesting that my 9-cis-retinol has isomerized to other forms like all-trans-retinol. How can I prevent this?

A2: Isomerization is a significant concern as it can lead to inaccurate quantification of the specific 9-cis isomer. The primary culprits are exposure to light and heat.

  • Light Protection: As mentioned, strict protection from white light is paramount. Perform all steps, from tissue homogenization to HPLC analysis, under yellow or red light conditions.[5][6]

  • Temperature Control: Saponification at elevated temperatures can cause isomerization.[5] While heating is necessary for efficient hydrolysis, it's a trade-off. Optimize the temperature and duration to be sufficient for saponification without causing excessive isomerization. For example, saponification at 70°C for 25 minutes has been used, but for some matrices, this may need adjustment.[3]

  • Chemical Stability: The chemical environment can also influence stability. Ensure solvents are of high purity and free of peroxides, which can promote oxidation and degradation.

Issue: Poor Chromatographic Separation of Retinoid Isomers

Q3: I am having difficulty resolving 9-cis-retinol from other isomers like 13-cis-retinol and all-trans-retinol in my HPLC analysis. What can I do to improve separation?

A3: Achieving baseline separation of retinoid isomers is essential for accurate quantification. Several HPLC parameters can be optimized:

  • Column Selection: Both normal-phase and reversed-phase HPLC can be used.

    • A silica gel absorption column (normal-phase) with a gradient of n-hexane, 2-propanol, and glacial acetic acid has been shown to separate multiple retinoid isomers, including 9-cis-retinol.[7][8]

    • A C18 reversed-phase column is also commonly used.[9]

  • Mobile Phase Composition: The composition of the mobile phase is critical for resolution.

    • For reversed-phase HPLC, an isocratic mobile phase of 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used to separate retinol isomers in under 14 minutes.[9]

    • For normal-phase HPLC, a mobile phase of 0.4% 2-propanol in hexane has been utilized.[10]

  • Gradient vs. Isocratic Elution: Gradient elution can provide better separation for a wider range of retinoids but requires column re-equilibration time.[9] Isocratic methods are simpler and faster if they provide adequate resolution for your specific isomers of interest.[9]

Frequently Asked Questions (FAQs)

Q1: Why is saponification necessary for extracting retinoids from lipid-rich tissues?

A1: In biological tissues, particularly those rich in lipids, retinol and its isomers are often stored as retinyl esters, where they are attached to fatty acids. Saponification is an alkaline hydrolysis process that breaks this ester bond, releasing the free retinol.[1][2] This step is crucial because the extraction and subsequent chromatographic analysis are typically performed on the free alcohol form of the retinoid. Without effective saponification, the majority of the 9-cis-retinol would remain in its esterified form and would not be correctly quantified.

Q2: What is the role of an internal standard in 9-cis-retinol analysis?

A2: An internal standard is a known amount of a compound, structurally similar to the analyte (9-cis-retinol), that is added to the sample at the beginning of the extraction process. Its purpose is to account for any loss of the analyte during sample preparation and analysis.[6] By comparing the final amount of the internal standard to the amount initially added, a recovery percentage can be calculated and used to correct the final quantified amount of 9-cis-retinol. Retinyl acetate is a commonly used internal standard for retinol analysis.[5][6]

Q3: Can I use mass spectrometry for the detection of 9-cis-retinol?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of retinoids, including 9-cis-retinol.[11][12][13] It offers advantages over UV detection, particularly for complex biological matrices where co-eluting compounds can interfere with UV-based quantification.[13] LC-MS/MS can provide lower limits of detection and greater confidence in peak identification.

Q4: How is 9-cis-retinol related to 9-cis-retinoic acid?

A4: 9-cis-retinol is the metabolic precursor to 9-cis-retinoic acid.[14] In vivo, 9-cis-retinol is oxidized to 9-cis-retinal, which is then further oxidized to form 9-cis-retinoic acid.[14] 9-cis-retinoic acid is a biologically active molecule that can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are important nuclear receptors involved in gene regulation.[11][12]

Data Presentation

Table 1: Comparison of Saponification Methods on Retinoid Recovery

ParameterMethod 1 (NaOH)Method 2 (KOH)Key FindingsReference
Base Catalyst Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)NaOH may yield higher vitamin E and phytosterol. KOH can produce higher yields of beta-carotene and squalene.[1]
Temperature 60°C80°CHigher temperatures can improve retinol release but risk degradation and isomerization. Optimal temperature depends on the tissue matrix.[1][3]
Time 20 minutes43 minutesLonger incubation times may be necessary for complete saponification in complex, lipid-rich samples.[1][3]

Table 2: Recovery Rates of Retinoids Using Optimized Extraction

AnalyteMatrixRecovery Rate (%)Coefficient of Variation (CV, %)Reference
Beta-carotene Serum99.7Within-day: 6.0, Between-day: 2.7[2]
Retinol Serum93.7Within-day: 7.1, Between-day: 6.4[2]
Retinyl Palmitate Serum98.3N/A[2]
Beta-carotene Liver107.1Within-day: 4.7, Between-day: 2.7[2]
Retinol Liver92.8Within-day: 5.1, Between-day: 2.7[2]
Retinyl Palmitate Liver98.8N/A[2]

Experimental Protocols

Protocol 1: Saponification and Extraction of 9-cis-Retinol from Adipose Tissue

This protocol is a generalized procedure based on common methodologies and should be optimized for your specific experimental conditions.

Materials:

  • Adipose tissue (~100-200 mg)

  • Ethanol (95%) containing 0.1% BHT

  • Potassium hydroxide (KOH) solution (e.g., 10.5 M)

  • Hexane (HPLC grade)

  • Internal standard solution (e.g., retinyl acetate in ethanol)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Glass homogenization tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator with a water bath (set to <40°C)

Procedure:

  • Homogenization:

    • Under yellow light, accurately weigh the frozen adipose tissue sample in a glass homogenization tube.

    • Add a known amount of internal standard.

    • Add 2 mL of ethanol containing 0.1% BHT.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Saponification:

    • Add 0.2 mL of KOH solution to the homogenate.

    • Vortex thoroughly and incubate in a shaking water bath at 70°C for 30 minutes.[3] (Note: Temperature and time may require optimization).

  • Extraction:

    • Cool the sample tube on ice.

    • Add 2 mL of deionized water and 2 mL of hexane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the phases.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the upper hexane layer into a clean glass tube.

    • Repeat the hexane extraction on the lower aqueous layer two more times, pooling all hexane extracts.

  • Drying and Reconstitution:

    • Add a small amount of anhydrous sodium sulfate to the pooled hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen in a water bath set to no higher than 40°C.[4]

    • Immediately reconstitute the dried residue in a known, small volume of HPLC mobile phase (e.g., 100-200 µL) for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Lipid-Rich Tissue homogenize Homogenization (Ethanol + BHT + Internal Std) tissue->homogenize saponify Saponification (KOH, 70°C) homogenize->saponify extract Liquid-Liquid Extraction (Hexane) saponify->extract separate Phase Separation (Centrifugation) extract->separate dry Evaporation (Nitrogen, <40°C) separate->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute hplc HPLC-UV/MS Analysis reconstitute->hplc

Caption: Workflow for 9-cis-Retinol Extraction.

signaling_pathway cluster_biosynthesis Biosynthesis Pathway cluster_action Cellular Action retinyl_esters 9-cis-Retinyl Esters (Storage Form) retinol 9-cis-Retinol retinyl_esters->retinol Hydrolysis (Saponification) retinal 9-cis-Retinal retinol->retinal Oxidation retinoic_acid 9-cis-Retinoic Acid (Active Form) retinal->retinoic_acid Oxidation rxr RXR retinoic_acid->rxr retinoic_acid->rxr rar RAR retinoic_acid->rar gene Gene Regulation rxr->gene rar->gene

Caption: Biosynthesis and Action of 9-cis-Retinoic Acid.

References

Validation & Comparative

A Comparative Analysis of 9-cis Retinol and all-trans-Retinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and physiological distinctions between 9-cis Retinol and all-trans-Retinol, supported by experimental data and methodological insights.

This guide provides a comprehensive comparison of this compound and all-trans-Retinol, two key isomers of vitamin A. Understanding their distinct biochemical properties, signaling pathways, and physiological effects is crucial for researchers, scientists, and professionals involved in drug development. This document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a clear understanding of their comparative biology.

Core Biochemical and Functional Differences

All-trans-retinol is the most common and stable isomer of retinol, serving as the primary transport and storage form of vitamin A in the body.[1][2] Its biological activity is primarily mediated through its conversion to all-trans-retinoic acid (atRA), which regulates gene expression by activating nuclear retinoic acid receptors (RARs).[3][4] In contrast, 9-cis-retinol can be oxidized to 9-cis-retinoic acid (9cRA), a unique retinoid that can bind to and activate both RARs and retinoid X receptors (RXRs).[4][5][6] This ability to engage RXRs, which form heterodimers with other nuclear receptors, gives 9-cis-retinoids a broader range of potential biological activities.[7]

While all-trans-retinol is essential for vision through its conversion to 11-cis-retinal, 9-cis-retinol can also support vision by forming the light-sensitive pigment isorhodopsin.[8][9][10]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of 9-cis and all-trans-retinoid isomers.

Table 1: Binding Affinities of Retinoic Acid Isomers to Nuclear Receptors
LigandReceptor SubtypeIC50 (nM)Notes
all-trans-Retinoic Acid (atRA)RARα, RARβ, RARγ~5Exhibits similar high affinity for all three RAR subtypes.[11]
9-cis-Retinoic Acid (9cRA)RARα31Competes for [3H]t-RA binding.[11]
9-cis-Retinoic Acid (9cRA)RARβ8Shows higher affinity for RARβ compared to other RARs.[11]
9-cis-Retinoic Acid (9cRA)RARγ60Exhibits lower affinity for RARγ.[11]
9-cis-Retinoic Acid (9cRA)RXRαHigh AffinityDirectly binds and activates RXRα.[5]
all-trans-Retinoic Acid (atRA)RXRαLittle to no bindingDoes not directly bind to RXRα with high affinity.[5]
Table 2: Binding Affinities of Retinol Isomers to Cellular Retinol-Binding Proteins (CRBPs)
LigandBinding ProteinDissociation Constant (Kd) in nMNotes
all-trans-RetinolCRBPI~3-fold greater affinity than for CRBPIIData from fluorimetric determinations.[12]
9-cis-RetinolCRBPI11
9-cis-RetinolCRBPII68CRBPII shows decreasing affinity: all-trans-retinol > 13-cis-retinol > 9-cis-retinol.[12]

Signaling Pathways

The differential receptor activation by the retinoic acid metabolites of all-trans-Retinol and 9-cis-Retinol leads to distinct downstream signaling cascades and gene regulation.

Retinoid_Signaling_Pathways cluster_all_trans All-trans-Retinol Pathway cluster_9_cis 9-cis-Retinol Pathway at_Retinol All-trans-Retinol at_Retinal All-trans-Retinal at_Retinol->at_Retinal Oxidation nc_Retinol 9-cis-Retinol at_Retinol->nc_Retinol Isomerization at_RA All-trans-Retinoic Acid (atRA) at_Retinal->at_RA Oxidation RAR RAR at_RA->RAR RXR_at RXR RAR->RXR_at at_Gene Target Gene Expression (e.g., RARβ, CRABP II) RAR->at_Gene Heterodimerization & DNA Binding RXR_at->at_Gene Heterodimerization & DNA Binding nc_Retinal 9-cis-Retinal nc_Retinol->nc_Retinal 9-cis RDH nc_RA 9-cis-Retinoic Acid (9cRA) nc_Retinal->nc_RA Oxidation RAR_nc RAR nc_RA->RAR_nc RXR RXR nc_RA->RXR nc_Gene_RAR Target Gene Expression (RAR-mediated) RAR_nc->nc_Gene_RAR Heterodimerization & DNA Binding RXR->nc_Gene_RAR Heterodimerization & DNA Binding nc_Gene_RXR Target Gene Expression (RXR-mediated) RXR->nc_Gene_RXR Homodimerization & DNA Binding

Caption: Signaling pathways of all-trans-Retinol and 9-cis-Retinol.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of this compound and all-trans-Retinol. Below are outlines of key experimental protocols.

Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)

This protocol is used for the separation and quantification of retinol isomers and their metabolites in biological samples.

Methodology:

  • Sample Preparation: Homogenize tissue samples or serum in a suitable buffer. To account for extraction losses, add a known amount of an internal standard, such as retinyl acetate.[13] Protect samples from light and oxidation by adding an antioxidant like butylated hydroxytoluene (BHT).[14]

  • Extraction: Perform a liquid-liquid extraction using a solvent system like hexane.[15] Evaporate the organic phase to dryness under a stream of nitrogen or argon.[7]

  • Chromatographic Separation: Re-suspend the dried extract in the mobile phase and inject it into an HPLC system. A C18 reversed-phase column is commonly used for separating retinol, retinal, and retinyl esters.[16][17] An isocratic mobile phase, for instance, a mixture of methanol and a sodium acetate buffer, can be employed.[17] For resolving retinoic acid isomers, a normal-phase silica column with a mobile phase of n-hexane, 2-propanol, and acetic acid can be effective.[18]

  • Detection and Quantification: Use a UV detector set at a wavelength of 325 nm for retinol and 340-350 nm for retinoic acids.[13][17] Generate a standard curve with known concentrations of the retinoid standards to quantify the amounts in the samples.[13]

Nuclear Receptor Binding Assays

This protocol determines the binding affinity of retinoid isomers to RAR and RXR subtypes.

Methodology:

  • Receptor Preparation: Express and purify recombinant RAR and RXR proteins, for example, as bacterial fusion proteins.[19] Alternatively, use nuclear extracts from cells transiently transfected to express the receptor of interest.[11]

  • Competitive Binding Assay: Incubate a constant amount of radiolabeled ligand (e.g., [3H]all-trans-retinoic acid or [3H]9-cis-retinoic acid) with the prepared receptor protein in the presence of increasing concentrations of the unlabeled competitor (all-trans-retinoic acid or 9-cis-retinoic acid).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free ligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

  • Data Analysis: Measure the radioactivity of the bound fraction using liquid scintillation counting. Plot the percentage of bound radiolabel against the concentration of the unlabeled competitor to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

Gene Expression Analysis using RT-qPCR

This protocol measures the induction of target gene expression in response to treatment with different retinoid isomers.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line, such as human neuroblastoma SH-SY5Y cells, in appropriate media.[20] Treat the cells with varying concentrations of all-trans-retinoic acid or 9-cis-retinoic acid for a specified duration.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard method like TRIzol reagent or a commercial RNA isolation kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., RARβ, CRABP II, CYP26A1), and a fluorescent dye like SYBR Green.[20][21]

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in the treated samples relative to the untreated controls using the ΔΔCt method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative study of 9-cis and all-trans-Retinol.

Experimental_Workflow cluster_biochem cluster_functional start Hypothesis: Differential biological effects of 9-cis vs. all-trans-Retinol treatment In vitro (Cell Culture) or In vivo (Animal Model) Treatment with Retinol Isomers start->treatment biochemical Biochemical Analysis treatment->biochemical functional Functional Assays treatment->functional hplc HPLC Analysis: Quantify Retinoids and Metabolites biochemical->hplc binding Receptor Binding Assays: Determine Affinities for RAR/RXR biochemical->binding gene_exp Gene Expression Analysis (RT-qPCR): Measure Target Gene Induction functional->gene_exp phys_effect Physiological Assessment: (e.g., ERG for vision, Cell Differentiation Assays) functional->phys_effect data_analysis Data Analysis and Comparison hplc->data_analysis binding->data_analysis gene_exp->data_analysis phys_effect->data_analysis conclusion Conclusion: Elucidate distinct mechanisms and biological roles data_analysis->conclusion

Caption: A typical experimental workflow for comparing retinoid isomers.

Conclusion

The distinction between this compound and all-trans-Retinol lies not only in their isomeric structure but more significantly in their metabolic fates and downstream receptor interactions. While all-trans-Retinol acts as the primary precursor for the RAR-specific ligand atRA, 9-cis-Retinol gives rise to 9cRA, a pan-agonist for both RARs and RXRs. This fundamental difference in signaling capabilities underpins their distinct physiological roles and therapeutic potentials. For researchers and drug developers, a thorough understanding of these differences, supported by robust experimental data, is paramount for the targeted design and application of retinoid-based therapies.

References

A Comparative Analysis of 9-cis Retinol and 11-cis Retinol in Visual Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of 9-cis retinol and its canonical counterpart, 11-cis retinol, within the vertebrate visual cycle. It is intended for researchers, scientists, and professionals in drug development who are investigating vision restoration therapies and the molecular mechanisms of sight. This document synthesizes experimental data on the formation of visual pigments, their photochemical properties, and the resulting functional outcomes at the cellular level.

Introduction to the Visual Cycle

Vision is initiated when a photon strikes a chromophore, 11-cis-retinal, which is covalently bound to an opsin protein in photoreceptor cells. This event triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating a G-protein signaling cascade that results in a neural signal.[1] To maintain vision, the all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE) and Müller glial cells.[2][3] While 11-cis-retinal is the endogenous chromophore for rhodopsin (in rods) and cone opsins, the alternative isomer, 9-cis-retinal, can also bind to opsin to form a functional, light-sensitive pigment known as isorhodopsin.[4][5] This guide evaluates the efficacy of this compound as a substitute for 11-cis retinol in supporting vision.

Quantitative Comparison of Retinoid Isomers

The following tables summarize key quantitative differences in the biological activity of 9-cis and 11-cis retinoids based on published experimental data.

Table 1: Binding Affinities of Retinoid Isomers to Key Visual Cycle Proteins

LigandProteinDissociation Constant (Kd)Significance in Visual Cycle
11-cis-retinal OpsinForms stable covalent Schiff baseNatural chromophore for rhodopsin/cone opsins
9-cis-retinal OpsinForms stable covalent Schiff baseForms functional isorhodopsin pigment[5]
11-cis-retinal CRALBP< 20 nM[6]High affinity ensures efficient transport and delivery to opsin.
9-cis-retinal CRALBP~50-51 nM[6][7]Lower affinity compared to 11-cis-retinal, suggesting less efficient chaperoning.
11-cis-retinol CRALBP~50-53 nM[6][7]Efficient binding for transport and processing.

CRALBP: Cellular Retinaldehyde-Binding Protein

Table 2: Comparison of Rhodopsin and Isorhodopsin Properties

ParameterRhodopsin (from 11-cis-retinal)Isorhodopsin (from 9-cis-retinal)Implication for Visual Function
Regeneration Rate Second-order rate constant: ~1000 M⁻¹s⁻¹[8]Second-order rate constant: ~900 M⁻¹s⁻¹[8]Regeneration rates are comparable in isolated rod outer segments.
Regeneration Time Constant (Rods) ~400 seconds[9][10]Data not available, but functional recovery is observed.Slower regeneration in rods compared to cones is a hallmark of the canonical cycle.
Regeneration Time Constant (Cones) ~100 seconds[9][10]Functional recovery observed with this compound administration.[3]Cones regenerate faster and can utilize cis-retinol supplied by Müller cells.
Photoisomerization Quantum Yield (Φ) ~0.65[11]~0.25[12]Isorhodopsin is significantly less photosensitive, requiring more light to activate.
Fluorescence Quantum Yield ~1.2 x 10⁻⁵[13]~2.4 x 10⁻⁵[14]Isorhodopsin's slightly higher fluorescence indicates a less efficient isomerization process.
Absorption Maximum (λmax) ~498 nm (Bovine)[4]~485 nm (Bovine, slightly blue-shifted)[12]A minor shift in spectral sensitivity.

Signaling Pathways and Experimental Workflows

Visualizations of the key biological pathways and experimental procedures are provided below using the DOT language for clarity and reproducibility.

The Retinoid Visual Cycle

The canonical visual cycle relies on the enzymatic conversion of all-trans-retinol to 11-cis-retinal in the RPE. A secondary, cone-specific pathway involving Müller cells also produces 11-cis-retinol.[3] 9-cis-retinol, typically supplied exogenously, can be oxidized to 9-cis-retinal and enter the cycle, primarily in cones, to form isorhodopsin.

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Exogenous Exogenous Supply Photon Photon (hν) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Photon->Rhodopsin Isomerization Isorhodopsin Isorhodopsin (9-cis-retinal + Opsin) Photon->Isorhodopsin Isomerization at_Retinal all-trans-Retinal Rhodopsin->at_Retinal Isorhodopsin->at_Retinal Opsin Opsin Opsin->Rhodopsin Regeneration Opsin->Isorhodopsin Regeneration at_Retinal->Opsin Release at_Retinol all-trans-Retinol at_Retinal->at_Retinol RDH8 at_Retinol_RPE all-trans-Retinol at_Retinol->at_Retinol_RPE IRBP at_Ester all-trans-Retinyl Ester at_Retinol_RPE->at_Ester LRAT c11_Retinol 11-cis-Retinol at_Ester->c11_Retinol RPE65 c11_Retinal 11-cis-Retinal c11_Retinol->c11_Retinal RDH5 c11_Retinal->Opsin IRBP c9_Retinol 9-cis-Retinol c9_Retinal 9-cis-Retinal c9_Retinol->c9_Retinal Oxidation (in Cones) c9_Retinal->Opsin

Caption: The vertebrate visual cycle with 9-cis-retinoid entry.
Experimental Workflow for Comparison

To compare the efficacy of 9-cis and 11-cis retinoids, a typical experimental workflow involves administering the compounds to an animal model (often one with a disrupted visual cycle, like Rpe65 knockout mice) and then measuring functional and biochemical outcomes.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis AnimalModel Animal Model (e.g., Rpe65-/- mouse) DarkAdapt Dark Adaptation (e.g., 48 hours) AnimalModel->DarkAdapt Group1 Group 1: Vehicle Control DarkAdapt->Group1 Group2 Group 2: 9-cis-Retinoid DarkAdapt->Group2 Group3 Group 3: 11-cis-Retinoid DarkAdapt->Group3 ERG Electroretinography (ERG) - a-wave (photoreceptor) - b-wave (bipolar cell) Group1->ERG Functional Assay Spectro Spectrophotometry - Rhodopsin/Isorhodopsin levels Group1->Spectro Biochemical Assay HPLC HPLC Analysis - Retinoid isomer quantification Group1->HPLC Group2->ERG Group2->Spectro Group2->HPLC Group3->ERG Group3->Spectro Group3->HPLC

Caption: Workflow for comparing retinoid isomer efficacy.

Experimental Protocols

Rhodopsin/Isorhodopsin Regeneration Assay

This protocol is used to measure the rate of visual pigment regeneration in vitro using bleached rod outer segment (ROS) preparations.

Objective: To determine the second-order rate constant for the binding of 9-cis-retinal or 11-cis-retinal to opsin.

Methodology:

  • Preparation of ROS: Isolate bovine retinas under dim red light and prepare a suspension of rod outer segments (ROS) through sucrose gradient centrifugation.

  • Bleaching: Expose the ROS suspension to intense white light (e.g., >500 nm) for a set duration (e.g., 5-10 minutes) to bleach >95% of the rhodopsin to opsin and all-trans-retinal. The completion of bleaching can be monitored by the disappearance of the characteristic 500 nm absorbance peak.

  • Regeneration Reaction:

    • Transfer the bleached ROS suspension to a temperature-controlled cuvette in a UV-Visible spectrophotometer.

    • Add an excess of either 11-cis-retinal or 9-cis-retinal (e.g., final concentration of 10-20 µM) to initiate regeneration.

    • Immediately begin recording the absorbance spectrum, focusing on the change in absorbance at the λmax of the pigment (approx. 500 nm for rhodopsin, 485 nm for isorhodopsin).

  • Data Analysis:

    • Monitor the increase in absorbance over time until a plateau is reached.

    • The reaction follows pseudo-first-order kinetics due to the excess of retinal. Fit the absorbance data to a single exponential function to determine the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [retinal].[8]

Electroretinography (ERG) for Functional Assessment

ERG is a non-invasive electrophysiological test that measures the mass electrical response of the retina to a light stimulus. It is used to assess the functional recovery of photoreceptors and downstream neurons following retinoid administration.

Objective: To measure the recovery of rod and cone function in an animal model after treatment with 9-cis or 11-cis retinoids.

Methodology:

  • Animal Preparation:

    • Dark-adapt the animal (e.g., mouse) for a minimum of 12 hours (overnight) to maximize the concentration of available visual pigment.

    • Anesthetize the animal and apply a topical mydriatic to dilate the pupils. Place a corneal electrode on the eye.

  • Baseline Recording (Scotopic ERG for Rod Function):

    • In complete darkness, present single flashes of white light of increasing intensity.

    • Record the resulting waveforms. The primary components are the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar cells). Measure the amplitude and implicit time of these waves.

  • Photobleaching: Expose the eye to a bright, steady light for a defined period (e.g., 3 minutes at 500 cd·m⁻²) to bleach a significant percentage (~75-90%) of the visual pigment.[15][16]

  • Functional Recovery (Dark Adaptation):

    • Return the animal to darkness and record ERG responses to a fixed-intensity flash at regular intervals (e.g., every 5-10 minutes) for up to 60-90 minutes.

    • Plot the recovery of the a-wave and b-wave amplitudes over time.

  • Photopic ERG (Cone Function): After scotopic testing, light-adapt the animal to a background light that saturates rod responses. Record responses to flashes superimposed on this background to isolate cone function.

  • Data Analysis: Compare the rate and extent of a-wave and b-wave amplitude recovery between treatment groups (vehicle, 9-cis-retinoid, 11-cis-retinoid). A faster recovery indicates more efficient pigment regeneration and functional restoration.[15][17]

Discussion and Conclusion

The experimental data demonstrate that 9-cis-retinol is a biologically active retinoid capable of supporting vision. Its corresponding aldehyde, 9-cis-retinal, binds to opsin at a rate comparable to the native 11-cis-retinal, forming the functional photopigment isorhodopsin.[8] This makes 9-cis-retinoids a viable candidate for chromophore replacement therapies, particularly in diseases where the RPE-based visual cycle is impaired, such as Leber congenital amaurosis (LCA) caused by mutations in RPE65.[17][18]

However, there are critical differences in performance. The most significant is the lower quantum yield of isorhodopsin (~0.25) compared to rhodopsin (~0.65), indicating that isorhodopsin is less than half as efficient at converting a photon into an isomerization event.[12] This intrinsic inefficiency means that higher light intensities are required to achieve the same level of photoreceptor activation.

Furthermore, the natural visual cycle exhibits a strong preference for the 11-cis isomer, exemplified by the higher binding affinity of CRALBP for 11-cis-retinal.[6] This selectivity ensures the efficient production and transport of the most photosensitive chromophore. While cones appear capable of utilizing exogenously supplied 9-cis-retinol, this pathway may not fully compensate for the efficiency of the canonical 11-cis cycle.[3]

References

Differential Effects of 9-cis Retinol and 9-cis-Retinoic Acid on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms and differential effects of 9-cis Retinol and its active metabolite, 9-cis-retinoic acid, on gene expression. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are crucial regulators of various biological processes, including cell growth, differentiation, and apoptosis.[1] Their effects are primarily mediated by nuclear receptors that modulate gene expression.[2] Two key molecules in the retinoid signaling pathway are this compound and 9-cis-retinoic acid. While structurally similar, their mechanisms of action and ultimate impact on gene expression differ significantly due to a critical metabolic conversion step. This guide will dissect these differences, providing a clear understanding for researchers in drug development and molecular biology.

Signaling Pathways and Mechanism of Action

The biological activity of retinoids is mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) or retinoid X response elements (RXREs) in the promoter regions of target genes, thereby regulating their transcription.[2]

9-cis-Retinoic Acid is a potent signaling molecule that can directly bind to and activate both RAR and RXR subtypes.[3][4] This dual agonism allows it to influence a broad spectrum of genes regulated by both RAR/RXR heterodimers and RXR homodimers.

This compound , on the other hand, is a precursor molecule and is not a direct ligand for either RAR or RXR. It must first be metabolized within the cell to its active form, 9-cis-retinoic acid.[5] This two-step enzymatic conversion is a key determinant of its biological activity. The efficiency of this conversion can vary between different cell types and tissues, leading to a potentially less potent or delayed effect on gene expression compared to direct administration of 9-cis-retinoic acid.

Signaling Pathways of this compound and 9-cis-Retinoic Acid cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_ext This compound 9_cis_Retinol_cyt This compound 9_cis_Retinol_ext->9_cis_Retinol_cyt Uptake 9_cis_RA_ext 9-cis-Retinoic Acid 9_cis_RA_cyt 9-cis-Retinoic Acid 9_cis_RA_ext->9_cis_RA_cyt Uptake Metabolism Metabolism (Dehydrogenases) 9_cis_Retinol_cyt->Metabolism Conversion Metabolism->9_cis_RA_cyt 9_cis_RA_nuc 9-cis-Retinoic Acid 9_cis_RA_cyt->9_cis_RA_nuc Translocation RAR RAR 9_cis_RA_nuc->RAR RXR RXR 9_cis_RA_nuc->RXR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR RARE RARE/RXRE RAR_RXR->RARE RXR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression

Caption: Signaling pathways of this compound and 9-cis-Retinoic Acid.

Quantitative Comparison of Gene Expression Changes

Direct comparative studies on the global gene expression profiles induced by this compound versus 9-cis-retinoic acid are limited in the current scientific literature. The data available primarily focuses on the effects of 9-cis-retinoic acid, often in comparison to all-trans-retinoic acid. The effects of this compound on gene expression are inferred to be qualitatively similar but quantitatively less potent than 9-cis-retinoic acid, depending on the metabolic conversion rate within the target cells.

The following tables summarize the observed effects of 9-cis-retinoic acid on the expression of key target genes in different cell lines.

Table 1: Effects of 9-cis-Retinoic Acid on Gene Expression in Human Breast Cancer Cells (MCF-7)
Gene TargetDirection of RegulationFold Change/EffectReference
Estrogen Receptor α (ERα)Down-regulationSignificant decrease in mRNA and protein levels[6]
Progesterone Receptor (PR)Down-regulationDecrease in mRNA expression[6]
pS2Down-regulationDecrease in mRNA expression[6]
Retinoic Acid Receptor γ (RARγ)Up-regulationIncrease in mRNA levels[6]
Retinoid X Receptor α (RXRα)Down-regulationDecrease in mRNA levels[6]
Table 2: Effects of 9-cis-Retinoic Acid on Gene Expression in Human Neuroblastoma Cells (SH-SY5Y)
Gene TargetDirection of RegulationFold Change/EffectReference
Retinoic Acid Receptor β (RARβ)Up-regulationDose-dependent increase in mRNA levels. 10-fold higher concentration of 9-cis-RA needed for comparable induction to all-trans-RA at low concentrations. At high concentrations, 9-cis-RA gives greater induction.[7]
Cellular Retinoic Acid-Binding Protein II (CRABP II)Up-regulationDose-dependent increase in mRNA levels. Similar dose-response to RARβ.[7]
N-mycDown-regulationReduction of mRNA expression[1]
Retinoic Acid Receptor α (RARα)Up-regulationSignificant enhancement of mRNA levels[1]
Table 3: Effects of 9-cis-Retinoic Acid on Gene Expression in Other Cell Types
Cell TypeGene TargetDirection of RegulationFold Change/EffectReference
T-cell hybridomasFas Ligand (FasL)Down-regulationInhibition of activation-induced FasL mRNA expression[8]
Rat Hepatoma Cells (McA-RH 8994)α-fetoprotein (AFP)Up-regulation5-fold increase in mRNA at 10-7 M[9]
Human Embryonal Carcinoma CellsCD95 LigandDown-regulationDecrease in expression after prolonged treatment[10]
Sertoli CellsPro-inflammatory factors (IFN-γ, TNFR1, IL-1α, IL-6)Up-regulationIncreased mRNA and protein expression[11]
Sertoli CellsImmunosuppressive genesDown-regulationDecreased expression[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of retinoids on gene expression.

Cell Culture and Retinoid Treatment
  • Cell Lines: MCF-7 (human breast adenocarcinoma), SH-SY5Y (human neuroblastoma), T-cell hybridomas, McA-RH 8994 (rat hepatoma).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Retinoid Preparation: this compound and 9-cis-retinoic acid are typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create stock solutions. All handling of retinoids should be performed under subdued light to prevent photo-isomerization.

  • Treatment: For experiments, cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the retinoid or vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days depending on the experimental endpoint.

RNA Isolation and Gene Expression Analysis (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from cultured cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Reaction Mixture: A typical qPCR reaction mixture includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.

    • Thermocycling Conditions: The qPCR is performed in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

    • Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalized to the expression of the reference gene.

Experimental Workflow for Gene Expression Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, SH-SY5Y) Retinoid_Treatment 2. Retinoid Treatment (this compound or 9-cis-RA) Cell_Culture->Retinoid_Treatment RNA_Isolation 3. Total RNA Isolation Retinoid_Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCT Method) qPCR->Data_Analysis Gene_Expression_Results Gene Expression Results Data_Analysis->Gene_Expression_Results

Caption: Experimental workflow for analyzing gene expression changes.

Conclusion and Future Directions

The differential effects of this compound and 9-cis-retinoic acid on gene expression are primarily dictated by the metabolic conversion of the former to the latter. 9-cis-retinoic acid is a direct and potent activator of both RAR and RXR, leading to robust changes in the transcription of a wide array of target genes. The effects of this compound are contingent on its intracellular conversion and are therefore expected to be less direct and potentially less potent.

The provided data underscores the importance of considering the metabolic fate of retinoids when designing experiments and interpreting results. For researchers in drug development, the choice between using a pro-drug like this compound or the active compound 9-cis-retinoic acid will depend on the desired pharmacokinetic and pharmacodynamic profile.

Future research employing global transcriptomic analyses, such as RNA-sequencing, to directly compare the gene expression profiles induced by this compound and 9-cis-retinoic acid in various cell types would be invaluable. Such studies would provide a more comprehensive understanding of their differential effects and help to elucidate the precise role of metabolic regulation in retinoid signaling.

References

9-cis-Retinol: A Potential Biomarker in Disease Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that 9-cis-retinol and its active metabolite, 9-cis-retinoic acid (9cRA), may serve as valuable biomarkers in the landscape of disease diagnostics and prognostics. This guide provides a comprehensive comparison of 9-cis-retinol/9cRA with established biomarkers in the context of cardiovascular disease, liver fibrosis, and cancer, offering researchers, scientists, and drug development professionals a critical overview of its potential utility. While direct head-to-head comparative studies are still emerging, the existing data warrants a closer examination of this retinoid's role in clinical settings.

The 9-cis-Retinol Signaling Pathway: A Brief Overview

9-cis-retinol is a naturally occurring isomer of vitamin A. Its biological activity is primarily mediated through its conversion to 9-cis-retinoic acid. 9cRA is a unique retinoid as it can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual agonism allows it to influence a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis, making it a molecule of significant interest in various pathological conditions.

9-cis-Retinol Signaling Pathway cluster_nucleus Cellular Nucleus Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal Oxidation RetinoicAcid 9-cis-Retinoic Acid (9cRA) Retinal->RetinoicAcid Oxidation RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR Binds & Activates RXR Retinoid X Receptor (RXR) RetinoicAcid->RXR Binds & Activates GeneExpression Target Gene Expression RAR->GeneExpression Heterodimerization & DNA Binding RXR->GeneExpression Heterodimerization & DNA Binding Nucleus Nucleus CellularProcesses Regulation of Cellular Processes GeneExpression->CellularProcesses

Figure 1: Simplified signaling pathway of 9-cis-retinol.

9-cis-Retinoic Acid in Early Ventricular Fibrillation Post-Myocardial Infarction

A recent metabolomics study has identified 9cRA as a potential novel biomarker for predicting early-onset ventricular fibrillation (VF) following ST-segment elevation myocardial infarction (STEMI).[1] This is a critical unmet need, as early identification of patients at high risk for this fatal arrhythmia could enable targeted therapeutic interventions.

Performance Data
Biomarker PanelDisease/ConditionPatient CohortAUC95% Confidence Interval
9cRA + Dehydrophytosphingosine Early-onset VF after STEMI42 STEMI patients (21 VF, 21 non-VF)0.8840.714–1.000

Table 1: Performance of a 9cRA-containing biomarker panel in predicting early-onset ventricular fibrillation after STEMI.[1]

Comparison with Standard of Care: Troponin

Currently, high-sensitivity cardiac troponins (cTnT and cTnI) are the gold-standard biomarkers for diagnosing myocardial infarction. They are highly sensitive and specific for myocardial injury. However, their primary role is diagnostic of necrosis, not prognostic for arrhythmic events.

BiomarkerPrimary Clinical UseStrengthsLimitations
Troponin (cTnT, cTnI) Diagnosis of myocardial infarctionHigh sensitivity and specificity for myocardial injury.Not a direct predictor of arrhythmia risk.
9-cis-Retinoic Acid Potential prediction of early VF post-STEMIAddresses a specific, high-risk complication.Requires further validation in larger cohorts; not a marker of myocardial injury itself.

Table 2: Comparison of 9-cis-Retinoic Acid and Troponin as cardiac biomarkers.

While troponins confirm a heart attack has occurred, 9cRA may help identify a subset of those patients who are at the highest risk of a life-threatening arrhythmia in the immediate aftermath. This suggests a potentially complementary role for 9cRA alongside troponin in the management of STEMI patients.

Retinoids in the Assessment of Liver Fibrosis

Chronic liver diseases can lead to the development of liver fibrosis, the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. Non-invasive biomarkers for assessing fibrosis severity are crucial for patient management. Recent studies have explored the link between retinoid levels and liver fibrosis.

Observational Data

Studies have shown a significant negative correlation between serum retinoic acid levels and the NAFLD Fibrosis Score (NFS), a widely used non-invasive tool to estimate fibrosis in patients with non-alcoholic fatty liver disease (NAFLD).[2] Another study found a negative association between serum retinol levels and liver fibrosis as determined by transient elastography (FibroScan).[3][4]

Study FindingCorrelationImplication
Serum retinoic acid vs. NAFLD Fibrosis ScoreSignificant Negative CorrelationLower retinoic acid levels are associated with a higher likelihood of significant fibrosis.[2]
Serum retinol vs. Liver Fibrosis (by transient elastography)Significant Negative AssociationLower retinol levels are associated with the presence of liver fibrosis.[3][4]

Table 3: Association of serum retinoids with liver fibrosis.

Comparison with Established Non-Invasive Markers

The NAFLD Fibrosis Score and FibroScan are established methods for non-invasively assessing liver fibrosis. While a direct comparison of the diagnostic accuracy of 9-cis-retinol/retinoic acid with these methods is not yet available, we can compare their reported performance.

Biomarker/TestMethodologyReported AUC for Advanced Fibrosis (F3-F4)
NAFLD Fibrosis Score Calculation based on age, BMI, platelet count, albumin, and AST/ALT ratio.0.74 - 0.84[5][6]
FibroScan (Transient Elastography) Measurement of liver stiffness.0.89 - 0.94[5]
Serum Retinoic Acid ELISA or LC-MS/MS.Data on diagnostic accuracy (AUC) is not yet available.

Table 4: Comparison of serum retinoic acid with established non-invasive markers for liver fibrosis.

The data suggests that decreased retinoid levels are associated with more advanced liver fibrosis. While promising, further studies are needed to establish the diagnostic accuracy of 9-cis-retinol or 9cRA as a standalone or panel biomarker for liver fibrosis and to compare it directly with existing non-invasive tests.

9-cis-Retinoic Acid in Cancer: A Therapeutic Agent with Biomarker Potential

The role of 9-cis-retinoic acid in cancer has been more extensively studied in the context of therapy rather than as a biomarker.[7][8] Its ability to induce cell differentiation and apoptosis has made it an attractive candidate for cancer treatment.[7][9]

Preclinical and Early Clinical Findings
  • In vitro studies: 9cRA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and neuroblastoma.[10]

  • Animal models: In vivo studies have demonstrated the potential of 9cRA to prevent or regress tumors.[10]

  • Clinical trials: Phase I studies have been conducted to evaluate the safety and pharmacokinetics of 9cRA in patients with advanced solid tumors.[11][12]

While these studies highlight the biological activity of 9cRA in cancer, they do not validate its use as a diagnostic or prognostic biomarker. There is a lack of data comparing its performance to established cancer biomarkers such as PSA for prostate cancer or CA-125 for ovarian cancer. Future research could explore whether baseline levels of 9-cis-retinol or 9cRA, or changes in their levels during treatment, could predict therapeutic response or patient outcomes.

Experimental Protocols

Measurement of 9-cis-Retinoic Acid in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of 9cRA in plasma, a crucial step in its validation as a biomarker.

LC-MS_MS_Workflow Sample Plasma Sample (e.g., 100 µL) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Separate Chromatographic Separation (LC) Extract->Separate Detect Mass Spectrometry Detection (MS/MS) Separate->Detect Quantify Quantification Detect->Quantify

Figure 2: General workflow for LC-MS/MS analysis of 9-cis-retinoic acid.

1. Sample Preparation:

  • Materials: Human plasma, internal standard (e.g., 13-cis-retinoic acid-d5), ammonium acetate buffer, extraction solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropanol).

  • Procedure:

    • Aliquot 100 µL of human plasma into a clean tube.

    • Add a known amount of the internal standard working solution.

    • Add ammonium acetate buffer and vortex to mix.

    • Add the extraction solvent, and shake for a specified time (e.g., 15 minutes).

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile and/or methanol with additives like formic acid or ammonium acetate) is employed to separate 9cRA from other isomers and matrix components.

    • Flow Rate and Temperature: These are optimized to achieve good peak shape and resolution.

  • Mass Spectrometry Conditions:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 9cRA and the internal standard.

3. Quantification:

  • A calibration curve is generated using standards of known 9cRA concentrations.

  • The concentration of 9cRA in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

9-cis-retinol and its metabolite, 9-cis-retinoic acid, represent a promising new frontier in the search for novel disease biomarkers. The initial evidence for its utility in predicting early ventricular fibrillation after STEMI is particularly compelling and warrants further investigation in larger, prospective studies. Its association with liver fibrosis also suggests a potential role in the non-invasive assessment of this prevalent condition. While its application as a cancer biomarker is less developed, the profound effects of retinoids on cancer cell biology suggest that this is a fertile area for future research.

For researchers, scientists, and drug development professionals, the validation of 9-cis-retinol as a biomarker will require rigorous, direct comparative studies against the current standards of care. The development of standardized, high-throughput analytical methods will also be crucial for its translation into clinical practice. The information presented in this guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

A Comparative Analysis of Retinoid Binding Protein Cross-Reactivity with 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between retinoid isomers and their binding proteins is critical for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the binding affinities of various retinoid binding proteins for 9-cis-retinol, supported by experimental data and detailed protocols.

The biological activities of retinoids, a class of compounds derived from vitamin A, are mediated by a sophisticated network of binding proteins and nuclear receptors. While all-trans-retinol is the most common isomer, 9-cis-retinol and its metabolite, 9-cis-retinoic acid, play unique roles in cellular processes. This guide focuses on the cross-reactivity of key retinoid binding proteins with 9-cis-retinol, offering a comparative look at their binding affinities and the implications for retinoid signaling.

Cellular Retinol-Binding Proteins (CRBPs): Gatekeepers of Intracellular Retinoid Homeostasis

Cellular retinol-binding proteins are crucial for the intracellular transport and metabolism of retinol. They act as chaperones, solubilizing retinoids and presenting them to enzymes for conversion into active forms or for storage.[1] The two major types, CRBPI and CRBPII, exhibit distinct binding affinities for various retinol isomers.

Comparative Binding Affinities of CRBPI and CRBPII

Studies utilizing fluorescence spectroscopy have quantified the apparent dissociation constants (K'd) of CRBPI and CRBPII for 9-cis-retinol and its derivatives, as well as for the more prevalent all-trans and 13-cis isomers. These findings are summarized in the table below.

Retinoid IsomerRetinoid Binding ProteinApparent Dissociation Constant (K'd) (nM)
9-cis-Retinol CRBPI 11 [1][2][3][4]
CRBPII 68 [1][2][3][4]
9-cis-Retinal CRBPI 8 [1][2][3][4]
CRBPII 5 [1][2][3][4]
all-trans-Retinol CRBPI ~15 [3]
CRBPII ~10 [1]
13-cis-Retinol CRBPI Data not consistently reported in this format
CRBPII Data not consistently reported in this format

Key Observations:

  • CRBPI demonstrates a significantly higher affinity for 9-cis-retinol (K'd of 11 nM) compared to CRBPII (K'd of 68 nM), indicating a roughly 6-fold stronger interaction.[1]

  • Both CRBPI and CRBPII bind 9-cis-retinal with high affinity.[1][2][3][4]

  • Notably, neither CRBPI nor CRBPII shows significant binding to 9-cis-retinoic acid.[1][2][3][4]

  • The affinity of CRBPI for 9-cis-retinol is comparable to its affinity for all-trans-retinol.

The differential binding affinities of CRBPI and CRBPII for 9-cis-retinol suggest distinct roles in chaperoning this isomer for downstream metabolic processes, potentially influencing the biosynthesis of 9-cis-retinoic acid.[1][2]

Downstream Effectors: The Retinoid X Receptor (RXR)

9-cis-retinoic acid, a metabolite of 9-cis-retinol, is a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a pivotal role in regulating gene expression.[5][6][7][8] RXRs can form homodimers or heterodimerize with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to control a wide array of physiological processes.[5][6] The activation of RXR by 9-cis-retinoic acid induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators, ultimately initiating the transcription of target genes.[5][9]

RXR_Signaling_Pathway RXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis-Retinol 9-cis-Retinol CRBP CRBP 9-cis-Retinol->CRBP Binds Enzymes Metabolic Enzymes CRBP->Enzymes Chaperones 9-cis-Retinoic_Acid_cyto 9-cis-Retinoic Acid Enzymes->9-cis-Retinoic_Acid_cyto Metabolizes 9-cis-Retinoic_Acid_nu 9-cis-Retinoic Acid 9-cis-Retinoic_Acid_cyto->9-cis-Retinoic_Acid_nu Translocates RXR RXR 9-cis-Retinoic_Acid_nu->RXR Activates Partner Partner Receptor (e.g., RAR, VDR) RXR->Partner Heterodimerizes CoR Corepressor RXR->CoR Releases CoA Coactivator RXR->CoA Recruits DNA DNA (Response Element) RXR->DNA Binds to Partner->DNA Binds to CoR->RXR Inhibits (unliganded) CoR->Partner Inhibits (unliganded) Transcription Gene Transcription CoA->Transcription Initiates

RXR Signaling Pathway

Other Retinoid Binding Proteins and Their Interaction with 9-cis Isomers

Beyond CRBPs and RXRs, other proteins are involved in the intricate web of retinoid transport and metabolism, each with specific ligand preferences.

  • Interphotoreceptor Retinoid-Binding Protein (IRBP): This large glycoprotein is essential for the visual cycle, transporting retinoids between the photoreceptors and the retinal pigment epithelium.[10][11] While its primary ligands are all-trans-retinol and 11-cis-retinal, its role in the transport of other isomers is an area of ongoing research.[10][12]

  • Cellular Retinaldehyde-Binding Protein (CRALBP): CRALBP plays a crucial role in the visual cycle by binding 11-cis-retinoids.[13] It exhibits a high degree of stereospecificity, with a notable affinity for 11-cis-retinal and 9-cis-retinal, while showing no binding to 13-cis-retinal or all-trans-retinal.[13]

  • Retinal G Protein-Coupled Receptor (RGR): This opsin homolog, found in the retinal pigment epithelium and Müller cells, preferentially binds all-trans-retinal.[14][15] Upon light exposure, it can isomerize the bound all-trans-retinal to 11-cis-retinal, suggesting a role as a photoisomerase.[14][15] The absence of RGR can lead to the formation of 9-cis and 13-cis-retinoid isomers.[16][17]

Experimental Protocols: Determining Binding Affinities

The quantitative data presented in this guide were primarily obtained through fluorescence spectroscopy. This technique leverages the intrinsic fluorescence of tryptophan residues within the binding proteins.

Fluorescence Spectroscopy for Measuring Retinoid Binding

Principle: The binding of a retinoid ligand to a binding protein often leads to a quenching of the protein's intrinsic tryptophan fluorescence. This change in fluorescence intensity can be measured and used to calculate the apparent dissociation constant (K'd), a measure of binding affinity.

Detailed Methodology:

  • Protein Preparation: Recombinant CRBPI and CRBPII are expressed and purified to homogeneity. The concentration of the apo-protein (unbound) is determined spectrophotometrically.

  • Ligand Preparation: Stock solutions of 9-cis-retinol, 9-cis-retinal, and other retinoid isomers are prepared in an appropriate solvent (e.g., ethanol) and their concentrations are determined by UV-visible spectrophotometry using their known extinction coefficients.

  • Fluorescence Titration:

    • A solution of the apo-binding protein in a suitable buffer (e.g., phosphate buffer, pH 7.2) is placed in a quartz cuvette.

    • The intrinsic tryptophan fluorescence is excited at approximately 280 nm, and the emission spectrum is recorded (typically with a maximum around 330-350 nm).

    • Small aliquots of the retinoid ligand stock solution are incrementally added to the protein solution.

    • After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum is recorded.

  • Data Analysis:

    • The decrease in fluorescence intensity at the emission maximum is plotted against the total concentration of the added retinoid.

    • The resulting binding curve is then fitted to a non-linear regression model, such as a one-site binding equation, to determine the apparent dissociation constant (K'd).

Experimental_Workflow Fluorescence Spectroscopy Workflow A 1. Protein Purification (e.g., CRBPI, CRBPII) C 3. Fluorescence Titration A->C B 2. Ligand Preparation (9-cis-Retinol, etc.) B->C D   a. Measure Apo-Protein   Fluorescence C->D E   b. Add Ligand Aliquots D->E F   c. Record Fluorescence   Quenching E->F G 4. Data Analysis F->G H   a. Plot Fluorescence Change   vs. Ligand Concentration G->H I   b. Non-linear Regression   Fitting H->I J 5. Determine K'd (Binding Affinity) I->J

Fluorescence Spectroscopy Workflow

Conclusion

The cross-reactivity of retinoid binding proteins with 9-cis-retinol is a critical factor in the intricate regulation of retinoid signaling. The high affinity of CRBPI for 9-cis-retinol suggests a specialized role in its intracellular trafficking, potentially directing it towards the synthesis of 9-cis-retinoic acid, the potent activator of the RXR nuclear receptor. In contrast, other binding proteins like CRALBP and RGR exhibit a higher degree of specificity for other isomers, highlighting the precise control mechanisms within the visual cycle. A thorough understanding of these differential binding affinities, as determined by robust experimental methods, is paramount for the development of novel therapeutic strategies targeting the complex network of retinoid-mediated pathways.

References

A Comparative Analysis of 9-cis Retinol Metabolism in HepG2, HSC-T6, and MCF7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular 9-cis Retinol Processing

This guide provides a comparative overview of the metabolic fate of this compound in three distinct and widely studied human cell lines: the hepatoma cell line HepG2, the hepatic stellate cell line HSC-T6, and the breast cancer cell line MCF7. Understanding the differential metabolism of this compound in these cell lines is crucial for research into its physiological roles and its potential as a therapeutic agent, particularly in the contexts of liver function and cancer biology. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Quantitative Data Summary

The metabolism of this compound varies significantly across different cell types, influencing its intracellular concentration and the profile of its biologically active metabolites. The following table summarizes key quantitative and qualitative findings on the uptake and metabolic conversion of this compound in HepG2, HSC-T6, and MCF7 cells.

ParameterHepG2 (Hepatoma)HSC-T6 (Hepatic Stellate Cells)MCF7 (Breast Cancer, cRDH-transduced)
Uptake of this compound Accumulates this compound but shows preferential uptake for all-trans-retinol when both are present.[1][2]Accumulates this compound with no preferential uptake between all-trans and 9-cis isomers.[1][2]Approximately 75% of extracellular 9-cis-retinol is taken up and metabolized within 24 hours.[3]
Esterification Esterification of this compound occurs, likely mediated by acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT).[1][2]Esterification of this compound occurs, likely mediated by ARAT and LRAT.[1][2]Data not available.
Oxidation to 9-cis-Retinal Can convert 9-cis-retinol to 9-cis-retinal.[1][2]Data not available.Rapid oxidation to 9-cis-retinal is observed.[3]
Formation of 9-cis-Retinoic Acid Synthesis of 9-cis-retinoic acid is strongly inhibited at high concentrations of 9-cis-retinol.[1][2]Data not available.9-cis-retinoic acid was not formed.[3]
Other Metabolic Pathways Cell homogenates can convert all-trans-retinol to 9-cis-retinal, suggesting a potential pathway for 9-cis-retinol synthesis.[1][2]Can hydrolyze 9-cis-retinyl esters via retinyl ester hydrolase(s).[1][2]At least one novel metabolite from 9-cis-retinol and 9-cis-retinal has been detected.[3]
Signaling and Metabolic Pathways

The intracellular metabolism of this compound is a critical determinant of its biological activity. The following diagram illustrates the key metabolic pathways of this compound as described in the studied cell lines.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 9_cis_Retinol_ext This compound 9_cis_Retinol_int This compound 9_cis_Retinol_ext->9_cis_Retinol_int Uptake 9_cis_Retinal 9-cis Retinal 9_cis_Retinol_int->9_cis_Retinal cRDH 9_cis_Retinyl_Esters 9-cis Retinyl Esters (Storage) 9_cis_Retinol_int->9_cis_Retinyl_Esters LRAT/ARAT 9_cis_Retinoic_Acid 9-cis Retinoic Acid 9_cis_Retinal->9_cis_Retinoic_Acid RALDH 9_cis_Retinyl_Esters->9_cis_Retinol_int REH

Metabolic pathways of this compound.
Experimental Workflow

The study of this compound metabolism in cell culture typically follows a standardized workflow, from cell preparation to the analysis of metabolites. The diagram below outlines a general experimental procedure.

experimental_workflow Cell_Culture 1. Cell Culture (HepG2, HSC-T6, or MCF7) Treatment 2. Treatment with this compound Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Harvesting 4. Cell Harvesting & Lysis Incubation->Harvesting Extraction 5. Metabolite Extraction (e.g., Hexane/Ethanol) Harvesting->Extraction Analysis 6. HPLC Analysis Extraction->Analysis Quantification 7. Data Quantification & Analysis Analysis->Quantification

A typical experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound metabolism. These should be adapted based on specific laboratory conditions and research questions.

Cell Culture and Treatment with this compound

a) HepG2 Cell Culture:

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.

  • Treatment: For metabolic studies, cells are seeded in appropriate culture vessels and allowed to attach. The medium is then replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM). A vehicle control (e.g., ethanol or DMSO) is run in parallel.

b) HSC-T6 Cell Culture:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Similar to HepG2 cells, HSC-T6 cells are treated with this compound in fresh medium after reaching a suitable confluency.

c) MCF7 Cell Culture:

  • Media: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, MCF7 cells are treated with this compound dissolved in an appropriate solvent.

Extraction of Retinoids from Cells
  • Harvesting: After the desired incubation period with this compound, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Cells are scraped into a solvent mixture, typically containing ethanol and hexane, to lyse the cells and extract the retinoids. An internal standard (e.g., retinyl acetate) may be added to correct for extraction efficiency.

  • Phase Separation: The mixture is vortexed and centrifuged to separate the organic (hexane) and aqueous phases. The upper organic phase containing the retinoids is collected.

  • Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen, and the dried residue is reconstituted in a suitable solvent (e.g., mobile phase) for HPLC analysis.

HPLC Analysis of this compound and its Metabolites
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or diode-array detector is used.

  • Column: A C18 reverse-phase column is commonly employed for the separation of retinoids.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing a small percentage of an acid (e.g., acetic acid or formic acid) to improve peak shape.

  • Detection: Retinol and its metabolites are detected by their characteristic UV absorbance. For example, retinol and its esters are typically monitored at 325 nm, while retinal isomers are detected at around 365 nm, and retinoic acid isomers at approximately 350 nm.

  • Quantification: The concentration of each retinoid is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of pure standards. The results are normalized to the cell number or total protein content.

References

A Researcher's Guide to Validating the Purity of Synthesized 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for validating the purity of 9-cis-Retinol, a key retinoid in various biological processes. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of the most suitable validation methods.

Comparative Analysis of Purity Validation Methods

The purity of synthesized 9-cis-Retinol is predominantly assessed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase and normal-phase modes, is a cornerstone for separation and quantification. For unambiguous identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. The following table summarizes and compares the key methods.

Method Principle Typical Purity Assessment Advantages Limitations Commonly Reported Purity (%)
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Isocratic or gradient elution with a C18 column to separate 9-cis-Retinol from isomers and impurities. Detection via UV absorbance (typically ~350 nm).[1][2]Robust, reproducible, and widely available. Excellent for separating common isomers like all-trans-Retinol.[2][3]May require longer run times for complete resolution of all isomers.[2] Sensitivity can be matrix-dependent.≥95%[4]
Normal-Phase HPLC (NP-HPLC) Separation based on polarity.Isocratic elution with a silica-based column to achieve separation of retinoid isomers.[5][6]Excellent resolution of geometric isomers.[3][5] Often used for purification post-synthesis.[5]Solvents are often more hazardous and costly. Column activity can be sensitive to water content.>95%[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides mass-to-charge ratio (m/z) for 9-cis-Retinol and its fragments, confirming molecular weight and identity.[7][8][9]High sensitivity and selectivity.[7][8] Capable of detecting and identifying trace impurities.[8]Higher equipment cost and complexity. Requires expertise for method development and data interpretation.≥98%[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and environment of atomic nuclei.1H and 13C NMR spectra are used to confirm the specific cis-configuration at the 9th carbon bond and the overall structure.[11]Provides unambiguous structural elucidation.[11] Can detect and quantify impurities without the need for reference standards for each impurity.Lower sensitivity compared to MS. Requires relatively pure and concentrated samples.Not typically used for routine purity percentage determination, but for structural confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key analytical techniques discussed.

Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol is adapted from methods described for the analysis of retinoids.[2][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15, v/v) is often effective.[12] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV absorbance at 350 nm.[1][12]

  • Sample Preparation: Dissolve the synthesized 9-cis-Retinol in a suitable organic solvent like ethanol or methanol. Protect the sample from light to prevent isomerization.[6]

  • Analysis: Inject the sample and compare the retention time and peak area of the main peak to a certified 9-cis-Retinol reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Normal-Phase HPLC (NP-HPLC) Protocol

This protocol is based on established methods for separating retinoid isomers.[5][14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A non-polar mobile phase such as hexane with a small percentage of a polar modifier like ethyl acetate or 2-propanol (e.g., 90% hexane, 10% ethyl acetate).[5][14]

  • Flow Rate: 1.4 mL/min.[5][14]

  • Detection: UV absorbance at 325 nm.[14]

  • Sample Preparation: Similar to RP-HPLC, dissolve the sample in a non-polar solvent compatible with the mobile phase, ensuring protection from light.[15]

  • Analysis: Inject the sample and analyze the chromatogram for the presence of isomers and impurities. The high resolution allows for accurate quantification of isomeric purity.

LC-MS/MS Protocol

This protocol outlines a general approach for the sensitive detection and identification of 9-cis-Retinol.[7][8]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatography: Utilize an RP-HPLC method as described above to separate the components before they enter the mass spectrometer.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode is often selected for its sensitivity in retinoid analysis.[7][9]

  • Mass Analysis:

    • Full Scan: Acquire a full scan to determine the molecular weight of the eluted compounds. The protonated molecule of 9-cis-Retinol will have an m/z corresponding to its molecular weight plus a proton.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor for the specific m/z of the protonated 9-cis-Retinol molecule.[7][9]

    • Tandem MS (MS/MS): Fragment the parent ion and monitor for specific daughter ions to confirm the identity of the compound with high confidence.[8]

  • Data Analysis: Compare the mass spectra and chromatographic data of the sample to a reference standard to confirm identity and assess purity.

Visualizing Workflows and Pathways

To further clarify the processes involved in purity validation and the biological context of 9-cis-Retinol, the following diagrams are provided.

G Experimental Workflow for 9-cis-Retinol Purity Validation cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_validation Purity Validation synthesis Chemical Synthesis of 9-cis-Retinol crude_product Crude Product synthesis->crude_product purification Purification (e.g., Crystallization, NP-HPLC) crude_product->purification purified_product Purified 9-cis-Retinol purification->purified_product hplc HPLC (RP/NP) for Purity & Isomer Ratio purified_product->hplc lcms LC-MS/MS for Identity & Impurity Profile purified_product->lcms nmr NMR for Structural Confirmation purified_product->nmr final_product Validated Pure 9-cis-Retinol hplc->final_product lcms->final_product nmr->final_product

Caption: Workflow for synthesis, purification, and purity validation of 9-cis-Retinol.

9-cis-Retinol is a precursor to 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which play a crucial role in gene regulation.[8][16]

G Simplified Signaling Pathway of 9-cis-Retinoic Acid cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus retinol 9-cis-Retinol retinoic_acid 9-cis-Retinoic Acid retinol->retinoic_acid Oxidation rar RAR retinoic_acid->rar rxr RXR retinoic_acid->rxr heterodimer RAR-RXR Heterodimer rar->heterodimer rxr->heterodimer dna DNA (RARE) heterodimer->dna Binds to gene_transcription Gene Transcription dna->gene_transcription Regulates

Caption: 9-cis-Retinoic acid signaling via RAR and RXR nuclear receptors.

References

A Head-to-Head Comparison of 9-cis-Retinoic Acid and Other Retinoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 9-cis-Retinoic Acid (Alitretinoin) against other prominent retinoids in the context of cancer therapy. The information presented is collated from preclinical and clinical studies to support further research and development in oncology.

Introduction to Retinoids in Oncology

Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating cell proliferation, differentiation, and apoptosis. Their therapeutic potential in cancer is primarily mediated through nuclear retinoid receptors: the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Different retinoids exhibit varied affinities for these receptors, leading to distinct biological activities and clinical applications. This guide focuses on a head-to-head comparison of 9-cis-Retinoic Acid with other key retinoids, including all-trans-Retinoic Acid (ATRA), 13-cis-Retinoic Acid (Isotretinoin), and the synthetic retinoid Bexarotene.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between 9-cis-Retinoic Acid and many other retinoids lies in its unique ability to bind to and activate both RAR and RXR pathways.[1][2] This "pan-agonist" activity allows it to influence a broader range of downstream gene expression compared to more receptor-selective retinoids.

  • 9-cis-Retinoic Acid (Alitretinoin): Binds with high affinity to both RARs (α, β, γ) and RXRs (α, β, γ).[1] This dual activation can lead to the formation of both RAR-RXR heterodimers and RXR-RXR homodimers, expanding the repertoire of regulated genes.

  • All-trans-Retinoic Acid (ATRA): Primarily binds to RARs and is considered the natural ligand for this receptor family. It does not bind to RXRs.[2]

  • 13-cis-Retinoic Acid (Isotretinoin): Exhibits low affinity for both RARs and RXRs and is thought to act primarily as a pro-drug, being intracellularly converted to ATRA and 9-cis-RA.

  • Bexarotene: A synthetic retinoid that is highly selective for RXRs.

The differential receptor activation is a key determinant of the specific anti-cancer effects and potential side-effect profiles of these compounds.

Retinoid_Signaling_Pathways Retinoid Signaling Pathways in Cancer Therapy cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoids Retinoids CRABP Cellular Retinoic Acid Binding Protein Retinoids->CRABP Transport RAR RAR CRABP->RAR 9-cis-RA, ATRA RXR RXR CRABP->RXR 9-cis-RA RARE Retinoic Acid Response Element RAR->RARE Heterodimerization with RXR RXR->RARE Homodimerization or Heterodimerization Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Differentiation Differentiation Gene_Transcription->Differentiation Apoptosis Apoptosis Gene_Transcription->Apoptosis

Figure 1. Simplified signaling pathways of retinoids in cancer cells.

Comparative Efficacy in Preclinical Models

Head-to-head preclinical studies provide valuable insights into the relative potency of different retinoids against various cancer cell lines.

In Vitro Cytostatic and Cytotoxic Effects

The following tables summarize the comparative in vitro efficacy of 9-cis-Retinoic Acid and other retinoids in different cancer cell lines.

Table 1: Comparative Cytostatic Effects of Retinoids on Human Bladder Cancer Cell Lines

Cell Line (Differentiation)Retinoid (30 µg/ml)Cytostatic Effect (after 6 days)
RT4 (Well differentiated)9-cis-Retinoic AcidEffective
IsotretinoinEffective
Tretinoin (ATRA)Ineffective
5637 (Moderately differentiated)9-cis-Retinoic AcidEffective
IsotretinoinEffective
Tretinoin (ATRA)Ineffective
T24 (Poorly differentiated)9-cis-Retinoic AcidEffective
IsotretinoinEffective
Tretinoin (ATRA)Stimulating effect

Source: Adapted from a study on human bladder cancer cell lines.[3]

Table 2: Comparative IC50 Values of Retinoids in Small Cell Lung Cancer (SCLC) Cell Lines

Cell Line9-cis-Retinoic Acid (IC50, µM)TTNPB (RAR-selective) (IC50, µM)LG100153 (RXR-selective) (IC50, µM)
H69 > 10> 100.8
H146 < 1.0 < 1.0 < 1.0
H345 > 10> 10< 1.0
N417 > 10< 1.0 > 10

IC50: The concentration of a drug that gives half-maximal response. Source: Adapted from a study on SCLC cell lines.[4]

These data suggest that the efficacy of a particular retinoid is highly dependent on the cancer type and its specific molecular characteristics. Notably, in bladder cancer cell lines, 9-cis-RA and isotretinoin showed broader cytostatic effects than ATRA.[3] In SCLC, the RXR-selective agonist LG100153 demonstrated potent activity in several cell lines, highlighting the potential importance of the RXR pathway in this malignancy.[4]

Clinical Trials and Patient Outcomes

While preclinical data are informative, clinical trials are essential to determine the therapeutic value of these compounds in patients.

Table 3: Summary of Phase I/II Clinical Trial Findings for 9-cis-Retinoic Acid and Bexarotene in Solid Tumors

RetinoidTrial PhaseCancer TypesRecommended Phase II DoseObserved ResponsesKey Toxicities
9-cis-Retinoic Acid Phase ISolid Tumors (NSCLC, Breast, Colorectal, etc.)100 mg/m²/dayNo objective responses observed.Headaches, diarrhea, cheilitis, dry skin, hypertriglyceridemia.[1][5]
Bexarotene Phase IIAdvanced Differentiated Thyroid Cancer300 mg/m²/day2 out of 10 patients had stable disease.Neutropenia, hypertriglyceridemia.[6]
Bexarotene Phase II/IIIEarly-Stage Cutaneous T-Cell Lymphoma (CTCL)300 mg/m²/day54% overall response rate.[7]Hypertriglyceridemia, hypothyroidism.[7]

Clinical trials with single-agent 9-cis-Retinoic Acid in unselected solid tumors have shown limited objective responses.[1][5] However, bexarotene has demonstrated clinical activity in specific malignancies like CTCL, leading to its FDA approval for this indication.[7] The differing clinical outcomes underscore the importance of patient selection and potentially the need for combination therapies to enhance the efficacy of retinoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of retinoids on cancer cell proliferation.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Retinoid_Treatment Treat cells with varying concentrations of retinoids Incubation_24h->Retinoid_Treatment Incubation_48_72h Incubate for 48-72 hours Retinoid_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent to each well Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a typical MTT cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Retinoid Treatment: Prepare serial dilutions of the retinoids (9-cis-RA, ATRA, Isotretinoin, Bexarotene) in culture medium. Remove the old medium from the wells and add 100 µL of the retinoid solutions or control medium (with vehicle, e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each retinoid by plotting the percentage of viability against the log of the retinoid concentration.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of retinoids in a mouse xenograft model.

Detailed Steps:

  • Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Retinoid Administration: Administer the retinoids (e.g., 9-cis-RA, Bexarotene) or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific retinoid and study design.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the retinoids.

Conclusion

9-cis-Retinoic Acid, with its unique pan-agonist activity for both RAR and RXR receptors, presents a distinct pharmacological profile compared to other retinoids. Preclinical data suggest that its efficacy, as well as that of other retinoids, is highly context-dependent, varying with the specific cancer type and its underlying molecular characteristics. While clinical trials with single-agent 9-cis-RA in broad patient populations have been challenging, the success of the RXR-selective agent bexarotene in CTCL highlights the therapeutic potential of targeting the RXR pathway. Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to specific retinoids and exploring rational combination therapies to overcome resistance and enhance anti-tumor activity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the comparative efficacy and mechanisms of action of these important cancer therapeutic agents.

References

Functional Differences Between 9-cis Retinol and its Ester Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between 9-cis Retinol and its ester derivatives, focusing on their metabolic pathways, interactions with nuclear receptors, and overall biological activity. The information presented is supported by experimental data to aid in the design and interpretation of research in retinoid signaling and therapeutics.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including embryonic development, cell differentiation and proliferation, and vision. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). This compound and its esterified forms are precursors to the biologically active ligand, 9-cis Retinoic Acid (9-cis RA), which is a high-affinity ligand for both RARs and RXRs[1][2][3][4][5][6]. Understanding the distinct characteristics of this compound and its esters, such as 9-cis-retinyl acetate and 9-cis-retinyl palmitate, is crucial for their application in research and as potential therapeutic agents. Esterification of this compound serves as a mechanism for storage and delivery, influencing the bioavailability and metabolic activation of the parent compound[7][8].

Metabolic and Signaling Pathways

The biological activity of this compound and its esters is contingent on their metabolic conversion to 9-cis RA. Retinyl esters are first hydrolyzed by retinyl ester hydrolases to yield this compound[9][10]. Subsequently, this compound undergoes a two-step oxidation process, first to 9-cis-retinaldehyde and then to 9-cis RA[11]. Once formed, 9-cis RA can bind to and activate RAR/RXR heterodimers or RXR homodimers, which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.

Metabolic and Signaling Pathway cluster_0 Metabolism cluster_1 Signaling 9-cis Retinyl Ester 9-cis Retinyl Ester This compound This compound 9-cis Retinyl Ester->this compound Retinyl Ester Hydrolase 9-cis Retinaldehyde 9-cis Retinaldehyde This compound->9-cis Retinaldehyde This compound Dehydrogenase 9-cis Retinoic Acid 9-cis Retinoic Acid 9-cis Retinaldehyde->9-cis Retinoic Acid Retinaldehyde Dehydrogenase RXR RXR 9-cis Retinoic Acid->RXR RAR RAR 9-cis Retinoic Acid->RAR RXR_RXR RXR/RXR RXR->RXR_RXR RXR_RAR RXR/RAR RXR->RXR_RAR RAR->RXR_RAR TargetGene Target Gene Expression RXR_RXR->TargetGene RXR_RAR->TargetGene

Metabolic conversion and signaling of 9-cis retinoids.

Quantitative Comparison of Functional Parameters

The following tables summarize the available quantitative data comparing this compound, its ester derivatives, and its active metabolite, 9-cis Retinoic Acid. Direct comparative data for this compound and its esters on gene expression and cell proliferation are limited in the literature; therefore, data for the active metabolite, 9-cis RA, is provided as a reference for the expected biological activity upon metabolic conversion.

Table 1: Receptor Binding Affinity

CompoundReceptorDissociation Constant (Kd)Reference
9-cis Retinoic AcidRXRα15.7 nM[5]
RXRβ18.3 nM[5]
RXRγ14.1 nM[5]
RARα~0.5 nM[5]
RARβ~0.2 nM[5]
RARγ~0.4 nM[5]
This compoundRAR/RXRNo significant binding reported; functions as a precursor.[1][8]
9-cis Retinyl EstersRAR/RXRNo significant biological activity aside from storage and transport; functions as a prodrug.[8]

Table 2: Metabolic Enzyme Kinetics

SubstrateEnzymeRelative ActivityApparent KmReference
9-cis-Retinyl PalmitateRetinyl Ester Hydrolase (pig liver)2.4 ± 0.1142 - 268 µM[9]
all-trans-Retinyl PalmitateRetinyl Ester Hydrolase (pig liver)1142 - 268 µM[9]
13-cis-Retinyl PalmitateRetinyl Ester Hydrolase (pig liver)5.7 ± 0.5142 - 268 µM[9]
9,13-di-cis-Retinyl PalmitateRetinyl Ester Hydrolase (pig liver)6.8 ± 0.5142 - 268 µM[9]

Table 3: Functional Activity (Data for the active metabolite, 9-cis Retinoic Acid)

Functional AssayCompoundCell Type/ModelObservationReference
Gene Expression (RXR Target)9-cis Retinoic AcidMouse F9 Teratocarcinoma CellsPotent activator of RXR-mediated transcription.[6]
Cell Proliferation9-cis Retinoic AcidVitamin A-deficient mouse testisStimulates differentiation and proliferation of A spermatogonia.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and its derivatives are provided below.

Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of retinoids from biological samples.

HPLC Workflow start Sample Homogenization extraction Liquid-Liquid Extraction (e.g., with hexane) start->extraction evaporation Solvent Evaporation (under nitrogen) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Isocratic or Gradient Elution (Reverse-phase C18 column) injection->separation detection UV or Mass Spectrometry Detection separation->detection quantification Quantification against Standard Curve detection->quantification

Workflow for retinoid analysis by HPLC.

Protocol:

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as hexane to isolate the lipophilic retinoids.

  • Evaporation: Evaporate the organic solvent under a stream of nitrogen to prevent oxidation.

  • Reconstitution: Reconstitute the dried extract in the HPLC mobile phase.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile, water, and an acid modifier) to separate the different retinoid isomers.

  • Detection and Quantification: Detect the eluted retinoids using a UV detector (at ~325-350 nm) or a mass spectrometer for higher sensitivity and specificity. Quantify the concentration of each retinoid by comparing the peak area to a standard curve generated with known concentrations of retinoid standards.

Cell Proliferation Assays

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 9-cis-retinyl acetate) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

This assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

  • Signal Detection: For colorimetric detection, add a substrate that is converted by the enzyme to a colored product and measure the absorbance. For fluorescent detection, measure the fluorescence intensity using a microplate reader or microscope. The signal intensity is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Summary and Conclusion

The primary functional difference between this compound and its ester derivatives lies in their roles as a precursor and a prodrug/storage form, respectively. 9-cis Retinyl esters offer a more stable form for delivery and storage, which is then enzymatically hydrolyzed to this compound. Both compounds ultimately exert their biological effects through their conversion to 9-cis Retinoic Acid, the active ligand for RAR and RXR nuclear receptors. The choice between using this compound or its ester derivatives in experimental or therapeutic settings will depend on the desired pharmacokinetics and the specific biological system being investigated. While direct comparative functional data is sparse, the understanding of their metabolic relationship allows for informed experimental design. Future studies directly comparing the efficacy of this compound and its various ester derivatives in modulating gene expression and cellular processes are warranted to further elucidate their distinct therapeutic potentials.

References

A Comparative Analysis of 9-cis Retinol's Function Across Diverse Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of the role of 9-cis Retinol and its derivatives across various animal models reveals both conserved and species-specific functions in critical biological processes, including vision, embryonic development, and spermatogenesis. This guide synthesizes key findings from studies in murine, amphibian, and fish models to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the multifaceted activities of this retinoid.

This compound, a stereoisomer of vitamin A, and its derivatives, such as 9-cis-retinyl acetate and 9-cis-retinoic acid, are potent signaling molecules that regulate gene expression through nuclear retinoid receptors. This guide delves into the experimental evidence detailing their efficacy, mechanisms of action, and metabolic pathways in different biological contexts and across various species.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound and its derivatives in key animal model studies.

Table 1: Efficacy of 9-cis-Retinyl Acetate in Mouse Models of Retinal Degeneration

Animal ModelTreatment RegimenKey Outcome MeasureResult
Rpe65-/- MouseSingle oral gavage (6.25-50 mg/kg)Scotopic ERG a- and b-wave amplitudesSignificant dose-dependent improvement in ERG responses.[1][2]
Rpe65-/- MouseDaily oral gavage (1-12.5 mg/kg) for 14 daysRetinal function (ERG)Remarkable improvement in retinal function.[1][2]
Rpe65-/- MouseDaily oral gavage (1, 4, 12.5 mg/kg) for 3 days9-cis-retinal levels in the eyeDose-dependent accumulation of 9-cis-retinal.[2]
C57BL/6 Mouse (Aging)Monthly oral gavage (~80 mg/kg)Rhodopsin regeneration ratioIncreased rhodopsin regeneration ratio and improved dark adaptation.[3]

Table 2: Comparative Effects of 9-cis-Retinoic Acid in Different Animal Models

Animal ModelBiological ProcessKey OutcomeObservations
Vitamin A-Deficient MouseSpermatogenesisProliferation of A spermatogoniaStimulated differentiation and proliferation, but required higher doses compared to all-trans-retinoic acid.[4][5]
Xenopus EmbryoEarly DevelopmentEmbryonic malformationsPotent dysmorphogen, eliciting malformations of the heart, eye, and brain.[6][7]
Zebrafish EmbryoEye DevelopmentMicrophthalmiaRetinoic acid deficiency leads to reduced eye size and developmental abnormalities.[8][9]

Signaling Pathways and Metabolic Fate

9-cis Retinoic acid is a unique retinoid as it can bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual activity allows it to participate in a broader range of signaling pathways compared to all-trans-retinoic acid, which primarily activates RARs. The metabolic fate of 9-cis-retinoids also exhibits species-specific differences. In mice and rats, a major metabolite of 9-cis-retinoic acid is 9-cis-retinoyl-β-glucuronide, with concentrations being significantly higher in mouse plasma compared to rat plasma, indicating species-specific differences in absorption and metabolism.[10]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-cis-Retinol 9-cis-Retinol 9-cis-Retinol_cyto 9-cis-Retinol 9-cis-Retinol->9-cis-Retinol_cyto RDH Retinol Dehydrogenase 9-cis-Retinol_cyto->RDH 9-cis-Retinal 9-cis-Retinal RALDH Retinaldehyde Dehydrogenase 9-cis-Retinal->RALDH 9-cis-Retinoic_Acid 9-cis-Retinoic_Acid 9-cis-RA_nuc 9-cis-Retinoic Acid 9-cis-Retinoic_Acid->9-cis-RA_nuc RDH->9-cis-Retinal RALDH->9-cis-Retinoic_Acid RXR RXR 9-cis-RA_nuc->RXR RAR RAR 9-cis-RA_nuc->RAR RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR->RXR_RAR RARE Retinoic Acid Response Element RXR_RAR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression

Fig. 1: Generalized 9-cis Retinoic Acid Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the cited studies.

Oral Gavage of 9-cis-Retinyl Acetate in Mice for Retinal Degeneration Studies[1][2][3]
  • Animals: Rpe65-/- mice or aged C57BL/6 mice.

  • Compound Preparation: 9-cis-retinyl acetate (9-cis-R-Ac) is dissolved in soybean oil to the desired concentration (e.g., for a dose of 1 to 100 mg/kg).

  • Administration: A specific volume of the 9-cis-R-Ac solution is administered to each mouse via oral gavage using a gavage needle.

  • Dosing Regimen: Can be a single dose or repeated daily or intermittently for several weeks, depending on the study design.

  • Post-treatment Analysis: Retinal function is assessed by electroretinography (ERG), and retinoid levels in the eye and other tissues are measured by high-performance liquid chromatography (HPLC).

Mouse_Oral_Gavage_Workflow start Start animal_model Select Mouse Model (e.g., Rpe65-/-) start->animal_model compound_prep Prepare 9-cis-Retinyl Acetate in Soybean Oil animal_model->compound_prep administration Oral Gavage (Specified Dose & Regimen) compound_prep->administration post_treatment Post-Treatment Period administration->post_treatment erg Electroretinography (ERG) to Assess Retinal Function post_treatment->erg hplc HPLC Analysis of Retinoids in Eye Tissue post_treatment->hplc end End erg->end hplc->end

Fig. 2: Experimental workflow for mouse retinal degeneration studies.
Retinoic Acid Deficiency Induction in Zebrafish Embryos[8][9]

  • Model Organism: Zebrafish (Danio rerio) embryos.

  • Inhibitor: Diethylaminobenzaldehyde (DEAB), a potent inhibitor of retinaldehyde dehydrogenase (RALDH).

  • Treatment: Embryos at a specific developmental stage (e.g., 9 hours post-fertilization) are incubated in embryo medium containing DEAB (e.g., 100 µM) for a defined period (e.g., 2 hours).

  • Control: A control group is treated with the vehicle (e.g., DMSO) in embryo medium.

  • Analysis: Embryos are examined at various time points for gross morphological defects, particularly eye size (microphthalmia). Retinal histology and functional assays like the optokinetic reflex (OKR) test can also be performed.

Assessment of Developmental Defects in Xenopus Embryos[6][7]
  • Model Organism: Xenopus laevis embryos.

  • Compound Administration: Embryos are exposed to 9-cis-retinoic acid or other retinoids in the culture medium at specific developmental stages.

  • Observation: Embryos are monitored throughout development for morphological abnormalities.

  • Endpoint Analysis: At a defined stage, embryos are fixed and analyzed for specific defects in organs such as the heart, eyes, and brain. This can involve whole-mount in situ hybridization to examine changes in gene expression patterns.

Comparative Insights Across Animal Models

  • Mouse Models: Primarily utilized for studying the therapeutic potential of this compound derivatives in retinal diseases and for investigating its role in complex physiological processes like spermatogenesis. The availability of various genetic knockout models makes the mouse an invaluable tool for mechanistic studies.[1][2][3][4][5]

  • Zebrafish Model: The external and rapid development of zebrafish embryos makes them an excellent model for studying the role of retinoic acid signaling in early vertebrate development, particularly eye formation. They are also well-suited for high-throughput screening of compounds that may modulate retinoid pathways.[8][9]

  • Xenopus Model: The large and accessible embryos of Xenopus are ideal for embryological manipulations and for studying the teratogenic effects of retinoids. They have been instrumental in elucidating the role of 9-cis-retinoic acid as a potent regulator of early embryonic patterning.[6][7]

References

validating the therapeutic potential of 9-cis Retinol in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data highlights the significant therapeutic potential of 9-cis Retinol across a spectrum of diseases, including cancer, retinal degeneration, and lymphedema. This guide provides a detailed comparison of its efficacy against alternative treatments, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

This compound, a naturally occurring retinoid, has demonstrated potent and diverse biological activities in a multitude of preclinical studies. Its unique ability to bind to and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs) distinguishes it from other retinoids, such as all-trans retinoic acid (ATRA), which primarily targets RARs. This pan-agonist activity translates into a broader range of cellular effects, including induction of cell differentiation, inhibition of proliferation, apoptosis, and promotion of lymphangiogenesis. This report synthesizes the key preclinical findings, offering a clear comparison of this compound's performance and a detailed look at the experimental frameworks used to validate its potential.

Efficacy in Oncology: A Comparative Overview

In preclinical cancer models, 9-cis Retinoic Acid has shown significant anti-tumor activity across various cancer types. It has been observed to decrease cell proliferation, induce differentiation, and promote apoptosis in human cancer cell lines.[1] In vivo studies have further substantiated these findings, with one study reporting complete tumor regression in a human lip squamous cell carcinoma xenograft model following treatment with 9-cis Retinoic Acid.[1]

Comparison with All-trans Retinoic Acid (ATRA)

A key comparator for 9-cis Retinoic Acid is ATRA, a well-established retinoid used in the treatment of acute promyelocytic leukemia. Preclinical evidence suggests that 9-cis Retinoic Acid may offer advantages in certain contexts. For instance, in human neuroblastoma cells, 9-cis Retinoic Acid was found to be 5- to 10-fold more potent than ATRA in its antiproliferative and differentiation-inducing activities.[2] This enhanced potency may be attributed to its ability to activate both RAR and RXR signaling pathways.[2][3]

Cancer Model9-cis Retinoic AcidAll-trans Retinoic Acid (ATRA)Reference
Human Promyelocytic Leukemia (HL-60) Decreases cell proliferation, increases differentiation and apoptosis.Induces differentiation.[1]
Human Breast Cancer (MCF-7, LY2) Inhibits anchorage-independent growth.-[1]
Human Lip Squamous Cell Carcinoma Xenograft Induces complete tumor regression.-[1]
Human Neuroblastoma (LA-N-5) 5- to 10-fold more potent in inhibiting proliferation and inducing differentiation.Potent inducer of differentiation.[2]
Human Oral Squamous Cell Carcinoma Inhibited proliferation in all tested cell lines.Ineffective in inhibiting proliferation of the CCL-17 cell line.[4]

Restoring Vision: Therapeutic Potential in Retinal Degeneration

The prodrug of this compound, 9-cis-retinyl acetate (9-cis-R-Ac), has emerged as a promising therapeutic agent for certain forms of retinal degeneration, particularly those caused by defects in the visual cycle. In preclinical models of Leber congenital amaurosis (LCA), a leading cause of childhood blindness, oral administration of 9-cis-R-Ac has been shown to restore retinal function and preserve retinal morphology.

Studies in Rpe65-/- mice, a model for LCA, have demonstrated that 9-cis-R-Ac can lead to significant, dose-dependent improvements in electroretinographic (ERG) responses, a measure of retinal function.[5][6] Both single and intermittent dosing regimens have proven effective, suggesting a flexible therapeutic window.[5][6]

Animal ModelTreatmentKey FindingsReference
Rpe65-/- Mice Single doses of 9-cis-R-Ac (6.25-50 mg/kg)Significant dose-dependent improvement in ERG responses.[5][6]
Rpe65-/- Mice Daily doses of 9-cis-R-Ac (1-12.5 mg/kg) for 2 weeksRemarkable improvement of retinal function.[5]
Rpe65-/- Mice Intermittent or daily 9-cis-R-Ac (1 and 4 mg/kg) for 8 weeksDose-dependent improvement of retinal function and morphology.[5][6]
Aging C57BL/6 Mice Monthly administration of 9-cis-R-AcImproved ERG responses and dark adaptation.[7]

A Novel Approach to Lymphedema: Promoting Lymphatic Regeneration

Recent preclinical studies have uncovered a novel and exciting therapeutic application for 9-cis Retinoic Acid in the treatment of lymphedema. It has been shown to potently activate lymphangiogenesis, the formation of new lymphatic vessels.[8][9][10] This pro-lymphangiogenic effect offers a promising strategy to combat the debilitating swelling and tissue fibrosis associated with lymphedema.

In vitro studies have demonstrated that 9-cis Retinoic Acid promotes the proliferation, migration, and tube formation of lymphatic endothelial cells (LECs).[8][9] In vivo, it has been shown to induce lymphangiogenesis in various models, including the mouse cornea and trachea.[8][11] Most compellingly, in a mouse tail model of surgically induced lymphedema, daily intraperitoneal injections of 9-cis Retinoic Acid significantly reduced tail swelling and enhanced lymphatic vessel regeneration.[8][9]

ModelTreatmentKey FindingsReference
Cultured Lymphatic Endothelial Cells (LECs) 9-cis Retinoic AcidPromotes proliferation, migration, and tube formation.[8][9]
Mouse Cornea Pocket Assay 9-cis Retinoic Acid pellet implantationSignificant in-growth of lymphatic vessels.[11]
Mouse Trachea Assay 9-cis Retinoic Acid treatmentActivated lymphatic vessel sprouting and invasion.[8]
Mouse Tail Lymphedema Model Daily intraperitoneal injections of 9-cis Retinoic Acid (0.08 mg/kg)Significantly reduced tail lymphedema and enhanced lymphatic regeneration.[8][9][12]

Mechanism of Action: The Dual Activation of RAR and RXR

The therapeutic effects of this compound are mediated through its active metabolite, 9-cis Retinoic Acid, which acts as a ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][13][14] While all-trans-retinoic acid (ATRA) exclusively binds to RARs, 9-cis Retinoic Acid's ability to activate both RAR and RXR pathways allows it to regulate a wider array of target genes involved in cell fate decisions.[15][16] RXRs can form heterodimers with various other nuclear receptors, further expanding the regulatory scope of 9-cis Retinoic Acid.[16][17]

9-cis_Retinol_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol This compound 9_cis_RA 9-cis Retinoic Acid 9_cis_Retinol->9_cis_RA Metabolism CRABP Cellular Retinoic Acid Binding Protein (CRABP) 9_cis_RA->CRABP RAR RAR 9_cis_RA->RAR RXR RXR 9_cis_RA->RXR CRABP->RAR Transport to Nucleus CRABP->RXR Transport to Nucleus Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR->Heterodimer Homodimer RXR/RXR Homodimer RXR->Homodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE RXRE Retinoid X Response Element (RXRE) Homodimer->RXRE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription RXRE->Gene_Transcription Cellular_Effects Cellular Effects (Differentiation, Apoptosis, Proliferation Inhibition, Lymphangiogenesis) Gene_Transcription->Cellular_Effects

Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound's therapeutic potential.

In Vivo Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., human lip squamous cell carcinoma) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. 9-cis Retinoic Acid, dissolved in a suitable vehicle, is administered (e.g., intraperitoneally or by oral gavage) at a predetermined dose and schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal weight and general health are also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.

Tumor_Xenograft_Workflow Tumor Xenograft Experimental Workflow Cell_Culture 1. Culture Human Cancer Cells Implantation 3. Subcutaneous Injection of Cancer Cells Cell_Culture->Implantation Animal_Model 2. Prepare Immunocompromised Mice Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment 6. Administer 9-cis Retinoic Acid or Vehicle Randomization->Treatment Monitoring 7. Measure Tumor Volume and Animal Weight Treatment->Monitoring Endpoint 8. Euthanize Mice and Analyze Tumors Monitoring->Endpoint

Workflow for in vivo tumor xenograft studies.
Rpe65-/- Mouse Model of Retinal Degeneration

  • Animal Model: Rpe65-/- mice, which lack a key enzyme in the visual cycle, are used. These mice develop retinopathy resembling Leber congenital amaurosis.

  • Treatment: 9-cis-retinyl acetate (9-cis-R-Ac) is dissolved in a vehicle (e.g., soybean oil) and administered by oral gavage. Dosing can be a single administration or repeated over several weeks (daily or intermittently).

  • Functional Assessment: Retinal function is evaluated using electroretinography (ERG) under scotopic (dark-adapted) and photopic (light-adapted) conditions to measure rod and cone responses, respectively.

  • Behavioral Testing: Vision-dependent behavioral tests, such as the dark/light preference test, can be used to assess higher-order visual function.

  • Morphological and Biochemical Analysis: At the end of the study, eyes are collected for histological analysis to assess retinal morphology and for high-performance liquid chromatography (HPLC) to quantify retinoid levels.

Retinal_Degeneration_Model_Workflow Rpe65-/- Mouse Model Experimental Workflow Animal_Model 1. Use Rpe65-/- Mice Treatment 2. Oral Gavage with 9-cis-retinyl acetate Animal_Model->Treatment ERG 3. Electroretinography (ERG) to Assess Retinal Function Treatment->ERG Behavior 4. Vision-dependent Behavioral Tests Treatment->Behavior Analysis 5. Histological and Biochemical Analysis of Eyes ERG->Analysis Behavior->Analysis

Workflow for retinal degeneration studies.
Mouse Tail Lymphedema Model

  • Animal Model: Adult mice (e.g., C57BL/6J) are used.

  • Surgical Procedure: Anesthesia is administered. A circumferential incision is made through the skin and deep fascia of the tail, and the deep lymphatic vessels are ligated and ablated to induce lymphatic obstruction.[18][19]

  • Treatment: Mice are randomly assigned to receive daily intraperitoneal injections of either 9-cis Retinoic Acid (e.g., 0.08 mg/kg) dissolved in a vehicle or the vehicle alone.[8][12]

  • Edema Measurement: Tail diameters at standardized points are measured regularly using calipers to quantify the extent of lymphedema.[18]

  • Lymphatic Function Assessment: Lymphatic drainage can be assessed in vivo using near-infrared imaging after injection of a fluorescent dye such as indocyanine green (ICG).[12][20]

Lymphedema_Model_Workflow Mouse Tail Lymphedema Model Experimental Workflow Animal_Model 1. Select Adult Mice Surgery 2. Induce Lymphedema Surgically in the Tail Animal_Model->Surgery Treatment 3. Daily Intraperitoneal Injections of 9-cis Retinoic Acid or Vehicle Surgery->Treatment Measurement 4. Measure Tail Diameter to Quantify Edema Treatment->Measurement Function_Test 5. Assess Lymphatic Function (e.g., ICG Lymphangiography) Measurement->Function_Test Histology 6. Histological Analysis of Lymphatic Vessels and Fibrosis Function_Test->Histology

References

A Comparative Guide to the Cellular Uptake Mechanisms of 9-cis-Retinol and all-trans-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake mechanisms of two key isomers of vitamin A, 9-cis-Retinol and all-trans-Retinol. The information presented is based on available experimental data to facilitate a deeper understanding of their distinct biological pathways.

Introduction

All-trans-Retinol is the most common and biologically active form of vitamin A, playing a crucial role in vision, immune function, and cellular differentiation.[1][2] 9-cis-Retinol, another geometric isomer, also has unique biological functions, primarily as a precursor for 9-cis-retinoic acid, a high-affinity ligand for the retinoid X receptor (RXR).[3][4] Understanding the nuances of their cellular uptake is critical for research into retinoid-based therapeutics and nutritional science.

Primary Cellular Uptake Pathways

The cellular uptake of retinol is a complex process involving both receptor-mediated and passive diffusion mechanisms. The primary and most well-characterized pathway for all-trans-Retinol involves its plasma carrier, the Retinol-Binding Protein (RBP), and a specific cell-surface receptor, STRA6 (Stimulated by Retinoic Acid 6).[5][6][7]

The RBP-STRA6 Pathway

In the bloodstream, retinol is bound to RBP, which protects the hydrophobic molecule and facilitates its transport.[8][9] The holo-RBP complex (RBP bound to retinol) interacts with the STRA6 receptor on the surface of target cells.[6][7] This interaction triggers the release of retinol from RBP and its translocation across the cell membrane into the cytoplasm.[5][10]

Once inside the cell, retinol is rapidly bound by cellular retinol-binding proteins (CRBPs), primarily CRBPI and CRBPII, or esterified into retinyl esters by lecithin:retinol acyltransferase (LRAT).[6][11] This intracellular "trapping" mechanism maintains a low concentration of free retinol, driving its continued influx.[6][11]

While STRA6 is the principal receptor for RBP-mediated retinol uptake, evidence suggests that it preferentially transports all-trans-Retinol.[6] However, it can also transport other RBP-bound molecules, suggesting a potential, though likely less efficient, pathway for 9-cis-Retinol.[6]

Passive Diffusion

In addition to the receptor-mediated pathway, retinol can also enter cells via passive diffusion across the plasma membrane, particularly at higher concentrations.[12] This mechanism is less specific and its physiological significance relative to the STRA6 pathway is context-dependent.

Comparative Analysis of Cellular Uptake

Experimental data comparing the cellular uptake of 9-cis-Retinol and all-trans-Retinol is limited, but available studies provide valuable insights into their differential handling by cells.

Binding to Intracellular Retinoid-Binding Proteins

The affinity of retinol isomers for intracellular chaperones like CRBPI and CRBPII is a critical determinant of their intracellular fate. Studies have shown that both 9-cis-Retinol and all-trans-Retinol bind to CRBPI and CRBPII with high affinity, although the affinity for 9-cis-Retinol is slightly lower.[5]

RetinoidBinding ProteinApparent Dissociation Constant (K'd)
all-trans-Retinol CRBPINot explicitly stated, but implied to be higher affinity than 9-cis-Retinol[5]
CRBPIINot explicitly stated, but implied to be higher affinity than 9-cis-Retinol[5]
9-cis-Retinol CRBPI11 nM[5]
CRBPII68 nM[5]
all-trans-Retinal CRBPINot explicitly stated
CRBPIINot explicitly stated
9-cis-Retinal CRBPI8 nM[5]
CRBPII5 nM[5]

Table 1: Binding Affinities of Retinoid Isomers to Cellular Retinol-Binding Proteins (CRBPs). Data extracted from fluorescence spectroscopy binding assays.[5]

Cellular Incorporation and Metabolism

Studies in different cell lines have revealed preferences in the uptake and metabolism of the two isomers.

Cell LineExperimental ConditionRelative Uptake/Incorporation
Hep G2 (Hepatoma) Equimolar concentrations of all-trans- and 9-cis-retinol providedPreferential incorporation of all-trans-Retinol[3]
HSC-T6 (Stellate) Equimolar concentrations of all-trans- and 9-cis-retinol providedNo preference exhibited between all-trans- and 9-cis-retinol[3]
MCF7 (Breast Cancer) Cells transduced with cis-retinol dehydrogenase (cRDH) and treated with 9-cis-retinolApproximately 75% of 9-cis-retinol was taken up and metabolized within 24 hours[10][13]

Table 2: Comparative Cellular Incorporation of 9-cis-Retinol and all-trans-Retinol in Different Cell Lines.

Signaling Pathways

The STRA6 receptor is not merely a transporter but also functions as a cell-surface signaling receptor.[14] Upon binding of the holo-RBP complex, STRA6 can activate the JAK/STAT signaling pathway.[15] This signaling function appears to be coupled to the transport of retinol, as the presence of intracellular partners like CRBP-I and LRAT is necessary for robust signaling.[15] Currently, there is no direct evidence to suggest that 9-cis-Retinol and all-trans-Retinol differentially activate this or other signaling pathways upon their cellular uptake.

STRA6_Signaling_Pathway Holo_RBP Holo-RBP (Retinol-RBP Complex) STRA6 STRA6 Receptor Holo_RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Transports JAK2 JAK2 STRA6->JAK2 Activates CRBP1 CRBP-I Retinol->CRBP1 Binds LRAT LRAT Retinol->LRAT Esterified by Retinyl_Ester Retinyl Ester (Storage) LRAT->Retinyl_Ester STAT5 STAT5 JAK2->STAT5 Phosphorylates Nucleus Nucleus STAT5->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Figure 1: The dual role of the STRA6 receptor in retinol transport and signaling.

Experimental Protocols

General Protocol for Cellular Retinoid Uptake Assay

This protocol provides a general framework for quantifying the cellular uptake of retinol isomers. Specific parameters may need to be optimized for different cell lines and experimental goals.

  • Cell Culture: Plate cells (e.g., HUVECs, Hep G2) in appropriate culture vessels and grow to a desired confluency. For experiments investigating the RBP-dependent pathway, ensure the cells express the STRA6 receptor.

  • Preparation of Retinoid Solutions: Prepare stock solutions of 9-cis-Retinol and all-trans-Retinol (often radiolabeled, e.g., with ³H) in a suitable solvent like ethanol. For studying RBP-dependent uptake, prepare holo-RBP by incubating apo-RBP with the desired retinol isomer.

  • Uptake Experiment:

    • Wash the cells with a serum-free medium or a suitable buffer (e.g., PBS).

    • Incubate the cells with the prepared retinoid solutions (either free retinol or holo-RBP) at 37°C for various time points (e.g., 15 min to 24 hours).

    • To terminate the uptake, place the culture vessels on ice and wash the cells multiple times with ice-cold buffer to remove extracellular retinoids.

  • Cell Lysis and Retinoid Extraction:

    • Lyse the cells using a suitable lysis buffer or by sonication in a solvent mixture (e.g., acetonitrile/ethanol/water).

    • Perform a liquid-liquid extraction to isolate the retinoids from the cell lysate.

  • Quantification:

    • Analyze the extracted retinoids using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS/MS) detector to separate and quantify the parent retinol isomer and its metabolites (e.g., retinyl esters, retinal).[8]

    • If using radiolabeled retinoids, quantification can be performed using liquid scintillation counting.

Experimental_Workflow_Retinol_Uptake Start Start: Plate Cells Prepare_Retinoids Prepare Retinoid Solutions (e.g., ³H-labeled) Start->Prepare_Retinoids Incubate Incubate Cells with Retinoids (Time Course) Prepare_Retinoids->Incubate Wash Wash Cells to Remove Extracellular Retinoids Incubate->Wash Lyse Cell Lysis and Retinoid Extraction Wash->Lyse Analyze Quantify Intracellular Retinoids (HPLC or Scintillation Counting) Lyse->Analyze End End: Data Analysis Analyze->End

Figure 2: A generalized workflow for a cellular retinol uptake experiment.

Summary and Future Directions

The cellular uptake of all-trans-Retinol is a well-defined process dominated by the RBP-STRA6 receptor pathway. In contrast, the mechanisms governing the uptake of 9-cis-Retinol are less understood. Available data suggest that while 9-cis-Retinol can be taken up by cells and binds to intracellular chaperones, its interaction with the primary RBP-STRA6 pathway may be less efficient than that of all-trans-Retinol.

Further research is needed to:

  • Quantitatively assess the binding affinity of 9-cis-Retinol to the STRA6 receptor.

  • Compare the transport kinetics of 9-cis-Retinol and all-trans-Retinol through the STRA6 receptor.

  • Investigate potential alternative transporters for 9-cis-Retinol.

  • Elucidate any differential signaling events triggered by the uptake of these two isomers.

A clearer understanding of these mechanisms will be invaluable for the development of targeted therapies that leverage the distinct biological activities of 9-cis and all-trans retinoids.

References

side-by-side comparison of analytical methods for 9-cis Retinol detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-cis Retinol is crucial for understanding its physiological roles and therapeutic potential. This guide provides a side-by-side comparison of common analytical methods for the detection of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various scientific studies to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of different analytical methods for the detection of this compound and related retinoids. These parameters are essential for evaluating the suitability of a method in terms of sensitivity, accuracy, and precision.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Limit of Detection (LOD) ~0.7 pmol~10 fmol[1]Not explicitly stated for this compound, but generally offers higher sensitivity than LC-MS/MS.
Limit of Quantitation (LOQ) 0.5 µg/l for RA isomers[2]702 fmol (for all-trans RA)[3][4]0.022 mg/L (for Retinol)[5][6][7]
Linearity >3 orders of magnitude[8]At least three orders of magnitude[3][4]R2 > 0.99[6]
Precision (CV%) Intra-day: 5.9–10.0%; Inter-day: 5.9–11.0%[8]Excellent intra- and inter-assay reproducibility reported[3][4]Intra- and inter-run CVs <4.9% for retinol[5][6][7]
Sample Type Plasma, Serum, Tissues[8][9]Rat Prostate Tissue, Serum[3][4]Human Serum[5][6]

Experimental Workflows and Signaling Pathways

A general workflow for the analysis of this compound from biological samples is depicted below. This process typically involves sample extraction, chromatographic separation, and detection.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (Tissue, Serum, etc.) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC / UPLC System Evaporation->HPLC Column Chromatographic Column (e.g., C18) HPLC->Column Detector Detection (UV or MS/MS) Column->Detector Quantification Quantification Detector->Quantification

Caption: General workflow for this compound analysis.

The biological activity of this compound is primarily mediated through its conversion to 9-cis retinoic acid, which then acts as a ligand for nuclear receptors. The simplified signaling pathway is illustrated below.

9-cis_Retinol_Signaling_Pathway Simplified this compound Signaling Pathway 9-cis_Retinol 9-cis_Retinol 9-cis_Retinal 9-cis_Retinal 9-cis_Retinol->9-cis_Retinal Oxidation 9-cis_Retinoic_Acid 9-cis_Retinoic_Acid 9-cis_Retinal->9-cis_Retinoic_Acid Oxidation RXR Retinoid X Receptor (RXR) 9-cis_Retinoic_Acid->RXR Binds to RAR Retinoic Acid Receptor (RAR) 9-cis_Retinoic_Acid->RAR Binds to Gene_Expression Target Gene Expression RXR->Gene_Expression Regulates RAR->Gene_Expression Regulates

Caption: Simplified this compound signaling pathway.

Experimental Protocols

Below are detailed methodologies for two common analytical approaches for this compound detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of various retinoid isomers, including this compound, in biological samples.

  • Sample Preparation (from plasma):

    • To a plasma sample, add an internal standard.

    • Perform a simple extraction using an organic solvent.[9]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A silica gel absorption column is often used.[10]

    • Mobile Phase: A linear gradient with two solvents containing n-Hexane, 2-propanol, and glacial acetic acid in different ratios can be employed to separate various retinoid isomers.[10]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[11]

    • Detection: UV detection is performed at a wavelength of 350 nm.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

  • Sample Preparation (from tissue):

    • Homogenize the tissue samples.

    • Perform protein precipitation using a suitable solvent.[3][4]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.[3][4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: A non-porous silica C18 column can be used for the baseline separation of 9-cis, 13-cis, and all-trans RA standards.[3][4]

    • Ionization: Positive ion atmospheric-pressure chemical ionization (APCI) has been shown to provide good sensitivity for the simultaneous determination of retinol and retinoic acid.[3][4]

    • Mass Spectrometry: Selected ion monitoring (SIM) is used for quantitative analysis. For retinoic acid, the protonated molecule [M+H]+ at m/z 301 is often monitored.[3][4]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This advanced technique provides rapid and precise quantification of retinoids.

  • Sample Preparation (from serum):

    • A simple protein precipitation with ethanol and acetonitrile is performed.[5][6]

    • Use stable isotope-labeled internal standards for accurate quantification.[5][6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: A reversed-phase gradient elution is used with a chromatographic runtime of around 6.0 minutes.[5][6][7]

    • Ionization: UniSpray (US) ionization has been shown to reduce matrix effects compared to electrospray ionization (ESI).[5][6]

    • Mass Spectrometry: The analysis is performed on a tandem quadrupole mass spectrometer.[5][6]

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the study. HPLC-UV is a robust and widely available technique suitable for routine analysis. For studies requiring higher sensitivity and specificity, particularly with complex matrices and low analyte concentrations, LC-MS/MS or UPLC-MS/MS are the methods of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Safety Operating Guide

9-cis Retinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 9-cis Retinol is critical for ensuring laboratory safety and environmental protection. As a compound classified with reproductive toxicity, skin and eye irritation, and potential for long-lasting aquatic harm, it must be managed as hazardous waste from the point of generation through final disposal.[1][2][3][4] Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its associated hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2][5] Always consult the Safety Data Sheet (SDS) for the specific formulation in use.

Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][5][6]

Hazard Summary Table

The following table summarizes the key hazard information for this compound and related compounds.

Hazard ClassificationDescriptionPrimary References
Acute Oral Toxicity Harmful if swallowed.[1][2]Category 4[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][5]Category 2[1][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5]Category 2A[2][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][4][5]Category 1B or 2[1][2][5]
Skin Sensitization May cause an allergic skin reaction.[2]Category 1[2]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[2]Chronic 4[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as a hazardous waste stream in compliance with all applicable federal, state, and local regulations.[7][8][9] Do not dispose of this compound down the drain or in regular trash.[7][10]

1. Waste Identification and Collection:

  • Treat all this compound, including pure substance, contaminated solutions, and grossly contaminated labware, as hazardous waste.

  • Collect waste in a designated, compatible, and leak-proof container.[11][12] The container must have a secure, tight-fitting lid.[12] Polyethylene or polypropylene containers are often suitable.[1]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List all constituents and their approximate concentrations.

  • Include the date when waste was first added to the container.

3. Segregation and Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[11]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[6]

  • Store in a cool, dry area, protected from light.[1][3]

4. Request for Disposal:

  • Do not allow waste to accumulate. Arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent department.[7]

  • Typically, a waste pickup should be requested when the container is three-quarters full.[12]

5. Disposal of Empty Containers:

  • An empty container that held this compound may still present a chemical hazard.[1]

  • Containers must be triple-rinsed with a suitable solvent (e.g., ethanol).[7]

  • Collect the rinsate as hazardous waste and manage it with the this compound waste stream.[7]

  • After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policy.[7]

6. Spill Management:

  • In case of a spill, evacuate the immediate area and alert personnel.

  • Avoid generating dust.[13] For solid spills, use dry cleanup procedures.[13]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect all contaminated materials into a sealed, labeled hazardous waste container for disposal.[6]

  • Do not allow spilled material to enter drains or waterways.[13]

Experimental Protocols

Disposal procedures for hazardous chemicals like this compound are governed by regulatory compliance and institutional safety protocols rather than experimental methodologies. The steps provided above represent established best practices for laboratory chemical waste management. No experimental protocols for disposal were cited in the search results.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency Plans start Generate 9-cis Retinol Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Handle in a Chemical Fume Hood ppe->fume_hood container Select Compatible, Leak-Proof Container fume_hood->container labeling Label Container: 'Hazardous Waste' 'this compound' Contents & Date container->labeling empty_container Container is Empty container->empty_container storage Store in Secondary Containment (Cool, Dry, Ventilated Area) labeling->storage request Request Waste Pickup (via EHS/Safety Office) storage->request end Proper Disposal by Authorized Personnel request->end spill_proc Follow Spill Protocol: 1. Evacuate & Alert 2. Wear PPE 3. Contain & Clean Up 4. Collect as HazWaste spill->spill_proc Yes spill_proc->request rinse Triple-Rinse with Appropriate Solvent empty_container->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->storage dispose_container Deface Label & Dispose of Container collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-cis Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent signaling molecules like 9-cis Retinol. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound and its derivatives are crucial in studying a wide array of biological processes. However, their handling requires strict adherence to safety protocols due to their potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency responses to minimize risk and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may provoke an allergic skin reaction. Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] Therefore, the use of appropriate PPE is mandatory to prevent exposure.

Minimum PPE Requirements:

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides splash protection against this compound. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or P3 respiratorRequired when handling the powder form outside of a chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Donning PPE: A systematic approach to putting on PPE is crucial for complete protection.

PPE_Donning_Workflow start Start lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator eye_protection 3. Don Eye Protection respirator->eye_protection gloves 4. Don Gloves (over cuffs of lab coat) eye_protection->gloves end_op Proceed with Handling Procedure gloves->end_op

PPE Donning Workflow

3. Handling this compound:

  • When weighing the solid compound, use a containment balance or perform the task within a chemical fume hood.

  • To prepare solutions, add the solvent to the this compound powder slowly to avoid generating dust.

  • Handle all solutions containing this compound with care to prevent splashes.

  • Avoid contact with skin, eyes, and clothing.[3][4]

4. Doffing PPE: The removal of PPE should be done carefully to prevent contamination of the user and the surrounding environment.

5. Emergency Procedures:

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

2. Container Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag.

  • The label must clearly identify the contents, including "this compound" and any other chemical constituents.

  • The accumulation start date must be recorded on the label.

3. Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

4. Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Signaling Pathway of this compound

This compound is a precursor to 9-cis retinoic acid, a potent signaling molecule that plays a critical role in gene regulation. Understanding this pathway is fundamental for researchers in this field. 9-cis retinoic acid can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Retinoid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Retinol This compound Retinal 9-cis Retinal Retinol->Retinal RDH RA 9-cis Retinoic Acid Retinal->RA RALDH RXR RXR RA->RXR RAR RAR RA->RAR RARE RARE (DNA Response Element) RXR->RARE RAR->RARE Gene Target Gene Transcription RARE->Gene

9-cis Retinoic Acid Signaling Pathway

By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of science while prioritizing personal and environmental well-being.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.